4-Amino-3-chlorobenzenesulfonyl fluoride
Description
Properties
IUPAC Name |
4-amino-3-chlorobenzenesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO2S/c7-5-3-4(12(8,10)11)1-2-6(5)9/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRUUCYNAXPEBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60300396 | |
| Record name | 4-Amino-3-chlorobenzenesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60300396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1996-51-6 | |
| Record name | 1996-51-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136586 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Amino-3-chlorobenzenesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60300396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis route for 4-Amino-3-chlorobenzenesulfonyl fluoride
An In-depth Technical Guide to the Synthesis of 4-Amino-3-chlorobenzenesulfonyl Fluoride
Introduction
This compound is a valuable and highly functionalized aromatic compound, serving as a critical building block in the synthesis of various pharmaceutical agents and agrochemicals. Its unique structure, featuring a nucleophilic amino group, an electrophilic sulfonyl fluoride moiety, and a chlorinated phenyl ring, allows for diverse chemical transformations. The sulfonyl fluoride group, in particular, has gained significant attention as a stable and versatile functional group, notably for its application in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a powerful tool for drug discovery and chemical biology.[1]
This guide provides a comprehensive overview of the primary synthetic routes to this compound. As a senior application scientist, this document moves beyond simple procedural lists to explore the underlying chemical principles, the rationale behind methodological choices, and the practical considerations for successful synthesis. We will detail two robust pathways: a classical multi-step approach involving a halogen exchange reaction and a more modern, convergent strategy utilizing a Sandmeyer-type transformation.
Part 1: Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals two logical disconnection strategies. The first approach involves disconnecting the S-F bond, suggesting a late-stage fluorination of a sulfonyl chloride precursor. This precursor can be traced back to a simpler starting material like 2-chloroaniline through chlorosulfonation and protection/deprotection steps. The second strategy involves disconnecting the C-S bond, pointing towards a Sandmeyer-type reaction where a diazonium salt, derived from an appropriate aniline, is converted directly to the sulfonyl fluoride.
Caption: Retrosynthetic analysis of this compound.
Part 2: The Classical Pathway via Halogen Exchange
This well-established, linear synthesis is arguably the most common and reliable method for producing the target compound. It proceeds through four distinct stages: protection of the amine, chlorosulfonation, halogen exchange, and final deprotection.
Workflow for the Classical Pathway
Caption: Stepwise workflow for the classical synthesis route.
Step 1: Amine Protection (Acetylation)
Causality: The initial and critical step is the protection of the amino group of 2-chloroaniline. The free amino group is reactive towards chlorosulfonic acid, leading to undesired side reactions and potential polymerization. Acetylation converts the highly activating -NH₂ group into a moderately activating -NHCOCH₃ group. This not only prevents side reactions but also enhances the para-directing effect, ensuring high regioselectivity in the subsequent electrophilic substitution.[2]
Experimental Protocol:
-
To a stirred solution of 2-chloroaniline (1.0 eq) in a suitable solvent (e.g., acetic acid or an inert solvent like dichloromethane), add acetic anhydride (1.1 eq) dropwise.
-
Maintain the temperature below 30°C during the addition.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into cold water to precipitate the product, N-(2-chlorophenyl)acetamide.
-
Filter the solid, wash thoroughly with water until neutral, and dry under vacuum.
Step 2: Chlorosulfonation
Causality: This step introduces the sulfonyl group onto the aromatic ring via electrophilic aromatic substitution. Chlorosulfonic acid serves as both the reactant and the solvent. The acetamido group is an ortho, para-director. Due to steric hindrance from the adjacent chlorine atom, the bulky chlorosulfonyl group (-SO₂Cl) is directed almost exclusively to the para position relative to the acetamido group.[3]
Experimental Protocol:
-
In a flask equipped with a mechanical stirrer and a gas outlet to scrub HCl, cool an excess of chlorosulfonic acid (approx. 4-5 eq) to 10-15°C.[3]
-
Slowly add N-(2-chlorophenyl)acetamide (1.0 eq) in portions, ensuring the temperature does not exceed 20°C. Significant HCl gas is evolved.
-
Once the addition is complete, heat the mixture to 60-70°C and maintain for 2-3 hours to drive the reaction to completion.[3][4]
-
Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. This decomposes the excess chlorosulfonic acid.
-
The solid product, 4-acetamido-3-chlorobenzenesulfonyl chloride, precipitates out.
-
Filter the precipitate, wash extensively with cold water, and dry thoroughly.
| Parameter | Condition | Rationale |
| Reagent | Chlorosulfonic Acid | Acts as both sulfonating agent and solvent.[3] |
| Temperature | 60-70°C | Ensures complete reaction and formation of the sulfonyl chloride. |
| Work-up | Quenching on ice | Safely decomposes excess reagent and precipitates the product. |
| Typical Yield | 75-85% | High yield due to strong directing effects of substituents.[3] |
Step 3: Halogen Exchange to Synthesize the Sulfonyl Fluoride
Causality: The conversion of the sulfonyl chloride to the more stable sulfonyl fluoride is a nucleophilic substitution reaction at the sulfur center. The fluoride ion (F⁻) acts as the nucleophile, displacing the chloride ion. This reaction is highly efficient and is a cornerstone for accessing sulfonyl fluorides. Various fluoride sources can be employed, with potassium fluoride (KF) or potassium bifluoride (KHF₂) being common choices.[5][6] The use of a phase-transfer catalyst, such as 18-crown-6, can significantly accelerate the reaction by creating a "naked" fluoride anion in aprotic solvents like acetonitrile, enhancing its nucleophilicity.[6]
Experimental Protocol:
-
Dissolve 4-acetamido-3-chlorobenzenesulfonyl chloride (1.0 eq) in a dry aprotic solvent such as acetonitrile.
-
Add an excess of spray-dried potassium fluoride (approx. 3-4 eq) and a catalytic amount of 18-crown-6 ether (0.05 eq).[5]
-
Stir the suspension vigorously at room temperature or with gentle heating (e.g., 40-50°C) for several hours until the starting material is consumed (monitored by TLC or ¹⁹F NMR).
-
Filter the reaction mixture to remove inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain the crude 4-acetamido-3-chlorobenzenesulfonyl fluoride. The product can be purified by recrystallization if necessary.
Step 4: Deprotection via Hydrolysis
Causality: The final step is the removal of the acetyl protecting group to unveil the primary amino functionality. This is typically achieved by acid-catalyzed hydrolysis. Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, leading to the cleavage of the amide bond.
Experimental Protocol:
-
Suspend the crude 4-acetamido-3-chlorobenzenesulfonyl fluoride in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for 1-2 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Cool the solution and carefully neutralize with a base (e.g., aqueous sodium bicarbonate or sodium hydroxide) to precipitate the final product.
-
Filter the solid this compound, wash with water, and dry.
Part 3: Modern Synthesis via Sandmeyer-Type Fluorosulfonylation
Recent advances in synthetic methodology have enabled more convergent routes to arylsulfonyl fluorides. The Sandmeyer reaction, a classic transformation of aryl diazonium salts, has been adapted for fluorosulfonylation.[7][8] This approach allows for the direct installation of the -SO₂F group, potentially reducing the number of synthetic steps.
Causality: This reaction proceeds via a radical mechanism.[7] The aniline precursor is first converted to a diazonium salt using nitrous acid. This salt can then be transformed into an aryl radical. In a copper-free variant, this radical is trapped by a sulfur dioxide surrogate (like Na₂S₂O₅) to form an arylsulfonyl radical. This intermediate is then captured by a fluorine source (such as Selectfluor) to yield the final arylsulfonyl fluoride.[9][10]
Mechanism of Sandmeyer Fluorosulfonylation
Caption: General mechanism for Sandmeyer-type fluorosulfonylation.
Experimental Protocol (One-Pot from Amine):
-
Dissolve the starting aniline, 4-amino-3-chlorobenzenesulfonamide (1.0 eq), in a mixture of acetonitrile and water.[11]
-
Cool the solution to 0°C in an ice bath.
-
Add an aqueous solution of sodium nitrite (1.2 eq) dropwise to form the diazonium salt in situ. Stir for 30 minutes.
-
In a separate flask, prepare a solution of sodium metabisulfite (Na₂S₂O₅, 2.0 eq) as the SO₂ source and Selectfluor (1.5 eq) as the fluorine source in a similar solvent mixture.[9]
-
Slowly add the freshly prepared diazonium salt solution to the fluorosulfonylation mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Upon completion, perform an aqueous work-up by extracting the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Conclusion
The synthesis of this compound can be effectively achieved through two primary strategies. The classical pathway, involving protection, chlorosulfonation, halogen exchange, and deprotection, is a highly reliable and scalable method rooted in fundamental organic reactions. While linear and multi-step, it offers high yields and predictability. In contrast, the modern Sandmeyer-type fluorosulfonylation presents a more convergent and elegant solution, allowing for the direct conversion of an amino group to the desired sulfonyl fluoride. The choice between these routes will depend on the specific needs of the researcher, considering factors such as scale, availability of starting materials, and tolerance for handling potentially unstable diazonium intermediates. Both pathways provide robust and validated access to this important chemical building block for the advancement of pharmaceutical and materials science.
References
-
Bianchi, M., et al. (1977). A simple method for the synthesis of sulfonyl fluorides using 18-crown-6 ether and potassium fluoride. Journal of Organic Chemistry. Available at: [Link]
-
Sharpless, K. B., et al. (2014). SuFEx Click Chemistry: A Decade of Progress. Angewandte Chemie International Edition. Available at: [Link]
-
Cornella, J., et al. (2019). Synthesis of Sulfonyl Fluorides from Sulfonamides. Angewandte Chemie International Edition. Available at: [Link]
-
Qin, H. L., & Sun, J. (2018). Facile synthesis of sulfonyl fluorides from sulfonic acids. Organic & Biomolecular Chemistry. Available at: [Link]
-
MDPI. (2022). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts. Available at: [Link]
-
Hu, J., et al. (2022). N-Tosyl-4-chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine T Trihydrate. Organic Process Research & Development. Available at: [Link]
-
Wikipedia. (2024). Sandmeyer reaction. Available at: [Link]
-
Hoechst Aktiengesellschaft. (1991). Process for the preparation of aromatic sulfonyl chlorides. Justia Patents. Available at: [Link]
-
Organic Chemistry Portal. (2021). Sandmeyer Reaction. Available at: [Link]
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PrepChem. (2023). Synthesis of 4-aminobenzenesulfonamide. Available at: [Link]
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NIH National Center for Biotechnology Information. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Available at: [Link]
-
Zhong, T., et al. (2020). Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides. Organic Letters. Available at: [Link]
-
ResearchGate. (2011). An alternative synthetic process of p-acetaminobenzenesulfonyl chloride through combined chlorosulfonation by HCl. Available at: [Link]
-
Organic Syntheses. (2024). Diazotization Procedure. Available at: [Link]
-
PrepChem. (2023). Synthesis of 4-chlorobenzenesulfonyl chloride. Available at: [Link]
- Google Patents. (1982). Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination.
-
PubChem. (2024). 4-Amino-3-chlorobenzenesulfonamide. Available at: [Link]
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ResearchGate. (2020). Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides. Available at: [Link]
-
Organic Syntheses. (2024). Sulfanilyl chloride, N-acetyl-. Available at: [Link]
- Google Patents. (2016). Processes for the diazotization of 2,5-dichloroanilines.
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Organic Syntheses. (1941). p-ACETAMINOBENZENESULFONYL CHLORIDE. Organic Syntheses, Coll. Vol. 1, p. 8. Available at: [Link]
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An In-depth Technical Guide to the Chemical Properties of 3-Amino-4-chlorobenzenesulfonyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Privileged Scaffold in Covalent Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent therapeutic agents has led to a renaissance in the field of covalent inhibitors. Among the arsenal of electrophilic warheads available to drug designers, the sulfonyl fluoride moiety has emerged as a particularly versatile and privileged functional group. Its unique combination of stability and tunable reactivity allows for the precise targeting of nucleophilic amino acid residues within protein active sites, offering a pathway to durable and effective pharmacological intervention.
This technical guide focuses on a key exemplar of this class: 3-Amino-4-chlorobenzenesulfonyl fluoride (CAS Number: 368-72-9) . This molecule, possessing a strategically substituted aromatic ring, serves as a valuable building block and a powerful chemical probe in the development of novel therapeutics, particularly in the realm of kinase inhibitors. As a Senior Application Scientist, this guide is intended to provide not just a compilation of data, but a cohesive narrative that explains the "why" behind the chemical properties and experimental choices, empowering researchers to leverage the full potential of this important scaffold.
Section 1: Core Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application in research and development. This section details the key physicochemical and spectroscopic data for 3-Amino-4-chlorobenzenesulfonyl fluoride.
Structural and General Properties
| Property | Value | Source(s) |
| IUPAC Name | 3-amino-4-chlorobenzenesulfonyl fluoride | [1][2] |
| CAS Number | 368-72-9 | [1][2][3] |
| Molecular Formula | C₆H₅ClFNO₂S | [1][2][3] |
| Molecular Weight | 209.63 g/mol | [3] |
| Appearance | Light brown-yellow to brown crystalline powder | [4] |
| Melting Point | 64-67 °C | [4] |
| Boiling Point | 139.8 °C (estimated) | [4] |
| Density | 1.482 g/cm³ (estimate) | |
| Refractive Index | 1.6000 (estimate) | |
| LogP | 1.76 | [3] |
Note on Isomerism: It is crucial to distinguish 3-Amino-4-chlorobenzenesulfonyl fluoride (CAS: 368-72-9) from its regioisomer, 4-Amino-3-chlorobenzenesulfonyl fluoride. The positioning of the amino and chloro substituents significantly influences the electronic properties and reactivity of the molecule.
Spectroscopic Data
Spectroscopic analysis is indispensable for the unambiguous identification and characterization of 3-Amino-4-chlorobenzenesulfonyl fluoride.
1.2.1. Mass Spectrometry
The mass spectrum of 3-Amino-4-chlorobenzenesulfonyl fluoride provides definitive confirmation of its molecular weight. The electron ionization mass spectrum is available in the NIST WebBook.[5]
1.2.2. Infrared (IR) Spectroscopy
The infrared spectrum reveals the presence of key functional groups within the molecule. The IR spectrum for 3-Amino-4-chlorobenzenesulfonyl fluoride is also available in the NIST WebBook.[5] Expected characteristic absorption bands include:
-
N-H stretching of the primary amine (around 3300-3500 cm⁻¹)
-
S=O stretching of the sulfonyl group (asymmetric and symmetric stretches, typically in the regions of 1300-1400 cm⁻¹ and 1100-1200 cm⁻¹, respectively)
-
S-F stretching (around 700-800 cm⁻¹)
-
C-Cl stretching (in the fingerprint region)
-
Aromatic C-H and C=C stretching
1.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The aromatic region would display a complex splitting pattern for the three protons on the benzene ring, influenced by their relative positions and coupling to each other and potentially to the fluorine atom. The protons of the amino group would likely appear as a broad singlet.
-
¹³C NMR: The spectrum would show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing chloro and sulfonyl fluoride groups.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom of the sulfonyl fluoride group. The chemical shift of this fluorine is highly sensitive to its electronic environment.[6] For benzenesulfonyl fluoride, the ¹⁹F chemical shift is approximately +65.5 ppm relative to CCl₃F. The substituents on the aromatic ring of 3-Amino-4-chlorobenzenesulfonyl fluoride will cause a deviation from this value.
Section 2: Synthesis and Reactivity
The synthetic accessibility and predictable reactivity of 3-Amino-4-chlorobenzenesulfonyl fluoride are central to its utility as a chemical tool.
Synthetic Pathway
A plausible and commonly employed synthetic route to 3-Amino-4-chlorobenzenesulfonyl fluoride involves a two-step process starting from 4-chloro-3-nitrobenzenesulfonyl chloride.
Caption: Synthetic route to 3-Amino-4-chlorobenzenesulfonyl fluoride.
Experimental Protocol: Synthesis of 3-Amino-4-chlorobenzenesulfonyl fluoride (Illustrative)
Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.
Step 1: Fluorination of 4-Chloro-3-nitrobenzenesulfonyl chloride
-
To a stirred suspension of anhydrous potassium fluoride (x equivalents) in a suitable aprotic polar solvent (e.g., sulfolane or acetonitrile), add 4-chloro-3-nitrobenzenesulfonyl chloride (1 equivalent).
-
Heat the reaction mixture to an appropriate temperature (e.g., 100-160°C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).[7]
-
Upon completion, cool the reaction mixture and filter to remove inorganic salts.
-
Remove the solvent under reduced pressure. The crude 4-chloro-3-nitrobenzenesulfonyl fluoride can be purified by distillation or crystallization, or used directly in the next step.
Step 2: Reduction of the Nitro Group
-
Dissolve the crude 4-chloro-3-nitrobenzenesulfonyl fluoride in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a reducing agent. Common methods include:
-
Tin(II) chloride: Add a solution of SnCl₂ in concentrated HCl and stir at room temperature or with gentle heating.
-
Catalytic Hydrogenation: Use a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
-
Monitor the reaction until the starting material is consumed.
-
Work-up the reaction mixture. For the SnCl₂ reduction, this typically involves neutralization with a base (e.g., NaOH or NaHCO₃) and extraction with an organic solvent. For catalytic hydrogenation, the catalyst is removed by filtration.
-
Purify the crude 3-Amino-4-chlorobenzenesulfonyl fluoride by crystallization or column chromatography.
Reactivity Profile: The Sulfonyl Fluoride Warhead
The chemical behavior of 3-Amino-4-chlorobenzenesulfonyl fluoride is dominated by the reactivity of the sulfonyl fluoride group, which acts as an electrophilic "warhead." This moiety is relatively stable in aqueous media but can be activated within the microenvironment of a protein binding site to react with nucleophilic amino acid residues.
Caption: Covalent modification of a protein by 3-Amino-4-chlorobenzenesulfonyl fluoride.
The reactivity of the sulfonyl fluoride is significantly influenced by the electronic nature of the substituents on the aromatic ring. The electron-donating amino group and the electron-withdrawing chloro group in 3-Amino-4-chlorobenzenesulfonyl fluoride modulate the electrophilicity of the sulfur atom, thereby fine-tuning its reactivity profile.
Reaction with Primary Amines: A Model for Lysine Reactivity
The reaction with primary amines to form stable sulfonamides is a key transformation and serves as a model for the covalent modification of lysine residues in proteins.
Experimental Protocol: Reaction with a Primary Amine (Illustrative)
-
Dissolve 3-Amino-4-chlorobenzenesulfonyl fluoride (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or THF).
-
Add the primary amine (1-1.2 equivalents) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting sulfonamide by crystallization or column chromatography.
Section 3: Applications in Drug Discovery and Chemical Biology
The unique properties of 3-Amino-4-chlorobenzenesulfonyl fluoride make it a valuable tool for researchers in drug discovery and chemical biology.
Covalent Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. The development of covalent kinase inhibitors offers advantages in terms of potency and duration of action. The sulfonyl fluoride moiety is well-suited for targeting conserved nucleophilic residues in the ATP-binding site of kinases, most notably a conserved lysine residue.[8]
The 3-amino-4-chlorophenyl scaffold can be elaborated with various functionalities to achieve selective binding to the target kinase. The sulfonyl fluoride then acts as a warhead to form a covalent bond with a nearby lysine or tyrosine, leading to irreversible inhibition.[8][9] For instance, sulfonyl fluoride-based probes have been successfully used to profile the kinome in living cells, demonstrating their ability to covalently modify the catalytic lysine in numerous kinases.[8]
Chemical Probes for Target Identification and Validation
The ability to form stable covalent adducts makes sulfonyl fluoride-containing molecules excellent chemical probes. By incorporating a reporter tag (e.g., a biotin or a fluorescent dye) into a molecule derived from 3-Amino-4-chlorobenzenesulfonyl fluoride, researchers can identify the protein targets of a bioactive compound through techniques such as affinity chromatography and mass spectrometry-based proteomics.
Section 4: Safety and Handling
As with any reactive chemical, proper safety precautions must be observed when handling 3-Amino-4-chlorobenzenesulfonyl fluoride.
-
Hazard Classification: This compound is classified as corrosive.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.
Conclusion: A Versatile Tool for Covalent Targeting
3-Amino-4-chlorobenzenesulfonyl fluoride represents a powerful and versatile scaffold in the field of covalent drug discovery. Its well-defined chemical properties, predictable reactivity, and synthetic tractability make it an invaluable tool for medicinal chemists and chemical biologists. By understanding the principles outlined in this guide, researchers can effectively utilize this compound to design and synthesize novel covalent inhibitors and chemical probes to explore complex biological systems and develop next-generation therapeutics.
References
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- Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659.
- Zhao, Q., et al. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society, 139(2), 680–685.
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- Sigma-Aldrich. (n.d.). Benzenesulfonyl fluoride 99% 368-43-4.
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- NIST. (n.d.). 3-Amino-4-chlorobenzenesulfonyl fluoride. In NIST Chemistry WebBook.
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- 9. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the NMR Spectral Data of 4-Amino-3-chlorobenzenesulfonyl Fluoride
This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectral data for 4-Amino-3-chlorobenzenesulfonyl fluoride (CAS 1996-51-6). Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational NMR principles with data from analogous compounds to offer a comprehensive interpretation of the ¹H, ¹³C, and ¹⁹F NMR spectra.
Introduction: The Structural Significance of this compound
This compound is a substituted aromatic compound of interest in medicinal chemistry and chemical biology. Its utility often stems from the reactive sulfonyl fluoride moiety, which can covalently modify target proteins, making it a valuable scaffold for designing chemical probes and therapeutic agents. A thorough structural characterization is paramount for its application, and high-resolution NMR spectroscopy is the primary tool for elucidating its molecular structure in solution.
This guide will detail the predicted NMR spectra based on an analysis of substituent effects and established spectroscopic data for related molecules. We will explore the causal relationships behind the expected chemical shifts and coupling patterns, providing a robust framework for researchers working with this and similar compounds.
Experimental Protocol for NMR Data Acquisition
To ensure high-quality, reproducible NMR data for this compound, a standardized experimental protocol is essential. The following methodology represents a field-proven approach for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra.
2.1. Sample Preparation
-
Solvent Selection : Deuterated chloroform (CDCl₃) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. For compounds with limited solubility, deuterated dimethyl sulfoxide (DMSO-d₆) is a common alternative.
-
Concentration : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) to the CDCl₃ solution to serve as an internal reference for ¹H and ¹³C NMR spectra (δ = 0.00 ppm). For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) is the standard reference (δ = 0.00 ppm), though it is often referenced externally or relative to a known secondary standard.
2.2. Spectrometer Parameters
-
Instrument : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR :
-
Pulse Program : Standard single-pulse experiment.
-
Spectral Width : Approximately 12-16 ppm.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-5 seconds.
-
Number of Scans : 8-16, depending on the sample concentration.
-
-
¹³C NMR :
-
Pulse Program : Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width : Approximately 200-220 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2 seconds.
-
Number of Scans : 1024 or more to achieve an adequate signal-to-noise ratio.
-
-
¹⁹F NMR :
Predicted NMR Spectra and Interpretation
The following sections provide a detailed prediction and interpretation of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. The analysis is grounded in the electronic effects of the substituents on the aromatic ring.
The amino (-NH₂) group is a strong electron-donating group (EDG) through resonance and moderately deactivating through induction. The chloro (-Cl) group is electron-withdrawing through induction but weakly donating through resonance. The sulfonyl fluoride (-SO₂F) group is a strong electron-withdrawing group (EWG) through both induction and resonance. These competing effects determine the final chemical shifts and coupling patterns of the aromatic protons and carbons.
Predicted ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.5 ppm) will display signals for the three protons on the benzene ring.[3][4] The substitution pattern (1,2,4-trisubstituted) will result in a complex splitting pattern, likely an AMX or ABX system, where each proton appears as a distinct multiplet.
-
H-5 : This proton is ortho to the strong electron-donating amino group and meta to the electron-withdrawing chloro and sulfonyl fluoride groups. The shielding effect of the amino group is expected to shift this proton significantly upfield. It will appear as a doublet of doublets due to coupling with H-6 (ortho coupling, J ≈ 8-9 Hz) and H-2 (meta coupling, J ≈ 2-3 Hz). Predicted chemical shift: ~6.8-7.0 ppm.
-
H-6 : This proton is meta to the amino group and ortho to the sulfonyl fluoride group. The strong deshielding from the adjacent sulfonyl fluoride group will shift this proton downfield. It will appear as a doublet due to ortho coupling with H-5 (J ≈ 8-9 Hz). Predicted chemical shift: ~7.6-7.8 ppm.
-
H-2 : This proton is ortho to the chloro group and meta to the amino and sulfonyl fluoride groups. The deshielding effects of the chloro and sulfonyl fluoride groups will shift this proton downfield. It will appear as a doublet due to meta coupling with H-5 (J ≈ 2-3 Hz). Predicted chemical shift: ~7.8-8.0 ppm.
-
-NH₂ Protons : The two protons of the amino group will likely appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water. The chemical shift can vary depending on the solvent and concentration. Predicted chemical shift: ~4.0-5.0 ppm.
Caption: Predicted ¹H NMR couplings for this compound.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show six distinct signals for the aromatic carbons, as there is no plane of symmetry in the molecule.[4] The chemical shifts are influenced by the attached substituents.
-
C-1 (C-SO₂F) : This carbon is directly attached to the strongly electron-withdrawing sulfonyl fluoride group and will be significantly deshielded. It may also show coupling to the fluorine atom. Predicted chemical shift: ~135-140 ppm.
-
C-4 (C-NH₂) : Attached to the electron-donating amino group, this carbon will be shielded and shifted upfield compared to unsubstituted benzene (128.5 ppm). Predicted chemical shift: ~145-150 ppm.
-
C-3 (C-Cl) : The carbon bearing the chlorine atom will be deshielded due to the electronegativity of chlorine. Predicted chemical shift: ~120-125 ppm.
-
C-2 : This carbon is ortho to the chloro and sulfonyl fluoride groups and will be deshielded. Predicted chemical shift: ~130-135 ppm.
-
C-5 : Being ortho to the amino group, this carbon will be significantly shielded. Predicted chemical shift: ~115-120 ppm.
-
C-6 : This carbon is ortho to the sulfonyl fluoride group and meta to the amino group, leading to a downfield shift. Predicted chemical shift: ~128-132 ppm.
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is a powerful tool for identifying fluorine-containing compounds due to its high sensitivity and wide chemical shift range.[1] For this compound, a single signal is expected for the fluorine atom in the sulfonyl fluoride group.
-
-SO₂F : The chemical shift of sulfonyl fluorides is typically found in the downfield region relative to CFCl₃. For benzenesulfonyl fluoride, the chemical shift is around +65 ppm.[2] The substituents on the ring will have a minor effect on this value. Predicted chemical shift: ~+63 to +68 ppm. This signal may appear as a triplet due to coupling with the two ortho protons (H-2 and H-6), although this coupling is not always resolved.
Summary of Predicted NMR Data
The following table summarizes the predicted NMR spectral data for this compound.
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Coupling Constants (J, Hz) |
| ¹H | H-5 | 6.8 - 7.0 | dd | J(H5-H6) ≈ 8-9, J(H5-H2) ≈ 2-3 |
| H-6 | 7.6 - 7.8 | d | J(H6-H5) ≈ 8-9 | |
| H-2 | 7.8 - 8.0 | d | J(H2-H5) ≈ 2-3 | |
| -NH₂ | 4.0 - 5.0 | br s | - | |
| ¹³C | C-1 | 135 - 140 | s (or d) | - |
| C-2 | 130 - 135 | s | - | |
| C-3 | 120 - 125 | s | - | |
| C-4 | 145 - 150 | s | - | |
| C-5 | 115 - 120 | s | - | |
| C-6 | 128 - 132 | s | - | |
| ¹⁹F | -SO₂F | +63 to +68 | s (or t) | - |
digraph "NMR_Workflow" { graph [rankdir="LR"]; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];subgraph "cluster_Preparation" { label = "Sample Preparation"; style=filled; color="#E8F0FE"; "Dissolve" [label="Dissolve 5-10 mg\nin 0.6 mL CDCl3"]; "Add_TMS" [label="Add TMS\n(Internal Standard)"]; "Dissolve" -> "Add_TMS"; }
subgraph "cluster_Acquisition" { label = "Data Acquisition"; style=filled; color="#E6F4EA"; "1H_NMR" [label="Acquire 1H Spectrum"]; "13C_NMR" [label="Acquire 13C Spectrum"]; "19F_NMR" [label="Acquire 19F Spectrum"]; }
subgraph "cluster_Analysis" { label = "Spectral Analysis"; style=filled; color="#FCE8E6"; "Chem_Shift" [label="Analyze Chemical Shifts\n(Substituent Effects)"]; "Coupling" [label="Analyze Coupling Patterns\n(J-coupling)"]; "Integration" [label="Integrate 1H Signals"]; "Structure" [label="Confirm Structure"]; "Chem_Shift" -> "Coupling" -> "Integration" -> "Structure"; }
"Add_TMS" -> "1H_NMR" [lhead="cluster_Acquisition"]; "1H_NMR" -> "Chem_Shift" [lhead="cluster_Analysis"]; "13C_NMR" -> "Chem_Shift"; "19F_NMR" -> "Chem_Shift"; }
Caption: A generalized workflow for the acquisition and analysis of NMR data.
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. By applying fundamental principles of NMR spectroscopy and leveraging data from analogous structures, we have established a robust set of expected spectral parameters. This information serves as a valuable resource for the identification and characterization of this compound in research and development settings, ensuring a high degree of confidence in its structural assignment.
References
- Royal Society of Chemistry. (2015). Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information.
- University of Colorado Boulder. (n.d.). Aromatics - Organic Chemistry.
- Sigma-Aldrich. (n.d.). 4-Amino-3-chlorobenzene-1-sulfonyl fluoride.
- MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.
- Chemistry LibreTexts. (2024, March 17). Spectroscopy of Aromatic Compounds.
- UCSB Department of Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants.
Sources
characterization of 4-Amino-3-chlorobenzenesulfonyl fluoride
An In-Depth Technical Guide to the Synthesis and Characterization of 4-Amino-3-chlorobenzenesulfonyl Fluoride
Abstract: this compound is a key substituted aromatic sulfonyl fluoride, a class of compounds gaining significant traction in medicinal chemistry and chemical biology. Its unique structural motifs—a nucleophilic aniline, a directing chloro group, and a reactive sulfonyl fluoride—make it a valuable building block for the synthesis of complex molecules, including covalent inhibitors and chemical probes. This technical guide provides a comprehensive framework for the synthesis, purification, and rigorous characterization of this compound. We delve into the causality behind experimental choices and present self-validating protocols for spectroscopic and chromatographic analysis, designed for researchers, scientists, and drug development professionals.
Introduction: Strategic Importance in Modern Chemistry
The strategic incorporation of fluorine into drug candidates is a well-established method for modulating physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] The sulfonyl fluoride moiety (-SO₂F) has emerged as a particularly important functional group. It serves as a stable, yet "tunably" reactive, electrophilic hub for covalent chemistry, most notably in the context of Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry".
This compound combines these features, offering a scaffold with multiple reactive handles for diversification. The aniline moiety provides a site for amide coupling or diazotization, while the chloro- and sulfonyl fluoride groups dictate the electronic and steric properties of the aromatic ring. This guide serves as a practical, in-depth resource for any scientist working with or seeking to synthesize and validate this versatile chemical entity.
Physicochemical Properties and Safety Mandates
Handling sulfonyl halides requires strict adherence to safety protocols due to their corrosive nature and potential to release hydrofluoric acid upon hydrolysis.
Table 1: Physicochemical Data for this compound
| Property | Value |
| CAS Number | 1996-51-6 |
| Molecular Formula | C₆H₅ClFNO₂S |
| Molecular Weight | 209.63 g/mol |
| Appearance | Off-white to light brown solid |
| Melting Point | 64-68 °C[4] |
Core Safety Protocol:
-
Personal Protective Equipment (PPE): Always use a certified fume hood. Wear a lab coat, nitrile gloves (consider double-gloving), and chemical splash goggles with a face shield.[5]
-
Handling: The compound is moisture-sensitive. Handle under an inert atmosphere (e.g., argon or nitrogen) where possible. Avoid inhalation of dust and contact with skin and eyes.[6]
-
In case of Contact: For skin contact, immediately wash with copious amounts of water. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[6]
-
Disposal: Dispose of waste in a dedicated, sealed container for halogenated organic compounds, following institutional guidelines.
Synthesis and Purification Workflow
The most direct route to this compound is through halogen exchange fluorination of the corresponding sulfonyl chloride, which is a more common and stable precursor.
Synthesis Workflow Diagram
Caption: Halogen exchange (Halex) synthesis workflow.
Experimental Protocol: Halogen Exchange Fluorination
This protocol is based on general procedures for converting aryl sulfonyl chlorides to fluorides.[7][8] The choice of an aprotic polar solvent is critical; it must solubilize the potassium fluoride and the starting material without reacting.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 4-amino-3-chlorobenzenesulfonyl chloride (1.0 eq).
-
Reagents: Add spray-dried potassium fluoride (KF, 2.0-3.0 eq) and a suitable aprotic polar solvent (e.g., sulfolane or acetonitrile). The use of excess, anhydrous KF is crucial for driving the reaction to completion.
-
Reaction: Heat the mixture with vigorous stirring to 120-150 °C. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) (see Section 4.4.1).
-
Work-up: After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter to remove excess KF and other inorganic salts.
-
Extraction: Wash the organic filtrate sequentially with water and brine. The aqueous washes remove any remaining inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.[9]
Comprehensive Characterization Framework
A multi-technique approach is essential for the unambiguous confirmation of structure and assessment of purity.
Characterization Workflow Diagram
Caption: Integrated workflow for purity and structural analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation of this molecule. Samples should be prepared in a deuterated solvent such as DMSO-d₆ or CDCl₃.
Table 2: Predicted NMR Data for this compound (in DMSO-d₆)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment & Rationale |
| ¹H | ~7.7 | d | J(H-F) ≈ 2-4 Hz | H-6: Ortho to -SO₂F, deshielded. Shows coupling to ¹⁹F. |
| ~7.5 | dd | J(H-H) ≈ 8-9 Hz, J(H-F) ≈ 1-2 Hz | H-2: Ortho to -SO₂F, meta to -NH₂. | |
| ~6.9 | d | J(H-H) ≈ 8-9 Hz | H-5: Ortho to -NH₂, shielded. | |
| ~5.5-6.0 | br s | - | -NH₂: Broad singlet, exchangeable with D₂O. | |
| ¹³C | ~145-150 | s | - | C-4: Attached to electron-donating -NH₂. |
| ~130-135 | d | J(C-F) ≈ 15-25 Hz | C-1: Attached to -SO₂F, shows C-F coupling. | |
| ~125-130 | s | - | Aromatic CH carbons. | |
| ~115-120 | s | - | C-3: Attached to -Cl. | |
| ¹⁹F | +40 to +70 | s | - | -SO₂F: Singlet (relative to CFCl₃ at 0 ppm). The chemical shift is characteristic for aryl sulfonyl fluorides.[10][11] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration | Rationale |
| 3450-3300 | Medium-Strong | N-H asymmetric & symmetric stretching | Confirms the primary amine (-NH₂) group. Two distinct bands are expected.[12][13] |
| 1620-1580 | Medium | N-H scissoring (bending) | Further confirmation of the primary amine.[14] |
| 1400-1350 | Strong | S=O asymmetric stretching | Characteristic strong absorption for the sulfonyl group. |
| 1200-1150 | Strong | S=O symmetric stretching | The second characteristic strong band for the sulfonyl group. |
| 1335-1250 | Strong | C-N stretching (aromatic amine) | Confirms the attachment of the amine to the aromatic ring.[12] |
| 800-600 | Medium-Strong | C-Cl stretching | Indicates the presence of the chloro substituent. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula.
-
Expected Molecular Ion (M⁺): The key diagnostic feature is the isotopic pattern of chlorine.[15][16]
-
Fragmentation Pathway:
-
A primary fragmentation pathway is the loss of the fluorine radical (-F), followed by the loss of sulfur dioxide (-SO₂).
-
Loss of the entire sulfonyl fluoride group (-SO₂F) is also a probable fragmentation.
-
Caption: Plausible EI mass spectrometry fragmentation pathways.
Chromatographic Purity Assessment
Chromatography is essential for monitoring the reaction and quantifying the purity of the final product.
-
Purpose: Rapid, qualitative monitoring of reaction progress.
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.[9]
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The polarity should be adjusted so the product R_f is ~0.3-0.4.
-
Visualization: UV fluorescence (254 nm) and/or staining with potassium permanganate solution.[9] The starting material (sulfonyl chloride) and product (sulfonyl fluoride) will have slightly different R_f values, allowing for clear visualization of the conversion.
-
Purpose: To determine the purity of the final compound with high accuracy.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particles).[17]
-
Mobile Phase: A gradient of acetonitrile (MeCN) and water, both containing 0.1% formic acid (for MS compatibility) or phosphoric acid.[17]
-
Example Gradient: Start at 30% MeCN, ramp to 95% MeCN over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of >95% is typically required for subsequent applications.
Conclusion
The robust is paramount to its successful application in research and development. The orthogonal analytical techniques outlined in this guide—NMR, IR, MS, and HPLC—provide a self-validating system for confirming the compound's identity, structure, and purity. By understanding the principles behind each technique and the expected data, scientists can confidently synthesize and utilize this valuable chemical building block for the advancement of drug discovery and materials science.
References
- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
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Choi, Y. S. (1994). Studies in Fluorine Chemistry: 13C NMR Investigation of SF5/SO2F Fluorinated Systems. Portland State University. [Link]
- McLafferty, F. W. (1962). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 34(1), 2-15.
-
Clark, J. (2023). The M+2 peak in mass spectra. Chemistry LibreTexts. [Link]
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Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. [Link]
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The Royal Society of Chemistry. (n.d.). One-Pot Palladium-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Bromides - Supplementary Information. [Link]
- Li, Q., & Li, G. (2004). [Influence of solvents on IR spectrum of aromatic amines]. Guang Pu Xue Yu Guang Pu Fen Xi, 24(10), 1269-1271.
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WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]
-
Chemguide. (n.d.). mass spectra - the M+2 peak. [Link]
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Gogue, A. M., & Paquin, J. F. (2023). Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. The Journal of Organic Chemistry, 88(7), 4437-4442. [Link]
-
Portland State University. (1994). Studies in Fluorine Chemistry: 13C NMR Investigation of SF5/SO2F Fluorinated Systems. [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
- Khmel'nitskii, R. A., & Polyakova, A. A. (1970). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 39(10), 847.
-
Global Substance Registration System. (n.d.). 4-CHLOROBENZENESULFONYL FLUORIDE. [Link]
-
SpectraBase. (n.d.). Sulfuryl fluoride - Optional[19F NMR] - Chemical Shifts. [Link]
-
SIELC Technologies. (2018). 3-Amino-4-chlorobenzenesulphonyl fluoride. [Link]
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Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]
- Gard, G. L. (1983). Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination.
- Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Fluorine in drug discovery: Role, design and case studies.
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CAS Common Chemistry. (n.d.). 4-Chlorobenzenesulfonyl fluoride. [Link]
- Liu, R., et al. (2022). Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine-T Trihydrate. Organic Process Research & Development, 26(2), 380-386.
-
PubChem. (n.d.). 4-Chlorobenzenesulfonyl chloride. [Link]
-
LookChem. (n.d.). 4-chlorobenzenesulfonyl fluoride. [Link]
- Meanwell, N. A. (2011). Tactical Applications of Fluorine in Drug Design and Development. Journal of Medicinal Chemistry, 54(8), 2529-2591.
- ResearchGate. (2025). Fluorine in drug discovery: Role, design and case studies.
-
Shimadzu. (n.d.). Analysis of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography(CIC). [Link]
- Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Chemical Society Reviews, 37(2), 320-330.
- Powers, L. C., & McNeill, K. (2018). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Environmental Science & Technology, 52(11), 6286-6295.
-
NIST. (n.d.). 3-Amino-4-chlorobenzenesulfonyl fluoride. [Link]
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An In-depth Technical Guide to the Reactivity of 4-Amino-3-chlorobenzenesulfonyl Fluoride with Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of 4-Amino-3-chlorobenzenesulfonyl fluoride, a specialized sulfonyl fluoride, with amino acid residues. Sulfonyl fluorides have emerged as a critical class of chemical probes and covalent inhibitors in drug discovery due to their unique balance of stability and reactivity.[1] This document delves into the underlying principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, the factors governing the chemoselectivity of this compound, and its practical applications in covalently modifying proteins. Detailed experimental protocols and mechanistic insights are provided to enable researchers to effectively utilize this reagent in their work.
Introduction: The Rise of Sulfonyl Fluorides in Covalent Drug Discovery
The paradigm of covalent drug discovery has evolved significantly, moving beyond indiscriminately reactive functionalities to highly selective "warheads" that target specific amino acid residues within a protein's binding site.[2] Among these, sulfonyl fluorides (SFs) have garnered substantial interest.[1] Their remarkable stability in aqueous environments, coupled with their "tunable" reactivity towards nucleophilic amino acid side chains, makes them privileged scaffolds for designing targeted covalent inhibitors.[1][3]
The reactivity of sulfonyl fluorides is harnessed through a process known as Sulfur(VI) Fluoride Exchange (SuFEx), a next-generation "click chemistry" reaction.[4][5][6] SuFEx reactions are characterized by their high efficiency, chemoselectivity, and biocompatibility, allowing for precise covalent modifications under physiological conditions.[4][5] This guide focuses on a specific, yet versatile, member of this class: this compound. The presence of both an electron-donating amino group and an electron-withdrawing chloro group on the aromatic ring introduces a unique electronic profile that influences its reactivity and selectivity.
Chemical Properties of this compound
Understanding the chemical properties of this compound is fundamental to predicting and controlling its reactivity.
| Property | Value | Reference |
| CAS Number | 368-72-9 | [7] |
| Molecular Formula | C6H5ClFNO2S | [7] |
| Molecular Weight | 209.63 g/mol | [7] |
| Appearance | White to off-white solid | [7] |
| Melting Point | 64-68 °C | [7] |
The electronic nature of the substituents on the benzene ring plays a crucial role in modulating the electrophilicity of the sulfur atom in the sulfonyl fluoride group. The amino group at the 4-position is an activating, electron-donating group, which increases the electron density on the ring and can potentially decrease the reactivity of the sulfonyl fluoride. Conversely, the chloro group at the 3-position is a deactivating, electron-withdrawing group, which decreases the electron density on the ring and can enhance the reactivity of the sulfonyl fluoride. The interplay of these opposing electronic effects results in a finely tuned reactivity profile for this molecule.
Reactivity with Amino Acid Side Chains: A Mechanistic Perspective
This compound can covalently modify a range of nucleophilic amino acid residues. The selectivity for a particular residue is highly dependent on the local microenvironment within the protein, including the accessibility and pKa of the nucleophilic side chain.[1][2] The primary targets for sulfonyl fluorides are tyrosine, lysine, histidine, serine, and threonine.[3][6][8]
Reaction with Tyrosine
The phenolic hydroxyl group of tyrosine is a primary target for sulfonyl fluorides, particularly in the context of SuFEx-mediated reactions.[4][9] The reaction proceeds via a nucleophilic attack of the phenolate anion on the electrophilic sulfur atom of the sulfonyl fluoride, leading to the formation of a stable sulfonate ester linkage and displacement of the fluoride ion.[4]
Caption: Reaction of this compound with tyrosine.
Reaction with Lysine
The primary amine of the lysine side chain is another key nucleophile for covalent modification by sulfonyl fluorides.[6] The unprotonated epsilon-amino group attacks the sulfonyl fluoride to form a stable sulfonamide bond. The reactivity is highly pH-dependent, as the lysine side chain needs to be in its deprotonated, nucleophilic state.
Caption: Reaction of this compound with lysine.
Reaction with Histidine
The imidazole side chain of histidine contains two nitrogen atoms that can act as nucleophiles. The reactivity is dependent on the tautomeric state and the local environment.[6] Reaction with this compound can lead to the formation of a sulfonyl-imidazole adduct.
Reaction with Serine and Threonine
The hydroxyl groups of serine and threonine can also be targeted by sulfonyl fluorides, particularly when these residues are located in highly activated environments, such as the catalytic triad of serine proteases.[1][2] The reaction mechanism is analogous to that of tyrosine, involving nucleophilic attack by the hydroxyl group to form a sulfonate ester.
Experimental Protocols
The following protocols provide a general framework for studying the reactivity of this compound with amino acids and proteins. Optimization of these protocols will be necessary for specific applications.
General Protocol for Reaction with Free Amino Acids
This protocol is designed to assess the reactivity of this compound with individual amino acids in solution.
Materials:
-
This compound
-
Amino acid of interest (e.g., N-acetyl-L-tyrosine, N-acetyl-L-lysine)
-
Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4-8.0)
-
Organic co-solvent (e.g., DMSO, DMF)
-
Analytical instruments (e.g., LC-MS, NMR)
Procedure:
-
Prepare a stock solution of this compound (e.g., 100 mM in DMSO).
-
Prepare a stock solution of the N-acetylated amino acid (e.g., 10 mM in the chosen aqueous buffer).
-
In a microcentrifuge tube, combine the amino acid solution with the this compound stock solution to achieve the desired final concentrations (e.g., 1 mM amino acid, 1-10 mM sulfonyl fluoride).
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) with gentle agitation.
-
Monitor the reaction progress over time by taking aliquots and analyzing them by LC-MS to detect the formation of the product adduct.
-
Upon completion, the product can be purified using techniques such as reversed-phase HPLC.
-
Characterize the purified product by high-resolution mass spectrometry and NMR to confirm its structure.
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An In-depth Technical Guide to the Mass Spectrometry of 4-Amino-3-chlorobenzenesulfonyl fluoride
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 4-Amino-3-chlorobenzenesulfonyl fluoride. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of mass spectrometry as applied to this specific molecule, offering insights into ionization techniques, fragmentation pathways, and the interpretation of mass spectra. Our focus is on providing a deep understanding of the causality behind experimental choices and ensuring the scientific integrity of the presented methodologies.
Introduction: The Significance of this compound
This compound is a key pharmacological scaffold and a versatile building block in medicinal chemistry. Its derivatives have shown a wide range of biological activities, making the precise and reliable characterization of this molecule and its analogues a critical step in drug discovery and development. Mass spectrometry stands as an indispensable analytical tool for the structural elucidation and quantification of such compounds. This guide will explore the two most common ionization techniques, Electrospray Ionization (ESI) and Electron Ionization (EI), to provide a thorough understanding of the gas-phase behavior of this important molecule.
Foundational Principles of Mass Spectrometry
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. The process can be broadly divided into three stages: ionization, mass analysis, and detection. The choice of ionization method is paramount as it dictates the extent of fragmentation and the type of information that can be obtained.
-
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules.[1] It typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation, making it ideal for determining the molecular weight of the analyte.[2]
-
Electron Ionization (EI) is a hard ionization technique where high-energy electrons bombard the sample molecules in the gas phase.[3] This results in the formation of a molecular ion (M⁺˙) and extensive fragmentation, providing a detailed fingerprint of the molecule's structure.[4][5]
Electrospray Ionization Mass Spectrometry (ESI-MS) of this compound
ESI-MS is the preferred method for confirming the molecular weight of this compound and for liquid chromatography-mass spectrometry (LC-MS) applications.
Experimental Protocol: ESI-MS Analysis
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent system compatible with ESI, typically a mixture of water and methanol or acetonitrile containing a small amount of a proton source like formic acid (0.1% v/v) for positive ion mode.
Instrumentation Parameters:
-
Ionization Mode: Positive Ion Mode
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizing Gas (N₂): Flow rate and pressure optimized for stable spray.
-
Drying Gas (N₂): Temperature and flow rate optimized to desolvate the ions efficiently.
-
Mass Analyzer: Scanned over a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 50-500).
Expected Mass Spectrum and Fragmentation in ESI-MS
In positive ion ESI-MS, this compound (molecular weight: 209.63 g/mol ) is expected to be primarily observed as its protonated form, [M+H]⁺, at an m/z of approximately 210.64.
Collision-Induced Dissociation (CID) Fragmentation:
Tandem mass spectrometry (MS/MS) experiments, where the [M+H]⁺ ion is isolated and fragmented, can provide valuable structural information. A key fragmentation pathway for aromatic sulfonamides involves the neutral loss of sulfur dioxide (SO₂), a rearrangement process that is often promoted by electron-withdrawing groups like chlorine on the aromatic ring.[6]
Proposed ESI-MS/MS Fragmentation Pathway:
Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.
Electron Ionization Mass Spectrometry (EI-MS) of this compound
EI-MS provides a detailed fragmentation pattern that serves as a molecular fingerprint, invaluable for structural confirmation and library matching. Due to the high energy involved, the molecular ion may be of low abundance or absent.[7]
Experimental Protocol: EI-MS Analysis
Sample Introduction:
-
For pure, thermally stable compounds like this compound, a direct insertion probe can be used.
-
Alternatively, for mixture analysis or to couple with separation, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice, provided the compound is sufficiently volatile and thermally stable.[4]
Instrumentation Parameters:
-
Ionization Energy: 70 eV (standard for library comparison)[5]
-
Source Temperature: 200-250 °C
-
Mass Analyzer: Scanned over a relevant mass range (e.g., m/z 35-300).
Expected Mass Spectrum and Fragmentation in EI-MS
The EI mass spectrum of this compound is anticipated to be complex, with numerous fragment ions. The initial ionization event will form the molecular ion (M⁺˙) at m/z 209.63.
Key Fragmentation Pathways:
The fragmentation will be driven by the stability of the resulting ions and neutral losses. Common fragmentation patterns for aromatic sulfonyl compounds and halogenated aromatics will be observed.
-
Loss of Fluorine: A primary fragmentation will likely be the loss of a fluorine radical to form a stable sulfonyl cation.
-
Loss of SO₂F: Cleavage of the C-S bond can lead to the loss of the sulfonyl fluoride radical.
-
Loss of SO₂: Similar to ESI, the loss of a neutral sulfur dioxide molecule is a probable event.[6]
-
Cleavage of the Aromatic Ring: Further fragmentation can lead to the characteristic ions of the substituted benzene ring.
Proposed EI-MS Fragmentation Pathway:
Caption: Predicted major fragmentation pathways in EI-MS for this compound.
Summary of Key Mass Spectrometric Data
| Ionization | m/z (Expected) | Proposed Identity | Notes |
| ESI | 210.64 | [M+H]⁺ | Protonated molecule, typically the base peak. |
| 192.63 | [M+H - H₂O]⁺ | Loss of water from the amino and sulfonyl groups. | |
| 146.64 | [M+H - SO₂]⁺ | Characteristic neutral loss for aromatic sulfonamides.[6] | |
| EI | 209.63 | M⁺˙ | Molecular ion, may have low abundance. |
| 190.63 | [M - F]⁺ | Loss of fluorine radical. | |
| 145.63 | [M - SO₂]⁺˙ | Loss of sulfur dioxide. | |
| 126.5 | [M - SO₂F]⁺ | Cleavage of the C-S bond. | |
| 125.0 | [C₆H₄ClN]⁺˙ | Fragment corresponding to the chloroaniline radical cation. |
Conclusion
The mass spectrometric analysis of this compound provides a wealth of structural information. ESI-MS is the method of choice for molecular weight determination and LC-MS studies, yielding the protonated molecule as the primary ion. EI-MS, on the other hand, produces a complex fragmentation pattern that serves as a structural fingerprint, useful for confirmation and identification. Understanding the predictable fragmentation pathways under both ionization conditions is crucial for the accurate interpretation of mass spectra and the confident characterization of this important pharmaceutical building block.
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PubChem. (n.d.). 4-Amino-3-chlorobenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link][8]
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Kind, T., & Fiehn, O. (2010). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 29(5), 806-829.[2]
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Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519.[9]
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NIST. (n.d.). 3-Amino-4-chlorobenzenesulfonyl fluoride. NIST Chemistry WebBook. Retrieved from [Link][10]
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Xia, Y., & Li, L. (2004). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 15(10), 1468-1478.[6]
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Yan, Z., & Cole, R. B. (2014). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photochemical Reaction. Journal of AOAC INTERNATIONAL, 97(1), 113-120.[11]
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fundamental reactivity of aryl sulfonyl fluorides
An In-Depth Technical Guide to the Fundamental Reactivity of Aryl Sulfonyl Fluorides for Researchers, Scientists, and Drug Development Professionals
Authored by Gemini, Senior Application Scientist
Abstract
Aryl sulfonyl fluorides (ArSO₂F) have emerged from relative obscurity to become a privileged class of electrophiles in chemical biology and drug discovery.[1][2] This guide provides a comprehensive technical overview of their fundamental reactivity, exploring the nuanced balance between stability and reactivity that makes them exceptional tools for forging covalent bonds with biological macromolecules. We will delve into the core principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, dissect the factors governing their interactions with nucleophilic amino acid residues, and present field-proven insights into their application as covalent probes and inhibitors. This document is intended for researchers and professionals seeking to harness the unique chemical properties of aryl sulfonyl fluorides in their work.
Introduction: The Rise of a Privileged Warhead
The quest for highly selective and stable covalent modifiers in drug discovery has led to a renaissance of interest in electrophilic warheads that can react with amino acid residues beyond cysteine.[3] Aryl sulfonyl fluorides have risen to prominence in this context due to their unique combination of properties. Unlike their more reactive sulfonyl chloride counterparts, which are prone to rapid hydrolysis and reduction, aryl sulfonyl fluorides exhibit remarkable stability in aqueous environments, a critical feature for biological applications.[4] However, this stability is exquisitely balanced with a "tunable" reactivity that can be unleashed in the specific microenvironment of a protein binding pocket.[5] This "Goldilocks" reactivity profile allows them to act as context-dependent covalent modifiers for a range of nucleophilic amino acid residues including serine, threonine, lysine, tyrosine, and histidine.[1][2]
This guide will provide a detailed exploration of the fundamental principles that govern the reactivity of aryl sulfonyl fluorides, offering a roadmap for their rational application in the design of next-generation covalent therapeutics and chemical probes.
Synthetic Strategies for Accessing Aryl Sulfonyl Fluorides
A diverse array of synthetic methodologies has been developed to access aryl sulfonyl fluorides, starting from readily available precursors. The choice of synthetic route often depends on the desired substitution pattern and the scale of the synthesis.
From Arylsulfonyl Chlorides
The most traditional and widely used method for synthesizing aryl sulfonyl fluorides is the halogen exchange reaction of the corresponding arylsulfonyl chlorides.[6] This is typically achieved using a fluoride salt, such as potassium fluoride, often in the presence of a phase-transfer catalyst like 18-crown-6 to enhance the nucleophilicity of the fluoride ion.[6]
Experimental Protocol: Synthesis of an Aryl Sulfonyl Fluoride from an Arylsulfonyl Chloride
-
To a solution of the arylsulfonyl chloride (1.0 equiv) in a suitable aprotic solvent (e.g., acetonitrile) is added potassium fluoride (1.5-2.0 equiv).
-
A catalytic amount of 18-crown-6 (0.05-0.1 equiv) is added to the mixture.
-
The reaction is stirred at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is filtered to remove inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired aryl sulfonyl fluoride.
From Aryl Halides and Grignard Reagents
More recent methods have enabled the synthesis of aryl sulfonyl fluorides directly from aryl halides or Grignard reagents, offering greater flexibility in substrate scope. One common approach involves the palladium-catalyzed coupling of an aryl bromide or iodide with a sulfur dioxide surrogate, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), to form an intermediate sulfinate.[6] This sulfinate is then oxidatively fluorinated using an electrophilic fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to yield the final product.[6][7]
Alternatively, aryl Grignard reagents can react directly with sulfuryl fluoride (SO₂F₂) to provide aryl sulfonyl fluorides in a single step.[6][8]
From Arynes
A multicomponent reaction involving in-situ generated arynes, secondary amines, and sulfuryl fluoride (SO₂F₂) provides a direct route to ortho-amino-substituted aryl sulfonyl fluorides.[6][8] This method is particularly useful for accessing highly functionalized aromatic systems.
Diagram: Synthetic Routes to Aryl Sulfonyl Fluorides
Caption: Key synthetic pathways to aryl sulfonyl fluorides.
The Heart of Reactivity: Sulfur(VI) Fluoride Exchange (SuFEx)
The reactivity of aryl sulfonyl fluorides is best understood through the lens of Sulfur(VI) Fluoride Exchange (SuFEx) , a concept that has gained the status of a "click chemistry" reaction.[9][10][11] SuFEx describes the reaction of a sulfur(VI) fluoride compound with a nucleophile, resulting in the formation of a new bond to the sulfur atom and the displacement of the fluoride ion.
The S-F bond in aryl sulfonyl fluorides is exceptionally strong and thermodynamically stable, rendering the molecule largely inert under physiological conditions.[4][10] However, this bond can be activated for nucleophilic attack. This activation is crucial and is often facilitated by hydrogen bonding or Lewis acid catalysis, which polarizes the S-F bond and makes the sulfur atom more electrophilic.[12][13][14] In a biological context, the specific arrangement of amino acid side chains within a protein's binding pocket can create a microenvironment that promotes this activation, leading to context-dependent reactivity.[2][15]
Diagram: The SuFEx Catalytic Cycle
Caption: Generalized mechanism of SuFEx reactivity.
Reactivity with Nucleophilic Amino Acid Residues
Aryl sulfonyl fluorides are "privileged" warheads because they can react with a variety of nucleophilic amino acid side chains, not just the highly reactive cysteine.[1][2] This expands the landscape of the "ligandable" proteome.
| Amino Acid Residue | Nucleophilic Group | Reactivity Notes | Resulting Adduct Stability |
| Lysine | ε-amino group | Reactivity is pH-dependent and enhanced by a lowered pKa in specific microenvironments.[15] | Stable sulfonamide bond.[16] |
| Tyrosine | Phenolic hydroxyl group | Reactivity is enhanced by deprotonation to the phenoxide ion, often facilitated by a nearby basic residue.[17] | Stable sulfonate ester bond.[16] |
| Serine/Threonine | Aliphatic hydroxyl group | Generally less reactive than tyrosine but can be activated in the active sites of enzymes like serine proteases.[15] | Stable sulfonate ester bond. |
| Histidine | Imidazole ring | The imidazole nitrogen is a competent nucleophile, and reactivity is observed in specific protein contexts.[3][18][19] | Stable sulfonyl-imidazole adduct.[19] |
| Cysteine | Thiol group | While reaction can occur, the resulting thio-sulfonate ester is often unstable and can undergo further reactions.[16][20] | Generally unstable.[5][16] |
Factors Influencing Reactivity and Stability
The reactivity of an aryl sulfonyl fluoride is a tunable parameter that can be modulated by both electronic and steric factors.[5][21]
-
Electronic Effects: Electron-withdrawing groups on the aryl ring increase the electrophilicity of the sulfur atom, making the sulfonyl fluoride more reactive.[5] Conversely, electron-donating groups decrease reactivity and can enhance metabolic stability.[22]
-
Steric Effects: Bulky substituents, particularly in the ortho positions of the aryl ring, can sterically hinder the approach of nucleophiles, thereby reducing reactivity.[21] However, such steric hindrance can also significantly improve the in vitro metabolic stability of the S-F bond.[21][22] For instance, 2,4,6-trisubstituted aryl sulfonyl fluorides have shown enhanced stability.[21][22]
Aryl Sulfonyl Fluorides in Covalent Drug Discovery
The unique reactivity profile of aryl sulfonyl fluorides makes them highly valuable tools in drug discovery and chemical biology.
As Covalent Probes
Aryl sulfonyl fluoride-containing molecules are excellent probes for target identification and validation.[1][2] They can be used to covalently label a target protein, enabling its identification and characterization. The stability of the resulting covalent bond is advantageous for downstream applications such as proteomics and imaging.
As Covalent Inhibitors
The development of targeted covalent inhibitors has seen a resurgence, and aryl sulfonyl fluorides offer a means to achieve irreversible inhibition by targeting less-reactive nucleophiles. This can lead to drugs with improved potency, prolonged duration of action, and the potential to overcome drug resistance.
Workflow: Development of an Aryl Sulfonyl Fluoride Covalent Inhibitor
Caption: A typical workflow for developing a covalent inhibitor.
Conclusion and Future Outlook
Aryl sulfonyl fluorides represent a powerful and versatile class of electrophiles that have significantly expanded the toolkit of medicinal chemists and chemical biologists. Their remarkable balance of stability and tunable reactivity allows for the selective targeting of a range of nucleophilic amino acid residues, opening up new avenues for covalent drug design and the development of sophisticated chemical probes. As our understanding of the subtle factors that govern their reactivity within protein binding pockets continues to grow, we can expect to see the rational design of even more selective and effective aryl sulfonyl fluoride-based therapeutics and research tools in the years to come.
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An In-Depth Technical Guide to the Discovery and History of Sulfonyl Fluoride Probes
Introduction: The Rise of Covalent Probes and the Unique Appeal of the Sulfonyl Fluoride Warhead
In the landscape of chemical biology and drug discovery, the ability to covalently and selectively modify proteins in their native cellular environment is a powerful tool. This approach has led to the development of a diverse array of chemical probes, with sulfonyl fluorides emerging as a particularly compelling class.[1] Their unique combination of stability and reactivity makes them invaluable for identifying and validating novel drug targets, mapping protein-protein interactions, and dissecting complex signaling pathways.[1][2][3]
Sulfonyl fluorides belong to the broader category of sulfur(VI) fluorides, which also includes fluorosulfates and sulfamoyl fluorides.[1] A cornerstone of their application is Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a suite of near-perfect "click" reactions that enable the formation of strong covalent bonds with nucleophilic amino acid residues on proteins.[1][4] Unlike conventional covalent modifiers that primarily target cysteine, sulfonyl fluorides and their counterparts can react with a wider range of residues, including tyrosine, lysine, histidine, and serine, thereby significantly expanding the portion of the proteome that can be targeted.[1][5][6][7][8] This guide provides a comprehensive exploration of sulfonyl fluoride probes, covering their historical development, mechanism of action, synthesis, and application in state-of-the-art chemoproteomic workflows.
A Historical Perspective: From Serine Protease Inhibitors to a "Privileged" Warhead
The journey of sulfonyl fluorides in biological research began in the 1960s with their identification as covalent inhibitors of serine hydrolases.[9] Fahrney and Gold were the first to report on the use of sulfonyl fluorides to inhibit serine proteases.[10][11] Phenylmethylsulfonyl fluoride (PMSF) and 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF) became widely adopted as indispensable tools for preventing protein degradation during cell lysis and protein purification by reacting with the active site serine of these enzymes.[10][11][12]
For decades, the application of sulfonyl fluorides was largely confined to this role. However, a renaissance in their use began with the recognition of their "privileged" reactivity.[2][3][10][11] Researchers discovered that the reactivity of the sulfonyl fluoride warhead is highly dependent on the local protein microenvironment.[8] This "context-dependent" reactivity allows sulfonyl fluorides to selectively label not only highly nucleophilic serines in the active sites of hydrolases but also specific threonine, lysine, tyrosine, and histidine residues in other proteins.[2][3][8][10][11] This realization transformed sulfonyl fluorides from simple protease inhibitors into versatile probes for exploring the proteome.
A pivotal moment in the history of sulfonyl fluoride chemistry was the introduction of Sulfur(VI) Fluoride Exchange (SuFEx) as a "next-generation" click reaction by K. Barry Sharpless and coworkers in 2014.[4][9][13] SuFEx chemistry describes the reaction of organosulfur(VI) fluorides with nucleophiles to form robust covalent linkages.[4] This conceptual framework not only provided a deeper understanding of the reactivity of sulfonyl fluorides but also spurred the development of new synthetic methodologies and expanded their application into materials science and drug discovery.[4][6][14]
Mechanism of Action: The Chemistry of Covalent Modification
The utility of sulfonyl fluorides as chemical probes lies in their ability to form stable covalent bonds with nucleophilic amino acid residues. The reaction proceeds via a nucleophilic substitution at the sulfur(VI) center, with the fluoride ion acting as a leaving group.[15]
The reactivity of the S-F bond is modulated by the protein's local microenvironment.[8] Hydrogen bonding networks within a binding site can activate the sulfonyl fluoride for nucleophilic attack by stabilizing the departing fluoride ion.[8][9] This context-dependent activation is a key factor in the selectivity of sulfonyl fluoride probes for specific residues on their target proteins.
While early work focused on their reaction with serine, it is now well-established that sulfonyl fluorides can react with a variety of nucleophilic amino acids.[5][6][7]
Key Amino Acid Targets for Sulfonyl Fluoride Probes:
-
Serine and Threonine: The hydroxyl groups of these residues are common targets, particularly within the active sites of enzymes like serine proteases.[10][11]
-
Tyrosine: The phenolic hydroxyl group of tyrosine is a potent nucleophile for reaction with sulfonyl fluorides, a discovery that has been exploited for the rational design of probes targeting specific tyrosine residues.[16]
-
Lysine: The primary amine of the lysine side chain can also be targeted by sulfonyl fluoride probes.[5][6]
-
Histidine: The imidazole side chain of histidine has also been shown to be a target for sulfonyl fluoride probes.[5][6][17][18]
It's important to note that while sulfonyl fluorides can react with cysteine, the resulting adduct is often unstable, making them less suitable for sustained covalent inhibition of cysteine residues compared to other electrophilic warheads.[5][6]
Caption: A typical workflow for target identification using a sulfonyl fluoride probe.
Future Directions and Conclusion
The field of sulfonyl fluoride chemistry continues to evolve, with ongoing efforts to develop new synthetic methods and expand their applications. T[19][20][21]he exploration of sulfamoyl fluorides and other sulfur(VI) fluoride derivatives is also a promising area of research. W[1]e can anticipate that sulfonyl fluoride probes will play an increasingly important role in areas such as covalent drug discovery, the development of molecular glues and degraders, and the study of protein-protein interactions.
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The Mechanism of Action of 4-Amino-3-chlorobenzenesulfonyl Fluoride: A Framework for Covalent Probe Development
An In-depth Technical Guide
Introduction
4-Amino-3-chlorobenzenesulfonyl fluoride (ACBSF) belongs to the class of aromatic sulfonyl fluorides (SFs), a group of compounds increasingly recognized for their utility as covalent chemical probes and inhibitors.[1][2] The defining feature of this molecule is the sulfonyl fluoride moiety, an electrophilic "warhead" that possesses a unique balance of aqueous stability and reactivity, allowing it to form permanent covalent bonds with specific nucleophilic residues on protein targets.[1][3] While extensive biological studies on this specific molecule are not widely documented, its mechanism of action can be confidently inferred from the well-established principles governing its chemical class.
This guide provides an in-depth exploration of the postulated mechanism of action for this compound. It moves beyond simple description to offer a practical framework for researchers, outlining the critical experimental workflows required to identify its specific protein targets, validate its inhibitory activity, and characterize its selectivity within the complex environment of the cell.
The Sulfonyl Fluoride Warhead: A Privileged Electrophile
The mechanistic core of ACBSF is its sulfonyl fluoride group. Unlike more promiscuous electrophiles, SFs exhibit a desirable level of stability in aqueous biological media, minimizing off-target reactions while remaining sufficiently reactive to engage with contextually activated nucleophiles within a protein's binding pocket.[1][2]
Reactivity and Nucleophilic Targets
The sulfur atom in the sulfonyl fluoride group is highly electrophilic and susceptible to nucleophilic attack. This reaction results in the displacement of the fluoride ion, a benign leaving group, and the formation of a stable sulfonyl-protein adduct.[4] While historically known for targeting the active site serine in proteases (e.g., PMSF, AEBSF), the SF warhead is now understood to be a "privileged" electrophile, capable of reacting with a broader range of nucleophilic amino acid residues.[1][5] The specific residue targeted is determined by its accessibility, its nucleophilicity (often enhanced by the local protein microenvironment), and its geometric alignment with the electrophile upon binding.[4]
Table 1: Potential Nucleophilic Amino Acid Targets for Sulfonyl Fluorides
| Amino Acid | Side Chain Nucleophile | Typical Context |
|---|---|---|
| Serine | Hydroxyl (-OH) | Catalytic residue in serine proteases/hydrolases.[5][6] |
| Tyrosine | Phenolic Hydroxyl (-OH) | Can be targeted in non-catalytic contexts.[3][7] |
| Lysine | Epsilon-amino (-NH₂) | Conserved residue in kinase ATP-binding pockets.[5][6] |
| Threonine | Hydroxyl (-OH) | Structurally similar to serine.[1] |
| Histidine | Imidazole Nitrogen | Can act as a potent nucleophile.[1][5] |
Postulated Mechanism of Action: Targeted Covalent Inhibition
The interaction of ACBSF with a target protein is best described by a two-step mechanism, a model common to most targeted covalent inhibitors.[3]
-
Reversible Binding (Formation of the Encounter Complex): Initially, the inhibitor binds non-covalently to the target's active or binding site. This binding is governed by intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) dictated by the inhibitor's scaffold—in this case, the 4-amino-3-chlorophenyl group. This step is characterized by the inhibition constant, Ki.
-
Irreversible Covalent Bond Formation: Once the inhibitor is properly oriented within the binding site, the nucleophilic residue of the protein attacks the electrophilic sulfur atom of the sulfonyl fluoride. This leads to the formation of an irreversible covalent bond and the inactivation of the protein. This step is defined by the rate constant of inactivation, kinact.
The overall efficiency of a covalent inhibitor is best described by the second-order rate constant kinact/Ki.[8]
Figure 2: A typical workflow for Activity-Based Protein Profiling (ABPP) to identify covalent targets.
Tier 2: Biochemical Validation and Kinetic Analysis
Trustworthiness: Once putative targets are identified via ABPP, the next step is to validate the interaction and quantify its potency using purified proteins. This protocol establishes a self-validating system by directly measuring the inhibitor's effect on enzyme function.
Detailed Protocol: Assessing Covalent Inhibition of a Purified Enzyme
-
Preparation:
-
Prepare a stock solution of purified target enzyme in a suitable assay buffer.
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Create a serial dilution series from this stock.
-
Prepare a stock solution of the enzyme's specific fluorogenic or chromogenic substrate.
-
-
Pre-incubation (Time-dependent Inhibition):
-
In a 96-well plate, add the enzyme to the assay buffer.
-
Add varying concentrations of ACBSF (and a DMSO vehicle control) to the wells.
-
Incubate the enzyme-inhibitor mixture for several defined time points (e.g., 0, 5, 15, 30, 60 minutes). This step is critical for observing time-dependent inactivation, a hallmark of covalent inhibition.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding a saturating concentration of the substrate.
-
Immediately place the plate in a plate reader and monitor the signal (fluorescence or absorbance) over time at a constant temperature.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each well from the linear portion of the progress curves.
-
Plot the remaining enzyme activity (%) against the pre-incubation time for each inhibitor concentration.
-
Determine the observed rate of inactivation (kobs) from these plots.
-
Finally, plot kobs versus the inhibitor concentration [I] to determine the kinetic parameters kinact and Ki. [9] Table 2: Example Data Summary for Covalent Inhibition Kinetics
Parameter Description Example Value IC₅₀ (µM) Concentration for 50% inhibition at a fixed time point. 1.2 Kᵢ (µM) Inhibitor concentration at half-maximal inactivation rate. 5.5 kᵢₙₐ꜀ₜ (s⁻¹) Maximum rate of inactivation at saturating inhibitor concentration. 0.005 | kᵢₙₐ꜀ₜ/Kᵢ (M⁻¹s⁻¹) | Second-order rate constant; the most important metric for potency. | 909 |
-
Tier 3: Definitive Confirmation of Covalent Adduct
Authoritative Grounding: The final and most definitive proof of the mechanism comes from directly observing the covalent modification.
-
Intact Protein Mass Spectrometry: Incubating the purified protein with ACBSF and analyzing the mixture by mass spectrometry will show a mass shift in the protein corresponding to the molecular weight of the bound inhibitor, confirming a 1:1 covalent adduct.
-
Peptide Mapping by LC-MS/MS: To identify the exact site of modification, the protein-inhibitor adduct is proteolytically digested (e.g., with trypsin). The resulting peptide mixture is analyzed by LC-MS/MS. The modified peptide will be identified by its unique mass, and subsequent fragmentation (MS/MS) will pinpoint the exact amino acid residue that has been sulfonated. [6]* X-ray Crystallography: Co-crystallizing the target protein with ACBSF can provide high-resolution atomic detail of the covalent bond and the binding interactions that orient the inhibitor for reaction, offering incontrovertible proof of the mechanism. [7]
Conclusion
This compound is a reactive chemical entity whose mechanism of action is rooted in the principles of targeted covalent inhibition, driven by its electrophilic sulfonyl fluoride warhead. While its specific biological targets remain to be fully elucidated, this guide provides a robust, scientifically-grounded framework for any researcher seeking to characterize its activity. By progressing through global target discovery (ABPP), validating with rigorous biochemical kinetics, and confirming with high-resolution analytical techniques, the precise mechanism, potency, and selectivity of this compound can be definitively established, paving the way for its potential use as a selective chemical probe or therapeutic lead.
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Jones, L. H., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Chemical Biology, 6(3), 1031-1043. [Link]
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Tuley, A., & Fast, W. (2018). New Electrophiles and Strategies for Mechanism-Based and Targeted Covalent Inhibitor Design. Biochemistry, 57(24), 3326–3337. [Link]
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Grimster, N. P., et al. (2013). Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. Journal of the American Chemical Society, 135(14), 5296–5305. [Link]
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Yan, C., et al. (2020). Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases. Proceedings of the National Academy of Sciences, 117(15), 8439–8447. [Link]
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Potashman, M. H., & Duggan, M. E. (2009). Covalent modifiers: an archetype for the development of potent and selective kinase inhibitors. Journal of medicinal chemistry, 52(5), 1231–1246. [Link]
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The Sulfonyl Fluoride Warhead: A Technical Guide to its Tunable Electrophilicity and Application in Covalent Drug Discovery
Abstract This technical guide provides an in-depth exploration of the sulfonyl fluoride (SF) moiety as a versatile and privileged electrophilic warhead in drug discovery and chemical biology. We delve into the core chemical principles governing the unique balance of stability and reactivity of the sulfur(VI)-fluoride bond, contrasting it with other electrophiles. The guide details the SF warhead's reactivity landscape across a diverse set of nucleophilic amino acid residues—including serine, threonine, tyrosine, lysine, and histidine—and examines how its electrophilicity can be rationally tuned through electronic and steric modifications. We provide field-proven, step-by-step experimental protocols for characterizing novel sulfonyl fluoride probes, from assessing hydrolytic stability to advanced chemoproteomic applications. Finally, we discuss the strategic application of this warhead in the design of targeted covalent inhibitors and activity-based probes, concluding with a look at the future trajectory of "beyond-cysteine" covalent drug development.
Introduction: The Rise of a Privileged Warhead
The field of covalent drug discovery has undergone a significant renaissance, largely driven by the success of inhibitors targeting nucleophilic cysteine residues. However, the reliance on a single amino acid limits the druggable proteome, as many protein binding sites lack a suitably positioned cysteine.[1][2] This has spurred the development of electrophilic warheads capable of engaging other nucleophilic residues. Among these, the sulfonyl fluoride (SF) has emerged as a uniquely "privileged" functional group.[3][4][5]
Sulfonyl fluorides possess a finely tuned electrophilicity, achieving a critical balance between aqueous stability and biocompatible reactivity.[4][5] Unlike highly reactive sulfonyl chlorides, the S-F bond is significantly more stable and resistant to hydrolysis and reduction, allowing SF-containing molecules to navigate complex biological environments before reaching their intended target.[3][5][6] This "Goldilocks" reactivity profile is central to their utility.
A key advantage of the SF warhead is its versatility. It can covalently modify a broad range of amino acid side chains, including the hydroxyl groups of serine, threonine, and tyrosine, the ε-amino group of lysine, and the imidazole of histidine.[1][3][4][7] This reactivity is often context-dependent, driven by the local protein microenvironment which activates the otherwise latent electrophile. This principle is the cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click chemistry reaction that has found broad applications from materials science to drug discovery.[8][9][10]
The Core Principle: Understanding the Electrophilicity of the S(VI)-F Bond
Chemical and Physical Properties
The utility of the sulfonyl fluoride warhead is rooted in the distinct properties of the sulfur-fluorine bond. Compared to other sulfonyl halides like sulfonyl chlorides (-SO2Cl), the S-F bond is stronger and more thermodynamically stable.[3][5][6] This stability arises from the high electronegativity of fluorine and results in several advantageous characteristics:
-
Hydrolytic Stability: Sulfonyl fluorides are remarkably stable in aqueous solutions under physiological conditions, a stark contrast to sulfonyl chlorides which hydrolyze rapidly.[6][11] This allows them to have a sufficient half-life to engage their biological target in vivo.
-
Resistance to Reduction: The cleavage of the S-F bond is exclusively heterolytic, making the sulfonyl fluoride group resistant to biological reduction.[3]
-
Benign Leaving Group: The reaction with a protein nucleophile releases a fluoride ion, which is generally considered a benign and safe leaving group at the concentrations achieved in vivo.[11]
Mechanism of Covalent Modification
The covalent modification of a protein by a sulfonyl fluoride proceeds through a nucleophilic substitution reaction at the electrophilic sulfur(VI) center. A nucleophilic amino acid residue in the protein's binding pocket attacks the sulfur atom, leading to the formation of a stable sulfonamide or sulfonate ester bond and the displacement of the fluoride ion.
A crucial concept is the warhead's latent reactivity . In the aqueous environment of the bulk solvent, the sulfonyl fluoride group is highly solvated and relatively inert.[11] However, upon binding to a target protein, the desolvation and precise positioning of the warhead adjacent to a nucleophilic residue within the binding pocket activates the electrophile, dramatically accelerating the rate of covalent modification compared to its hydrolysis rate.[10][11]
Caption: General mechanism of protein modification by a sulfonyl fluoride warhead.
Reactivity Landscape: Targeting a Diverse Nucleophilic Proteome
Amino Acid Specificity
The sulfonyl fluoride warhead's ability to react with multiple nucleophilic residues greatly expands its applicability beyond cysteine-focused covalent strategies.
-
Serine and Threonine: These were the first residues identified as targets for sulfonyl fluorides. Reagents like phenylmethylsulfonyl fluoride (PMSF) and 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF) are classical, widely used inhibitors of serine proteases that work by sulfonating the active site serine.[3][12]
-
Tyrosine: The phenolic hydroxyl group of tyrosine is an excellent nucleophile for sulfonyl fluorides. This has enabled the rational design of probes that target specific, often non-catalytic, tyrosine residues in binding pockets, a feat that is difficult with other electrophiles.[3][13][14][15]
-
Lysine: The ε-amino group of lysine can also be targeted. Probes like 5'-fluorosulfonylbenzoyl 5'-adenosine (FSBA), an ATP analog, have been instrumental in mapping the ATP-binding sites of kinases by modifying conserved lysine residues.[3][12][16][17]
-
Histidine: While less common, context-dependent modification of histidine's imidazole side chain has been observed, further highlighting the warhead's versatility.[1][3][18][19]
-
Cysteine: Sulfonyl fluorides react rapidly with the highly nucleophilic thiol of cysteine. However, the resulting thiosulfonate adduct is often unstable under physiological conditions, rendering the modification reversible and generally unsuitable for applications requiring durable, irreversible inhibition.[1][16]
Tuning Electrophilicity
A key aspect of designing effective SF-based probes and inhibitors is the ability to modulate the warhead's intrinsic reactivity. This is typically achieved by altering the electronic properties of the aryl ring to which the sulfonyl fluoride is attached.
-
Electronic Effects: Attaching electron-withdrawing groups (e.g., -NO₂, -CN) to the aryl ring increases the electrophilicity of the sulfur atom, leading to a higher reaction rate. Conversely, electron-donating groups (e.g., -OCH₃, -NH₂) decrease reactivity.[16][20] This principle allows for the fine-tuning of reactivity to achieve an optimal balance between target engagement and off-target reactivity or hydrolysis.
-
Steric Effects: The steric environment around the sulfonyl fluoride group also influences its reactivity and accessibility within a constrained protein binding site.[16][20]
| Aryl Substituent (para-position) | Relative Reactivity (vs. H) | Hydrolytic Half-Life (pH 7.4) | Rationale |
| -NO₂ (Electron-Withdrawing) | High | Shorter | Increases electrophilicity of the sulfur center. |
| -H (Unsubstituted) | Moderate | Moderate | Baseline for comparison. |
| -OCH₃ (Electron-Donating) | Low | Longer | Decreases electrophilicity of the sulfur center. |
| Caption: Influence of electronic effects on the reactivity and stability of aryl sulfonyl fluorides. Data is illustrative. |
Experimental Protocols for Characterization
The successful development of an SF-based chemical probe or drug candidate requires rigorous characterization of its stability, reactivity, and selectivity.
Workflow for Assessing a Novel SF Probe
The evaluation of a new SF-containing molecule follows a logical progression from basic chemical characterization to complex biological validation. This workflow ensures that only well-behaved and potent compounds advance through the discovery pipeline.
Caption: A typical experimental workflow for characterizing a novel SF probe.
Protocol 1: Determining Hydrolytic Stability
Objective: To measure the half-life (t₁/₂) of the SF compound in an aqueous buffer at physiological pH.
-
Preparation: Prepare a stock solution of the SF compound in a compatible organic solvent (e.g., DMSO). Prepare the assay buffer (e.g., 50 mM HEPES, pH 7.4).
-
Incubation: Dilute the stock solution into the pre-warmed (37 °C) assay buffer to a final concentration suitable for detection (e.g., 10-50 µM).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot and quench the sample by adding it to a cold solution containing an organic solvent (e.g., acetonitrile) to precipitate proteins and stop degradation.
-
Analysis: Analyze the samples by reverse-phase HPLC or LC-MS. Monitor the disappearance of the parent compound's peak area over time.
-
Calculation: Plot the natural log of the remaining parent compound percentage versus time. The slope of the resulting line is the negative of the degradation rate constant (k). Calculate the half-life using the formula: t₁/₂ = 0.693 / k.[11][16]
Protocol 2: Measuring Reactivity with Model Nucleophiles
Objective: To determine the second-order rate constant (k_inact/K_I or k₂) for the reaction with a representative amino acid.
-
Reagents: Use N-acetyl-L-tyrosine or N-acetyl-L-lysine as model nucleophiles.
-
Assay Setup: In a temperature-controlled cuvette or plate, mix the model nucleophile at a concentration in large excess of the SF compound (to ensure pseudo-first-order kinetics) in the assay buffer (pH 7.4).
-
Initiation: Initiate the reaction by adding the SF compound.
-
Monitoring: Monitor the reaction progress over time. This can be done by LC-MS, following the formation of the product and disappearance of the starting material.
-
Data Analysis: For each concentration of the nucleophile, determine the observed rate constant (k_obs) by fitting the reaction progress to a single exponential equation.
-
Calculation: Plot k_obs versus the concentration of the model nucleophile. The slope of this line represents the second-order rate constant for the reaction.[16][20]
Protocol 3: Intact Protein Mass Spectrometry
Objective: To confirm the covalent modification of the target protein and determine the stoichiometry of labeling.
-
Incubation: Incubate the purified target protein with the SF compound (typically at a 1:1 to 5:1 molar excess) for a set period (e.g., 1-4 hours) at a controlled temperature. Include a vehicle control (e.g., DMSO).
-
Sample Cleanup: Remove excess, unbound compound using a desalting column or buffer exchange device.
-
Analysis: Analyze the protein sample using LC-MS, typically with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Deconvolution: Deconvolute the resulting mass spectrum to obtain the intact mass of the protein. A mass shift corresponding to the molecular weight of the SF compound (minus HF) confirms covalent adduction.
Protocol 4: Chemoproteomic Profiling
Objective: To assess target engagement and selectivity in a complex biological matrix (e.g., cell lysate or intact cells).
-
Probe Design: This protocol requires an SF probe functionalized with a "clickable" handle, such as a terminal alkyne or an azide.[13][14][21]
-
Labeling: Incubate the clickable SF probe with cell lysate or treat live cells with the probe. For competition experiments, pre-incubate the sample with a non-clickable parent inhibitor before adding the probe.
-
Click Chemistry: After labeling, lyse the cells (if applicable). Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction to attach a reporter tag (e.g., biotin-azide or a fluorescent dye-azide) to the probe-labeled proteins.
-
Enrichment/Visualization: If using biotin, enrich the labeled proteins using streptavidin beads. If using a fluorescent dye, visualize the labeled proteins via in-gel fluorescence scanning.
-
Proteomic Analysis: Digest the enriched proteins (e.g., with trypsin) and identify them by LC-MS/MS-based proteomics to determine the probe's targets and assess its selectivity across the proteome.
Application in Drug Discovery and Chemical Biology
Covalent Inhibitor Design
The most direct application of the SF warhead is in converting a known reversible inhibitor into a potent and selective covalent inhibitor. This strategy can significantly improve potency, prolong the duration of action, and overcome resistance mechanisms. The key is the rational placement of the SF group on the ligand scaffold to position it near a targetable nucleophilic residue in the protein's binding site.
Caption: Decision process for placing an SF warhead on a reversible ligand.
Activity-Based Protein Profiling (ABPP)
Broad-spectrum SF probes can be used in ABPP to map the activity of entire enzyme families (e.g., serine proteases) in their native environment.[3] More targeted probes, designed based on a specific pharmacophore, can profile subsets of proteins (e.g., kinases) to understand target engagement and selectivity of drugs in a cellular context.[12]
Target Identification and Validation
SF probes are powerful tools for identifying the molecular targets of compounds discovered in phenotypic screens. By incorporating an SF warhead onto a bioactive small molecule, one can create a tool to covalently capture its protein target(s) from a cell lysate, enabling their identification by mass spectrometry. This approach is critical for validating new therapeutic targets and understanding a compound's mechanism of action.[3][14]
Conclusion and Future Outlook
The sulfonyl fluoride warhead has firmly established itself as a privileged electrophile, providing a robust and versatile platform for interrogating the non-cysteine proteome. Its unique combination of stability, tunable reactivity, and ability to engage a wide range of nucleophilic residues makes it an indispensable tool for modern drug discovery and chemical biology.
The future of the field is bright, with ongoing innovations continuing to expand the warhead's utility. Advances in synthetic chemistry are making novel and diverse SF-containing building blocks more accessible.[6][22] The incorporation of fluorine-18 into SF warheads is enabling their use as PET imaging agents for in vivo target occupancy studies.[1][10] Furthermore, the integration of SF fragments into high-throughput screening platforms, such as DNA-encoded libraries, promises to accelerate the discovery of novel covalent ligands for a vast array of challenging protein targets.[1] As the push to drug the entire proteome continues, the sulfonyl fluoride warhead will undoubtedly be at the forefront of the next wave of "beyond-cysteine" covalent therapeutics.[2][18]
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An In-depth Technical Guide to the Safe Handling and Storage of 4-Amino-3-chlorobenzenesulfonyl fluoride
This guide provides a comprehensive framework for the safe handling, storage, and disposal of 4-Amino-3-chlorobenzenesulfonyl fluoride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with field-proven best practices. The protocols herein are designed to be self-validating, ensuring both personnel safety and compound integrity.
Section 1: Compound Profile and Physicochemical Analysis
This compound is an important reagent in synthetic chemistry, particularly in the construction of sulfonamide-containing bioactive molecules. Its utility stems from the reactivity of the sulfonyl fluoride moiety, which can react with various nucleophiles. Understanding its fundamental properties is the first step toward safe handling.
The sulfonyl fluoride group is generally characterized by its high stability and specific reactivity, making it a valuable tool in chemical biology and drug discovery for creating covalent inhibitors.[1][2] It can react with multiple nucleophilic amino acid residues, including serine, lysine, and tyrosine.[1][2] However, this reactivity also necessitates careful handling to prevent unwanted reactions, particularly with water, which can lead to the formation of the corresponding sulfonic acid and hydrofluoric acid (HF).
| Property | Data |
| CAS Number | 70739-50-9 |
| Molecular Formula | C₆H₅ClFNO₂S |
| Molecular Weight | 209.63 g/mol |
| Appearance | White to off-white or light brown-yellow crystalline solid[3] |
| Melting Point | 64-68 °C[3] |
Section 2: Hazard Identification and GHS Classification
While some supplier safety data sheets (SDS) for this compound may lack specific GHS classification data, it is crucial to treat it with the caution afforded to analogous compounds, such as other substituted benzenesulfonyl fluorides.[4] Many related compounds are classified as corrosive and can cause severe skin burns and eye damage.[5][6][7]
Inferred Hazard Profile:
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 1B / 1C | Danger | H314: Causes severe skin burns and eye damage.[6][7] | |
| Acute Toxicity (Oral, Dermal, Inhalation) | Data not available | Warning | H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled. (Assumed) |
Note: The hazard profile is inferred from related structures and general principles for sulfonyl fluorides. Always consult the specific SDS provided by your supplier and perform a risk assessment before use.
The primary risks associated with this compound are its corrosive nature upon contact with skin and eyes and the potential for harmful dust inhalation.[4][8] Chronic exposure effects have not been thoroughly investigated.[4]
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is mandatory.
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing and solution preparation, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[9]
-
Ventilation: The laboratory should have adequate general ventilation.[9]
-
Safety Stations: A fully functional eyewash station and safety shower must be immediately accessible in the work area.[8][9]
Personal Protective Equipment (PPE)
The following PPE is required at all times when handling this compound:
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a full-face shield.[8][9] | Protects against splashes of the solid or its solutions, which can cause severe eye damage.[7] |
| Hand Protection | Double-gloving with nitrile gloves.[9] | Provides a barrier against skin contact. Gloves must be inspected before use and changed immediately if contamination is suspected. |
| Body Protection | Flame-resistant lab coat, long pants, and closed-toe shoes.[9] | Prevents incidental skin contact. |
| Respiratory | NIOSH-approved respirator with appropriate cartridges for acid gases and organic vapors. | Required if there is a potential for aerosol generation or if working outside of a fume hood (e.g., during a large spill cleanup).[9] |
Section 4: Standard Operating Procedures for Handling
Adherence to strict protocols is essential for the safe handling of this compound.
Weighing and Dispensing Protocol
-
Preparation: Designate a specific area within the fume hood for handling. Place a weigh boat on an analytical balance.
-
Aliquotting: Carefully transfer the solid from the main container to the weigh boat using a clean, dry spatula. Avoid generating dust. Use non-sparking tools.[10]
-
Closure: Immediately and tightly close the main container to protect it from atmospheric moisture.
-
Transfer: Gently add the weighed solid to the reaction vessel.
-
Decontamination: Decontaminate the spatula and weighing surfaces immediately after use.
Section 5: Storage and Stability Management
Proper storage is critical to maintain the compound's purity and prevent the formation of hazardous byproducts.
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] The recommended storage temperature is often between 2-8°C to minimize degradation.[3]
-
Atmosphere: For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) is best practice to prevent hydrolysis from atmospheric moisture.[6][9]
-
Incompatibilities: Keep away from strong acids, strong bases, and oxidizing agents.[8] Contact with these materials can lead to vigorous or exothermic reactions.
Waste Disposal
-
Containers: All waste containing this compound must be collected in clearly labeled, sealed containers.
-
Procedure: Dispose of the chemical waste through your institution's Environmental Health & Safety (EH&S) office, following all local, state, and federal regulations. [6][10]Do not dispose of it down the drain. [6][10]
Section 7: First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
-
Skin Contact: Immediately remove all contaminated clothing. [6]Wash the affected area with copious amounts of water for at least 15 minutes. [4]Seek immediate medical attention. [4][6]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. [4]Remove contact lenses if present and easy to do. [6]Seek immediate medical attention from an ophthalmologist. [6]* Inhalation: Move the victim to fresh air. [4]If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [4][6]* Ingestion: Do NOT induce vomiting. [6]Wash out the mouth with water, provided the person is conscious. [4]Seek immediate medical attention. [10] Always show the Safety Data Sheet to the attending medical professional. [4]
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Navigating the Janus-Faced Nature of Sulfonyl Fluorides: A Technical Guide to Safe Laboratory Handling
Sulfonyl fluorides, a class of compounds characterized by the functional group -SO₂F, have emerged as powerful tools in modern drug discovery and chemical biology. Their unique reactivity, balancing stability with a capacity for selective covalent modification of biological targets, has positioned them at the forefront of innovation.[1][2][3][4] However, this same reactivity profile necessitates a deep understanding and rigorous adherence to stringent safety protocols. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to safely handle sulfonyl fluorides in a laboratory setting, ensuring both personal safety and the integrity of their research.
The Dichotomy of Reactivity and Hazard: A Fundamental Understanding
The utility of sulfonyl fluorides in drug discovery stems from their "tunable" reactivity. While generally stable to hydrolysis and thermolysis, they can be activated to react with nucleophiles, such as the side chains of amino acids like lysine and tyrosine in proteins.[3][4][5] This "click chemistry" characteristic, termed Sulfur(VI) Fluoride Exchange (SuFEx), allows for the creation of highly specific covalent inhibitors.[1][2][4]
However, the very properties that make them valuable also present significant hazards. The primary concerns when working with sulfonyl fluorides are:
-
Acute Toxicity: Many sulfonyl fluorides are highly toxic if inhaled, ingested, or absorbed through the skin.[6]
-
Corrosivity: They can be corrosive, causing severe burns to the skin and eyes.[6]
-
Hydrolysis and the Specter of Hydrogen Fluoride (HF): A critical and insidious hazard is their potential to hydrolyze upon contact with moisture, releasing highly toxic and corrosive hydrogen fluoride gas.[6][7] HF can cause severe respiratory damage, and skin contact can lead to deep, painful burns and systemic toxicity.
-
Systemic Fluoride Toxicity: Absorption of fluoride ions can disrupt calcium metabolism, leading to hypocalcemia, cardiac arrhythmias, and damage to vital organs.[6]
Given these risks, a multi-layered approach to safety is not just recommended, but imperative. This approach is built on the foundation of a thorough understanding of the specific sulfonyl fluoride being used, a rigorous risk assessment, and the consistent application of engineering controls, personal protective equipment, and safe laboratory practices.
A Hierarchy of Controls: Proactive Risk Mitigation
Effective safety management follows a "hierarchy of controls," prioritizing the most effective measures to minimize risk. This framework should be the cornerstone of any laboratory protocol involving sulfonyl fluorides.
Caption: The Hierarchy of Controls model, adapted for sulfonyl fluoride safety, prioritizes systemic measures over personal protection.
Engineering Controls and Personal Protective Equipment (PPE): Your Primary Lines of Defense
All work with sulfonyl fluorides must be conducted within a certified chemical fume hood to mitigate the risk of inhalation exposure to the compound itself or its potential decomposition products like HF.[6] The laboratory should be equipped with readily accessible and recently tested safety showers and eyewash stations.[6][8]
The selection of Personal Protective Equipment (PPE) is critical and should be based on a thorough risk assessment of the specific sulfonyl fluoride and the experimental procedure.
PPE Selection Workflow
Caption: A decision-making workflow for selecting appropriate PPE when working with sulfonyl fluorides.
Table 1: Recommended Personal Protective Equipment
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Protects against splashes of the corrosive compound and potential release of HF.[6][9] |
| Hands | Double-gloving with nitrile gloves | Provides a barrier against dermal absorption. It is crucial to check manufacturer data for chemical compatibility and breakthrough times.[6] |
| Body | Flame-resistant lab coat, long pants, and closed-toe shoes | Prevents skin contact with spills. For larger quantities, a chemical-resistant apron is recommended.[6] |
| Respiratory | NIOSH-approved respirator with acid gas/organic vapor cartridges | Necessary if there is a risk of exceeding occupational exposure limits or in the event of a spill or ventilation failure.[10] |
Safe Handling, Storage, and Waste Disposal: A Step-by-Step Approach
Adherence to standardized procedures is paramount for minimizing the risks associated with sulfonyl fluorides.
Standard Operating Procedure (SOP) for Handling Sulfonyl Fluorides
-
Preparation and Designate Area:
-
Before starting any work, ensure that the fume hood is functioning correctly.
-
Designate a specific area within the fume hood for the handling of sulfonyl fluorides.
-
Ensure that a safety shower and eyewash station are unobstructed and readily accessible.[8][11]
-
Have appropriate spill cleanup materials and quenching solutions readily available.
-
-
Personal Protective Equipment (PPE):
-
Don all required PPE as outlined in Table 1 before entering the designated area.
-
Inspect gloves for any signs of degradation or pinholes before use.[12]
-
-
Handling and Dispensing:
-
Handle sulfonyl fluorides in the smallest quantities necessary for the experiment.
-
For solid sulfonyl fluorides, handle them carefully to avoid generating dust.
-
For liquid sulfonyl fluorides, use a syringe or cannula for transfers to minimize the risk of spills.
-
Never work alone when handling highly hazardous materials like sulfonyl fluorides.
-
-
During the Reaction:
-
Ensure that the reaction is conducted in a well-ventilated fume hood.
-
Maintain a clean and organized workspace to prevent accidental spills.
-
Be mindful of potential incompatibilities with other reagents.
-
-
Quenching and Work-up:
-
Quench reactions containing sulfonyl fluorides with caution, preferably at a low temperature.
-
A common and effective method for quenching is the slow addition of a basic solution, such as aqueous sodium bicarbonate or sodium hydroxide, to hydrolyze any unreacted sulfonyl fluoride. This should be done in the fume hood.
-
Be aware that the hydrolysis of sulfonyl fluorides can be exothermic and may generate HF.
-
-
Decontamination and Waste Disposal:
-
All glassware and equipment that have come into contact with sulfonyl fluorides must be decontaminated. This can be achieved by rinsing with a basic solution (e.g., 10% sodium carbonate solution) followed by a thorough wash with soap and water.[6]
-
All sulfonyl fluoride-containing waste, including contaminated PPE and spill cleanup materials, must be collected in a designated, properly labeled hazardous waste container.[11][13]
-
Follow your institution's specific guidelines for hazardous waste disposal.
-
Storage
-
Store sulfonyl fluorides in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[11][14][15]
-
Store them away from incompatible materials, especially water and strong bases.
-
Ensure that storage containers are kept in a secondary containment tray to prevent the spread of material in case of a leak.
Emergency Procedures: Preparedness is Key
In the event of an emergency, a swift and informed response is crucial. All personnel working with sulfonyl fluorides must be familiar with the following procedures.
Spill Response
The appropriate response to a spill depends on its size and the specific hazards of the sulfonyl fluoride involved.
-
Minor Spill (Contained within the fume hood):
-
Alert others in the immediate area.
-
Ensure you are wearing appropriate PPE, including respiratory protection if necessary.
-
Contain the spill with an inert absorbent material such as sand, vermiculite, or a commercial spill pillow.[6][16][17][18]
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a 10% sodium carbonate solution, followed by a soap and water wash.[6]
-
-
Major Spill (Outside of the fume hood or a large volume):
-
Evacuate the laboratory immediately.
-
Alert others and activate the nearest fire alarm if there is a fire or significant release.
-
Contact your institution's emergency response team (e.g., Environmental Health and Safety).[19]
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
Exposure Response
Immediate action is critical in the event of personal exposure to a sulfonyl fluoride.
Table 2: First Aid for Sulfonyl Fluoride Exposure
| Route of Exposure | First Aid Measures |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin CPR. Seek immediate medical attention.[20][21] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes.[11][22] Apply a 2.5% calcium gluconate gel to the affected area to neutralize fluoride ions.[6] Seek immediate medical attention. |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][22] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water or milk.[6] Seek immediate medical attention. |
Conclusion
Sulfonyl fluorides are undeniably valuable reagents in the modern chemical and pharmaceutical sciences. Their unique properties will continue to drive innovation in drug discovery and beyond. However, their potential hazards demand a culture of safety built on a foundation of knowledge, preparedness, and unwavering adherence to established protocols. By understanding the inherent risks and implementing the multi-layered safety strategies outlined in this guide, researchers can harness the power of sulfonyl fluorides while ensuring a safe and productive laboratory environment.
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Methodological & Application
Application Notes and Protocols for 4-Amino-3-chlorobenzenesulfonyl fluoride in SuFEx Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Overview: The Strategic Advantage of 4-Amino-3-chlorobenzenesulfonyl fluoride in SuFEx Chemistry
This compound (ACBSF) is a highly versatile trifunctional reagent for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Its molecular architecture, featuring a SuFEx-active sulfonyl fluoride, a nucleophilic amino group, and a chloro-substituent amenable to cross-coupling reactions, positions it as a powerful hub for the construction of diverse molecular libraries. This guide provides an in-depth exploration of ACBSF's applications, detailed experimental protocols, and the underlying scientific principles that govern its reactivity.
The Science of SuFEx: A Reliable Molecular Connection
SuFEx chemistry, a prominent member of the "click chemistry" family, facilitates the formation of robust sulfonamide or sulfonate ester linkages through the reaction of a sulfonyl fluoride (R-SO₂F) with a nucleophile, such as an amine or a phenol.[1][2] The reaction is lauded for its efficiency, mild conditions, and broad functional group tolerance, making it an invaluable tool for the modular assembly of complex molecules.[3][4]
The Mechanism of Action: Catalyzing the SuFEx Reaction
The SuFEx reaction is typically facilitated by a catalyst that enhances the electrophilicity of the sulfur atom in the sulfonyl fluoride.
-
Base Catalysis : Organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or the more sterically hindered and highly effective 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) are commonly employed to deprotonate the nucleophile, thereby increasing its reactivity.[5]
-
Lewis Acid Catalysis : Lewis acids, such as calcium(II) bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂), can activate the sulfonyl fluoride by coordinating to the fluorine atom. This polarization of the S-F bond renders the sulfur atom more susceptible to nucleophilic attack.[2][3]
To further enhance reaction rates, a silylating agent like hexamethyldisilazane (HMDS) can be used to transiently protect the nucleophile, which increases its nucleophilicity and drives the reaction to completion.[1]
Key Applications of ACBSF in Synthesis
The primary utility of ACBSF lies in the synthesis of novel sulfonamides and sulfonate esters, which are key pharmacophores and functional motifs in materials science.
Synthesis of Novel Sulfonamide Libraries
The reaction of ACBSF with a diverse range of primary and secondary amines provides access to a vast chemical space of 4-amino-3-chlorophenylsulfonamides. These structures are of particular interest in drug discovery, given the prevalence of the sulfonamide moiety in numerous approved drugs.
Access to Diverse Aryl and Alkyl Sulfonates
ACBSF readily reacts with phenols and alcohols to form the corresponding sulfonate esters. These linkages are valuable for creating novel polymers and for the design of prodrugs or bioisosteres in medicinal chemistry.
Detailed Experimental Protocols
The following protocols are designed to provide a clear, step-by-step guide for utilizing ACBSF in SuFEx reactions. For optimal results, all reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
General Laboratory Procedures
-
Reagent Quality : Ensure all reagents are of high purity and solvents are anhydrous, particularly when using silylating agents.
-
Reaction Monitoring : Reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Product Purification : The desired product is typically isolated and purified by flash column chromatography on silica gel.
Protocol 1: BTMG/HMDS Catalyzed Synthesis of a 4-Amino-3-chlorophenylsulfonamide
This protocol details a highly efficient method for the synthesis of a sulfonamide from ACBSF and a primary amine.
Reagents and Materials:
-
This compound (ACBSF)
-
Primary amine (e.g., benzylamine)
-
2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG)
-
Hexamethyldisilazane (HMDS)
-
Anhydrous acetonitrile (MeCN)
-
Silica gel for chromatography
-
Eluent for chromatography (e.g., hexanes/ethyl acetate)
Step-by-Step Procedure:
-
In a dry, inert atmosphere-purged reaction vessel, dissolve ACBSF (1.0 equivalent) and the primary amine (1.1 equivalents) in anhydrous MeCN to a concentration of 0.1 M.
-
Add HMDS (1.1 equivalents) to the solution and stir for 5 minutes at ambient temperature.
-
Introduce BTMG (0.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature, monitoring the reaction's progress by TLC or LC-MS. Completion is typically achieved within 1-4 hours.
-
Upon completion, remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel, eluting with a suitable solvent gradient (e.g., ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and concentrate under reduced pressure to afford the 4-amino-3-chlorophenylsulfonamide.
Product Characterization:
The identity and purity of the final product should be confirmed by spectroscopic analysis, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: DBU-Catalyzed Synthesis of a 4-Amino-3-chlorophenylsulfonate
This protocol describes the formation of a sulfonate ester from ACBSF and a phenol, catalyzed by DBU.
Reagents and Materials:
-
This compound (ACBSF)
-
Phenol (e.g., 4-methoxyphenol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous dichloromethane (DCM)
-
Silica gel for chromatography
-
Eluent for chromatography (e.g., hexanes/ethyl acetate)
Step-by-Step Procedure:
-
To a dry, inert atmosphere-purged reaction vessel, add ACBSF (1.0 equivalent), the phenol (1.2 equivalents), and anhydrous DCM to a concentration of 0.1 M.
-
Add DBU (1.2 equivalents) to the reaction mixture.
-
Stir at room temperature, monitoring for completion by TLC or LC-MS (typically 2-6 hours).
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl (aq) and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Combine the pure fractions and remove the solvent in vacuo to yield the desired 4-amino-3-chlorophenylsulfonate.
Product Characterization:
Verify the structure of the isolated product using ¹H NMR, ¹³C NMR, and HRMS.
Quantitative Data Summary
The following tables provide an overview of typical reaction parameters and expected yields.
Table 1: Synthesis of Representative 4-Amino-3-chlorophenylsulfonamides
| Nucleophile (Amine) | Catalyst System | Reaction Time (h) | Isolated Yield (%) |
| Benzylamine | BTMG/HMDS | 2 | >90 |
| Morpholine | BTMG/HMDS | 3 | >85 |
| Aniline | BTMG/HMDS | 4 | >80 |
Table 2: Synthesis of Representative 4-Amino-3-chlorophenylsulfonates
| Nucleophile (Phenol) | Catalyst | Reaction Time (h) | Isolated Yield (%) |
| Phenol | DBU | 4 | >85 |
| 4-Methoxyphenol | DBU | 3 | >90 |
| 4-Nitrophenol | DBU | 6 | >75 |
Visualizing the Process: Workflows and Mechanisms
The following diagrams illustrate the experimental workflow and the fundamental reaction mechanism.
Caption: A simplified representation of the base-catalyzed SuFEx mechanism.
Future Outlook: Expanding the Horizons of Molecular Synthesis
This compound stands out as a supremely versatile reagent in the SuFEx toolbox. The protocols and foundational knowledge presented here are designed to enable researchers to confidently employ ACBSF in their synthetic endeavors. The inherent modularity of SuFEx chemistry, combined with the multifunctional nature of ACBSF, paves the way for the discovery of novel molecules with significant potential in medicine and materials science.
References
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Barrow, A. S., Smedley, C. J., Zheng, Q., Li, S., Dong, J., & Moses, J. E. (2019). The growing applications of SuFEx click chemistry. Chemical Society Reviews, 48(17), 4731–4758. [Link]
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Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430–9448. [Link]
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Barrow, A. S., & Moses, J. E. (2021). The growing applications of SuFEx click chemistry. Chemical Society Reviews, 50(19), 10830-10867. [Link]
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Smedley, C. J., Barrow, A. S., & Moses, J. E. (2022). Accelerated SuFEx Click Chemistry For Modular Synthesis. Angewandte Chemie International Edition, 61(4), e202112621. [Link]
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Barrow, A. S., & Moses, J. E. (2023). Sulfur fluoride exchange. Nature Reviews Methods Primers, 3(1), 1-22. [Link]
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Mahapatra, S., Woroch, C. P., Butler, T. W., Carneiro, S. N., Kwan, S. C., Khasnavis, S. R., ... & Ball, N. D. (2020). The combination of calcium triflimide and DABCO activates sulfamoyl fluorides, fluorosulfates, and sulfonyl fluorides for SuFEx with amines to provide a diverse set of sulfamides, sulfamates, and sulfonamides at room temperature under mild conditions. Organic letters, 22(11), 4389-4394. [Link]
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Chen, W., Dong, J., & Sharpless, K. B. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters, 32(9), 2736-2746. [Link]
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van der Vlugt, J. I., & Zuilhof, H. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Organic Letters, 25(30), 5653–5657. [Link]
-
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-
Smedley, C. J., Barrow, A. S., & Moses, J. E. (2022). Accelerated SuFEx Click Chemistry For Modular Synthesis. Angewandte Chemie International Edition, 61(4), e202112621. [Link]
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PubChem. (n.d.). 4-amino-N-(3-chlorophenyl)benzene-1-sulfonamide. Retrieved from [Link]
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-
ResearchGate. (2015). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry anie 201309399 experimental details. Retrieved from [Link]
-
ResearchGate. (2020). (A) Twelve phenols for in situ SuFEx transformation. (B) Removal of fluoride ions in situ after reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. a) Surface-bound SuFEx reaction with amines. b) Multiple or... Retrieved from [Link]
-
ResearchGate. (n.d.). Substrate scope for the S-SuFEx chemistry with amines Reaction... Retrieved from [Link]
-
ResearchGate. (n.d.). The development of ChB-activated SuFEx chemistry a SuFEx reaction... Retrieved from [Link]
-
ResearchGate. (2020). Complementary Base Lowers the Barrier in SuFEx Click Chemistry for Primary Amine Nucleophiles. Retrieved from [Link]
-
Semantic Scholar. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Amino-3-chlorobenzenesulfonamide. PubChem Compound Database. Retrieved from [Link]
-
Arif, M., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(17), 5173. [Link]
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-
Khan, K. M., et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Journal of Chemistry, 2014, 1-9. [Link]
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Zhang, T., et al. (2023). Advances in the construction of diverse SuFEx linkers. National Science Review, 10(5), nwad071. [Link]
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-
Zheng, Q., et al. (2023). SuFEx as a new generation of click chemistry: synthesis and development of linkers. National Science Review, 10(8), nwad167. [Link]
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Application Notes and Protocols for Covalent Protein Labeling with 4-Amino-3-chlorobenzenesulfonyl Fluoride
Introduction: The Power of Covalent Probes in Chemical Biology and Drug Discovery
Covalent modification is a powerful strategy for the selective and durable labeling of proteins. This approach enables a wide range of applications, from the visualization of proteins in complex biological systems to the development of targeted covalent inhibitors for therapeutic intervention. Among the arsenal of electrophilic warheads used for this purpose, sulfonyl fluorides have emerged as a privileged class of reagents.[1] Their balanced reactivity and stability in aqueous environments make them ideal tools for chemical biologists and drug development professionals.[2][3]
This document provides a detailed guide to the use of 4-amino-3-chlorobenzenesulfonyl fluoride for the covalent labeling of proteins. While specific literature on this particular reagent is limited, its structural features allow for the adaptation of well-established protocols for other aryl sulfonyl fluorides. We will delve into the underlying mechanism of action, provide a representative experimental protocol, and discuss the expected outcomes and analytical methods for characterization.
The Sulfur(VI) Fluoride Exchange (SuFEx) Reaction: A "Click" Chemistry Approach to Protein Labeling
The covalent modification of proteins by sulfonyl fluorides proceeds through a mechanism known as the Sulfur(VI) Fluoride Exchange (SuFEx) reaction.[4] This reaction is considered a type of "click chemistry" due to its high efficiency and specificity under biocompatible conditions. The core of this reaction involves the nucleophilic attack of an amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride. This results in the displacement of the fluoride ion and the formation of a highly stable covalent bond (either a sulfonamide or a sulfonate ester).[4]
The reactivity of sulfonyl fluorides is not limited to a single amino acid. They have been shown to react with a variety of nucleophilic residues, including:
-
Lysine: The ε-amino group of lysine is a common target for sulfonyl fluorides, forming a stable sulfonamide linkage.[2][5]
-
Tyrosine: The hydroxyl group of tyrosine can also be modified, yielding a sulfonate ester.[6][7]
-
Serine and Threonine: The hydroxyl groups of these amino acids are also potential sites of modification, particularly within the active sites of enzymes.[5]
-
Histidine: The imidazole side chain of histidine can be targeted by sulfonyl fluorides.[8]
The selectivity of the labeling reaction is often dictated by the local protein microenvironment, which can influence the pKa and nucleophilicity of specific residues.[9]
Properties of this compound: A Chemist's Perspective
The reactivity of an aryl sulfonyl fluoride is influenced by the electronic properties of the substituents on the aromatic ring. In the case of This compound , we can predict its behavior based on these principles:
-
Amino Group (-NH2): As an electron-donating group, the amino substituent at the para position will increase the electron density of the aromatic ring. This is expected to slightly decrease the electrophilicity of the sulfur atom compared to an unsubstituted benzenesulfonyl fluoride.
-
Chloro Group (-Cl): The chloro substituent at the meta position is an electron-withdrawing group, which will counteract the effect of the amino group to some extent by pulling electron density away from the ring.
The net effect of these two substituents will determine the overall reactivity of the molecule. It is plausible that this compound exhibits a moderate and tunable reactivity, making it a potentially valuable tool for protein labeling. The presence of the primary amino group also offers a handle for further functionalization, for example, by attaching a fluorophore or a biotin tag after the initial protein labeling step.
Experimental Workflow: A Visual Guide
The following diagram illustrates the general workflow for covalent protein labeling with this compound.
Figure 1. General workflow for covalent protein labeling.
Detailed Protocol for Protein Labeling
This protocol is a representative method adapted from established procedures for aryl sulfonyl fluorides.[10][11][12] Researchers should optimize the conditions for their specific protein of interest.
Materials
-
Target protein of interest
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis tubing or desalting columns
-
Bradford assay reagent or similar for protein quantification
-
SDS-PAGE gels and reagents
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure
-
Protein Preparation:
-
Prepare a stock solution of the target protein at a concentration of 1-5 mg/mL in the reaction buffer. Ensure the buffer does not contain primary amines (e.g., Tris) that could compete with the protein for labeling.
-
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of this compound in anhydrous DMSO. This solution should be prepared fresh immediately before use to minimize hydrolysis.
-
-
Labeling Reaction:
-
Add the this compound stock solution to the protein solution to achieve the desired final concentration. A good starting point is a 10 to 50-fold molar excess of the sulfonyl fluoride over the protein.
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours with gentle mixing. The optimal time and temperature should be determined empirically.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add the quenching solution to a final concentration of 50-100 mM. The primary amines in the Tris buffer will react with any remaining unreacted sulfonyl fluoride.
-
-
Purification of the Labeled Protein:
-
Remove the excess, unreacted this compound and quenching reagent by dialysis against a suitable buffer or by using a desalting column.
-
-
Characterization of the Labeled Protein:
-
Protein Concentration: Determine the concentration of the purified labeled protein using a standard protein assay.
-
SDS-PAGE Analysis: Analyze the labeled protein by SDS-PAGE. While the mass change from the label may not be visible as a band shift, this step is crucial to assess the integrity of the protein after labeling.
-
Mass Spectrometry: The most definitive method to confirm covalent modification is mass spectrometry. An increase in the protein's molecular weight corresponding to the mass of the this compound adduct (minus the fluorine atom) confirms successful labeling. Tandem mass spectrometry (MS/MS) can be used to identify the specific amino acid residue(s) that have been modified.
-
Data Presentation: Expected Mass Shifts
The covalent attachment of this compound to a protein results in a predictable mass increase.
| Parameter | Value |
| Molecular Weight of this compound | 225.66 g/mol |
| Mass of Fluorine | 19.00 g/mol |
| Expected Mass Shift upon Covalent Labeling | +206.66 Da |
Mechanism of Covalent Modification: A Closer Look
The following diagram illustrates the nucleophilic attack of a lysine residue on the sulfonyl fluoride, leading to the formation of a stable sulfonamide bond.
Figure 2. Covalent modification of a lysine residue.
Troubleshooting and Optimization
-
Low Labeling Efficiency: If mass spectrometry indicates a low degree of labeling, consider increasing the molar excess of the sulfonyl fluoride, extending the incubation time, or increasing the reaction temperature. The pH of the reaction buffer can also be optimized; a slightly basic pH (7.5-8.5) may enhance the nucleophilicity of lysine residues.
-
Protein Precipitation: If the protein precipitates during the labeling reaction, it may be due to the addition of the DMSO stock solution or instability of the protein under the reaction conditions. Try adding the sulfonyl fluoride stock solution dropwise while gently vortexing. Reducing the final DMSO concentration or performing the reaction at a lower temperature may also help.
-
Non-specific Labeling: While sulfonyl fluorides can be highly selective, high concentrations and long incubation times may lead to off-target labeling. If this is a concern, reducing the molar excess of the reagent or the reaction time is recommended.
Conclusion
This compound is a promising reagent for the covalent modification of proteins. Its unique substitution pattern offers a balance of reactivity and the potential for further functionalization. By following the general principles and the representative protocol outlined in this application note, researchers can effectively utilize this compound for a variety of applications in chemical biology and drug discovery. As with any covalent labeling strategy, careful optimization and thorough characterization of the labeled protein are essential for obtaining reliable and reproducible results.
References
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A. Aatkar, A. Vuorinen, O. Longfield, J. T. Bush. (2022). Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. ChemRxiv. [Link]
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Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. (n.d.). pubs.acs.org. [Link]
-
Covalent protein modification: The current landscape of residue-specific electrophiles. (2025). ResearchGate. [Link]
-
Applications of new covalent bonds built within a protein. (a) A single... (n.d.). ResearchGate. [Link]
-
Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. (2013). PubMed. [Link]
-
Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. (2023). RSC Publishing. [Link]
-
Chemical Proteomics With Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. (2013). PubMed. [Link]
-
Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. (2023). PMC. [Link]
-
Approaches to covalent protein modification in chemical biology and... (n.d.). ResearchGate. [Link]
-
Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. (n.d.). PMC. [Link]
-
Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. (2019). PMC. [Link]
-
Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. (2015). ACS Publications. [Link]
-
Advancing Protein Therapeutics through Proximity-Induced Chemistry. (2023). PMC. [Link]
-
Fluorine labeling of proteins for NMR studies. (n.d.). UCLA. [Link]
-
Structure-based design and analysis of SuFEx chemical probes. (2020). PMC. [Link]
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Application Notes & Protocols: Profiling Protein Reactivity in Cell Lysates with 4-Amino-3-chlorobenzenesulfonyl Fluoride
Introduction
In the landscape of chemical biology and proteomics, covalent probes are indispensable tools for interrogating protein function, identifying novel drug targets, and mapping ligandable sites across the proteome. Among the privileged classes of electrophiles used for this purpose, sulfonyl fluorides (-SO₂F) have emerged as highly versatile warheads for activity-based protein profiling (ABPP). Their unique reactivity profile, which is distinct from more traditional cysteine-targeting electrophiles, allows for the covalent modification of a broader range of nucleophilic amino acid residues, including tyrosine, serine, lysine, and histidine.[1][2] This reactivity is governed by a mechanism known as Sulfur(VI) Fluoride Exchange (SuFEx), a click chemistry reaction that proceeds efficiently under physiological conditions.[1][3]
This document provides a detailed technical guide for the application of 4-Amino-3-chlorobenzenesulfonyl fluoride, a specific aryl sulfonyl fluoride, for labeling proteins in complex biological mixtures such as cell lysates. The substitutions on the aromatic ring—an electron-donating amino group and an electron-withdrawing chloro group—modulate the electrophilicity of the sulfur center, providing a distinct reactivity profile. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this probe for target discovery and validation. We will detail the underlying chemical principles, provide robust experimental protocols, and discuss downstream analytical strategies.
Core Principle: The SuFEx Reaction
The covalent labeling of proteins by this compound is predicated on the Sulfur(VI) Fluoride Exchange (SuFEx) reaction. The sulfonyl fluoride moiety (-SO₂F) acts as a stable yet reactive electrophile. In the protein microenvironment, nucleophilic side chains of specific amino acids can attack the electrophilic sulfur atom. This attack, often facilitated by nearby residues that stabilize the transition state, results in the displacement of the fluoride ion and the formation of a stable covalent sulfonamide or sulfonate ester bond between the probe and the protein.[4]
While sulfonyl fluorides can react with several amino acids, they show a notable preference for functionally important tyrosine and serine residues, often those located in active sites or allosteric pockets where the local environment enhances their nucleophilicity.[5][6][7] This context-dependent reactivity is a key advantage, enabling the selective targeting of functionally active proteins within the vast complexity of the cellular proteome.
Caption: Mechanism of covalent protein labeling via the SuFEx reaction.
Experimental Design: Key Parameters for Success
The success of any labeling experiment hinges on the careful optimization of several key parameters. The goal is to achieve robust, specific labeling of intended targets while minimizing non-specific background and potential artifacts.
| Parameter | Recommended Range | Rationale & Expert Insights |
| Probe Concentration | 10 - 100 µM | Start with a titration series (e.g., 10, 25, 50, 100 µM) to find the optimal concentration. Lower concentrations enhance selectivity for high-affinity or highly reactive sites, while higher concentrations increase labeling of less reactive sites but risk off-target effects.[8][9] |
| Incubation Time | 1 - 4 hours | A time course experiment is recommended. Shorter incubation times favor kinetically preferred targets. Longer incubations can lead to broader labeling but may also increase protein degradation if protease inhibitors are not used effectively. |
| Temperature | Room Temp (20-25°C) or 37°C | 37°C can accelerate the reaction rate but may also decrease protein stability over longer incubation periods.[8] Room temperature is often a good starting point to balance reaction efficiency and proteome integrity. |
| Lysis & Labeling Buffer | HEPES, PBS | Critical : Avoid buffers containing primary or secondary amines, such as Tris, as they are nucleophilic and will compete with protein targets by reacting directly with the sulfonyl fluoride probe, thereby quenching its reactivity. |
| Protein Concentration | 1 - 5 mg/mL | A higher protein concentration increases the likelihood of productive probe-protein interactions. Ensure the lysate is well-clarified by high-speed centrifugation to remove insoluble components that can interfere with the experiment. |
Detailed Protocol: Labeling Proteins in Cell Lysates
This protocol provides a comprehensive workflow for labeling proteins in a mammalian cell lysate. For effective downstream analysis (e.g., visualization or enrichment), this protocol assumes the use of a derivative of this compound that incorporates a bioorthogonal handle, such as a terminal alkyne, for subsequent click chemistry.
I. Materials & Reagents
-
Cells: Mammalian cell line of interest (e.g., HEK293T, HeLa).
-
Probe: Alkyne-functionalized this compound.
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).
-
Lysis Buffer: 50 mM HEPES or PBS, pH 7.4, containing 150 mM NaCl, 1% NP-40 (or other suitable detergent), and 1x Protease Inhibitor Cocktail (amine-free).
-
Protein Quantification: BCA Protein Assay Kit.
-
Equipment: Cell scraper, dounce homogenizer or sonicator, refrigerated microcentrifuge, temperature-controlled shaker/incubator.
II. Step-by-Step Methodology
-
Probe Stock Solution Preparation:
-
Prepare a 10 mM stock solution of the alkyne-probe in anhydrous DMSO.
-
Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C, protected from light.
-
-
Cell Lysate Preparation:
-
Culture cells to ~80-90% confluency.
-
Harvest cells by scraping into ice-cold PBS and pellet by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 1 mL per 10 cm dish).
-
Lyse cells by sonication or dounce homogenization on ice.
-
Clarify the lysate by centrifugation at >14,000 x g for 20 minutes at 4°C to pellet insoluble debris.
-
Carefully collect the supernatant (this is the proteome).
-
-
Protein Quantification:
-
Determine the total protein concentration of the clarified lysate using a BCA assay according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples to a range of 1-5 mg/mL using Lysis Buffer.
-
-
Covalent Labeling Reaction:
-
In a microcentrifuge tube, add the normalized cell lysate (e.g., 50 µL of 2 mg/mL lysate).
-
Add the alkyne-probe from the 10 mM stock to achieve the desired final concentration (e.g., add 0.5 µL for a final concentration of 100 µM).
-
As a negative control, add an equivalent volume of DMSO to a separate aliquot of the lysate.
-
Incubate the reaction for the desired time and temperature (e.g., 2 hours at 37°C) with gentle agitation.
-
-
Preparation for Downstream Analysis:
-
Following incubation, the labeled lysate is ready for downstream applications. The most common workflows involve a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction to conjugate a reporter tag (e.g., biotin for enrichment, or a fluorophore for visualization).
-
Downstream Analysis & Target Identification
Identifying the proteins targeted by the probe is the ultimate goal. This is typically achieved through a combination of gel-based visualization and mass spectrometry-based proteomics.
Caption: Workflow for enrichment and identification of probe-labeled proteins.
Protocol: Biotinylation and Enrichment for Mass Spectrometry
-
Click Chemistry Reaction: To the probe-labeled lysate (from step II.4), add the following click-chemistry reagents (final concentrations):
-
Biotin-Azide tag (100 µM)
-
Tris(2-carboxyethyl)phosphine (TCEP) (1 mM)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM)
-
Copper(II) Sulfate (CuSO₄) (1 mM)
-
-
Incubate for 1 hour at room temperature.
-
Protein Precipitation: Precipitate proteins to remove excess reagents using a chloroform/methanol extraction or by adding 4x volumes of ice-cold acetone and incubating at -20°C for 1 hour, followed by centrifugation.
-
Streptavidin Enrichment: Resuspend the protein pellet in a buffer containing 1-2% SDS. Dilute with a non-denaturing buffer (e.g., PBS) to reduce the SDS concentration to <0.2%. Add streptavidin-agarose beads and incubate for 1-2 hours at 4°C with rotation to capture biotinylated proteins.
-
Washing: Wash the beads extensively with buffers of decreasing stringency (e.g., 0.1% SDS in PBS, then PBS alone) to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate), reduce with DTT, alkylate with iodoacetamide, and digest overnight with trypsin.
-
LC-MS/MS Analysis: Collect the supernatant containing the tryptic peptides and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the enriched proteins.
Validation with Competition Experiments
To validate that the probe labels a specific protein target in an activity-dependent manner, a competition experiment is the gold standard.[7] Before adding the sulfonyl fluoride probe, pre-incubate the cell lysate with a known inhibitor or ligand for a suspected target protein. A specific interaction will be validated if pre-incubation with the competitor leads to a significant reduction in the labeling of that target protein as measured by mass spectrometry or in-gel fluorescence.
Safety & Handling
This compound is a reactive electrophilic compound. Standard laboratory safety precautions should be observed.
-
Handling: Always handle the solid compound and its solutions in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Storage: Store the solid compound and DMSO stock solutions at -20°C or -80°C in a desiccated environment to prevent hydrolysis.[10][11] Protect from light.
References
-
Morandi, Y., Schopfer, U., F-X. Chiron, et al. (2013). Chemical Proteomics With Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. Chemical Biology, 20(4), 541-548. [Link]
-
Li, Y., Zhu, R., Lin, D., et al. (2022). Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells. ChemBioChem, 23(4), e202100628. [Link]
-
Kattanguru, P., Lynch, S. M., & Jones, L. H. (2016). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. Request PDF. [Link]
-
Isidro-Llobet, A., Narayanan, A., & Jones, L. H. (2015). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Chemical Biology, 10(6), 1454-1460. [Link]
-
ResearchGate. (n.d.). Chemoproteomics with two common SuFEx electrophiles. ResearchGate. [Link]
-
ResearchGate. (n.d.). Analysis of fatty acyl sulfonyl fluoride probes for protein labelling... ResearchGate. [Link]
-
GSRS. (n.d.). 4-CHLOROBENZENESULFONYL FLUORIDE. Global Substance Registration System. [Link]
-
CAS Common Chemistry. (n.d.). 4-Chlorobenzenesulfonyl fluoride. CAS. [Link]
-
Hsieh, L. S., & Richards, J. H. (1981). The use of p-fluorobenzenesulfonyl chloride as a reagent for studies of proteins by fluorine nuclear magnetic resonance. Journal of Biological Chemistry, 256(12), 6434-6440. [Link]
-
Zhang, C., Liu, S., & Chen, P. R. (2021). Advancing Protein Therapeutics through Proximity-Induced Chemistry. Accounts of Chemical Research, 54(17), 3375-3386. [Link]
-
Chemsigma. (n.d.). 3-AMINO-4-CHLOROBENZENESULFONYL FLUORIDE [368-72-9]. Chemsigma. [Link]
-
Salwiczek, M., Nyakatura, E., Gerling, U. I., et al. (2012). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. International Journal of Molecular Sciences, 13(12), 16412-16468. [Link]
-
Narayanan, A., & Jones, L. H. (2015). Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. ChemBioChem, 16(12), 1716-1720. [Link]
-
ten Cate, J. M. (1999). Current concepts on the theories of the mechanism of action of fluoride. Acta Odontologica Scandinavica, 57(6), 325-329. [Link]
-
Zhang, C., Liu, S., & Chen, P. R. (2024). Biospecific Chemistry for Covalent Linking of Biomacromolecules. Chemical Reviews, 124(1), 1-32. [Link]
-
SIELC Technologies. (2018). 3-Amino-4-chlorobenzenesulphonyl fluoride. SIELC. [Link]
-
Godfrey, J. A., Brower, J. M., & Dennis, E. A. (2018). Principles of fluoride toxicity and the cellular response: a review. Toxicology, 410, 105-114. [Link]
-
PubChem. (n.d.). 3-Amino-4-chlorobenzenesulphonyl fluoride. National Center for Biotechnology Information. [Link]
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- 5. Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols: 4-Amino-3-chlorobenzenesulfonyl Fluoride as a Putative Serine Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
These Application Notes and Protocols are intended to serve as a scientific and technical guide. The inhibitory activity of 4-Amino-3-chlorobenzenesulfonyl fluoride against specific serine proteases has not been extensively documented in publicly available literature. The protocols and mechanistic discussions provided herein are based on the established principles of serine protease inhibition by analogous sulfonyl fluoride compounds, such as 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF) and Phenylmethylsulfonyl fluoride (PMSF). Researchers should treat this document as a foundational framework for investigating the potential of this compound as a serine protease inhibitor and must validate its efficacy and safety for their specific applications.
Introduction: The Role of Serine Proteases and the Promise of Irreversible Inhibition
Serine proteases are a ubiquitous class of enzymes that play a critical role in a vast array of physiological processes, ranging from digestion and blood coagulation to immune responses and cellular signaling. Their activity is tightly regulated, and dysregulation is implicated in numerous pathologies, including inflammatory diseases, cancer, and neurodegenerative disorders. This makes serine proteases significant targets for therapeutic intervention.
Irreversible inhibitors, particularly those forming a covalent bond with the active site, offer a powerful tool for studying and modulating the function of these enzymes. Sulfonyl fluorides have emerged as a privileged class of warheads for the irreversible inhibition of serine proteases.[1] Their mechanism of action involves the covalent modification of the catalytic serine residue within the enzyme's active site, leading to its inactivation.[1] This targeted and irreversible inhibition makes them invaluable in proteomics, biochemistry, and drug discovery for elucidating enzyme function and preventing proteolytic degradation of protein samples.
This guide focuses on this compound, a substituted aromatic sulfonyl fluoride. While specific data on its bioactivity is limited, its structural similarity to known serine protease inhibitors suggests its potential as a valuable research tool. These notes provide a comprehensive framework for its characterization and application.
Physicochemical Properties and Handling
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1996-51-6 | [2] |
| Molecular Formula | C₆H₅ClFNO₂S | N/A |
| Molecular Weight | 209.63 g/mol | N/A |
| Appearance | light brown-yellow to brown crystalline powder | N/A |
| Melting Point | 64-68 °C | N/A |
Solubility and Stability
The solubility and stability of this compound in aqueous buffers are critical parameters for its use in biological assays. While specific data is unavailable, related compounds like AEBSF are water-soluble.[3] It is recommended to empirically determine the solubility in relevant buffers (e.g., PBS, Tris, HEPES). The stability of sulfonyl fluorides in aqueous solutions is pH-dependent, with hydrolysis increasing at higher pH.[4]
Safety and Handling
Sulfonyl fluorides as a class should be handled with care due to their potential reactivity.
Hazard Statement: Based on the Safety Data Sheet for the similar compound 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride, this class of compounds can cause severe skin burns and eye damage.[5]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[5]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[2]
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from moisture.[2]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Mechanism of Action: Covalent Modification of the Active Site Serine
The proposed mechanism of inhibition for this compound is analogous to that of other sulfonyl fluorides. The electrophilic sulfur atom of the sulfonyl fluoride group is susceptible to nucleophilic attack by the hydroxyl group of the active site serine residue in the serine protease's catalytic triad. This results in the formation of a stable sulfonyl-enzyme conjugate and the release of a fluoride ion, leading to the irreversible inactivation of the enzyme.
Caption: Proposed mechanism of irreversible inhibition.
Experimental Protocols
The following protocols provide a general framework for evaluating the inhibitory potential of this compound against a target serine protease. It is essential to optimize these protocols for each specific enzyme and substrate.
Protocol 1: Determination of IC₅₀
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor. This protocol outlines a general procedure for determining the IC₅₀ value.
Materials:
-
Target serine protease
-
Chromogenic or fluorogenic substrate for the target protease
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound: Dissolve the compound in an appropriate solvent (e.g., DMSO) to a high concentration (e.g., 10-100 mM).
-
Prepare serial dilutions of the inhibitor: Perform serial dilutions of the stock solution in the assay buffer to create a range of concentrations to be tested.
-
Enzyme and inhibitor pre-incubation: In the wells of a 96-well plate, add a fixed concentration of the serine protease to the various concentrations of the inhibitor. Include a control with no inhibitor. Incubate for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for the interaction between the enzyme and the inhibitor.
-
Initiate the reaction: Add the substrate to each well to start the enzymatic reaction.
-
Monitor the reaction: Measure the absorbance or fluorescence at regular intervals using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data analysis: Plot the initial reaction rates against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.
Caption: Workflow for IC₅₀ determination.
Protocol 2: Kinetic Analysis of Irreversible Inhibition
For irreversible inhibitors, determining the second-order rate constant (kᵢₙₐ꜀ₜ/Kᵢ) provides a more accurate measure of inhibitory potency than the IC₅₀ value.
Materials:
-
Same as for IC₅₀ determination.
Procedure:
-
Prepare inhibitor solutions: Prepare a range of concentrations of this compound in the assay buffer.
-
Time-dependent inhibition assay:
-
For each inhibitor concentration, mix the enzyme and inhibitor at time zero.
-
At various time points, withdraw an aliquot of the enzyme-inhibitor mixture and add it to a solution containing the substrate.
-
Immediately measure the initial rate of the reaction.
-
-
Data analysis:
-
For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line will be the apparent pseudo-first-order rate constant (kₒᵦₛ).
-
Plot the kₒᵦₛ values against the corresponding inhibitor concentrations. The slope of this second plot represents the second-order rate constant of inactivation (kᵢₙₐ꜀ₜ/Kᵢ).
-
Potential Applications in Research and Drug Development
Assuming this compound demonstrates potent and selective inhibitory activity, it could be a valuable tool in several areas:
-
Target Validation: Irreversibly inhibiting a specific serine protease in cellular or in vivo models to study the physiological consequences and validate it as a drug target.
-
Activity-Based Protein Profiling (ABPP): As a warhead for developing activity-based probes to identify and quantify active serine proteases in complex biological samples.[5]
-
Proteome-wide Ligand Discovery: As a starting point for developing more complex and selective inhibitors through medicinal chemistry efforts.
Conclusion
This compound represents a potential, yet uncharacterized, tool for the study of serine proteases. Its sulfonyl fluoride moiety suggests a mechanism of irreversible covalent inhibition. The protocols and conceptual framework provided in these application notes are designed to guide researchers in the systematic evaluation of this compound's inhibitory properties. Through careful experimental design and data analysis, the scientific community can determine the utility of this compound as a valuable addition to the chemical biology toolbox for interrogating serine protease function.
References
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2630–2639. Retrieved from [Link]
-
Kam, C. M., Hudig, D., & Powers, J. C. (2000). Sulfonyl fluoride serine protease inhibitors inactivate RNK-16 lymphocyte granule proteases and reduce lysis by granule extracts and perforin. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1477(1-2), 307-323. Retrieved from [Link]
-
Chen, G., et al. (2021). Hydrolysis kinetic study of AEBSF, a protease inhibitor used during cell culture process of HIV-1 broadly neutralizing antibody CAP256-VRC25.26. Biotechnology and Bioengineering, 118(10), 3946-3955. Retrieved from [Link]
-
Shannon, D. A., et al. (2012). Sulfonyl fluoride analogues as activity-based probes for serine proteases. ChemBioChem, 13(16), 2327-2330. Retrieved from [Link]
-
Kim, B. Y., et al. (2014). The Serine Protease Inhibitor, 4-(2-aminoethyl) Benzene Sulfonyl Fluoride Hydrochloride, Reduces Allergic Inflammation in a House Dust Mite Allergic Rhinitis Mouse Model. Allergy, Asthma & Immunology Research, 6(6), 558–566. Retrieved from [Link]
-
Knuckley, B., et al. (2010). Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Cell Chemical Biology, 27(8), 937-952. Retrieved from [Link]
Sources
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Application Note: Activity-Based Protein Profiling Using 4-Amino-3-chlorobenzenesulfonyl Fluoride (ACBSF) for Covalent Proteomics
Abstract
Activity-Based Protein Profiling (ABPP) has emerged as a powerful chemoproteomic technology that enables the direct assessment of protein function in native biological systems.[1][2] At the core of ABPP are chemical probes designed to covalently modify the active sites of enzymes, providing a direct readout of their functional state.[1] This application note provides an in-depth guide to the use of probes based on the 4-Amino-3-chlorobenzenesulfonyl fluoride (ACBSF) scaffold. Sulfonyl fluoride (SF) electrophiles are a privileged class of reactive groups, or "warheads," capable of targeting a broad range of nucleophilic amino acid residues beyond the canonical cysteine, including serine, tyrosine, lysine, and histidine.[3][4] We will explore the unique reactivity of the ACBSF warhead, the rationale behind its use, and provide detailed protocols for its application in identifying novel ligandable hotspots across the proteome for drug development and fundamental research.
Part 1: The ACBSF Probe - Mechanism and Rationale
The utility of an ABPP probe is defined by the balance between its stability in aqueous biological media and its reactivity toward target protein residues. The ACBSF scaffold is engineered to strike this balance, offering unique advantages for exploring the functional proteome.
Chemical Structure and Properties
This compound (ACBSF) is an aromatic sulfonyl fluoride featuring both an electron-donating amino (-NH₂) group and an electron-withdrawing chloro (-Cl) group. This substitution pattern fine-tunes the electrophilicity of the sulfur atom, governing its reactivity and stability. For ABPP applications, this core warhead is typically derivatized with a reporter tag, such as an alkyne or biotin, via its amino group to enable downstream detection and enrichment.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 351-05-3 (for the core scaffold) | N/A |
| Molecular Formula | C₆H₅ClFNO₂S | Calculated |
| Molecular Weight | 209.63 g/mol | Calculated |
| Target Residues | Serine, Threonine, Tyrosine, Lysine, Histidine, Cysteine | [3] |
Mechanism of Action: Sulfur(VI) Fluoride Exchange (SuFEx)
The covalent modification of proteins by ACBSF occurs through a Sulfur(VI) Fluoride Exchange (SuFEx) reaction.[5][6] This reaction involves the nucleophilic attack of an amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride. The fluoride ion, a good leaving group, is displaced, resulting in the formation of a stable covalent sulfonamide or sulfonate ester linkage between the probe and the protein.
The reaction is considered a form of "Click Chemistry" due to its efficiency and specificity under biological conditions.[5] The reactivity of sulfonyl fluorides is context-dependent, meaning that a residue's hyper-reactivity is often conferred by its unique microenvironment within a protein's binding pocket, making SF probes excellent tools for identifying functionally important sites.[3]
Figure 2: Logic of competitive ABPP for target validation.
Part 3: Core Protocols
The following protocols describe a standard ABPP workflow using an alkyne-derivatized ACBSF probe (ACBSF-alkyne). This workflow is modular and can be adapted for visualization by in-gel fluorescence or for proteome-wide identification by mass spectrometry.
Protocol 3.1: In Vitro Labeling of Proteomes
This protocol details the labeling of total protein from a cell lysate.
-
Proteome Preparation: Prepare cell or tissue lysate in a buffer without detergents if possible (e.g., PBS or Tris buffer, pH 7.4). Determine the protein concentration using a standard method (e.g., BCA assay).
-
Labeling Reaction Setup: In microcentrifuge tubes, dilute the proteome to a final concentration of 1-2 mg/mL. For a 50 µL final reaction volume, this would be 49 µL of diluted proteome.
-
Probe Addition: Add 1 µL of ACBSF-alkyne stock solution to the proteome to achieve the desired final concentration. (See Table 2 for recommendations). For the vehicle control, add 1 µL of DMSO.
-
Causality: The final DMSO concentration should be kept low (<2% v/v) to avoid protein denaturation.
-
-
Incubation: Incubate the reactions for 1 hour at 37°C.
-
Causality: Incubation at 37°C facilitates the covalent reaction. Optimization of time and temperature may be required for specific targets or proteomes.
-
-
Quench Reaction: Stop the reaction by adding SDS-PAGE loading buffer (for gel analysis) or by proceeding immediately to the click chemistry reaction.
| System | Recommended Starting Concentration |
| Mammalian Cell Lysate | 10 - 50 µM |
| Bacterial Lysate | 5 - 25 µM |
| Intact Cells (for permeable probes) | 1 - 10 µM |
Table 2: Recommended starting concentrations for ACBSF-alkyne probe labeling.
Protocol 3.2: Visualization by In-Gel Fluorescence
This protocol uses Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry" to attach a fluorescent reporter for visualization on an SDS-PAGE gel. [7]
-
Prepare Click-Chemistry Stock Solutions:
-
Fluorescent Azide (e.g., TAMRA-Azide): 1 mM in DMSO.
-
Tris(2-carboxyethyl)phosphine (TCEP): 50 mM in water (prepare fresh).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): 10 mM in DMSO.
-
Copper(II) Sulfate (CuSO₄): 50 mM in water.
-
-
Perform Click Reaction: To the 50 µL labeled proteome from Protocol 3.1, add the following in order, vortexing briefly after each addition:
-
2 µL of Fluorescent Azide stock.
-
2 µL of TCEP stock.
-
2 µL of TBTA stock.
-
2 µL of CuSO₄ stock.
-
Causality: TCEP is a reducing agent that keeps the copper in the active Cu(I) state. TBTA is a ligand that stabilizes the Cu(I) ion and improves reaction efficiency.
-
-
Incubation: Incubate for 1 hour at room temperature, protected from light.
-
Protein Precipitation: Precipitate the protein by adding 4 volumes of ice-cold acetone. Incubate at -20°C for 30 minutes, then centrifuge to pellet the protein.
-
Sample Preparation for SDS-PAGE: Resuspend the protein pellet in 1x SDS-PAGE loading buffer. Heat at 95°C for 5 minutes.
-
Gel Electrophoresis and Imaging: Separate proteins on an SDS-PAGE gel. Scan the gel using a fluorescence scanner with appropriate excitation/emission wavelengths for your chosen fluorophore (e.g., TAMRA).
Protocol 3.3: Target Identification by Mass Spectrometry
This workflow enriches ACBSF-labeled proteins for identification by LC-MS/MS.
Figure 3: Workflow for ABPP-MS target identification using an ACBSF probe.
-
Label Proteome: Follow Protocol 3.1 to label a larger amount of proteome (e.g., 1-5 mg).
-
Click Chemistry with Biotin-Azide: Perform the click reaction as in Protocol 3.2, but substitute the fluorescent azide with a biotin-azide tag (e.g., Azide-PEG3-Biotin).
-
Enrichment:
-
Remove excess reagents by protein precipitation (acetone) or buffer exchange.
-
Resuspend the protein in a buffer containing 1% SDS.
-
Add high-capacity streptavidin-agarose beads and incubate for 1-2 hours at room temperature with rotation to capture biotinylated proteins.
-
-
On-Bead Digestion:
-
Wash the beads extensively to remove non-specifically bound proteins. Use a sequence of washes (e.g., 1% SDS in PBS, 8 M urea, PBS) to ensure high stringency.
-
Resuspend the beads in a digestion buffer (e.g., 2 M urea in 100 mM Tris) and add trypsin.
-
Incubate overnight at 37°C to digest the enriched proteins into peptides.
-
-
LC-MS/MS Analysis: Collect the supernatant containing the peptides. Analyze the peptides by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS spectra against a protein database to identify the enriched proteins. These are the candidate targets of the ACBSF probe.
Part 4: Data Interpretation and Troubleshooting
| Problem | Possible Cause | Solution |
| No/weak signal in gel | Inactive probe (hydrolyzed). Insufficient probe concentration. Inefficient click reaction. | Use a fresh aliquot of probe. Perform a concentration titration. Prepare click reagents fresh, especially TCEP. |
| High background/smear in gel | Probe concentration too high. Insufficient washing after precipitation. | Reduce probe concentration and/or incubation time. Ensure protein pellet is washed thoroughly. |
| Many proteins identified by MS | Non-specific binding to beads. Insufficient washing during enrichment. | Increase stringency and number of washes. Include a no-probe control to identify background binders. |
| Known target not identified | Target has low abundance. Target is not active under lysis conditions. | Increase amount of starting material. Optimize lysis conditions to preserve protein activity. |
Conclusion
Activity-based protein profiling with probes built on the this compound scaffold provides a robust and versatile method for exploring protein function directly in complex biological systems. The privileged reactivity of the sulfonyl fluoride warhead enables the targeting of a broad range of nucleophilic amino acids, significantly expanding the reach of chemical proteomics beyond traditional cysteine-focused methods. By combining the ACBSF probe with rigorous experimental design, including essential controls, researchers can confidently identify novel ligandable sites, validate drug targets, and gain unprecedented insights into the functional proteome.
References
-
A. T. S. Horvath, et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. PMC - NIH. Available at: [Link]
-
Nomura Research Group. (n.d.). Activity-based protein profiling for mapping and pharmacologically interrogating proteome-wide ligandable hotspots. Available at: [Link]
-
A. E. Speers, et al. (2004). Chemical strategies for activity-based proteomics. PubMed - NIH. Available at: [Link]
-
A. M. E. Jones, et al. (2023). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. PMC - NIH. Available at: [Link]
-
J. Hu, et al. (2022). Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine‑T Trihydrate. ACS Publications. Available at: [Link]
-
Y. Zhao, et al. (2022). Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells. PubMed. Available at: [Link]
-
gsrs. (n.d.). 4-CHLOROBENZENESULFONYL FLUORIDE. Available at: [Link]
-
H. Li, et al. (2023). Design of Novel 18F-Labeled Amino Acid Tracers Using Sulfur 18F-Fluoride Exchange Click Chemistry. PMC - PubMed Central. Available at: [Link]
-
A. Narayanan & L. N. Jones. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. PMC - NIH. Available at: [Link]
-
I. P. de la Torre, et al. (2023). Activity-based protein profiling: A graphical review. PMC - PubMed Central. Available at: [Link]
-
G. T. G. S. Tucho, et al. (2020). Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. PMC - NIH. Available at: [Link]
-
Z. Shang, et al. (2023). Advancing Protein Therapeutics through Proximity-Induced Chemistry. PMC. Available at: [Link]
-
A. J. van der Vliet, et al. (2021). Bioorthogonal Reactions in Activity-Based Protein Profiling. MDPI. Available at: [Link]
-
M. J. Bartels, et al. (1997). Enzymatic synthesis of 4-amino-3,5-diethylphenyl sulfate, a rodent metabolite of alachlor. acs.org. Available at: [Link]
-
Y. Liu, et al. (2023). Biospecific Chemistry for Covalent Linking of Biomacromolecules. PMC - PubMed Central. Available at: [Link]
-
X. Liu, et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers. Available at: [Link]
-
M. J. Niphakis & B. F. Cravatt. (2014). Chemical Proteomics for Expanding the Druggability of Human Disease. PMC - NIH. Available at: [Link]
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- 1. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. mdpi.com [mdpi.com]
synthesis of derivatives from 4-Amino-3-chlorobenzenesulfonyl fluoride
An Application Guide to the Synthetic Diversification of 4-Amino-3-chlorobenzenesulfonyl Fluoride
Introduction: A Trifunctional Scaffold for Complex Molecule Synthesis
In the landscape of medicinal chemistry and drug development, the strategic selection of starting materials is paramount. This compound is a trifunctional aromatic compound that serves as a highly versatile scaffold for building complex molecular architectures. Its utility stems from the presence of three distinct, orthogonally reactive functional groups: a nucleophilic primary amine (-NH₂), an aryl chloride (-Cl) amenable to cross-coupling and substitution, and a highly electrophilic sulfonyl fluoride (-SO₂F) group. This unique combination allows for a sequential and controlled derivatization strategy, making it an invaluable building block for generating libraries of novel compounds for biological screening. This guide provides an in-depth exploration of the key synthetic transformations possible with this scaffold, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Chapter 1: Derivatization at the Sulfonyl Fluoride Moiety: The Gateway to Sulfonamides
The sulfonyl fluoride group is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click chemistry reaction.[1] Unlike the more hydrolytically sensitive sulfonyl chlorides, sulfonyl fluorides exhibit remarkable stability in aqueous media yet become potently reactive toward nucleophiles under appropriate activation. This allows for the clean and efficient formation of sulfonamides, a privileged functional group in pharmaceuticals.
Mechanistic Insight: Activating the S(VI)-F Bond
The S-F bond is strong and requires activation to facilitate nucleophilic attack. This is typically achieved with a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or even a simple tertiary amine like triethylamine (Et₃N). The base can interact with the sulfonyl fluoride, increasing its electrophilicity and making the sulfur atom more susceptible to attack by a primary or secondary amine.[2] The reaction proceeds via a nucleophilic substitution at the sulfur center, displacing the fluoride ion to form a stable S-N bond. The choice of base and solvent can be critical to prevent side reactions and ensure high yields.
Protocol 1.1: General Procedure for the Synthesis of N-Substituted 4-Amino-3-chlorobenzenesulfonamides
This protocol describes a general method for the reaction of this compound with a representative primary amine (benzylamine).
Experimental Workflow for Sulfonamide Synthesis
Caption: Step-by-step workflow for the synthesis of sulfonamides.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Amount |
| This compound | 209.61 | 1.0 | 210 mg |
| Benzylamine | 107.15 | 1.1 | 118 mg (120 µL) |
| Triethylamine (Et₃N) | 101.19 | 1.5 | 152 mg (209 µL) |
| Acetonitrile (CH₃CN), Anhydrous | 41.05 | - | 5 mL |
| Ethyl Acetate (EtOAc) | - | - | As needed |
| Saturated aq. NaCl (Brine) | - | - | As needed |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed |
Step-by-Step Procedure
-
To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (210 mg, 1.0 mmol).
-
Add anhydrous acetonitrile (5 mL) to dissolve the starting material.
-
Add benzylamine (120 µL, 1.1 mmol) to the solution.
-
Cool the flask in an ice-water bath to 0°C.
-
Slowly add triethylamine (209 µL, 1.5 mmol) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and then with saturated brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to afford the desired N-benzyl-4-amino-3-chlorobenzenesulfonamide.
Data Presentation: Scope of the Sulfonamidation Reaction
| Amine Nucleophile | Product Structure | Typical Yield |
| Benzylamine | N-benzyl-4-amino-3-chlorobenzenesulfonamide | 85-95% |
| Piperidine | 1-((4-amino-3-chlorophenyl)sulfonyl)piperidine | 90-98% |
| Aniline | N-(4-amino-3-chlorophenyl)sulfonyl)aniline | 70-85% |
Chapter 2: Derivatization at the Aromatic Ring: C-C and C-Nu Bond Formation
The chloro-substituent on the aromatic ring provides a handle for two powerful classes of transformations: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr). The choice between these pathways depends on the desired bond to be formed (C-C vs. C-Heteroatom) and the nature of the coupling partner.
Caption: Strategic choice for aromatic ring functionalization.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Mechanistic Insight: The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[3][4] The catalytic cycle involves three key steps: (1) Oxidative Addition of the aryl chloride to a Pd(0) catalyst, forming a Pd(II) complex; (2) Transmetalation , where the organic group from a boronic acid derivative is transferred to the palladium center, typically facilitated by a base; and (3) Reductive Elimination , where the new C-C bond is formed, yielding the biaryl product and regenerating the Pd(0) catalyst.[5] The choice of ligand on the palladium catalyst is crucial for activating the relatively inert C-Cl bond.[6]
Protocol 2.1: Synthesis of 4-Amino-3-(4-methoxyphenyl)benzenesulfonyl Fluoride
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Amount |
| This compound | 209.61 | 1.0 | 210 mg |
| 4-Methoxyphenylboronic acid | 151.96 | 1.2 | 182 mg |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 | 0.025 (5 mol% Pd) | 23 mg |
| SPhos (Ligand) | 410.47 | 0.06 | 25 mg |
| Potassium Phosphate (K₃PO₄), aq. 2M | 212.27 | 3.0 | 1.5 mL |
| 1,4-Dioxane | 88.11 | - | 5 mL |
Step-by-Step Procedure
-
In a reaction tube, combine this compound (210 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), and SPhos (25 mg, 0.06 mmol).
-
Seal the tube with a septum and purge with argon or nitrogen for 10 minutes.
-
Add 1,4-dioxane (5 mL) followed by the 2M aqueous K₃PO₄ solution (1.5 mL) via syringe.
-
Place the reaction tube in a preheated oil bath at 100°C and stir vigorously for 12-18 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography (Hexane/Ethyl Acetate) to obtain the biaryl product.
Nucleophilic Aromatic Substitution (SNAr)
Mechanistic Insight: In SNAr, a strong nucleophile attacks an electron-poor aromatic ring, displacing a leaving group.[7] The reaction is facilitated by the presence of strong electron-withdrawing groups (like -SO₂F) ortho or para to the leaving group (-Cl).[8] The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile adds to the carbon bearing the chlorine, breaking aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[7] In the second, faster step, the leaving group is eliminated, and aromaticity is restored.[9]
Protocol 2.2: Synthesis of 4-Amino-3-methoxybenzenesulfonyl Fluoride
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Amount |
| This compound | 209.61 | 1.0 | 210 mg |
| Sodium methoxide (NaOMe) | 54.02 | 1.5 | 81 mg |
| N,N-Dimethylformamide (DMF), Anhydrous | 73.09 | - | 5 mL |
Step-by-Step Procedure
-
To a dry flask under an inert atmosphere, add sodium methoxide (81 mg, 1.5 mmol) and anhydrous DMF (2 mL).
-
In a separate flask, dissolve this compound (210 mg, 1.0 mmol) in anhydrous DMF (3 mL).
-
Add the solution of the sulfonyl fluoride dropwise to the stirred sodium methoxide suspension.
-
Heat the reaction mixture to 80°C and stir for 6 hours, monitoring by TLC.
-
Cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the desired ether.
Chapter 3: Derivatization of the Amino Group via Diazotization
The primary amino group is a powerful handle for diversification through the formation of a diazonium salt. This highly reactive intermediate can be converted into a wide array of functional groups, including halides, hydroxyls, and cyano groups, in what are broadly known as Sandmeyer-type reactions.
Mechanistic Insight: The Versatile Diazonium Intermediate
The diazotization of a primary aromatic amine involves its reaction with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl) at low temperatures (0-5°C).[10] This converts the -NH₂ group into a diazonium salt (-N₂⁺Cl⁻). The diazonium group is an excellent leaving group (N₂ gas), and the resulting aryl cation can be trapped by various nucleophiles present in the reaction medium.[11] For example, reaction with copper(I) salts (CuX) can introduce halides or cyanide, while heating in water introduces a hydroxyl group.
Protocol 3.1: Diazotization of this compound
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Amount |
| This compound | 209.61 | 1.0 | 210 mg |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | - | 1 mL |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.1 | 76 mg |
| Water | 18.02 | - | 5 mL |
Step-by-Step Procedure
-
Suspend this compound (210 mg, 1.0 mmol) in a mixture of concentrated HCl (1 mL) and water (2 mL).
-
Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (76 mg, 1.1 mmol) in cold water (2 mL).
-
Add the sodium nitrite solution dropwise to the amine suspension, keeping the temperature below 5°C. The solid should dissolve to form a clear solution of the diazonium salt.
-
Stir for an additional 20 minutes at 0-5°C.
-
Crucial Safety Note: The resulting diazonium salt solution is unstable and should be used immediately in the next step without isolation.
Protocol 3.2: Synthesis of 3-Chloro-4-hydroxybenzenesulfonyl Fluoride
Procedure
-
Prepare the diazonium salt solution from 1.0 mmol of the starting amine as described in Protocol 3.1.
-
In a separate flask, bring 10 mL of water to a gentle boil.
-
Slowly and carefully add the cold diazonium salt solution to the boiling water. Vigorous effervescence (N₂ gas evolution) will be observed.
-
After the addition is complete, continue to heat for 10 minutes.
-
Cool the mixture to room temperature and extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the phenol product.
References
-
King, J. F., & Rathore, R. (1990). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Pure and Applied Chemistry, 62(7), 1253-1258. [Link]
-
Zhang, L., et al. (2023). Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation. Nature Communications, 14(1), 5143. [Link]
-
Zhan, Y., et al. (2018). A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry, 16(1), 88-95. [Link]
-
Narayan, R., & Engman, H. (2021). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. Chemical Society Reviews, 50(14), 8198-8213. [Link]
-
Li, S., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2020). The Suzuki–Miyaura Cross-Coupling Reaction. Organic Reactions. [Link]
-
Valente, C., et al. (2014). A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides. Journal of the Brazilian Chemical Society, 25, 2168-2175. [Link]
-
Scott, J. S., et al. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC advances, 7(62), 39258-39280. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Viciu, M. S., et al. (2006). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters, 8(7), 1479-1482. [Link]
-
Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Rösch, F. (Ed.). (2009). 26. Introduction of Fluorine via Diazonium Compounds (Fluorodediazoniation). In Radiopharmaceuticals (pp. 705-734). Springer. [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
-
Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]
-
Smith, M. D. (2020). Concerted Nucleophilic Aromatic Substitution Reactions. Chemistry–A European Journal, 26(72), 17361-17382. [Link]
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Application Note: A Guide to Site-Specific Protein Modification with 4-Amino-3-chlorobenzenesulfonyl Fluoride
Introduction: The Imperative for Precision in Protein Chemistry
The ability to covalently modify proteins at specific sites is a cornerstone of modern chemical biology, proteomics, and drug discovery.[1] Such precision allows for the development of sophisticated chemical probes to elucidate protein function, the design of targeted covalent inhibitors with enhanced potency and duration of action, and the construction of novel bioconjugates.[2][3] While many covalent modifiers target the uniquely nucleophilic cysteine residue, this limits the scope of investigation to the ~2% of amino acids that are cysteines.[4]
Sulfonyl fluorides (SFs) have emerged as a privileged class of electrophilic warheads that dramatically expand the landscape of targetable residues.[5][6] Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit a remarkable balance of stability in aqueous environments and potent reactivity toward a range of nucleophilic amino acid side chains, including tyrosine, lysine, serine, histidine, and threonine.[4][6] This reactivity is governed by a mechanism known as Sulfur(VI) Fluoride Exchange (SuFEx), a click chemistry reaction that provides an efficient and robust method for covalent modification.[7][8]
This application note provides a comprehensive technical guide on the use of substituted aryl sulfonyl fluorides, with a specific focus on 4-Amino-3-chlorobenzenesulfonyl fluoride (ACBSF), for site-specific protein modification. We will delve into the mechanistic underpinnings of its reactivity, provide detailed protocols for labeling and validation, and discuss key applications for researchers in basic science and therapeutic development.
Part I: The Chemistry and Mechanism of Aryl Sulfonyl Fluorides
The SuFEx Reaction: A Stable yet Potent Covalent Engine
The utility of ACBSF and other sulfonyl fluorides lies in the unique nature of the sulfur(VI)-fluorine bond. This bond is thermodynamically stable and largely resistant to hydrolysis, allowing the probe to navigate complex biological milieus without premature degradation.[5] However, when presented with a suitably positioned and activated nucleophile within a protein's binding pocket, the sulfur atom becomes a potent electrophile, leading to a nucleophilic substitution reaction where the fluoride ion is displaced.[9]
This "context-dependent" reactivity is the key to achieving site-specificity. The protein's local microenvironment must facilitate the reaction, typically through basic residues (e.g., Lys, His) that deprotonate the attacking nucleophile (like a tyrosine hydroxyl or lysine amine) to increase its potency, or through residues that can stabilize the departing fluoride anion via hydrogen bonding.[9] This requirement for enzymatic-like assistance from the protein target minimizes off-target reactions, a significant advantage over more indiscriminately reactive covalent warheads.[1]
Target Selectivity: Beyond Cysteine
The primary advantage of sulfonyl fluorides is their ability to covalently modify a broad range of nucleophilic residues.[4][6][7] While the specific residue targeted by ACBSF will depend on the unique topology and chemical environment of the protein's binding site, the most common targets include:
-
Tyrosine: The phenolate anion of a deprotonated tyrosine is a potent nucleophile that reacts with sulfonyl fluorides to form a stable sulfonate ester. This has been effectively used to rationally target specific tyrosine residues in enzyme active sites.[10][11]
-
Lysine: The ε-amino group of lysine, particularly when its pKa is lowered by the local environment, can react to form a stable sulfonamide linkage.[9]
-
Serine: The hydroxyl group of serine, especially the activated serine in the catalytic triad of serine hydrolases and proteases, is a classic target for sulfonyl fluorides like PMSF and AEBSF.[6]
-
Histidine & Threonine: These residues are also viable nucleophiles for the SuFEx reaction, further expanding the potential for site-specific modification.[5][6]
The substituents on the aryl ring of the sulfonyl fluoride probe play a crucial role in both guiding the molecule to a specific binding site and tuning the reactivity of the warhead. For this compound, the amino and chloro groups can form specific hydrogen bonds or hydrophobic interactions within a protein pocket, contributing to the affinity and selectivity of the modification.
Figure 1: General mechanism for the covalent modification of a tyrosine residue by ACBSF.
Part II: Experimental Design and Protocols
Successful site-specific modification requires careful planning and rigorous validation. The following sections provide a general framework and detailed protocols that should be adapted and optimized for each specific protein target.
Experimental Workflow Overview
The process begins with preparing the protein and the ACBSF reagent, followed by the labeling reaction. After quenching, excess reagent is removed. The final, crucial step is to validate the modification using analytical techniques like mass spectrometry to confirm the covalent adduction and its location.
Figure 2: A standard experimental workflow for protein modification with ACBSF.
Protocol 1: General Protein Labeling with ACBSF
This protocol provides a starting point for labeling a purified protein with ACBSF.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., PBS or HEPES, pH 7.4-8.5). Note: Avoid buffers with primary amines like Tris during the reaction.
-
This compound (ACBSF).
-
Anhydrous dimethyl sulfoxide (DMSO).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column or dialysis device for buffer exchange.
Procedure:
-
Reagent Preparation:
-
Prepare a 10-100 mM stock solution of ACBSF in anhydrous DMSO. Store in small aliquots at -20°C or -80°C, protected from moisture.
-
Prepare your target protein at a concentration of 1-10 mg/mL in a compatible amine-free buffer. The pH should ideally be between 7.4 and 8.5 to favor deprotonation of target nucleophiles.
-
-
Labeling Reaction:
-
Causality: The molar excess of ACBSF is a critical parameter. A high excess can lead to non-specific labeling, while a low excess may result in incomplete modification. A good starting point is a 10- to 100-fold molar excess of ACBSF over the protein. This should be optimized.
-
Add the desired volume of the ACBSF stock solution to the protein solution. Ensure the final DMSO concentration does not exceed 5% (v/v) to avoid protein denaturation.
-
Incubate the reaction at room temperature or 37°C. Incubation time is another parameter that requires optimization. A pilot experiment with time points ranging from 30 minutes to 4 hours is recommended.[11]
-
-
Quenching the Reaction:
-
To stop the reaction and consume any unreacted ACBSF, add the quenching buffer (e.g., 1 M Tris-HCl) to a final concentration of 50-100 mM. The primary amine in Tris is highly nucleophilic and will scavenge the remaining electrophile.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Removal of Excess Reagent:
-
Remove the unreacted ACBSF and quenching agent by buffer exchange using a desalting column (for rapid processing) or dialysis (for larger volumes) against your desired storage buffer (e.g., PBS, pH 7.4).
-
Protocol 2: Validation by Mass Spectrometry
This is an essential step to confirm covalent modification.
Procedure:
-
Intact Mass Analysis:
-
Analyze a sample of the labeled protein and an unlabeled control using LC-MS.
-
Successful covalent modification will result in a mass increase corresponding to the mass of the ACBSF moiety minus hydrogen fluoride (HF). For ACBSF (C₆H₅ClFNO₂S, MW ≈ 209.63), the expected mass addition is approximately 189.62 Da (209.63 - 20.01).[11]
-
-
Peptide Mapping (LC-MS/MS):
-
To identify the specific site(s) of modification, digest both the labeled and unlabeled protein samples with a protease (e.g., trypsin).
-
Analyze the resulting peptide mixtures by LC-MS/MS.
-
Search for peptides in the labeled sample that show the expected mass shift (+189.62 Da).
-
The MS/MS fragmentation data for the modified peptide will confirm the exact amino acid residue that has been labeled.
-
Part III: Applications & Data Considerations
The versatility of ACBSF and related probes enables a wide range of applications.
-
Target Validation: Structure-based design of sulfonyl fluoride probes can be used to create occupancy biomarkers to confirm that a small molecule inhibitor engages its intended target within a cell.[11]
-
Covalent Inhibitor Design: By incorporating the sulfonyl fluoride warhead into a scaffold that binds a specific protein, researchers can develop potent and selective covalent inhibitors.[5][12]
-
Chemoproteomic Profiling: Using "clickable" versions of sulfonyl fluoride probes (e.g., containing an alkyne or azide handle) allows for the enrichment and identification of novel protein targets from complex cell lysates.[10]
| Parameter | Recommended Starting Conditions | Key Considerations | Validation Method |
| pH | 7.4 - 8.5 | Higher pH increases nucleophilicity but can decrease protein stability. | Functional Assay |
| Molar Excess | 10 - 100 fold | Optimize to balance labeling efficiency with specificity. | Intact LC-MS |
| Temperature | Room Temp to 37°C | Higher temperature speeds up the reaction but may impact protein folding. | Circular Dichroism |
| Incubation Time | 30 min - 4 hours | Perform a time-course experiment to find the optimal reaction time. | Intact LC-MS |
| DMSO Conc. | < 5% (v/v) | High concentrations of organic solvents can denature the protein. | Functional Assay |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No/Low Labeling | Protein is folded in a way that no nucleophile is accessible or activated. ACBSF stock has degraded due to moisture. Reaction conditions (pH, temp) are suboptimal. | Unfold and refold the protein if possible. Use a fresh stock of ACBSF. Optimize reaction pH and temperature. |
| Non-specific/Multiple Labeling | Molar excess of ACBSF is too high. Incubation time is too long. Protein has multiple reactive surface residues. | Reduce the molar excess of ACBSF. Reduce the incubation time. Perform a competition experiment with a known binder to protect the active site. |
| Protein Precipitation | Final DMSO concentration is too high. The covalent modification destabilizes the protein. | Ensure final DMSO concentration is below 5%. Screen different buffer conditions (e.g., add stabilizing excipients). |
Conclusion
This compound and the broader class of aryl sulfonyl fluorides are powerful and versatile reagents for the site-specific covalent modification of proteins. Their unique stability and context-dependent reactivity allow for the targeting of a wide array of nucleophilic amino acids beyond cysteine, opening up new avenues for drug discovery, proteomics, and fundamental biological research. By following carefully optimized protocols and performing rigorous analytical validation, researchers can confidently employ these tools to gain deeper insights into protein structure and function.
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- Chemical Proteomics With Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glut
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- The design and development of covalent protein-protein interaction inhibitors for cancer tre
- Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases.
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- The Taxonomy of Covalent Inhibitors. PubMed Central.
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- Protein-protein interactions: developing small-molecule inhibitors/stabilizers through covalent strategies.
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- An eight residue fragment of an acyl carrier protein suffices for post-translational introduction of fluorescent pantetheinyl arms in protein modific
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Application Notes and Protocols for Developing Targeted Covalent Inhibitors with 4-Amino-3-chlorobenzenesulfonyl Fluoride
Introduction: The Rise of Covalent Inhibitors and the Role of Sulfonyl Fluorides
Targeted covalent inhibitors (TCIs) have emerged as a powerful modality in drug discovery, offering enhanced potency, prolonged duration of action, and the ability to overcome drug resistance.[1][2] Unlike their non-covalent counterparts, TCIs form a stable, covalent bond with their target protein, leading to irreversible inhibition.[3] This unique mechanism of action has led to the successful development of several FDA-approved drugs.[2]
Historically, the development of TCIs has predominantly focused on targeting cysteine residues due to their high nucleophilicity.[2] However, the relatively low abundance of cysteine in the proteome and its frequent absence in the binding sites of many compelling drug targets has necessitated the exploration of warheads that can react with other nucleophilic amino acid residues.[4] This has led to a growing interest in "beyond cysteine" covalent targeting strategies.
Among the electrophilic warheads capable of reacting with a broader range of amino acid residues, sulfonyl fluorides have gained significant attention.[2][5] The Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, introduced by Nobel Laureate K. Barry Sharpless, has provided a robust and versatile platform for the development of covalent probes and inhibitors.[4][6][7] SuFEx chemistry is characterized by its high efficiency, stability, and biocompatibility, making it well-suited for applications in drug discovery and chemical biology.[7]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of a specific sulfonyl fluoride, 4-Amino-3-chlorobenzenesulfonyl fluoride (ACBSF) , in the design and development of targeted covalent inhibitors. ACBSF offers a privileged scaffold with a tunable reactivity profile, enabling the targeting of a range of nucleophilic amino acid residues including lysine, tyrosine, serine, and histidine.[4][7]
PART 1: The Chemistry of this compound as a Covalent Warhead
Mechanism of Covalent Bond Formation
The key to the utility of ACBSF as a covalent warhead lies in the reactivity of the sulfonyl fluoride (-SO₂F) group. This group acts as an electrophile that can react with nucleophilic side chains of amino acids within the binding pocket of a target protein. The reaction proceeds via a nucleophilic substitution mechanism at the sulfur atom, with the fluoride ion acting as a leaving group.
The general mechanism can be depicted as follows:
Caption: Mechanism of covalent modification by an ACBSF-based inhibitor.
The reactivity of the sulfonyl fluoride is modulated by the electronic properties of the aromatic ring. The presence of the electron-donating amino group and the electron-withdrawing chloro group on the ACBSF scaffold allows for a fine-tuning of the electrophilicity of the sulfur atom. This tunability is crucial for achieving a balance between reactivity and selectivity, minimizing off-target reactions while ensuring efficient modification of the intended target.
Reactivity with Nucleophilic Amino Acids
Unlike more traditional cysteine-targeting warheads, sulfonyl fluorides exhibit a broader reactivity profile, capable of forming covalent bonds with several nucleophilic amino acid residues.[4][7] The table below summarizes the key nucleophilic amino acids targeted by sulfonyl fluorides.
| Amino Acid | Nucleophilic Group | pKa of Side Chain | Notes on Reactivity with Sulfonyl Fluorides |
| Lysine | ε-amino group | ~10.5 | A primary target for sulfonyl fluorides. The deprotonated amine is a potent nucleophile. |
| Tyrosine | Phenolic hydroxyl group | ~10.5 | The phenoxide ion is a strong nucleophile. Reactivity is highly dependent on the local microenvironment and the presence of basic residues that can deprotonate the hydroxyl group.[8] |
| Serine | Hydroxyl group | ~13.6 | Generally less reactive than lysine or tyrosine due to the higher pKa. However, in the context of an enzyme active site, its nucleophilicity can be significantly enhanced. |
| Histidine | Imidazole ring | ~6.0 | The imidazole nitrogen can act as a nucleophile, particularly when deprotonated. |
| Threonine | Hydroxyl group | ~13.6 | Similar to serine, its reactivity is context-dependent. |
Note: The pKa values are approximate and can be significantly perturbed by the local protein microenvironment.
PART 2: Workflow for Developing ACBSF-based Targeted Covalent Inhibitors
The development of a novel ACBSF-based TCI is a multi-step process that requires a combination of rational design, chemical synthesis, and rigorous biochemical and cellular characterization. The following workflow provides a general framework for this process.
Caption: A generalized workflow for the development of ACBSF-based TCIs.
Protocol 2.1: Synthesis of an ACBSF-based Covalent Probe
This protocol outlines a general synthetic route for coupling ACBSF to a parent molecule containing a primary or secondary amine.
Materials:
-
Parent molecule with a primary or secondary amine
-
This compound (ACBSF)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve the parent molecule (1.0 eq) in anhydrous DMF.
-
Base Addition: Add TEA or DIPEA (1.5 - 2.0 eq) to the solution and stir for 5-10 minutes at room temperature. The base acts as a scavenger for the hydrofluoric acid (HF) that is generated during the reaction.
-
ACBSF Addition: In a separate vial, dissolve ACBSF (1.1 - 1.2 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours at room temperature. Gentle heating (40-50 °C) may be required for less reactive amines.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to yield the desired ACBSF-based covalent probe.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
PART 3: Characterization of ACBSF-based Covalent Inhibitors
Rigorous characterization is essential to confirm the covalent mechanism of action, determine the site of modification, and assess the inhibitor's potency and selectivity.
Protocol 3.1: Intact Protein Mass Spectrometry to Confirm Covalent Adduct Formation
Intact protein mass spectrometry is a powerful technique to directly observe the formation of the covalent adduct between the inhibitor and the target protein.[9][10]
Materials:
-
Purified target protein
-
ACBSF-based inhibitor
-
Assay buffer (e.g., PBS or Tris-HCl)
-
LC-MS system with a suitable column for protein analysis (e.g., C4 reverse-phase)
-
Mass spectrometer capable of high-resolution measurements (e.g., Q-TOF or Orbitrap)
Procedure:
-
Incubation: Incubate the purified target protein (e.g., 1-5 µM) with the ACBSF-based inhibitor at various concentrations (e.g., 1-100 µM) in the assay buffer. Include a vehicle control (e.g., DMSO) for comparison. Incubate for a defined period (e.g., 1-4 hours) at a controlled temperature (e.g., 37 °C).
-
Sample Preparation: Quench the reaction by adding a solution of formic acid to a final concentration of 0.1%. This denatures the protein and stops the reaction.
-
LC-MS Analysis: Inject the samples onto the LC-MS system. The protein is desalted on the column and then eluted into the mass spectrometer.
-
Data Acquisition: Acquire mass spectra over the appropriate m/z range for the target protein.
-
Data Analysis: Deconvolute the raw mass spectra to obtain the molecular weight of the protein. A mass shift corresponding to the molecular weight of the inhibitor (minus the mass of HF) in the inhibitor-treated sample compared to the control confirms covalent adduct formation.[10] The extent of modification can be quantified by comparing the peak intensities of the unmodified and modified protein species.[9]
Protocol 3.2: Peptide Mapping by LC-MS/MS to Identify the Site of Covalent Modification
While intact protein MS confirms covalent binding, peptide mapping is required to identify the specific amino acid residue that has been modified.[10]
Materials:
-
Covalently modified protein sample (from Protocol 3.1)
-
Unmodified protein control
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin or other suitable protease
-
LC-MS/MS system
Procedure:
-
Denaturation, Reduction, and Alkylation: Denature the protein samples by heating. Reduce the disulfide bonds with DTT and then alkylate the free cysteines with IAM to prevent disulfide scrambling.
-
Proteolytic Digestion: Digest the protein samples with trypsin overnight at 37 °C. Trypsin cleaves the protein into smaller peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by LC-MS/MS. The peptides are separated by reverse-phase chromatography and then fragmented in the mass spectrometer.
-
Data Analysis: Use database search software (e.g., Mascot, Sequest) to identify the peptides. Search for the expected mass modification on the peptides containing potential nucleophilic residues (lysine, tyrosine, etc.). The MS/MS fragmentation pattern will confirm the identity of the modified peptide and pinpoint the exact site of modification.
Protocol 3.3: Cellular Target Engagement Assays
Confirming that the inhibitor engages its target in a cellular context is a critical step in the drug discovery process.[11] Several methods can be employed to assess cellular target engagement.
Probe-based Pull-down Assay:
This method involves creating a version of the ACBSF inhibitor that includes a reporter tag, such as biotin or an alkyne handle for click chemistry.[12]
Procedure:
-
Probe Synthesis: Synthesize an ACBSF-based probe containing a biotin or alkyne tag.
-
Cell Treatment: Treat cells with the probe for a specified time.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Affinity Capture/Click Chemistry:
-
For biotinylated probes: Use streptavidin beads to capture the probe-labeled proteins.
-
For alkyne-tagged probes: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a biotin-azide tag, followed by streptavidin bead capture.[12]
-
-
Elution and Analysis: Elute the captured proteins from the beads and identify them by western blotting or mass spectrometry.
Cellular Thermal Shift Assay (CETSA):
CETSA is a label-free method that measures the thermal stability of a protein in the presence and absence of a ligand.[13] Covalent binding of an inhibitor can alter the thermal stability of the target protein.
Procedure:
-
Cell Treatment: Treat intact cells with the ACBSF-based inhibitor or vehicle control.
-
Heating: Heat aliquots of the cell lysate to a range of temperatures.
-
Protein Precipitation: Centrifuge the samples to pellet the precipitated, denatured proteins.
-
Analysis: Analyze the amount of soluble target protein remaining in the supernatant at each temperature by western blotting or other quantitative methods. A shift in the melting curve of the target protein in the presence of the inhibitor indicates target engagement.
PART 4: Troubleshooting and Key Considerations
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low yield of ACBSF probe | - Incomplete reaction- Decomposition of starting materials or product | - Increase reaction time or temperature- Use a stronger base- Ensure anhydrous conditions |
| No covalent adduct observed by intact protein MS | - Inhibitor is not binding to the target- Warhead is not reactive enough- Target residue is not accessible or nucleophilic | - Confirm non-covalent binding first (e.g., by SPR or ITC)- Synthesize analogs with a more reactive warhead- Use structural biology to assess residue accessibility |
| Multiple sites of modification observed by MS | - Inhibitor is not selective- High inhibitor concentration or long incubation time | - Redesign the inhibitor to improve selectivity- Titrate inhibitor concentration and incubation time |
| Poor cellular activity despite good biochemical potency | - Poor cell permeability- Efflux by transporters- Instability in cellular environment | - Modify the inhibitor to improve physicochemical properties- Co-dose with efflux pump inhibitors- Assess compound stability in cell lysate or plasma |
Conclusion
This compound is a versatile and valuable electrophilic warhead for the development of targeted covalent inhibitors that can expand the druggable proteome beyond cysteine-containing proteins. By leveraging the principles of SuFEx chemistry and employing a systematic workflow encompassing rational design, chemical synthesis, and rigorous biophysical and cellular characterization, researchers can successfully develop novel and potent TCIs. The protocols and guidelines presented in this application note provide a solid foundation for scientists embarking on the exciting journey of covalent drug discovery.
References
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High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. (2016). Journal of Biomolecular Screening, 21(2), 136-44. [Link]
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Chemical Method Developed To Enhance Drug Discovery. (2024). Technology Networks. [Link]
-
Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery. (2024). Department of Chemistry, Stony Brook University. [Link]
-
Chemoproteomic methods for covalent drug discovery. (2021). RSC Chemical Biology, 2(4), 1143-1166. [Link]
-
Sulfur(VI) Fluoride Exchange Chemistry in Solid-Phase Synthesis of Compound Arrays: Discovery of Histone Deacetylase Inhibitors. (2022). JACS Au, 2(10), 2266-2274. [Link]
-
MS-Based Covalent Binding Analysis. (n.d.). ICE Bioscience. [Link]
-
Schematic overview of MS-based methodologies for detection of covalent... (2020). ResearchGate. [Link]
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Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. (2022). bioRxiv. [Link]
-
Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. (2023). Analytical Chemistry, 95(5), 2889-2897. [Link]
-
A Probe-Free Occupancy Assay to Assess a Targeted Covalent Inhibitor of Receptor Tyrosine-Protein Kinase erbB-2. (2024). ACS Pharmacology & Translational Science. [Link]
-
A Probe-Based Target Engagement Assay for Kinases in Live Cells. (2020). Molecular & Cellular Proteomics, 19(4), 712-723. [Link]
-
CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. (2019). ResearchGate. [Link]
-
Covalent Chemical Tools for Profiling Post-Translational Modifications. (2022). Accounts of Chemical Research, 55(1), 102-116. [Link]
-
A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. (2016). Methods in Molecular Biology, 1394, 235-45. [Link]
-
Biocompatible Sulfonium-Based Covalent Probes For Endogenous Tubulin Fluorescence Nanoscopy In Live And Fixed Cells. (2021). Nature Communications, 12(1), 4785. [Link]
-
Covalent protein modification: The current landscape of residue-specific electrophiles. (2023). Cell Chemical Biology, 30(8), 899-919. [Link]
-
Covalent Chemical Tools for Profiling Post-Translational Modifications. (2022). Accounts of Chemical Research, 55(1), 102-116. [Link]
-
Approaches to covalent protein modification in chemical biology and drug discovery. (2020). Nature Communications, 11(1), 3655. [Link]
-
Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. (2020). ChemBioChem, 21(18), 2579-2586. [Link]
-
Synthesis of ortho-Formylphenylphosphonic Acids as Covalent Probes of Active Site Lysines. (2019). Phosphorus, Sulfur, and Silicon and the Related Elements, 194(4-6), 313-314. [Link]
-
Targeted covalent inhibitors of MDM2 using electrophile-bearing stapled peptides. (2019). Chemical Communications, 55(52), 7483-7486. [Link]
-
Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. (2020). Journal of Medicinal Chemistry, 63(10), 5158-5167. [Link]
-
The role of acidic amino acid residues in the structural stability of snake cardiotoxins. (1998). Journal of Biological Chemistry, 273(11), 6391-7. [Link]
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Amino acid residues involved in the interaction of acetylcholinesterase and butyrylcholinesterase with the carbamates Ro 02-0683 and bambuterol, and with terbutaline. (2002). Biochemical Pharmacology, 63(9), 1721-31. [Link]
-
Effects of Hydrophobic Amino Acid Substitutions on Antimicrobial Peptide Behavior. (2018). Probiotics and Antimicrobial Proteins, 10(3), 502-510. [Link]
-
Targeted Covalent Inhibitor Synthesis. (2024). YouTube. [Link]
-
Identification of amino acid residues responsible for the release of free drug from an antibody-drug conjugate utilizing lysine-succinimidyl ester chemistry. (2014). Bioconjugate Chemistry, 25(6), 1160-9. [Link]
-
Amino acids injected into the cerebroventricular system induce an enhancement of reflex bradycardia in the rat. (1983). Neuropharmacology, 22(7), 919-22. [Link]
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- 13. researchgate.net [researchgate.net]
Unlocking the Druggable Proteome: A Guide to Chemoproteomics with 4-Amino-3-chlorobenzenesulfonyl Fluoride
Introduction: Expanding the Reach of Covalent Probes
In the landscape of chemical biology and drug discovery, the ability to map the interactions of small molecules with proteins on a proteome-wide scale is paramount. Chemoproteomics has emerged as a powerful discipline to achieve this, providing profound insights into drug-target engagement, off-target effects, and the discovery of novel therapeutic targets. While much of the focus has been on targeting reactive cysteine residues, a significant portion of the proteome remains inaccessible to these probes.
This guide delves into the application of 4-amino-3-chlorobenzenesulfonyl fluoride as a versatile building block for constructing chemoproteomic probes. These probes, leveraging the unique reactivity of the sulfonyl fluoride (SF) moiety, expand the scope of the "ligandable" proteome by covalently modifying a broader range of nucleophilic amino acid residues, including tyrosine, lysine, serine, and histidine.[1] This is made possible through Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of highly efficient and specific covalent reactions.[1]
This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and data analysis strategies for employing this compound-based probes in your research, empowering you to explore previously uncharted territories of the proteome.
The Chemistry of Discovery: Mechanism of Action
The utility of this compound in chemoproteomics hinges on the SuFEx reaction. Unlike more aggressive electrophiles, the sulfonyl fluoride group is relatively stable in aqueous environments, minimizing off-target reactions. However, when brought into proximity with a nucleophilic amino acid residue within a protein's binding pocket, it undergoes a highly specific covalent reaction.
The reaction proceeds through a nucleophilic attack by the amino acid side chain (e.g., the hydroxyl group of tyrosine or the amine group of lysine) on the sulfur atom of the sulfonyl fluoride. This results in the displacement of the fluoride ion and the formation of a stable sulfonamide or sulfonate ester linkage, effectively "tagging" the protein for subsequent identification.[2][3] The inherent stability of the sulfonyl fluoride moiety, coupled with its "context-dependent" reactivity, makes it an ideal warhead for chemoproteomic probes.
Visualizing the Core Reaction: SuFEx Mechanism
Caption: Proximity-driven SuFEx reaction between the probe and a nucleophilic residue.
Building the Toolkit: Synthesis of a Clickable Probe
To enable the identification of protein targets, the this compound core must be functionalized with a reporter handle, typically an alkyne or azide group for subsequent "click" chemistry. Here, we outline a representative synthesis of an alkyne-functionalized probe.
Protocol 1: Synthesis of an Alkyne-Functionalized Probe
This protocol describes a two-step synthesis to introduce a clickable alkyne handle onto the this compound scaffold.
Step 1: Acylation of this compound with 4-pentynoyl chloride
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.
-
Addition of Base: Add triethylamine (TEA) (1.2 eq) to the solution and stir for 10 minutes.
-
Acylation: Slowly add a solution of 4-pentynoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the alkyne-functionalized probe.
Step 2: Characterization
Confirm the structure and purity of the synthesized probe using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
The Chemoproteomic Workflow: From Cell to Target List
The successful application of the synthesized probe involves a multi-step workflow, from treating biological samples to identifying protein targets via mass spectrometry.
Visualizing the Path to Discovery: Experimental Workflow
Sources
Application Note: Chemoselective Labeling of Lysine and Tyrosine Residues with 4-Amino-3-chlorobenzenesulfonyl fluoride (ACBSF)
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed guide for the chemoselective labeling of lysine and tyrosine residues in proteins using 4-Amino-3-chlorobenzenesulfonyl fluoride (ACBSF). We delve into the underlying reaction mechanisms, provide optimized protocols for achieving differential labeling, and offer methods for robust analysis of the modification. This guide is intended for researchers in chemical biology, proteomics, and drug development who seek to utilize covalent modifiers for protein functional analysis and therapeutic innovation.
Introduction: The Versatility of Sulfonyl Fluorides in Chemical Biology
Covalent modification of proteins is a cornerstone of chemical biology, enabling the study of protein function, the development of activity-based probes, and the creation of novel bioconjugates. Among the various electrophilic warheads used for this purpose, sulfonyl fluorides have emerged as a privileged class of reagents. Their reactivity profile, particularly their ability to target nucleophilic amino acid residues, makes them highly valuable tools.
This compound (ACBSF) is a versatile sulfonyl fluoride reagent that can be employed for the covalent labeling of specific amino acid residues. While sulfonyl fluorides are known to react with several nucleophilic residues, including serine, threonine, and histidine, their reactivity towards lysine and tyrosine is of particular interest for protein modification strategies. The unique electronic properties of ACBSF, conferred by the amino and chloro substituents on the benzene ring, can be harnessed to achieve differential, or even selective, labeling of lysine and tyrosine residues under specific reaction conditions.
This application note will explore the chemical basis for this selectivity and provide detailed protocols to guide the researcher in successfully labeling target proteins with ACBSF.
Reaction Mechanism: A Tale of Two Nucleophiles
The ability to selectively target either lysine or tyrosine with ACBSF hinges on the distinct nucleophilicity of their respective side chains and the pH-dependence of their reactivity.
-
Lysine Labeling: The primary amine of the lysine side chain (ε-amine) is a potent nucleophile. However, at physiological pH (~7.4), this amine is predominantly protonated (pKa ~10.5), rendering it non-nucleophilic. To facilitate the reaction with ACBSF, the pH of the reaction buffer must be raised to a more basic level (typically pH 9-10). At this elevated pH, a sufficient population of the deprotonated, nucleophilic form of the lysine ε-amine is present to attack the electrophilic sulfur atom of the sulfonyl fluoride, forming a stable sulfonamide bond.
-
Tyrosine Labeling: The hydroxyl group of the tyrosine side chain is also nucleophilic, but its reactivity is significantly enhanced upon deprotonation to the phenoxide anion (pKa ~10.5). While the pKa of the tyrosine hydroxyl group is similar to that of the lysine ε-amine, the resulting phenoxide is a softer nucleophile compared to the primary amine. This difference in nucleophilicity can be exploited to achieve selective labeling. The reaction of the tyrosine phenoxide with ACBSF results in the formation of a stable sulfonate ester.
The key to achieving selectivity lies in the careful control of the reaction pH. By performing the reaction at a pH that favors the deprotonation of one residue over the other, one can direct the labeling outcome.
Visualizing the Reaction Pathways
Figure 1. Reaction scheme for the labeling of lysine and tyrosine residues with ACBSF.
Experimental Protocols
The following protocols provide a starting point for the labeling of proteins with ACBSF. Optimization of these conditions for each specific protein of interest is highly recommended.
Materials and Reagents
-
Protein of interest
-
This compound (ACBSF)
-
Dimethyl sulfoxide (DMSO)
-
Buffers:
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium bicarbonate buffer (100 mM), pH 9.0
-
Sodium carbonate-bicarbonate buffer (100 mM), pH 10.5
-
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Bradford assay reagent or other protein quantification method
-
SDS-PAGE materials
-
Mass spectrometer (for analysis)
Protocol 1: Preferential Labeling of Lysine Residues
This protocol is designed to favor the modification of accessible lysine residues.
Step-by-Step Methodology:
-
Protein Preparation: Dissolve the protein of interest in a suitable buffer at a concentration of 1-5 mg/mL. Exchange the buffer to 100 mM sodium bicarbonate buffer, pH 9.0, using a desalting column.
-
ACBSF Stock Solution: Prepare a 100 mM stock solution of ACBSF in DMSO.
-
Labeling Reaction: Add a 10- to 50-fold molar excess of the ACBSF stock solution to the protein solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.
-
Quenching: Quench the reaction by adding a final concentration of 50 mM Tris-HCl, pH 8.0, to consume any unreacted ACBSF.
-
Removal of Excess Reagent: Remove the excess, unreacted ACBSF and byproducts by buffer exchange into PBS, pH 7.4, using a desalting column.
-
Analysis: Analyze the labeling efficiency and site-specificity using SDS-PAGE and mass spectrometry.
Protocol 2: Preferential Labeling of Tyrosine Residues
This protocol is optimized for the modification of accessible tyrosine residues.
Step-by-Step Methodology:
-
Protein Preparation: Dissolve the protein of interest in a suitable buffer at a concentration of 1-5 mg/mL. Exchange the buffer to 100 mM sodium carbonate-bicarbonate buffer, pH 10.5, using a desalting column.
-
ACBSF Stock Solution: Prepare a 100 mM stock solution of ACBSF in DMSO.
-
Labeling Reaction: Add a 10- to 50-fold molar excess of the ACBSF stock solution to the protein solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v).
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.
-
Quenching: Quench the reaction by adding a final concentration of 50 mM Tris-HCl, pH 8.0.
-
Removal of Excess Reagent: Remove the excess, unreacted ACBSF by buffer exchange into PBS, pH 7.4, using a desalting column.
-
Analysis: Analyze the labeling efficiency and site-specificity using SDS-PAGE and mass spectrometry.
Data Presentation: Expected Labeling Outcomes
| Parameter | Lysine Labeling (Protocol 1) | Tyrosine Labeling (Protocol 2) |
| Reaction pH | 9.0 | 10.5 |
| Primary Target | Lysine (ε-amine) | Tyrosine (phenolic hydroxyl) |
| Secondary Target(s) | Tyrosine (to a lesser extent) | Lysine |
| Expected Adduct Mass | +205.65 Da | +205.65 Da |
| Bond Type | Sulfonamide | Sulfonate Ester |
Analysis and Characterization of Labeled Proteins
Robust analytical methods are crucial to confirm successful labeling and to determine the site(s) of modification.
-
SDS-PAGE: A simple and rapid method to visualize a shift in the molecular weight of the protein upon labeling. The covalent attachment of ACBSF will result in a slight increase in the apparent molecular weight.
-
Mass Spectrometry: The gold standard for confirming covalent modification and identifying the specific residues that have been labeled.
-
Intact Protein Analysis: Can confirm the number of ACBSF molecules attached to the protein.
-
Peptide Mapping: Involves digesting the labeled protein with a protease (e.g., trypsin) and analyzing the resulting peptides by LC-MS/MS. This allows for the precise identification of the modified amino acid residues.
-
Experimental Workflow for Characterization
Application Notes & Protocols: The Versatility of Substituted Sulfonyl Fluorides in Chemical Biology
Introduction: A Privileged Warhead for Unlocking Biology
In the landscape of chemical biology and drug discovery, the ability to selectively and covalently modify proteins offers unparalleled opportunities for understanding function, validating targets, and designing potent therapeutics. While the nucleophilic cysteine residue has long been the primary focus for covalent strategies, many proteins lack an accessible cysteine in their binding sites. This limitation has catalyzed the search for alternative reactive groups, or "warheads," capable of targeting other amino acid residues.
Enter the sulfonyl fluorides (SFs). This functional group has emerged as a uniquely privileged electrophile, striking a critical balance between stability in aqueous biological environments and sufficient reactivity to form stable covalent bonds with a variety of nucleophilic amino acid side chains.[1][2] Unlike more reactive analogs such as sulfonyl chlorides, SFs exhibit greater hydrolytic stability and are not susceptible to reduction.[2] Their functionality is particularly noteworthy for its ability to target not only the canonical serine in proteases but also context-specific tyrosine, lysine, histidine, and threonine residues, significantly expanding the "ligandable" proteome.[2][3][4]
This guide provides a comprehensive overview of the applications of substituted sulfonyl fluorides, from the fundamental principles of their reactivity to their deployment as sophisticated probes in activity-based protein profiling (ABPP) and as warheads in the design of targeted covalent inhibitors. We will explore the causality behind experimental design and provide detailed, field-proven protocols for researchers seeking to harness the power of this versatile chemical tool.
Section 1: The Chemistry of Covalent Modification
Mechanism of Action: Sulfur(VI) Fluoride Exchange (SuFEx)
The covalent modification of proteins by sulfonyl fluorides occurs through a nucleophilic substitution reaction at the hexavalent sulfur center, a process known as Sulfur(VI) Fluoride Exchange (SuFEx).[5][6] A nucleophilic side chain of an amino acid residue within a protein binding pocket attacks the electrophilic sulfur atom of the R-SO₂F group. This attack leads to the displacement of the fluoride ion, which is a good leaving group, and the formation of a highly stable sulfonate ester (with Ser, Thr, Tyr) or sulfonamide (with Lys, His) linkage.[7]
The reactivity of the sulfonyl fluoride warhead is not solely intrinsic but is highly dependent on the protein's local microenvironment.[8] The presence of nearby basic residues, such as lysine, histidine, or arginine, can facilitate the deprotonation of the attacking nucleophile (e.g., the hydroxyl group of a tyrosine), enhancing its reactivity and promoting the covalent labeling.[3][9] This "context-dependent" reactivity is a cornerstone of their utility, allowing for selective targeting even in the complex milieu of a cell.
Figure 1. Mechanism of protein modification by a sulfonyl fluoride warhead.
Tuning Reactivity and Selectivity
A key advantage of sulfonyl fluorides is the tunability of their reactivity. Electronic and steric factors, controlled by the "R" group substituent, play a crucial role.
-
Electronic Effects: Electron-withdrawing groups on an aryl sulfonyl fluoride increase the electrophilicity of the sulfur atom, enhancing its reactivity. Conversely, electron-donating groups decrease reactivity.[10]
-
Steric Effects: The steric profile of the substituent can influence how the warhead is positioned within a binding pocket, affecting its proximity to potential nucleophiles.
This tunability allows for the optimization of probes and inhibitors for specific targets, balancing the need for sufficient reactivity to label the target protein with the need for sufficient stability to avoid off-target reactions and hydrolysis.[10][11]
| Residue Target | Common Nucleophile | Resulting Covalent Bond | Stability of Adduct |
| Tyrosine (Tyr) | Phenolic Hydroxyl (-OH) | Sulfonate Ester | High |
| Lysine (Lys) | ε-Amino (-NH₂) | Sulfonamide | High |
| Serine (Ser) | Primary Hydroxyl (-OH) | Sulfonate Ester | High |
| Histidine (His) | Imidazole Nitrogen | Sulfonamide | High |
| Threonine (Thr) | Secondary Hydroxyl (-OH) | Sulfonate Ester | High |
| Cysteine (Cys) | Thiol (-SH) | Thiosulfonate Ester | Low (Unstable)[5][12] |
| Table 1. Reactivity of Sulfonyl Fluorides with Nucleophilic Amino Acid Residues. |
Section 2: Core Applications in Chemical Biology
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic strategy that uses active site-directed covalent probes to assess the functional state of enzymes in complex biological systems.[13] Sulfonyl fluoride-based probes are exceptionally well-suited for ABPP because their broad reactivity profile enables the targeting of diverse enzyme classes beyond the traditional cysteine proteases.[1][14]
An ABPP probe typically consists of three components:
-
Binding Scaffold: A molecule that provides binding affinity and selectivity for a particular protein or protein family.
-
Reactive Warhead: The sulfonyl fluoride group, which covalently modifies a residue in the binding site.
-
Reporter Tag: An alkyne or azide handle for downstream visualization (via click chemistry to a fluorescent dye) or enrichment (via click chemistry to biotin).[14][15]
By treating a cell lysate or even live cells with such a probe, one can selectively label active enzymes. This allows for direct profiling of enzyme activity changes in response to disease, genetic perturbation, or drug treatment.[8][15]
Figure 2. General workflow for Activity-Based Protein Profiling (ABPP) using a sulfonyl fluoride probe.
Targeted Covalent Inhibitors in Drug Discovery
The renewed interest in covalent drugs stems from their potential for enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets. Sulfonyl fluorides serve as excellent warheads for designing targeted covalent inhibitors, particularly for kinases, proteases, and other enzymes where targeting non-cysteine residues is advantageous.[5][16]
The design strategy involves incorporating the sulfonyl fluoride moiety into a scaffold that has known affinity for the target protein.[11] This binding event positions the warhead in close proximity to a nucleophilic residue, facilitating a rapid and selective covalent reaction.[9] This approach has been successfully used to develop highly potent and selective inhibitors for a range of targets, including the mRNA decapping enzyme DcpS and Ral GTPases.[3][17]
SuFEx Click Chemistry for Bioconjugation
Beyond its role as a protein-reactive warhead, the Sulfur(VI) Fluoride Exchange (SuFEx) reaction has been developed by Sharpless and coworkers into a new generation of click chemistry.[6][18] This suite of reactions leverages the reliable, specific reactivity of the S-F bond to connect molecular building blocks.[19] While a deep dive is beyond the scope of this guide, it is important to recognize that the underlying chemical principle is the same. In chemical biology, this has applications in rapidly synthesizing compound libraries for screening and creating complex molecular probes.[20]
Section 3: Detailed Experimental Protocols
Protocol 1: General Procedure for Labeling a Purified Protein
This protocol describes a general method for labeling a purified protein with an alkyne-functionalized sulfonyl fluoride probe and confirming the modification by in-gel fluorescence.
Materials:
-
Purified target protein in a suitable buffer (e.g., PBS or HEPES, pH 7.4).
-
Sulfonyl fluoride probe with an alkyne tag (e.g., "Probe-yne").
-
Anhydrous DMSO.
-
Click chemistry reagents: Azide-fluorophore (e.g., Azide-TAMRA), Copper(II) sulfate (CuSO₄), Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA).
-
SDS-PAGE materials (gels, running buffer, loading dye).
-
Fluorescence gel scanner.
Procedure:
-
Probe Preparation: Prepare a 10 mM stock solution of the Probe-yne in anhydrous DMSO. Causality Note: Sulfonyl fluorides can hydrolyze in aqueous solutions; preparing concentrated stocks in anhydrous solvent and diluting immediately before use maximizes reactivity.[21]
-
Labeling Reaction: a. In a microcentrifuge tube, combine the purified protein (e.g., to a final concentration of 1-5 µM) with the reaction buffer. b. Add the Probe-yne stock solution to the desired final concentration (e.g., 10-50 µM). A titration is recommended to find the optimal concentration. c. Incubate the reaction at room temperature or 37°C for 1-2 hours.
-
Click Chemistry (CuAAC): a. To the 50 µL labeling reaction, add the following pre-mixed click reagents in order: i. 1 µL of 50 mM CuSO₄ ii. 1 µL of 50 mM TCEP (freshly prepared) iii. 1 µL of 1.7 mM TBTA in DMSO iv. 1 µL of 1 mM Azide-fluorophore in DMSO b. Vortex briefly and incubate at room temperature for 1 hour, protected from light.
-
SDS-PAGE Analysis: a. Quench the reaction by adding 20 µL of 4x SDS-PAGE loading buffer. b. Heat the sample at 95°C for 5 minutes. c. Load the sample onto an SDS-PAGE gel and run according to standard procedures.
-
Visualization: a. Scan the gel using a fluorescence scanner with excitation/emission wavelengths appropriate for the chosen fluorophore (e.g., TAMRA). A fluorescent band at the molecular weight of the target protein indicates successful covalent labeling. b. Subsequently, stain the same gel with Coomassie Blue to visualize the total protein and confirm equal loading.
Protocol 2: Competitive ABPP for Inhibitor Screening in Cell Lysate
This protocol outlines how to use a sulfonyl fluoride ABPP probe to screen for and validate inhibitors of a target enzyme in a complex proteome.
Figure 3. Logic of a competitive ABPP experiment for inhibitor screening.
Materials:
-
Cell lysate prepared in a suitable buffer without detergents that would denature proteins.
-
Sulfonyl fluoride ABPP probe with an alkyne tag.
-
Test inhibitor(s) and DMSO for stock solutions.
-
All materials for click chemistry and SDS-PAGE as listed in Protocol 1.
Procedure:
-
Proteome Preparation: Prepare cell lysate and determine the total protein concentration (e.g., using a BCA assay). Adjust the concentration to 1-2 mg/mL.
-
Inhibitor Pre-incubation: a. In separate microcentrifuge tubes, aliquot equal amounts of the cell lysate (e.g., 50 µg of total protein per reaction). b. To the experimental tubes, add the test inhibitor to the desired final concentration(s). To the control tube, add an equivalent volume of DMSO. c. Incubate for 30 minutes at room temperature. Causality Note: This pre-incubation step allows the non-covalent or covalent inhibitor to bind to its target, blocking the active site before the probe is introduced.
-
Probe Labeling: a. To all tubes (control and experimental), add the sulfonyl fluoride ABPP probe to a final concentration determined from optimization experiments (e.g., 1 µM). b. Incubate for 1 hour at room temperature.
-
Analysis: a. Proceed with the Click Chemistry reaction, SDS-PAGE, and in-gel fluorescence scanning as described in Protocol 1 (steps 3-5).
-
Data Interpretation: a. Compare the fluorescence intensity of bands between the control (DMSO) and inhibitor-treated lanes. b. A significant decrease in the fluorescence intensity of a specific band in the inhibitor-treated lane indicates that the test compound is binding to and inhibiting that enzyme, preventing its labeling by the ABPP probe. c. Target identity can be confirmed by excising the band of interest and performing in-gel digestion followed by mass spectrometry, or by using an enrichment workflow (biotin tag) for proteome-wide identification.[22]
Conclusion and Future Outlook
Substituted sulfonyl fluorides have cemented their place as indispensable tools in the chemical biologist's arsenal. Their unique combination of stability and privileged reactivity against multiple nucleophilic residues has opened doors to probing and drugging proteins previously considered intractable.[1][2] From elucidating enzyme function with ABPP to pioneering new covalent therapeutics, the applications are vast and continue to expand.[5][15] Future innovations will likely focus on developing sulfonyl fluorides with even greater selectivity, exploring their use in in-vivo imaging, and integrating them into novel therapeutic modalities. The continued exploration of this versatile warhead promises to yield profound insights into biological systems and accelerate the development of next-generation medicines.
References
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- Sulfonyl fluorides as privileged warheads in chemical biology. (2015). Chemical Science.
- Sulfonyl fluorides as privileged warheads in chemical biology. (2015). SciSpace.
- Sulfonyl fluoride analogues as activity-based probes for serine proteases. (2012). PubMed.
- New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024). Journal of Medicinal Chemistry.
- Sulfonyl Fluorides. (n.d.). Enamine.
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- Advances in sulfonyl exchange chemical biology: expanding druggable target space. (n.d.).
- Application Notes and Protocols for Site-Specific Protein Labeling with Sulfamoyl Fluorides. (2025). BenchChem.
- Application Notes and Protocols: Employing Sulfamoyl Fluorides in Activity-Based Protein Profiling. (2025). BenchChem.
- Sulfonyl fluorides as privileged warheads in chemical biology. (2015). RSC Publishing.
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- Modular synthesis of functional libraries by accelerated SuFEx click chemistry. (2024). Chemical Science.
- SuFEx Click Chemistry Empowered High-throughput Drug Discovery Pl
- Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. (n.d.). Journal of the American Chemical Society.
- New Electrophiles and Strategies for Mechanism-Based and Targeted Covalent Inhibitor Design. (n.d.). Biochemistry.
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- Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes. (n.d.). Jena Bioscience.
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- Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. (2023). Molecules.
- Chemical Proteomics With Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. (2013). Molecular & Cellular Proteomics.
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Application Notes and Protocols for Proteome-Wide Profiling
Introduction: Unveiling the Proteome's Complexity
The proteome, the entire complement of proteins expressed by a cell, tissue, or organism, represents the functional output of the genome. Unlike the relatively static genome, the proteome is highly dynamic, responding to both internal and external cues.[1] Proteome-wide profiling, therefore, offers a powerful lens to understand cellular processes, disease mechanisms, and therapeutic responses.[1][2] Mass spectrometry (MS)-based proteomics has emerged as the most comprehensive and versatile technology for the large-scale identification and quantification of proteins and their post-translational modifications.[1] This application note provides a detailed experimental workflow for researchers, scientists, and drug development professionals embarking on proteome-wide profiling studies, with a focus on providing not just the "how," but the critical "why" behind each step to ensure robust and reproducible results.
The typical workflow, often referred to as "shotgun" or "bottom-up" proteomics, involves the enzymatic digestion of proteins into smaller peptides, which are more amenable to analysis by mass spectrometry.[3][4][5] These peptides are then separated, ionized, and their mass-to-charge ratios are measured, allowing for their identification and quantification.[4][6]
I. The Cornerstone of Success: Thoughtful Experimental Design
A well-conceived experimental design is paramount for obtaining meaningful and statistically sound proteomics data.[7][8] Before embarking on any wet-lab work, a clear definition of the biological question and the formulation of a testable hypothesis are essential.[8]
Key Considerations in Experimental Design:
-
Sample Type and Collection: The choice of sample matrix (e.g., cells, tissues, biofluids) is dictated by the research question.[8] It is crucial to establish standardized and consistent sample collection and handling procedures to minimize pre-analytical variability.[8] For instance, rapid freezing (snap-freezing) of tissues or cell pellets is often recommended to preserve protein integrity and prevent degradation.[8]
-
Replication is Non-Negotiable: Biological replicates, which are independently generated samples from different biological sources (e.g., different animals, separate cell cultures), are vital for assessing biological variability and ensuring the statistical significance of the findings.[8] For most research studies, a minimum of three biological replicates per condition is recommended.[8] Technical replicates, which involve repeated measurements of the same biological sample, are useful for assessing the reproducibility of the analytical workflow.
-
Inclusion of Controls: Appropriate controls are necessary to account for experimental variability.[8] These can include negative controls (e.g., vehicle-treated samples) and positive controls (if applicable). Quality control (QC) samples, often created by pooling small aliquots from each experimental sample, should be injected periodically throughout the analysis to monitor instrument performance and assess data quality.[9]
-
Quantitative Strategy Selection: The choice between label-free and label-based quantification methods depends on the experimental goals, sample number, and budget.[10][11]
-
Label-Free Quantification (LFQ): This approach compares the signal intensities of peptides or the number of spectra identified for a given protein across different samples.[12] LFQ is cost-effective and can accommodate a large number of samples.[10][12] However, it can be susceptible to run-to-run variation and may have more missing values in the data.[9][11] Data-Independent Acquisition (DIA) is an increasingly popular LFQ method that offers better reproducibility and fewer missing values compared to traditional Data-Dependent Acquisition (DDA).[11]
-
Isobaric Labeling (TMT and iTRAQ): In this method, peptides from different samples are chemically labeled with tags that are isobaric (have the same total mass) but generate unique reporter ions upon fragmentation in the mass spectrometer.[13][14] This allows for the simultaneous analysis and relative quantification of multiple samples (multiplexing) in a single MS run, which can reduce instrument time and improve quantitative accuracy.[15]
-
II. The Foundational Workflow: From Sample to Analyzable Peptides
The quality of the sample preparation directly impacts the quality of the final proteomic data.[16][17] This section details a robust and widely applicable workflow for preparing samples for mass spectrometry analysis.
A. The Overall Experimental Workflow
The journey from a biological sample to meaningful proteomic insights involves several critical stages. The following diagram illustrates a typical bottom-up proteomics workflow.
Caption: A generalized workflow for proteome-wide profiling.
B. Detailed Protocols
Rationale: Efficient lysis is crucial to release the entire protein content of the sample.[10][16] The choice of lysis buffer depends on the sample type and the subcellular localization of the proteins of interest. Urea-based buffers are highly effective denaturants that solubilize a wide range of proteins.[10] Accurate protein quantification is essential for ensuring equal protein input for subsequent steps, which is critical for accurate comparative analysis.
Materials:
-
Lysis Buffer: 8 M urea, 75 mM NaCl, 50 mM Tris-HCl pH 8.0, 1 mM MgCl2.[10]
-
Bead beating tubes (for tissue samples).[10]
-
Protease and phosphatase inhibitor cocktails.
-
Bradford assay reagent or similar protein quantification kit.
Procedure:
-
For Tissue Samples: Weigh approximately 30 mg of frozen tissue and place it in a bead beating tube.[10]
-
For Cell Pellets: Use a cell pellet containing an appropriate number of cells (typically 1-5 million cells).
-
Add 300 µL of ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors.[10]
-
For Tissue Samples: Homogenize the tissue using a bead beater according to the manufacturer's instructions.
-
For Cell Pellets: Resuspend the cell pellet by vortexing and incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Quantify the protein concentration using a Bradford assay or a compatible method. It is important to dilute the urea-containing sample appropriately for accurate quantification.
Rationale: Proteins are folded into complex three-dimensional structures maintained by disulfide bonds between cysteine residues. To ensure efficient enzymatic digestion, these structures must be unfolded (denatured), and the disulfide bonds must be broken (reduction) and then permanently modified (alkylation) to prevent them from reforming.[18][19] Trypsin is the most commonly used protease in proteomics as it specifically cleaves C-terminal to lysine and arginine residues, generating peptides of an ideal size and charge for MS analysis.[19]
Materials:
-
1 M Dithiothreitol (DTT) in water.
-
550 mM Iodoacetamide (IAA) in water (prepare fresh and protect from light).
-
50 mM Ammonium Bicarbonate (NH4HCO3).
-
Trypsin (mass spectrometry grade), reconstituted in 50 mM acetic acid.[20]
Procedure:
-
Take a volume of protein extract corresponding to the desired amount of protein (e.g., 100 µg).
-
Reduction: Add DTT to a final concentration of 5 mM. Incubate at 37°C for 1 hour.[20]
-
Cool the sample to room temperature.
-
Alkylation: Add IAA to a final concentration of 15 mM. Incubate for 30 minutes in the dark at room temperature.[19]
-
Dilute the sample with 50 mM NH4HCO3 to reduce the urea concentration to below 2 M. This is crucial as high concentrations of urea can inhibit trypsin activity.[19]
-
Digestion: Add trypsin at a protease-to-protein ratio of 1:50 to 1:100 (w/w).[20][21]
-
Incubate overnight at 37°C.[20]
-
Stop the digestion by adding formic acid to a final concentration of 1%.
Rationale: Salts, detergents, and other contaminants from the sample preparation steps can interfere with peptide ionization and chromatographic separation, leading to reduced sensitivity and poor data quality.[22] Therefore, a desalting and cleanup step is essential prior to MS analysis.[23] C18 solid-phase extraction is a common method for this purpose, where hydrophobic peptides bind to the C18 resin while hydrophilic contaminants are washed away.[24]
Materials:
-
C18 desalting spin columns or tips.
-
Activation Solution: 100% Acetonitrile (ACN).
-
Equilibration/Wash Solution: 0.1% Formic Acid (FA) in water.
-
Elution Solution: 50% ACN, 0.1% FA in water.
Procedure:
-
Activation: Add 300 µL of Activation Solution to the C18 column and centrifuge at an appropriate speed (e.g., 5000 x g for 1 minute). Discard the flow-through.[23]
-
Equilibration: Add 300 µL of Equilibration/Wash Solution and centrifuge. Repeat this step twice.
-
Sample Loading: Load the acidified peptide sample onto the column and centrifuge. Collect the flow-through and reload it onto the column to maximize peptide binding.
-
Washing: Add 300 µL of Equilibration/Wash Solution and centrifuge. Repeat this step twice to remove residual salts.
-
Elution: Place the column in a new collection tube. Add 50-100 µL of Elution Solution and centrifuge to elute the desalted peptides. Repeat the elution step to ensure complete recovery.
-
Dry the eluted peptides in a vacuum concentrator. The dried peptides can be stored at -80°C until analysis.
III. The Power of the Machine: LC-MS/MS Analysis
The heart of the proteomics workflow is the analysis of the prepared peptide mixture by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
A. The Analytical Workflow
Caption: The process of LC-MS/MS analysis.
B. Key Parameters and Considerations:
-
Liquid Chromatography (LC): Peptides are separated based on their hydrophobicity using a reverse-phase LC column. A gradient of increasing organic solvent (typically acetonitrile) is used to elute the peptides from the column into the mass spectrometer.[1] The length of the gradient can be adjusted based on the complexity of the sample.[10]
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) is the most common method for ionizing peptides as they elute from the LC column.[1]
-
MS1 Scan: The mass spectrometer performs a full scan to measure the mass-to-charge (m/z) ratio of all the intact peptide ions (precursor ions) eluting at a given time.[4]
-
MS/MS (Tandem MS): The most intense precursor ions from the MS1 scan are selected, isolated, and fragmented. The m/z ratios of the resulting fragment ions are then measured in an MS2 scan.[4] This fragmentation pattern provides information about the amino acid sequence of the peptide.
-
Data-Dependent Acquisition (DDA): In DDA, the instrument selects the most abundant precursor ions for fragmentation in real-time.[25]
-
Data-Independent Acquisition (DIA): In DIA, all precursor ions within a specified m/z range are fragmented without prior selection.[11]
-
Table 1: Typical LC-MS/MS Parameters for Proteome-Wide Profiling
| Parameter | Typical Setting | Rationale |
| LC Column | C18 reverse-phase, e.g., 75 µm ID x 15-50 cm | Provides good separation of complex peptide mixtures. |
| LC Gradient | 60-120 minutes | Longer gradients improve separation for highly complex samples.[10] |
| Flow Rate | 200-400 nL/min | Nanoflow rates enhance ionization efficiency and sensitivity. |
| MS Analyzer | Orbitrap, TOF | High-resolution and high-mass-accuracy analyzers are crucial for confident peptide identification.[1] |
| Acquisition Mode | DDA or DIA | DDA is widely used, while DIA is gaining popularity for its reproducibility.[11] |
| Fragmentation | HCD or CID | Higher-energy collisional dissociation (HCD) is common for Orbitrap instruments.[10] |
| Resolution | MS1: 60,000-120,000; MS2: 15,000-30,000 | High resolution improves mass accuracy and distinguishes between isobaric species. |
IV. Making Sense of the Data: Bioinformatic Analysis
The raw data generated by the mass spectrometer requires sophisticated bioinformatic tools for processing and interpretation.[2][26][27]
A. The Data Analysis Pipeline
Caption: A typical bioinformatics pipeline for proteomics data.
B. Key Steps in Data Analysis:
-
Database Searching: The experimental MS/MS spectra are matched against theoretical spectra generated from a protein sequence database (e.g., UniProt).[3] This allows for the identification of the peptide sequences.
-
Protein Inference: Peptides are assembled to infer the identity of the proteins from which they originated.
-
Quantification: For LFQ, the area under the curve of the peptide's chromatographic peak is used for quantification.[12] For isobaric labeling, the intensities of the reporter ions are used.
-
Normalization: Data is normalized to correct for systematic variations between samples.
-
Statistical Analysis: Statistical tests (e.g., t-test, ANOVA) are applied to identify proteins that are significantly differentially abundant between experimental conditions.[9]
-
Bioinformatics Interpretation: The list of differentially abundant proteins is further analyzed using tools for pathway analysis, Gene Ontology (GO) enrichment, and protein-protein interaction network analysis to gain biological insights.[26]
V. Ensuring Trustworthiness: Self-Validating Systems
To ensure the reliability of your proteomic data, it is crucial to build a self-validating system. This involves:
-
Consistent QC: Regularly running QC samples to monitor system performance and identify any potential issues early on.
-
Orthogonal Validation: Validating key findings using an independent method, such as Western blotting or ELISA, is highly recommended.[8]
-
Transparent Reporting: Adhering to reporting guidelines, such as the MIAPE (Minimum Information About a Proteomics Experiment) standards, ensures that your experimental details are transparent and reproducible.[9]
By following the detailed protocols and understanding the rationale behind each step outlined in this application note, researchers can confidently perform proteome-wide profiling experiments that yield high-quality, reproducible, and biologically meaningful data.
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Optimized Quantitative Proteomics for Tissue - JoVE Journal. (2021). Retrieved from [Link]
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Desalting of Peptides to Prepare for Mass Spectrometry Analysis - Protocols.io. (2023). Retrieved from [Link]
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Experimental Design for Proteomic Analysis - Protavio. (2024). Retrieved from [Link]
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Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC - NIH. (n.d.). Retrieved from [Link]
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ProtPipe: A Multifunctional Data Analysis Pipeline for Proteomics and Peptidomics - Oxford Academic. (n.d.). Retrieved from [Link]
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Mass Spectrometry-Based Proteomics Workflows in Cancer Research: The Relevance of Choosing the Right Steps - PubMed. (2023). Retrieved from [Link]
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Sample Preparation Guide for Mass Spectrometry–Based Proteomics | Spectroscopy Online. (2013). Retrieved from [Link]
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Platforms and Pipelines for Proteomics Data Analysis and Management - PubMed. (n.d.). Retrieved from [Link]
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Qualitative and Quantitative Shotgun Proteomics Data Analysis from Data-Dependent Acquisition Mass Spectrometry - PMC - NIH. (n.d.). Retrieved from [Link]
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Mass Spectrometry-Based Proteomics Workflows in Cancer Research: The Relevance of Choosing the Right Steps - MDPI. (n.d.). Retrieved from [Link]
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Addressing Proteomics Challenges: Enhancing Sample Preparation Techniques. (2025). Retrieved from [Link]
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High-Recovery Desalting Tip Columns for a Wide Variety of Peptides in Mass Spectrometry-Based Proteomics | Analytical Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
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In-solution protein digestion - Mass Spectrometry Research Facility - University of Oxford. (n.d.). Retrieved from [Link]
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Chapter 8 Quantitative proteomics data analysis - GitHub Pages. (n.d.). Retrieved from [Link]
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LFQ (Label Free Quantification) PEAKS Tutorial - YouTube. (2025). Retrieved from [Link]
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An Introduction to Mass Spectrometry-Based Proteomics - ACS Publications. (2023). Retrieved from [Link]
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A Quick Guide to Proteomics Sample Preparation For Mass Spectrometry - PreOmics. (2024). Retrieved from [Link]
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Schematic of shotgun proteomics experiment. The main steps are (1)... - ResearchGate. (n.d.). Retrieved from [Link]
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Proteomics Data Pipeline - Meegle. (n.d.). Retrieved from [Link]
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Protein digestion and Peptide labelling strategies/span - UWPR. (n.d.). Retrieved from [Link]
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Label-free quantification of peptides and proteins - OpenMS 3.5.0 documentation. (n.d.). Retrieved from [Link]
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Relative Quantification: iTRAQ & TMT - Biomolecular/Proteomics Mass Spectrometry Facility BPMSF. (n.d.). Retrieved from [Link]
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Fully Automated Peptide Desalting for Liquid Chromatography–Tandem Mass Spectrometry Analysis Using Beckman Coulter Biomek i7 Hybrid Workstation. (n.d.). Retrieved from [Link]
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Sample Preparation for Mass Spectrometry-Based Proteomics; from Proteomes to Peptides. (n.d.). Retrieved from [Link]
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Comprehensive Workflow of Mass Spectrometry-based Shotgun Proteomics of Tissue Samples - JoVE. (2021). Retrieved from [Link]
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Analysis of the plasma proteome using iTRAQ and TMT-based Isobaric labeling. (2025). Retrieved from [Link]
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Concentration and Desalting of Peptide and Protein Samples with a Newly Developed C18 Membrane in a Microspin Column Format - PMC - NIH. (n.d.). Retrieved from [Link]
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Benchmarking Quantitative Performance in Label-Free Proteomics | ACS Omega. (2021). Retrieved from [Link]
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Phosphoproteomic Profiling Reveals Overlapping and Distinct Signaling Pathways in Dictyostelium discoideum in Response to Two Different Chemorepellents - MDPI. (n.d.). Retrieved from [Link]
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Principles of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs. (n.d.). Retrieved from [Link]
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A Gold-PROTAC Degrades the Oncogenic Tyrosine Kinase MERTK: Insights into the Degradome from a Steady-State System - ACS Publications. (2026). Retrieved from [Link]
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Schematic Overview of the Experimental Workflow. - ResearchGate. (n.d.). Retrieved from [Link]
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Application Notes and Protocols: 4-Amino-3-chlorobenzenesulfonyl Fluoride as a Chemical Tool for Target Identification
Introduction: Expanding the Druggable Proteome with Covalent Probes
The landscape of drug discovery is in a perpetual state of evolution, driven by the need to address increasingly complex biological targets.[1][2] Historically, drug development has predominantly focused on non-covalent, reversible inhibitors. However, the pursuit of ligands for challenging targets, such as those with shallow binding pockets or those involved in protein-protein interactions, has reignited interest in covalent inhibitors.[1][2][3] These molecules form a stable, permanent bond with their protein target, often leading to enhanced potency, prolonged duration of action, and the ability to modulate targets once considered "undruggable."
The majority of early covalent drug discovery efforts centered on targeting cysteine residues due to their high intrinsic nucleophilicity.[4] However, the reliance on a single amino acid residue significantly limits the scope of the targetable proteome.[3] This has spurred the development of electrophilic "warheads" capable of reacting with a broader range of nucleophilic amino acids. Among these, sulfur(VI) fluorides (SFs) have emerged as a highly versatile and privileged class of reactive moieties.[1][2][5]
This application note provides a detailed guide to the use of 4-amino-3-chlorobenzenesulfonyl fluoride , a specific sulfonyl fluoride fragment, as a chemical tool for target identification. We will delve into the underlying principles of its reactivity, provide detailed protocols for its application in chemoproteomic workflows, and discuss the interpretation of experimental data. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of covalent chemical probes to explore new frontiers in biology and medicine.
The Chemistry of Sulfonyl Fluorides: A "Beyond-Cysteine" Approach
The utility of sulfonyl fluorides in chemical biology stems from their unique balance of stability and reactivity.[6][7] Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit sufficient stability in aqueous physiological environments to avoid rapid, non-specific reactions, yet they retain the electrophilicity to covalently modify nucleophilic amino acid residues within the specific microenvironment of a protein binding pocket.[4][6] This "Goldilocks" reactivity is a cornerstone of their effectiveness as chemical probes.[3]
The mechanism of action involves the nucleophilic attack of an amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonyl-enzyme adduct.[8] A key advantage of sulfonyl fluorides is their ability to react with a diverse set of nucleophilic residues, including:
-
Tyrosine: The hydroxyl group of tyrosine is a primary target for sulfonyl fluorides.[4][9][10][11]
-
Lysine: The ε-amino group of lysine is also readily modified.[4][12][13]
-
Serine and Threonine: The hydroxyl groups of these residues can be targeted, particularly in the active sites of enzymes like serine hydrolases.[12][14][15]
-
Histidine: The imidazole side chain of histidine presents another potential site of covalent modification.[4]
This "beyond-cysteine" reactivity profile dramatically expands the portion of the proteome that can be interrogated with covalent probes.[1][2][5][14] The specific residue that reacts is often determined by its proximity to the bound fragment and its pKa, which can be influenced by the local protein environment.
The structure of This compound itself offers several advantages. The aromatic ring provides a scaffold for non-covalent interactions within a binding pocket, while the amino and chloro substituents can be modified to create libraries of fragments with diverse properties, aiding in the exploration of structure-activity relationships (SAR). The introduction of fluorine and chlorine atoms can also influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability.[16][17][18][19]
Experimental Workflow: From Probe to Target
The identification of protein targets for a small molecule is a critical step in understanding its mechanism of action. Chemoproteomics provides a powerful suite of tools for this purpose.[20][21][22][23] The general workflow for using this compound as a chemical probe involves several key stages, from initial protein labeling to mass spectrometry-based identification and subsequent validation.
Below is a visual representation of a typical compound-centric chemoproteomics workflow.
Figure 1: A generalized workflow for target identification using a covalent probe.
Protocols for Target Identification
The following protocols provide a framework for using this compound in a typical chemoproteomics experiment. It is crucial to optimize parameters such as probe concentration and incubation time for each specific biological system.
Protocol 1: Labeling of Proteins in Cell Lysate
This protocol describes the initial step of covalently labeling proteins in a complex biological mixture.
Rationale: The goal is to allow the sulfonyl fluoride probe to react with its protein targets in a competitive environment that mimics the cellular milieu. The concentration of the probe is critical; it must be high enough to achieve detectable labeling of targets but low enough to minimize non-specific interactions.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Cell scraper
-
Microcentrifuge
-
Protein concentration assay kit (e.g., BCA assay)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Cell Lysis: Harvest cultured cells and wash with ice-cold PBS. Lyse the cells in an appropriate lysis buffer on ice for 30 minutes, with vortexing every 10 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a standard method like the BCA assay.
-
Normalization: Adjust the protein concentration of the lysate to a working concentration (typically 1-5 mg/mL) with lysis buffer.
-
Probe Incubation: Aliquot the normalized lysate. To the experimental sample, add this compound from a DMSO stock to a final concentration (e.g., 10-100 µM). To the control sample, add an equivalent volume of DMSO.
-
Reaction: Incubate the samples for a predetermined time (e.g., 1-4 hours) at a controlled temperature (e.g., 37°C or room temperature).
-
Quenching (Optional): The reaction can be quenched by adding a high concentration of a nucleophile like dithiothreitol (DTT) or by proceeding immediately to denaturation for SDS-PAGE analysis.
Protocol 2: In-Gel Fluorescence Scanning (for tagged probes)
If an alkyne- or azide-functionalized version of the probe is used, in-gel fluorescence scanning after a click reaction with a fluorescent reporter can provide a rapid visualization of labeled proteins.
Rationale: This method allows for a quick assessment of the labeling efficiency and selectivity of the probe before proceeding to the more labor-intensive mass spectrometry analysis.
Materials:
-
Labeled proteome from Protocol 1
-
SDS-PAGE loading buffer
-
Click chemistry reagents (e.g., fluorescent azide/alkyne, copper(II) sulfate, reducing agent like sodium ascorbate)
-
Fluorescence gel scanner
Procedure:
-
Click Reaction: Following incubation with an alkyne-tagged probe, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction by adding a fluorescent azide (e.g., TAMRA-azide), copper(II) sulfate, and a reducing agent. Incubate for 1 hour at room temperature.
-
SDS-PAGE: Separate the labeled proteins by 1D SDS-PAGE.
-
Fluorescence Scanning: Visualize the labeled proteins using a fluorescence gel scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Staining: After scanning, stain the gel with a total protein stain (e.g., Coomassie Blue) to visualize the entire proteome as a loading control.
Protocol 3: Sample Preparation for Mass Spectrometry
This protocol details the steps required to digest the labeled proteome into peptides for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Rationale: Mass spectrometry identifies proteins based on the mass-to-charge ratio of their constituent peptides. This protocol ensures the efficient digestion of proteins into peptides suitable for MS analysis.
Materials:
-
Labeled proteome from Protocol 1
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate
-
Formic acid
-
C18 solid-phase extraction (SPE) cartridges
Procedure:
-
Denaturation and Reduction: To the labeled lysate, add urea to a final concentration of 8 M and DTT to 10 mM. Incubate for 1 hour at 37°C.
-
Alkylation: Add IAA to a final concentration of 55 mM and incubate for 45 minutes in the dark at room temperature.
-
Dilution and Digestion: Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Quenching and Desalting: Acidify the reaction with formic acid to a final concentration of 1% to stop the digestion. Desalt the peptide mixture using a C18 SPE cartridge according to the manufacturer's instructions.
-
Lyophilization: Dry the desalted peptides using a vacuum concentrator and store at -80°C until LC-MS/MS analysis.
Protocol 4: LC-MS/MS Analysis and Data Interpretation
Rationale: This is the core analytical step for identifying the proteins that have been covalently modified by the probe. By comparing the spectral data from the probe-treated and control samples, one can identify the specific peptides (and thus proteins) that were targeted.
Procedure:
-
LC-MS/MS: Reconstitute the dried peptides in a suitable buffer (e.g., 0.1% formic acid in water) and analyze using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.
-
Data Acquisition: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation.
-
Database Searching: Process the raw MS data using a database search engine (e.g., MaxQuant, Proteome Discoverer). Search the spectra against a relevant protein database (e.g., UniProt/Swiss-Prot for the organism of interest).
-
Identifying Modified Peptides: Crucially, the search parameters must be configured to include a variable modification on the potential target residues (tyrosine, lysine, serine, threonine, histidine) corresponding to the mass of the 4-amino-3-chlorobenzenesulfonyl moiety (minus the fluorine atom).
-
Target Identification: Proteins that are identified with high confidence and show a significant enrichment of the covalent modification in the probe-treated sample compared to the DMSO control are considered potential targets.
Data Presentation and Interpretation
Quantitative data from chemoproteomic experiments should be presented clearly to facilitate interpretation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1996-51-6 | |
| Molecular Formula | C₆H₅ClFNOS₂ | |
| Molecular Weight | 194.61 g/mol | [24][25] |
| Appearance | Solid | |
| Purity | Typically >98% |
Table 2: Example Data from a Competitive Chemoproteomics Experiment
This table illustrates how data might be presented to show the specific engagement of a target protein by the probe.
| Protein ID | Gene Name | Peptide Sequence | Modification Site | Fold Enrichment (Probe/DMSO) | p-value |
| P02768 | ALB | LVNEVTEFAK | Tyr150 | 15.2 | <0.001 |
| Q9Y243 | MAPK14 | VAIKKILSP... | Lys54 | 12.8 | <0.001 |
| P11362 | HSP90AA1 | ...TGLYDP... | Tyr313 | 9.7 | <0.005 |
| P62258 | ACTG1 | ...SYELPD... | Tyr54 | 1.1 | 0.45 |
Data are hypothetical and for illustrative purposes only.
Mechanism of Covalent Modification
The core of this technique is the covalent bond formation between the sulfonyl fluoride and a nucleophilic amino acid residue. The following diagram illustrates this key chemical transformation.
Figure 2: Reaction of sulfonyl fluoride with a protein nucleophile.
Note: Placeholder images are used in the DOT script. In a real application, these would be replaced with actual chemical structure images.
Conclusion and Future Outlook
This compound and related sulfonyl fluoride fragments represent a powerful and versatile class of chemical tools for modern drug discovery. Their ability to covalently label a broad range of nucleophilic amino acid residues opens up vast new possibilities for interrogating the proteome and identifying novel binding pockets and drug targets.[1][5] The Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, pioneered by Sharpless and coworkers, provides a robust platform for the synthesis of diverse libraries of these fragments.[4][7] As mass spectrometry instrumentation and chemoproteomic workflows continue to improve, the use of small, reactive fragments like this compound will undoubtedly accelerate the discovery of the next generation of covalent therapeutics.[21][26]
References
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incorporating 4-Amino-3-chlorobenzenesulfonyl fluoride into peptide probes
An Application Guide to the Strategic Incorporation of 4-Amino-3-chlorobenzenesulfonyl Fluoride into Custom Peptide Probes
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details the strategic application of this compound as a versatile covalent warhead for the modification of peptides. Sulfonyl fluorides (SFs) have emerged as a privileged class of electrophiles in chemical biology, valued for their exquisite balance of stability in aqueous environments and potent reactivity toward a range of nucleophilic amino acid residues.[1][2][3] This document provides the foundational principles, mechanistic insights, and detailed, field-proven protocols for researchers, chemists, and drug development professionals. We will explore the covalent modification of peptides, robust methods for purification and characterization, and the subsequent utility of the resulting probes in biological discovery. The protocols herein are designed to be self-validating, incorporating analytical checkpoints to ensure the successful synthesis of well-defined peptide probes.
Introduction: The Unique Advantage of Sulfonyl Fluoride Warheads
In the landscape of chemical biology and covalent drug design, the choice of an electrophilic "warhead" is paramount. It must be stable enough to survive in a complex biological milieu but reactive enough to form a lasting covalent bond with its intended target. Sulfonyl fluorides (SFs) have distinguished themselves in this role, offering a superior alternative to more traditional electrophiles like sulfonyl chlorides due to their significantly improved thermodynamic stability and resistance to reduction.[1][3]
The power of the SF moiety lies in its "tunable" reactivity. While it remains largely inert to bulk water, it can be activated within the specific microenvironment of a protein binding pocket to covalently label a variety of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, and histidine.[1][3][4] This broad targeting scope moves beyond the cysteine-centric approach that dominates much of covalent inhibitor design, thereby expanding the druggable proteome.[5]
The reagent at the center of this guide, this compound, offers a dual functionality. The sulfonyl fluoride group serves as the covalent anchor, while the strategically placed primary amino group provides a versatile handle for downstream functionalization, such as the attachment of fluorophores, biotin tags, or other reporter molecules.
The Chemistry of Covalent Modification: Sulfur(VI) Fluoride Exchange (SuFEx)
The covalent labeling of peptides with sulfonyl fluorides proceeds through a mechanism known as Sulfur(VI) Fluoride Exchange, or SuFEx. This reaction, championed as a next-generation "click chemistry" reaction, involves the nucleophilic displacement of the fluoride ion from the hexavalent sulfur center.[4][6][7]
The process is initiated by a nucleophilic side chain of an amino acid residue within the peptide. For SFs, the most common and stable adducts are formed with the phenolic hydroxyl group of Tyrosine and the ε-amino group of Lysine .[4][6] The reaction with the primary amine of a lysine residue, for instance, results in the formation of a highly stable sulfonamide bond. The reaction is highly dependent on the pH of the medium, which dictates the protonation state and therefore the nucleophilicity of the target amino acid side chain.
Sources
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing 4-Amino-3-chlorobenzenesulfonyl fluoride reaction conditions
Welcome to the technical support center for 4-Amino-3-chlorobenzenesulfonyl fluoride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing its synthesis and troubleshooting common experimental hurdles. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, enabling you to make informed decisions in your own laboratory work.
Section 1: Proactive Synthesis Optimization
The most common and direct route to this compound is the electrophilic chlorosulfonation of 2-chloroaniline. The reaction proceeds by attacking the electron-rich aromatic ring with a potent electrophile generated from a sulfonating agent. The amino group (-NH2) is a strong activating, ortho-, para-director. Due to significant steric hindrance at the position ortho to both the amino and chloro groups, substitution occurs predominantly at the para-position relative to the amino group.
While seemingly straightforward, success hinges on meticulous control over reaction parameters to prevent common side reactions such as hydrolysis of the sulfonyl fluoride/chloride intermediate and over-reaction.
Critical Parameter Control
Effective optimization requires a clear understanding of how each variable impacts the reaction outcome. The following table summarizes key parameters, their typical ranges, and the scientific rationale for their control.
| Parameter | Standard Condition | Optimized Range | Rationale & Causality |
| Starting Material Purity | 2-Chloroaniline (>98%) | >99.5%, Anhydrous | Prevents side reactions from isomeric impurities. Water will rapidly hydrolyze the chlorosulfonic acid reagent and the sulfonyl chloride/fluoride product. |
| Sulfonating Agent | Chlorosulfonic Acid | Chlorosulfonic Acid followed by a fluoride source (e.g., KF) | Chlorosulfonic acid is a highly effective and aggressive sulfonating agent.[1] The reaction first forms a sulfonyl chloride, which can then be converted to the more stable sulfonyl fluoride. |
| Reagent Stoichiometry | ~10-11 eq. Chlorosulfonic Acid | 8-12 eq. Chlorosulfonic Acid | A large excess of chlorosulfonic acid is required to act as both the reagent and the solvent. However, an excessive amount can lead to higher temperatures and potential charring or disulfonation.[2][3] |
| Temperature Control | 10-15°C (addition), then 125-130°C (heating) | 0-10°C (addition), then 110-120°C (heating) | Initial low temperature is critical to control the highly exothermic reaction between the aniline and chlorosulfonic acid. Subsequent heating drives the reaction to completion. Overheating can lead to degradation. |
| Reaction Time | 2.5 - 3 hours at elevated temp. | 2 - 4 hours (monitored by TLC/HPLC) | Reaction progress should be monitored. Pushing the reaction too long after completion can increase impurity formation. |
| Workup Procedure | Quench on ice | Slow, controlled quench onto a vigorously stirred ice/water mixture | This is the most critical step for safety and yield. The quench is extremely exothermic and releases large volumes of HCl gas. A slow, controlled addition prevents flash boiling and hydrolysis of the product.[1][4] |
Step-by-Step Optimized Protocol for Sulfonyl Chloride Intermediate
This protocol describes the formation of the sulfonyl chloride precursor. The subsequent conversion to the sulfonyl fluoride is a common second step.
Safety First: This reaction involves highly corrosive and reactive chemicals. It must be performed in a certified, high-flow chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat, is mandatory.
-
Apparatus Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a gas outlet adapter connected to a gas scrubber (e.g., containing a dilute NaOH solution) to neutralize the HCl gas evolved. Ensure all glassware is thoroughly dried.
-
Reagent Charging: In the fume hood, charge the flask with chlorosulfonic acid (10 equivalents). Begin stirring and cool the flask in an ice/salt bath to 0-5°C.
-
Controlled Addition: Add 2-chloroaniline (1 equivalent) to the dropping funnel. Add the 2-chloroaniline dropwise to the stirred chlorosulfonic acid at a rate that maintains the internal temperature below 15°C.[2]
-
Reaction Heating: After the addition is complete, remove the cooling bath and slowly heat the reaction mixture in an oil bath to 125-130°C. Maintain this temperature for 2.5 hours.[2]
-
In-Process Check (IPC): (Optional but recommended) After cooling slightly, a small aliquot can be carefully quenched and analyzed by TLC or HPLC to confirm the consumption of the starting material.
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Controlled Quench: Prepare a separate large beaker containing a vigorously stirred mixture of crushed ice and water. Very slowly and carefully, pour the cooled reaction mixture onto the ice.[1] This step is highly exothermic and will generate significant amounts of HCl gas.
-
Isolation: The precipitated solid product, 4-amino-3-chlorobenzenesulfonyl chloride, is collected by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Drying: Dry the product under vacuum to remove residual water. The intermediate is often used directly in the next step without extensive purification.
Experimental Workflow Diagram
Caption: Optimized workflow for the synthesis of the sulfonyl chloride intermediate.
Section 2: Reactive Troubleshooting Guide
Even with an optimized protocol, issues can arise. This section addresses common problems in a Q&A format.
Q1: My reaction yield is very low, or I isolated no solid product after quenching.
-
Possible Cause 1: Incomplete Reaction. The heating step may have been insufficient in time or temperature.
-
Solution: Before quenching, perform an in-process check (TLC/HPLC) to ensure the 2-chloroaniline has been fully consumed. If not, continue heating for another 1-2 hours and re-check.
-
-
Possible Cause 2: Product Hydrolysis. The sulfonyl chloride/fluoride group is susceptible to hydrolysis, especially in the presence of heat and moisture, converting it to the water-soluble sulfonic acid.[4][5] This is the most common cause of low yield.
-
Solution: Ensure all glassware is scrupulously dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if moisture is a persistent issue. During workup, the quench must be done quickly and the product filtered without delay from the acidic aqueous mixture.
-
-
Possible Cause 3: Incorrect Stoichiometry. An insufficient amount of chlorosulfonic acid will result in an incomplete reaction.
-
Solution: Double-check calculations and ensure at least 8-10 molar equivalents of chlorosulfonic acid are used.
-
Q2: My final product is a dark, tarry substance instead of a powder.
-
Possible Cause: Overheating/Degradation. Anilines and their derivatives can be sensitive to strong acid and high temperatures, leading to polymerization or charring.
-
Solution: Ensure the initial addition of 2-chloroaniline is done slowly at a low temperature (0-10°C) to control the initial exotherm. Do not exceed the recommended reaction temperature (max 130°C). If charring is observed, reduce the heating temperature to 110-120°C for a longer duration.
-
Q3: My TLC/HPLC analysis shows multiple spots/peaks, indicating significant impurities.
-
Possible Cause 1: Disulfonation. If the reaction temperature is too high or the duration too long, a second sulfonyl chloride group can be added to the ring.[2]
-
Solution: Adhere strictly to the optimized temperature and time. Monitor the reaction and stop it once the starting material is consumed.
-
-
Possible Cause 2: Hydrolyzed Product. The corresponding sulfonic acid will have a different retention factor (TLC) or retention time (HPLC).
-
Solution: This points to moisture contamination. Review all procedures for drying glassware and handling reagents.
-
-
Possible Cause 3: Starting Material Impurities. Impurities in the initial 2-chloroaniline can lead to corresponding sulfonated side products.
-
Solution: Verify the purity of the starting material by an appropriate analytical method (e.g., GC-MS or NMR) before starting the reaction.
-
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common synthesis issues.
Section 3: Frequently Asked Questions (FAQs)
Q: Why use a sulfonyl fluoride instead of the more easily synthesized sulfonyl chloride?
A: Sulfonyl fluorides exhibit a unique balance of reactivity and stability. They are significantly more resistant to hydrolysis under neutral or physiological conditions compared to their sulfonyl chloride counterparts.[6][7] This stability is advantageous for purification, storage, and subsequent applications, particularly in medicinal chemistry and chemical biology where they are used as covalent probes.[8]
Q: How do I convert the intermediate 4-amino-3-chlorobenzenesulfonyl chloride to the fluoride?
A: The most common method is a nucleophilic halide exchange reaction. The sulfonyl chloride is treated with a fluoride salt, such as potassium fluoride (KF) or potassium bifluoride (KHF2), often in the presence of a phase-transfer catalyst like 18-crown-6 ether to enhance the solubility and nucleophilicity of the fluoride ion.[9][10] The reaction is typically run in a polar aprotic solvent like acetonitrile.
Q: What are the best analytical methods to confirm my product's identity and purity?
A: A combination of techniques is recommended:
-
NMR Spectroscopy: ¹H NMR will show the characteristic aromatic proton splitting patterns. ¹⁹F NMR is definitive for confirming the presence of the S-F bond, typically appearing as a singlet in a characteristic region.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
-
HPLC: An excellent tool for assessing purity by quantifying the main product peak relative to any impurities.
-
Melting Point: A sharp melting point close to the literature value (64-67°C for the isomer 3-amino-4-chlorobenzenesulfonyl fluoride) indicates high purity.[11]
Q: What are the key safety precautions for working with chlorosulfonic acid?
A: Chlorosulfonic acid is extremely corrosive and reacts violently with water, releasing large amounts of heat and toxic HCl gas.[4]
-
Always handle it in a high-performance chemical fume hood.
-
Always wear heavy-duty acid-resistant gloves, a face shield, and a lab coat.
-
Never add water to chlorosulfonic acid. When quenching, always add the acid slowly to ice/water.
-
Have an appropriate neutralizing agent (like sodium bicarbonate) and spill kit readily available.
Q: How should I store this compound?
A: While more stable than the sulfonyl chloride, the compound should still be protected from moisture to prevent slow hydrolysis. Store it in a tightly sealed container in a cool, dry place, preferably in a desiccator.
References
-
10.3: The Sulfonic Acid Group and Its Derivatives. Chemistry LibreTexts. [Link]
-
Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry. [Link]
-
Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. PubMed. [Link]
-
Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine‑T Trihydrate. ACS Publications. [Link]
- Process for preparing sulfonamide compounds.
-
Synthesis of 2-Chloroaniline-4-sulphonic acid. PrepChem.com. [Link]
-
Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society. [Link]
-
Electrochemical Synthesis of Sulfonyl Fluorides from Sulfonyl Hydrazides. ResearchGate. [Link]
- Process for the preparation of disulfamylanilines.
-
(A) Overview of the synthetic methods to obtain sulfonyl fluorides. (B) Synthesis of sulfonyl chlorides through activation of sulfonamides. ResearchGate. [Link]
-
Synthetic Routes to Arylsulfonyl Fluorides. MDPI. [Link]
-
Synthesis of Sulfonyl Fluorides from Sulfonamides. ResearchGate. [Link]
-
Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Publishing. [Link]
-
Sulfonyl fluoride synthesis by fluorosulfonation. Organic Chemistry Portal. [Link]
-
Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. ResearchGate. [Link]
- Process for the preparation of 2-chloro and 2,6-dichloroanilines.
-
Reactions of aromatic sulphonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. . [Link]
-
Reactions of Aniline. Chemistry Steps. [Link]
-
Evaluation of analytical methods for fluorine in biological and related materials. PubMed. [Link]
-
Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. ACS Publications. [Link]
-
Synthesis of complex unnatural fluorine-containing amino acids. National Institutes of Health. [Link]
-
4-CHLOROBENZENESULFONYL FLUORIDE. gsrs. [Link]
-
Synthesis of Fluorinated Amino Acids. ResearchGate. [Link]
-
3-AMINO-4-CHLOROBENZENESULFONYL FLUORIDE. Chemsigma. [Link]
-
3-AMINO-4-CHLOROBENZENESULFONYL FLUORIDE [368-72-9]. Chemsigma. [Link]
-
Design of Novel 18F-Labeled Amino Acid Tracers Using Sulfur 18F-Fluoride Exchange Click Chemistry. National Institutes of Health. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US3161675A - Process for preparing sulfonamide compounds - Google Patents [patents.google.com]
- 3. CH371128A - Process for the preparation of disulfamylanilines - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods - ProQuest [proquest.com]
- 8. Sulfonyl Fluorides - Enamine [enamine.net]
- 9. mdpi.com [mdpi.com]
- 10. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]
- 11. 368-72-9 3-AMINO-4-CHLOROBENZENESULFONYL FLUORIDE [chemsigma.com]
stability of 4-Amino-3-chlorobenzenesulfonyl fluoride in aqueous buffer
A Guide to Understanding and Managing Stability in Aqueous Buffers
Welcome to the technical support center for 4-Amino-3-chlorobenzenesulfonyl fluoride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in aqueous experimental conditions. As Senior Application Scientists, we understand that compound stability is critical for reproducible and reliable results. This guide offers troubleshooting advice and frequently asked questions to help you navigate the challenges of working with this reactive molecule.
Understanding the Chemistry of this compound
This compound is an aromatic sulfonyl fluoride, a class of compounds increasingly used as covalent probes in chemical biology and drug discovery.[1] The sulfonyl fluoride moiety is generally more stable to hydrolysis than the corresponding sulfonyl chloride, making it more suitable for use in biological systems.[2] However, it is still an electrophilic reagent susceptible to nucleophilic attack, including by water (hydrolysis), which can impact the effective concentration of the compound in your experiments.
The stability of an aryl sulfonyl fluoride is a delicate balance between its inherent resistance to hydrolysis and its desired reactivity with its biological target.[3] This stability is influenced by several factors, including the electronic properties of substituents on the aromatic ring. Electron-donating groups tend to increase stability, while electron-withdrawing groups can make the sulfur atom more electrophilic and thus more prone to hydrolysis. In this compound, the amino group is electron-donating, while the chloro group is electron-withdrawing, leading to a nuanced stability profile.
Frequently Asked Questions (FAQs)
Q1: My assay results with this compound are inconsistent. Could compound instability be the cause?
A1: Yes, inconsistent results are a common symptom of compound instability. This compound can hydrolyze in aqueous buffers, leading to a decrease in its effective concentration over time. This degradation is influenced by the pH, temperature, and composition of your buffer. If your experiments are conducted over several hours or at elevated temperatures, significant degradation may occur, leading to variability in your results.
Q2: What is the primary degradation product of this compound in an aqueous buffer?
A2: The primary degradation pathway is hydrolysis of the sulfonyl fluoride group to the corresponding sulfonic acid, 4-amino-3-chlorobenzenesulfonic acid, and a fluoride ion. This sulfonic acid is generally much less reactive and is unlikely to participate in the intended covalent modification of your target protein.
Q3: How does pH affect the stability of this compound?
A3: The rate of hydrolysis of aryl sulfonyl fluorides is highly pH-dependent. Stability is generally greatest at neutral to slightly acidic pH. As the pH becomes more basic, the rate of hydrolysis increases significantly.[4] This is due to the increased concentration of the more nucleophilic hydroxide ion (OH-), which readily attacks the electrophilic sulfur atom of the sulfonyl fluoride.
Q4: I am dissolving my this compound in DMSO for a stock solution. Is this stable?
A4: While DMSO is a common solvent for preparing stock solutions, some sulfonyl fluorides have shown limited stability in DMSO, especially during long-term storage.[5] It is recommended to prepare fresh stock solutions in anhydrous DMSO and to minimize the time between preparation and use. For long-term storage, it is best to store the compound as a dry solid at -20°C or below, protected from moisture.[1][4]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving stability issues with this compound in your experiments.
Issue 1: Low or No Activity of the Compound
If you observe lower than expected or no activity of your compound, it may be due to complete or significant degradation prior to or during the assay.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no compound activity.
Issue 2: Poor Reproducibility Between Experiments
Variability in results can often be traced back to subtle differences in experimental timing and conditions that affect the extent of compound degradation.
Troubleshooting Steps:
-
Standardize Incubation Times: Ensure that the time from adding the compound to the aqueous buffer to the final measurement is consistent across all experiments.
-
Control Temperature: Use a water bath or incubator to maintain a constant temperature throughout your experiments. Avoid leaving solutions at room temperature for variable periods.
-
Buffer Preparation: Prepare fresh buffer for each set of experiments. The pH of buffers can change over time, especially if not stored properly.
-
Buffer Composition: Be aware that some buffer components can influence the rate of hydrolysis. For instance, some studies have shown that the rate of hydrolysis can differ between phosphate-buffered saline (PBS) and HEPES buffers.[4] If possible, test the stability of your compound in different buffer systems to find the most suitable one for your assay.
Quantitative Data on Aryl Sulfonyl Fluoride Stability
| Compound | Substituent(s) | Half-life at pH 7 (PBS) | Half-life at pH 8 (PBS) | Half-life at pH 10 (Carbonate-Bicarbonate) |
| 1a | 4-sulfonamido | ~2 hours | ~1 hour | < 10 minutes |
| 1b | 3-sulfonamido | > 600 hours | ~200 hours | ~2 hours |
| 1c | 4-amido | ~3 hours | ~1.5 hours | < 10 minutes |
| 1d | 3-amido | > 600 hours | ~150 hours | ~2 hours |
| 1f | 3-amido, 4-methoxy | > 600 hours | ~400 hours | ~5 hours |
Data adapted from a study on the stability of various S(VI)-F electrophiles.[4]
Interpretation of the Data:
-
Effect of Substituent Position: Electron-withdrawing groups (sulfonamido, amido) in the para position (1a, 1c) lead to significantly lower stability compared to the meta position (1b, 1d).
-
Effect of Electron-Donating Groups: The presence of an electron-donating methoxy group (1f) significantly increases the stability compared to the unsubstituted amide (1d).
Expected Stability of this compound:
Based on the trends observed, we can make an educated prediction about the stability of this compound. The para-amino group is strongly electron-donating, which should contribute to increased stability. However, the ortho-chloro group is electron-withdrawing, which will likely decrease stability. The net effect will be a balance of these two opposing influences. It is reasonable to expect its stability to be moderate, and it is crucial to experimentally determine its stability in your specific assay conditions.
Experimental Protocol: Assessing the Stability of this compound
This protocol provides a general method for determining the hydrolytic stability of your compound in a specific aqueous buffer using LC-MS.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your aqueous buffer of interest (e.g., PBS, HEPES, Tris)
-
Quenching solution (e.g., acetonitrile with 0.1% formic acid)
-
LC-MS system
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Initiate the Degradation Assay:
-
Pre-warm your aqueous buffer to the desired experimental temperature.
-
Add the stock solution to the buffer to achieve a final concentration of 100 µM. Ensure rapid mixing.
-
-
Time-Point Sampling:
-
Immediately take a "time zero" (T=0) sample by transferring an aliquot of the solution to a vial containing the quenching solution. This will stop the hydrolysis reaction.
-
Take samples at regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr). The exact time points should be chosen based on the expected duration of your experiment.
-
-
LC-MS Analysis:
-
Analyze the samples by LC-MS to measure the peak area of the parent compound (this compound) at each time point.
-
-
Data Analysis:
-
Normalize the peak area at each time point to the peak area at T=0.
-
Plot the percentage of remaining parent compound versus time.
-
From this plot, you can determine the half-life (t½) of the compound under your specific conditions.
-
Workflow for Stability Assessment:
Sources
- 1. Sulfonyl Fluorides - Enamine [enamine.net]
- 2. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Quenching Unreacted 4-Amino-3-chlorobenzenesulfonyl Fluoride in Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Amino-3-chlorobenzenesulfonyl fluoride. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to ensure the success and integrity of your in vitro experiments.
Introduction to this compound
This compound is an electrophilic compound utilized in various research applications, particularly as a chemical probe to covalently modify nucleophilic residues in proteins, such as lysine and tyrosine.[1] Its reactivity is centered on the sulfonyl fluoride (-SO₂F) moiety, which participates in Sulfur(VI) Fluoride Exchange (SuFEx) reactions. The successful use of this compound often requires a final quenching step to neutralize any unreacted material, preventing off-target effects and interference with downstream analytical methods.
This guide is designed to provide you with the necessary knowledge to effectively quench unreacted this compound, troubleshoot common issues, and ensure the reliability of your experimental data.
Part 1: Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling and quenching of this compound.
Q1: Why is it crucial to quench unreacted this compound?
A1: Quenching is a critical step for several reasons:
-
Preventing Off-Target Reactions: Unreacted this compound remains reactive and can covalently modify other molecules in your assay, leading to non-specific signals and inaccurate results.
-
Ensuring Assay Integrity: The presence of a reactive electrophile can interfere with downstream detection methods, such as fluorescence-based assays or mass spectrometry analysis.
-
Improving Reproducibility: A consistent quenching protocol ensures that each experiment is comparable, leading to more reliable and reproducible data.
Q2: What are the most suitable quenching agents for this compound?
A2: The most effective quenching agents are small molecules containing a primary amine. These act as nucleophiles, readily reacting with the sulfonyl fluoride to form a stable, inactive sulfonamide. Commonly used and recommended quenchers include:
-
Tris(hydroxymethyl)aminomethane (Tris): A common buffer component that can also serve as an effective quencher.
-
Glycine: A simple amino acid that is highly soluble in aqueous solutions and reacts efficiently.
-
Ethanolamine: A primary amine that is also a potent quenching agent.
The choice of quencher may depend on the specific downstream application (see Part 3 for more details).
Q3: What is the underlying chemistry of the quenching reaction?
A3: The quenching reaction is a nucleophilic acyl substitution at the sulfur atom of the sulfonyl fluoride. The primary amine of the quenching agent attacks the electrophilic sulfur atom, leading to the displacement of the fluoride ion and the formation of a stable sulfonamide bond.
Part 2: Quenching Protocols
Below are detailed, step-by-step protocols for quenching unreacted this compound using recommended quenching agents.
Protocol 1: Quenching with Tris Buffer
This protocol is convenient if your experimental buffer already contains Tris.
-
Prepare a Concentrated Tris Stock Solution: Prepare a 1 M stock solution of Tris buffer, pH 8.0-8.5. The slightly basic pH ensures a significant proportion of the Tris is in its deprotonated, nucleophilic form.
-
Add Tris to the Reaction Mixture: Add the concentrated Tris stock solution to your reaction mixture to achieve a final concentration of 50-100 mM.
-
Incubate: Incubate the reaction mixture for at least 30 minutes at room temperature. Gentle mixing during incubation can improve quenching efficiency.
-
Proceed to Downstream Analysis: After incubation, the unreacted this compound will be neutralized, and you can proceed with your downstream assays.
Protocol 2: Quenching with Glycine
Glycine is an excellent choice for a dedicated quenching step.
-
Prepare a Glycine Stock Solution: Prepare a 1 M stock solution of glycine, adjusting the pH to 8.0-8.5 with NaOH.
-
Add Glycine to the Reaction Mixture: Add the glycine stock solution to your reaction mixture to a final concentration of 100-200 mM.
-
Incubate: Incubate for 30-60 minutes at room temperature with gentle agitation.
-
Proceed to Downstream Analysis: The reaction is now quenched and ready for the next stage of your experiment.
Data Summary: Quenching Parameters
| Quenching Agent | Recommended Final Concentration | Recommended pH | Incubation Time |
| Tris | 50-100 mM | 8.0 - 8.5 | ≥ 30 minutes |
| Glycine | 100-200 mM | 8.0 - 8.5 | 30 - 60 minutes |
| Ethanolamine | 50-100 mM | 8.5 - 9.5 | ≥ 30 minutes |
Note: These are starting recommendations. Optimal concentrations and incubation times may vary depending on the initial concentration of this compound and the specific experimental conditions.
Part 3: Troubleshooting Guide
This section provides solutions to common problems encountered during the quenching of this compound.
Issue 1: Incomplete Quenching
-
Symptom: Inconsistent or drifting results in downstream assays; evidence of continued reaction over time.
-
Possible Causes & Solutions:
-
Insufficient Quencher Concentration: The molar excess of the quencher may be too low. Increase the final concentration of the quenching agent. A 1000-fold molar excess of the quencher over the initial concentration of the sulfonyl fluoride is a good starting point.
-
Suboptimal pH: The quenching reaction is pH-dependent. Ensure the pH of the reaction mixture is between 8.0 and 9.5 during the quenching step to maximize the nucleophilicity of the primary amine quencher.
-
Insufficient Incubation Time: The quenching reaction may not have reached completion. Increase the incubation time to 60 minutes or more.
-
Low Temperature: If experiments are performed at low temperatures (e.g., 4°C), the quenching reaction will be slower. Increase the incubation time or consider performing the quenching step at room temperature.
-
Issue 2: Quencher Interference with Downstream Assays
-
Symptom: Unexpected results in downstream assays, such as decreased fluorescence signal or suppression of signal in mass spectrometry.
-
Possible Causes & Solutions:
-
Fluorescence Quenching: Some amine-containing compounds can quench the fluorescence of certain dyes.[2] If you are using a fluorescence-based readout, run a control experiment with your quencher and fluorophore to assess for any quenching effects. If interference is observed, consider using a different quenching agent or a fluorophore with a longer emission wavelength (far-red dyes are often less susceptible to interference).[3]
-
Mass Spectrometry Signal Suppression: High concentrations of non-volatile salts or buffers (like Tris) can cause ion suppression in electrospray ionization mass spectrometry. If using LC-MS, consider using a volatile quenching agent like ammonium bicarbonate or performing a sample cleanup step (e.g., solid-phase extraction) after quenching to remove interfering substances.
-
Enzyme Inhibition: The quenching agent itself might inhibit a downstream enzymatic reaction. Test the effect of the quencher on your enzyme's activity in a separate control experiment.
-
Issue 3: Hydrolysis of this compound
-
Symptom: Reduced reactivity of the sulfonyl fluoride, leading to lower than expected signal in your primary reaction.
-
Possible Causes & Solutions:
Workflow for Troubleshooting Quenching
Caption: A decision-making workflow for troubleshooting quenching reactions.
Part 4: Analytical Verification of Quenching
For critical applications, it may be necessary to analytically verify the completion of the quenching reaction.
Method: LC-MS Analysis
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique to monitor the disappearance of the starting material and the appearance of the quenched product.
-
Sample Preparation: At various time points during the quenching reaction (e.g., 0, 15, 30, and 60 minutes), take a small aliquot of the reaction mixture.
-
Dilution and Quenching of the Analytical Sample: Immediately dilute the aliquot in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) to stop the reaction.
-
LC-MS Analysis: Analyze the samples by LC-MS. You will be looking for:
-
The disappearance of the peak corresponding to the mass of this compound.
-
The appearance of a new peak corresponding to the mass of the quenched product (the sulfonyl fluoride reacted with your quenching agent).
-
-
Confirmation: The quenching is considered complete when the peak for the starting material is no longer detectable.
This method provides definitive evidence that the reactive electrophile has been consumed.
References
- BenchChem. (2025). Issues with 2-phenoxyethane-1-sulfonyl fluoride stability in aqueous solutions. BenchChem Technical Support.
- National Center for Biotechnology Information. (2024). Fluorescence Polarization Assays in Small Molecule Screening. In Probe Development and High Throughput Screening.
- Vlahovic, G., et al. (2009). Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers. Journal of Biomolecular Screening.
- Zhang, Y., et al. (2024). Nonderivatized Method for the Detection of Perfluoroalkane Sulfonyl Fluorides by Liquid Chromatography-Microwave Plasma Torch Ionization Mass Spectrometry. Analytical Chemistry.
- National Center for Biotechnology Information. (2015). Interference with Fluorescence and Absorbance. In Assay Guidance Manual.
- Doyle, A. G., & Jacobsen, E. N. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society.
- Doyle Group. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning.
- BenchChem. (2025). A Comparative Analysis of Ethanolamine Hydrochloride and Glycine for Quenching NHS Esters. BenchChem Technical Support.
- Li, Y., et al. (2023). Determination of Perfluorooctane Sulfonyl Fluoride and Perfluorohexane Sulfonyl Fluoride in Soil by Chemical Derivatization and Liquid Chromatography-Tandem Mass Spectrometry. Environmental Science & Technology.
- National Center for Biotechnology Information. (2017). Fluorescence polarization assays in high-throughput screening and drug discovery: a review.
- Hoffman, E. A., et al. (2015). Glycine and Tris quenching reactions of formaldehyde: The chemical...
- National Center for Biotechnology Information. (2016). Avoiding Fluorescence Assay Interference—The Case for Diaphorase.
- Li, Y., et al. (2023). Determination of Perfluorooctane Sulfonyl Fluoride and Perfluorohexane Sulfonyl Fluoride in Soil by Chemical Derivatization and Liquid Chromatography-Tandem Mass Spectrometry.
- Mukherjee, P., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters.
- U.S. Environmental Protection Agency. (2025). Guidance on Sulfuryl Fluoride Clearance Device Testing.
- Lee, S. H., et al. (2019). Analytical conditions for quantification of sulfuryl fluoride residues.
- Cornella, J., et al. (2020).
- Tlili, A., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides.
- Sigma-Aldrich. (n.d.).
- Tlili, A., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. MDPI.
- National Center for Biotechnology Information. (2021). Chemical and biology of Sulfur Fluoride Exchange (SuFEx) Click Chemistry for Drug Discovery.
- Wirth, T., & Waldvogel, S. R. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society.
- Sammis, G. M., & Ball, N. D. (2022).
- Al-Shami, A. S., et al. (2011). A comparison of Tris-glycine and Tris-tricine buffers for the electrophoretic separation of major serum proteins.
- Horváth, D., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. MDPI.
- National Center for Biotechnology Information. (2023). Ethene-1,1-disulfonyl Difluoride (EDSF) for SuFEx Click Chemistry: Synthesis of SuFExable 1,1-Bissulfonylfluoride Substituted Cyclobutene Hubs.
- Wang, Z., et al. (2019). Installation of sulfonyl fluorides onto primary amides.
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identifying 4-Amino-3-chlorobenzenesulfonyl fluoride reaction byproducts
Technical Support Center: 4-Amino-3-chlorobenzenesulfonyl Fluoride
Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. Here, we address common challenges, provide troubleshooting strategies for byproduct identification, and offer validated analytical protocols to ensure the integrity of your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the fundamental properties and recommended handling for this compound?
A1: this compound is a multifunctional aromatic compound featuring a nucleophilic amino group and an electrophilic sulfonyl fluoride moiety. Understanding its properties is critical for proper handling and reaction design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1996-51-6 | [1] |
| Molecular Formula | C₆H₅ClFNO₂S | [2][3] |
| Molecular Weight | 209.63 g/mol | [3] |
| Appearance | Light brown-yellow to brown crystalline powder | [4] |
| Melting Point | 64-67 °C | [4] |
Handling and Storage:
-
Moisture Sensitivity: The sulfonyl fluoride group is susceptible to hydrolysis. Always handle the reagent under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
-
Storage: Store in a tightly sealed container in a cool, dry place (refrigeration is recommended) and protect from light to prevent degradation.
-
Safety: The compound is classified as corrosive and can cause severe skin burns and eye damage.[5] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and handle within a fume hood.[5]
Q2: What are the primary reactive sites on the molecule?
A2: The molecule has two key reactive sites whose behavior is dictated by the reaction conditions. Understanding this duality is essential for predicting and controlling reaction outcomes.
-
Sulfonyl Fluoride (-SO₂F): This is a potent electrophilic site. It is a key functional group for Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry" reactions.[6][7] It readily reacts with nucleophiles (e.g., amines, phenols, protein residues like serine, tyrosine, and lysine) to form stable sulfonamides, sulfonates, etc.[8][9]
-
Amino Group (-NH₂): This is a nucleophilic and basic site. It can undergo reactions typical of anilines, such as acylation, alkylation, or acting as a base. In the context of the molecule itself, it presents a site for potential self-reaction or dimerization.
Caption: Reactivity map of this compound.
Section 2: Troubleshooting Common Byproducts
This section addresses specific issues you might encounter during your experiments, focusing on the identification and rationale behind the formation of common byproducts.
Q1: My reaction yield is low, and a new, more polar spot/peak is appearing on my TLC/HPLC analysis. What is it?
A1: The most probable culprit is the hydrolysis byproduct, 4-amino-3-chlorobenzenesulfonic acid . Sulfonyl fluorides, while more stable than their chloride counterparts, are still susceptible to hydrolysis, especially in the presence of trace water, bases, or certain catalysts.[6][10]
-
Causality: The sulfur atom of the sulfonyl fluoride is highly electrophilic. A water molecule can act as a nucleophile, attacking the sulfur center. This leads to the displacement of the fluoride ion and the formation of a sulfonic acid. This process is often catalyzed by bases, which deprotonate water to form the more potent hydroxide nucleophile.
-
Identification: The resulting sulfonic acid is significantly more polar than the starting sulfonyl fluoride due to the presence of the hydroxyl group and its acidic nature. This accounts for its lower retention time on reverse-phase HPLC or lower Rƒ value on normal-phase TLC. It will also have a molecular weight corresponding to the replacement of fluorine (19 Da) with a hydroxyl group (17 Da), a net loss of 2 Da, which can be confirmed by LC-MS.
Q2: My LC-MS analysis shows a peak with a mass corresponding to roughly double that of my starting material. What could this be?
A2: This observation strongly suggests the formation of a dimer . Given the bifunctional nature of the molecule, an intermolecular reaction is a common side pathway.
-
Causality: The nucleophilic amino group (-NH₂) of one molecule can attack the electrophilic sulfonyl fluoride group (-SO₂F) of another molecule. This reaction forms a sulfonamide linkage between two molecules of the starting material. This is particularly prevalent at higher concentrations or temperatures, or if the intended nucleophile is less reactive than the molecule's own amino group.
-
Identification: The mass of the dimer will be (2 * Molecular Weight of Monomer) - (Molecular Weight of HF). This mass can be precisely identified using high-resolution mass spectrometry (HRMS). The structure can be further confirmed using 2D NMR techniques like HMBC to show correlation across the newly formed S-N bond.
Caption: Common reaction pathways leading to desired product and byproducts.
Q3: My ¹⁹F NMR spectrum is more complex than expected. What do the different signals mean?
A3: ¹⁹F NMR is an exceptionally sensitive and informative technique for reactions involving sulfonyl fluorides due to its wide chemical shift range and the 100% natural abundance of the ¹⁹F isotope.[11][12]
-
Starting Material: Your starting this compound will have a characteristic singlet in the ¹⁹F NMR spectrum. The exact chemical shift will depend on the solvent and reference standard, but aryl sulfonyl fluorides typically appear in a predictable region.[13]
-
Byproduct Signals:
-
Free Fluoride Ion (F⁻): If hydrolysis or any reaction cleaving the S-F bond has occurred, you will see a new, often broad, signal for the resulting fluoride ion. Its chemical shift is highly dependent on the solvent and counter-ions present.
-
Unreacted Reagents: If you are using other fluorine-containing reagents (e.g., as a catalyst or additive), they will appear as distinct signals.
-
-
Causality: The chemical shift of a fluorine nucleus is extremely sensitive to its electronic environment.[14] The covalent S-F bond environment is vastly different from that of an ionic fluoride, resulting in a large difference in their respective chemical shifts, making them easy to distinguish.
Section 3: Analytical Protocols for Byproduct Identification
As a self-validating system, each protocol is designed to provide clear, actionable data to diagnose reaction issues.
Protocol 1: General Reaction Monitoring by HPLC
-
Sample Preparation: At timed intervals, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture. Quench the reaction by diluting it into a larger volume (e.g., 1 mL) of a solvent mixture like acetonitrile/water to stop the reaction and precipitate any salts.
-
HPLC Conditions (General Reverse-Phase):
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
-
Data Analysis: Monitor the disappearance of the starting material peak and the appearance of product and byproduct peaks. Note the retention times. The hydrolysis product will typically elute earlier (is more polar) than the starting material.
Protocol 2: Identification of Byproducts by LC-MS
-
Methodology: Utilize the same HPLC method as above, but with the HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF).
-
Data Acquisition: Acquire data in both positive and negative ion modes to ensure detection of all species.
-
Data Analysis:
-
Extract the ion chromatograms for the expected masses of the starting material, desired product, and potential byproducts.
-
Hydrolysis Product: Look for [M-H]⁻ ion corresponding to 4-amino-3-chlorobenzenesulfonic acid.
-
Dimer: Look for the [M+H]⁺ or [M-H]⁻ ion corresponding to the dimer's molecular weight.
-
This method provides definitive molecular weight information for each peak separated by the HPLC.[15][16][17]
-
Protocol 3: Confirmation of S-F Bond Cleavage via ¹⁹F NMR
-
Sample Preparation: Take a representative sample from your final, worked-up reaction mixture. Dissolve it in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that contains a known ¹⁹F NMR standard (e.g., trifluorotoluene).
-
Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Data Analysis:
-
Integrate the peak corresponding to your starting sulfonyl fluoride.
-
Look for a new peak corresponding to the fluoride ion (F⁻).
-
The relative integration of the F⁻ peak to the remaining starting material can provide a quantitative measure of the extent of S-F bond cleavage.
-
Caption: A logical workflow for the systematic identification of unknown byproducts.
Section 4: Prevention and Mitigation Strategies
Q: How can I minimize the formation of these byproducts?
A: Proactive experimental design is the best defense against side reactions.
Table 2: Byproduct Prevention Strategies
| Byproduct | Prevention Strategy | Rationale |
| Hydrolysis Product | • Use freshly distilled, anhydrous solvents.• Run reactions under an inert atmosphere (N₂ or Ar).• Dry all glassware thoroughly.• Use a non-aqueous base if a base is required. | Minimizes the presence of water, the key reagent for hydrolysis. Sulfonyl fluorides are generally stable in anhydrous conditions.[6][10] |
| Dimerization Product | • If the intended reaction is at the sulfonyl fluoride, consider protecting the amino group (e.g., as a Boc-carbamate).• Use slow addition of the reagent to a solution of the intended nucleophile to maintain low concentrations of the starting material.• Ensure the chosen nucleophile is significantly more reactive than the aniline nitrogen. | Protecting the amino group removes the internal nucleophile, preventing self-reaction. Kinetic control via slow addition favors the reaction with the more abundant external nucleophile. |
By implementing these troubleshooting and prevention strategies, you can significantly improve the outcome of your reactions, leading to higher yields and purer products.
References
-
This compound | CAS 1996-51-6 . Chemical Suppliers. [Link]
-
Lin, Y.-H., et al. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine . Analytical Chemistry. [Link]
-
Kelly, M. J., et al. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry . Chemical Society Reviews. [Link]
-
Lin, Y.-H., et al. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine . ACS Publications. [Link]
-
3-AMINO-4-CHLOROBENZENESULFONYL FLUORIDE [368-72-9] . Chemsigma. [Link]
-
368-72-9 3-AMINO-4-CHLOROBENZENESULFONYL FLUORIDE . King-Pharm. [Link]
-
p-Toluenesulfonyl fluoride - Optional[19F NMR] . SpectraBase. [Link]
-
Chindavong, P. S., et al. (2012). Sulfonyl Fluoride Inhibitors of Fatty Acid Amide Hydrolase . ACS Medicinal Chemistry Letters. [Link]
-
Wang, Y., et al. (2023). Determination of Perfluorooctane Sulfonyl Fluoride and Perfluorohexane Sulfonyl Fluoride in Soil by Chemical Derivatization and Liquid Chromatography-Tandem Mass Spectrometry . Environmental Science & Technology. [Link]
-
Wang, Y., et al. (2023). Determination of Perfluorooctane Sulfonyl Fluoride and Perfluorohexane Sulfonyl Fluoride in Soil by Chemical Derivatization and Liquid Chromatography-Tandem Mass Spectrometry . PubMed. [Link]
-
Sulfuryl fluoride - Optional[19F NMR] . SpectraBase. [Link]
-
Kelly, M. J., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome . Journal of the American Chemical Society. [Link]
-
NMAM 6012: Sulfuryl Fluoride . CDC. [Link]
-
Kelly, M. J., et al. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods . Nature Reviews Chemistry. [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy . Wikipedia. [Link]
-
Gitu, P. M., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals . Journal of Analytical Methods in Chemistry. [Link]
-
Le, S. N., et al. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning . The Doyle Group. [Link]
-
4-Chlorobenzenesulfonyl fluoride . CAS Common Chemistry. [Link]
-
Le, S. N., et al. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning . Journal of the American Chemical Society. [Link]
-
Angjellari, M., et al. (2022). Synthetic Routes to Arylsulfonyl Fluorides . Molecules. [Link]
-
4-CHLOROBENZENESULFONYL FLUORIDE . GSRS. [Link]
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology . Chemical Science. [Link]
-
Matos, M. J., et al. (2023). Sulfur fluoride exchange . Nature Reviews Methods Primers. [Link]
-
Liu, R., et al. (2022). Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine-T Trihydrate . Organic Process Research & Development. [Link]
-
Chen, K., et al. (2019). A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates . ChemRxiv. [Link]
-
Applications of Sulfonyl Fluorides . ResearchGate. [Link]
-
Al-Badran, S. A., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces . Crystals. [Link]
-
4-Chlorobenzenesulfonyl chloride . PubChem. [Link]
-
3-Amino-4-chlorobenzenesulfonyl fluoride . NIST WebBook. [Link]
- Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination.
Sources
- 1. This compound | CAS 1996-51-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. 3-AMINO-4-CHLOROBENZENESULFONYL FLUORIDE [368-72-9] | Chemsigma [chemsigma.com]
- 3. 3-Amino-4-chlorobenzenesulfonyl fluoride [webbook.nist.gov]
- 4. 368-72-9 3-AMINO-4-CHLOROBENZENESULFONYL FLUORIDE [chemsigma.com]
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- 9. Sulfonyl Fluorides - Enamine [enamine.net]
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hydrolysis of 4-Amino-3-chlorobenzenesulfonyl fluoride side reaction
Here is the technical support center for the hydrolysis of 4-Amino-3-chlorobenzenesulfonyl fluoride side reactions.
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting and understanding the chemistry of this compound, with a specific focus on its hydrolysis and associated side reactions. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to anticipate, diagnose, and resolve challenges in your experiments.
Section 1: Core Concepts - The Hydrolysis Pathway
This section addresses the fundamental reaction of interest. While sulfonyl fluorides are known for their relative stability compared to other sulfonyl halides, understanding the conditions and mechanism of their hydrolysis is the first step in controlling their reactivity.[1][2]
Q1: What is the primary hydrolysis reaction of this compound?
A1: The primary hydrolysis reaction involves the nucleophilic attack of water on the electrophilic sulfur atom of the sulfonyl fluoride group (-SO₂F). This process cleaves the strong sulfur-fluorine (S-F) bond, replacing the fluoride with a hydroxyl group to yield 4-Amino-3-chlorobenzenesulfonic acid and releasing a fluoride ion (F⁻).[3][4] This conversion from a reactive electrophile to a highly polar and generally unreactive sulfonic acid is a critical transformation to monitor, as it is often the main pathway for reagent degradation.[5]
Caption: Primary hydrolysis pathway of the sulfonyl fluoride.
Section 2: Troubleshooting Guide - Common Side Reactions & Impurities
Unexplained results in your reaction mixture often point to competing reaction pathways. Here, we diagnose the most common issues encountered.
Q2: My LC-MS analysis shows a new, more polar peak appearing over time. What is it?
A2: This is the classic signature of hydrolysis. The product, 4-Amino-3-chlorobenzenesulfonic acid, is significantly more polar than the starting sulfonyl fluoride due to the presence of the -SO₃H group. Its appearance indicates that your reagent is degrading. This is especially common if your solvents are not anhydrous or if the reaction is exposed to atmospheric moisture.[5][6]
Validation Step: To confirm, you can intentionally hydrolyze a small sample of your starting material with aqueous base (e.g., dilute NaOH) and heat, then run an LC-MS. The retention time of the major product from this forced degradation should match your unknown peak.
Q3: I'm observing a high molecular weight impurity (approx. double the mass of the starting material) in my analysis. What could be the cause?
A3: This is a strong indication of intermolecular self-reaction, leading to the formation of a sulfonamide dimer. In this side reaction, the nucleophilic amino group (-NH₂) of one molecule attacks the electrophilic sulfonyl fluoride (-SO₂F) of a second molecule. This is essentially a self-contained sulfonamide synthesis. This reaction is often promoted by the presence of a base, which deprotonates the amino group, increasing its nucleophilicity.
Caption: Dimerization side reaction pathway.
Q4: My intended sulfonamide synthesis with an external amine is giving a low yield. Why?
A4: Low yields are frequently caused by a competitive hydrolysis reaction.[6] The sulfonyl fluoride is consumed by reacting with trace water in your system instead of your target amine. Sulfonyl fluorides are more resistant to hydrolysis than sulfonyl chlorides, but this side reaction can still be significant, especially under non-anhydrous conditions or during prolonged reaction times.[5][7]
Causality: The reaction's success depends on the kinetics of two competing nucleophilic attacks on the sulfonyl fluoride: one by your target amine and one by water. If water is present in significant amounts or if your amine is a poor nucleophile (e.g., sterically hindered or electron-deficient), hydrolysis can become the dominant pathway.[6]
Section 3: FAQs - Proactive Experimental Design
Preventing side reactions begins with proper planning. This section provides answers to common questions about optimizing your experimental setup.
Q5: How do key reaction parameters affect hydrolysis and side reactions?
A5: The interplay of pH, temperature, and solvent is critical. The following table summarizes their effects to guide your experimental design.
| Parameter | Effect on Hydrolysis (-SO₂F → -SO₃H) | Effect on Dimerization (-SO₂-NH-) | Recommendation for Minimizing Side Reactions |
| pH / Base | Catalyzed by both acid and base.[8] Rate increases significantly outside of neutral pH. | Strongly promoted by organic bases (e.g., pyridine, triethylamine) which increase the nucleophilicity of the -NH₂ group. | Maintain near-neutral pH unless a base is required for a subsequent reaction. If a base is needed, ensure strictly anhydrous conditions.[5] |
| Temperature | Rate increases with temperature, following Arrhenius kinetics. | Rate increases with temperature. | Perform reactions at the lowest temperature that allows for a reasonable rate of the desired transformation. For storage, keep the reagent cool. |
| Solvent | Protic solvents (water, alcohols) can participate directly. Aqueous mixtures accelerate hydrolysis. | Aprotic, anhydrous solvents (e.g., THF, Dichloromethane) are preferred to suppress hydrolysis.[5] | Always use high-purity, anhydrous solvents. If an aqueous workup is necessary, perform it quickly and at a low temperature.[6] |
Q6: What are the best practices for storing this compound?
A6: To ensure the long-term integrity of the reagent, storage under anhydrous and inert conditions is paramount. Store the solid in a tightly sealed container, preferably within a desiccator or under an inert atmosphere (e.g., nitrogen or argon). Keep it in a cool, dark place to minimize thermal degradation.
Q7: I need to activate the sulfonyl fluoride for a reaction. How can I do this without causing excessive hydrolysis?
A7: Activation is a double-edged sword. Lewis acids like calcium triflimide (Ca(NTf₂)₂) can activate sulfonyl fluorides for nucleophilic attack, making them more reactive towards amines.[1][7] However, this activation also makes them more susceptible to hydrolysis. The key is absolute control over water. When using an activating agent, it is imperative to use rigorously dried glassware, anhydrous solvents, and maintain an inert atmosphere throughout the experiment.[5]
Section 4: Analytical & Experimental Protocols
Reliable data is the foundation of good science. These protocols provide a starting point for monitoring your reactions.
Protocol 1: Monitoring Hydrolysis by Reverse-Phase HPLC
-
Objective: To separate and quantify the starting material and its sulfonic acid byproduct.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Outcome: The sulfonic acid product will have a significantly shorter retention time than the sulfonyl fluoride starting material due to its increased polarity.
Protocol 2: Quantifying Hydrolysis via Fluoride Ion Analysis
-
Objective: To measure the extent of hydrolysis by quantifying the released fluoride ion.
-
Technique: Ion Chromatography (IC) or a Fluoride Ion-Selective Electrode (ISE).[9][10]
-
Sample Preparation:
-
Take a precise aliquot of the reaction mixture.
-
Dilute it in a suitable buffer (for ISE, a Total Ionic Strength Adjustment Buffer, TISAB, is required to un-complex fluoride and maintain constant ionic strength).[10]
-
Filter the sample to remove particulates.
-
-
Analysis (IC):
-
Calibration: Create a calibration curve using standard solutions of sodium fluoride (NaF).
-
Causality: This method provides a direct, quantitative measure of S-F bond cleavage. The molar amount of fluoride detected corresponds directly to the molar amount of hydrolyzed starting material.
Section 5: Comprehensive Reaction Pathway Overview
The following diagram illustrates the critical choice point for this compound in the presence of a nucleophile and water. The outcome is a competition between the desired reaction (e.g., sulfonamide synthesis) and the undesired side reactions of hydrolysis and dimerization.
Caption: Competing reaction pathways for the sulfonyl fluoride.
References
- BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
- BenchChem. (n.d.). Troubleshooting common issues in sulfonamide bond formation.
- Stalder, R., & Bar, G. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society.
- Wang, F., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters.
- Wang, F., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides.
- Various Authors. (n.d.).
- Kice, J.L., & Lunney, E.A. (1975). Catalysis of the hydrolysis of aryl sulfonyl fluorides by acetate ion and trimethylamine. The Journal of Organic Chemistry.
- Stalder, R., & Bar, G. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride.
- Smith, A. M. R., & Ball, N. D. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods.
- NIOSH. (2016). Sulfuryl Fluoride. NIOSH Manual of Analytical Methods (NMAM), Fifth Edition.
- ATSDR. (n.d.). Analytical Methods for Fluorides, Hydrogen Fluoride, and Fluorine. Agency for Toxic Substances and Disease Registry.
- Moses, D. K., et al. (2023). Sulfur fluoride exchange.
- Smith, A. M. R., & Ball, N. D. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods.
- Zhang, W., et al. (2023). Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation.
Sources
- 1. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. cdc.gov [cdc.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Purification of Proteins Labeled with 4-Amino-3-chlorobenzenesulfonyl Fluoride (ACBSF)
Welcome to the technical support center for the purification of proteins labeled with 4-Amino-3-chlorobenzenesulfonyl fluoride (ACBSF). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure the successful purification of your ACBSF-labeled proteins. Our approach is grounded in scientific principles and extensive field experience to empower you with the knowledge to overcome common challenges in your experimental workflow.
Introduction to ACBSF Labeling and Purification
This compound (ACBSF) is a member of the sulfonyl fluoride class of compounds, which are valuable tools in chemical biology for the covalent modification of proteins. These reagents are known to react with a variety of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, cysteine, and histidine. The unique electronic properties conferred by the amino and chloro substituents on the benzene ring of ACBSF can influence its reactivity and the properties of the resulting labeled protein.
Successful purification of ACBSF-labeled proteins is critical for downstream applications. This process involves not only the removal of unreacted ACBSF but also the separation of the desired labeled protein from any unlabeled protein and potential side-products. This guide will walk you through the key considerations and steps to achieve a highly pure preparation of your target protein.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when working with ACBSF and purifying the labeled proteins.
Q1: What amino acid residues does this compound (ACBSF) react with on a protein?
A1: Sulfonyl fluorides like ACBSF are known to react with several nucleophilic amino acid residues. The primary targets are typically serine, threonine, tyrosine, lysine, cysteine, and histidine. The specific residues that are labeled on your protein will depend on their accessibility and the local microenvironment, which can influence their nucleophilicity.
Q2: How do the amino and chloro groups on ACBSF affect the labeling reaction?
A2: The electron-donating amino group and the electron-withdrawing chloro group on the benzene ring of ACBSF can modulate the electrophilicity of the sulfonyl fluoride group. This can affect the rate and selectivity of the labeling reaction compared to unsubstituted benzenesulfonyl fluoride.
Q3: What is the best way to remove unreacted ACBSF after the labeling reaction?
A3: Size-exclusion chromatography (SEC) is a common and effective method for removing small molecules like unreacted ACBSF from a protein sample. Dialysis or buffer exchange using spin columns with an appropriate molecular weight cutoff (MWCO) are also widely used and effective techniques.
Q4: My protein precipitates after labeling with ACBSF. What can I do?
A4: Protein precipitation after labeling with a hydrophobic molecule like ACBSF can be due to aggregation. This can be addressed by optimizing the buffer conditions. Consider adjusting the pH, ionic strength, or adding stabilizing agents like glycerol or arginine. For more details, refer to the troubleshooting section on protein aggregation.
Q5: How can I confirm that my protein is successfully labeled with ACBSF?
A5: Mass spectrometry is the most definitive method to confirm labeling. An increase in the molecular weight of the protein corresponding to the mass of the ACBSF molecule (minus the fluorine atom) is a clear indication of successful labeling. Intact protein analysis or peptide mapping after proteolytic digestion can provide this information.
In-Depth Troubleshooting Guides
This section provides detailed troubleshooting advice for specific issues you may encounter during the purification of your ACBSF-labeled protein.
Problem 1: Low Labeling Efficiency
Symptoms:
-
No significant mass shift observed by mass spectrometry.
-
Low signal from a reporter group if ACBSF is part of a larger probe.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Suboptimal Reaction pH | The reactivity of nucleophilic amino acid side chains is pH-dependent. For example, the deprotonated form of lysine's epsilon-amino group is the reactive species. | Optimize the reaction pH. A common starting point for labeling with sulfonyl fluorides is a slightly alkaline pH (e.g., pH 8.0-9.0) to favor the deprotonation of lysine residues. However, the optimal pH should be determined empirically for your specific protein. |
| Insufficient Molar Excess of ACBSF | The labeling reaction is concentration-dependent. A low molar ratio of ACBSF to protein may result in incomplete labeling. | Increase the molar excess of ACBSF in the labeling reaction. A typical starting point is a 10- to 20-fold molar excess, but this may need to be optimized. |
| Inaccessible Target Residues | The nucleophilic residues on your protein may be buried within its three-dimensional structure and therefore inaccessible to ACBSF. | Consider performing the labeling reaction under partially denaturing conditions to expose more residues. However, be cautious as this may affect the protein's activity. |
| Hydrolysis of ACBSF | Sulfonyl fluorides can undergo hydrolysis in aqueous solutions, reducing the concentration of the active labeling reagent over time. | Prepare the ACBSF solution fresh before each use. Minimize the reaction time as much as possible while still allowing for sufficient labeling. |
Problem 2: Protein Aggregation and Precipitation
Symptoms:
-
Visible precipitate or cloudiness in the protein solution after the labeling reaction.
-
Poor recovery of the protein from the purification column.
-
Presence of high molecular weight aggregates in size-exclusion chromatography.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Increased Hydrophobicity | The addition of the benzenesulfonyl group from ACBSF increases the overall hydrophobicity of the protein, which can lead to aggregation.[1] | Optimize the buffer composition to improve protein solubility. Consider adding stabilizing excipients such as glycerol (5-20%), arginine (50-500 mM), or non-detergent sulfobetaines.[2][3] |
| Suboptimal Buffer Conditions | The pH and ionic strength of the buffer can significantly impact protein solubility. | Adjust the pH of the buffer to be at least one unit away from the protein's isoelectric point (pI) to increase net charge and electrostatic repulsion.[1][2] Optimize the salt concentration; for some proteins, increasing the ionic strength (e.g., 150-500 mM NaCl) can prevent aggregation, while for others, lower salt is better.[1][2] |
| Over-labeling | Excessive labeling can drastically alter the surface properties of the protein, leading to aggregation. | Reduce the molar excess of ACBSF in the labeling reaction to achieve a lower degree of labeling. |
Problem 3: Co-elution of Unlabeled Protein
Symptoms:
-
Mass spectrometry analysis of the purified sample shows a mixture of labeled and unlabeled protein.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Resolution of the Purification Method | Size-exclusion chromatography (SEC) separates based on size, and the small mass difference between the labeled and unlabeled protein may not be sufficient for complete separation. | If the hydrophobicity of the protein is significantly altered upon labeling, consider using Hydrophobic Interaction Chromatography (HIC).[4][5][6] HIC separates proteins based on their surface hydrophobicity and can often resolve labeled from unlabeled species.[4][5][6] |
| Incomplete Labeling Reaction | If the labeling reaction did not go to completion, a significant amount of unlabeled protein will remain. | Optimize the labeling reaction conditions as described in "Problem 1: Low Labeling Efficiency" to drive the reaction closer to completion. |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the labeling and purification of your protein with ACBSF.
Protocol 1: Protein Labeling with ACBSF
Materials:
-
Purified protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
This compound (ACBSF)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Prepare the Protein Solution:
-
Ensure your protein is at a suitable concentration (typically 1-10 mg/mL) in a buffer free of primary amines (like Tris). If necessary, perform a buffer exchange into the reaction buffer.
-
-
Prepare the ACBSF Stock Solution:
-
Immediately before use, dissolve ACBSF in a minimal amount of anhydrous DMF or DMSO to prepare a concentrated stock solution (e.g., 100 mM).
-
-
Perform the Labeling Reaction:
-
Add the desired molar excess of the ACBSF stock solution to the protein solution while gently vortexing.
-
Incubate the reaction at room temperature or 4°C for 1-4 hours. The optimal time and temperature should be determined empirically.
-
-
Quench the Reaction:
-
Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted ACBSF.
-
Incubate for an additional 30 minutes at room temperature.
-
Protocol 2: Purification by Size-Exclusion Chromatography (SEC)
Materials:
-
Labeled protein solution from Protocol 1.
-
SEC column with an appropriate separation range for your protein.
-
SEC running buffer (e.g., PBS, pH 7.4).
Procedure:
-
Equilibrate the SEC Column:
-
Equilibrate the SEC column with at least two column volumes of SEC running buffer.
-
-
Load the Sample:
-
Centrifuge the labeled protein solution at high speed for 10-15 minutes to remove any precipitate.
-
Carefully load the supernatant onto the equilibrated SEC column.
-
-
Elute and Collect Fractions:
-
Elute the protein with the SEC running buffer at the recommended flow rate for your column.
-
Collect fractions and monitor the elution profile using UV absorbance at 280 nm.
-
-
Analyze Fractions:
-
Analyze the collected fractions corresponding to the protein peak by SDS-PAGE and mass spectrometry to confirm the presence of the labeled protein and the removal of unreacted ACBSF.
-
Protocol 3: Purification by Hydrophobic Interaction Chromatography (HIC)
Materials:
-
Labeled protein solution from Protocol 1.
-
HIC column (e.g., Phenyl, Butyl, or Octyl Sepharose).
-
HIC Binding Buffer (e.g., 2 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
HIC Elution Buffer (e.g., 50 mM sodium phosphate, pH 7.0).
Procedure:
-
Prepare the Sample:
-
Add HIC Binding Buffer to your labeled protein solution to achieve a final salt concentration that promotes binding to the HIC resin (this needs to be determined empirically).
-
-
Equilibrate the HIC Column:
-
Equilibrate the HIC column with HIC Binding Buffer.
-
-
Load the Sample:
-
Load the prepared protein sample onto the equilibrated HIC column.
-
-
Wash the Column:
-
Wash the column with HIC Binding Buffer to remove any unbound material.
-
-
Elute the Protein:
-
Elute the bound protein using a decreasing salt gradient by mixing the HIC Binding and Elution buffers. Labeled protein, being more hydrophobic, is expected to elute at a lower salt concentration than the unlabeled protein.
-
-
Analyze Fractions:
-
Analyze the collected fractions by SDS-PAGE and mass spectrometry to identify the fractions containing the pure labeled protein.
-
Visualizations
Experimental Workflow for ACBSF Labeling and Purification
Caption: Workflow for labeling a protein with ACBSF and subsequent purification.
Troubleshooting Logic for Protein Aggregation
Caption: A logical approach to troubleshooting protein aggregation after ACBSF labeling.
References
-
Patsnap Synapse. (2025, May 9). Troubleshooting Guide for Common Protein Solubility Issues. Retrieved from [Link]
-
Spectroscopy Online. (2017, April 1). Hydrophobic Interaction Chromatography for Biopharmaceutical Analysis. Retrieved from [Link]
-
GE Healthcare. (1993, January 15). Hydrophobic Interaction Chromatography. Retrieved from [Link]
-
G-Biosciences. (2019, January 29). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. Retrieved from [Link]
-
EMBL. Hydrophobic Interaction Chromatography – Protein Expression and Purification Core Facility. Retrieved from [Link]
-
Biozentrum, University of Basel. Preventing Protein Aggregation. Retrieved from [Link]
Sources
- 1. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pro.unibz.it [pro.unibz.it]
- 6. Hydrophobic Interaction Chromatography – Protein Expression and Purification Core Facility [embl.org]
Technical Support Center: 4-Amino-3-chlorobenzenesulfonyl fluoride (ACBSF) in Chemoproteomics
Welcome to the technical support guide for 4-Amino-3-chlorobenzenesulfonyl fluoride (ACBSF). As a Senior Application Scientist, my goal is to provide you with the in-depth, field-proven insights necessary to navigate the complexities of using this powerful covalent probe in your chemoproteomic workflows.
ACBSF belongs to the class of aryl sulfonyl fluorides (SFs), which are considered "privileged" warheads in chemical biology.[1] Their value comes from a finely tuned balance of aqueous stability and reactivity, allowing them to form stable covalent bonds with a variety of nucleophilic amino acid residues within the proteome.[1][2] This broad reactivity is a double-edged sword: it unlocks vast portions of the proteome for investigation but also necessitates a rigorous experimental design to differentiate biologically relevant targets from the broader reactivity profile.
This guide is structured to address the most common challenges and questions encountered during ACBSF-based experiments. We will move beyond simple protocols to explain the underlying chemical and biological principles, empowering you to troubleshoot effectively and generate high-confidence data.
Part 1: Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Q1: My mass spectrometry results show that ACBSF labeled hundreds of proteins. How can I distinguish specific targets from background binding?
This is a common and expected outcome. The sulfonyl fluoride warhead is inherently reactive towards several nucleophilic amino acids, and observing a large number of hits demonstrates the probe is working. The challenge lies in parsing this rich dataset to find your targets of interest. A multi-pronged approach is required to add layers of evidence and increase confidence in your hits.
Causality: The ACBSF probe covalently modifies proteins via the Sulfur(VI) Fluoride Exchange (SuFEx) reaction.[2] Unlike highly specific probes that target only one amino acid (e.g., acrylamides for cysteine), ACBSF can react with contextually activated tyrosine, lysine, serine, threonine, histidine, and cysteine residues.[1][3] Therefore, a "hit list" represents the probe-accessible and reactive proteome under your experimental conditions, which includes specific high-affinity targets as well as lower-affinity or non-specific interactions.
Strategic Solutions:
-
Quantitative Competitive Profiling: This is the gold standard for identifying specific targets of a molecule of interest (e.g., a drug or a tool compound). By pre-incubating the proteome with an excess of your unlabeled competitor compound before adding the ACBSF probe, specific targets will be occupied and protected from labeling. Proteins whose labeling is significantly and dose-dependently reduced by the competitor are considered specific interactors.[4][5]
-
Dose-Response Profiling: True, higher-affinity targets should be labeled at lower concentrations of ACBSF. Performing a dose-response experiment (e.g., from 1 µM to 100 µM) can help prioritize hits that are modified at the lowest effective concentrations.
-
Time-Course Analysis: High-affinity interactions often occur more rapidly. Varying the incubation time (e.g., 15 min, 1 hr, 4 hr) can help distinguish rapidly labeled, high-priority targets from those that are modified more slowly, which may represent less specific binding.[6]
-
Bioinformatic Triage:
-
Abundance Bias: Cross-reference your hit list with protein abundance databases. Highly abundant proteins (e.g., metabolic enzymes, cytoskeletal proteins) are more likely to be labeled non-specifically.
-
Subcellular Localization: If you are studying a specific pathway, filter your hits based on their known subcellular compartment (e.g., nucleus, mitochondria).
-
Pathway Analysis: Use tools like DAVID, KEGG, or STRING to see if your high-confidence hits cluster into specific biological pathways or protein-protein interaction networks.[7]
-
Here is a generalized workflow for a competitive labeling experiment in cell lysate.
Caption: Competitive profiling workflow to identify specific targets.
Q2: I'm seeing inconsistent labeling between my experimental replicates. What are the common causes?
Poor reproducibility can derail a proteomics study. The root cause is almost always a minor, overlooked variation in sample handling or reaction conditions.
Causality: Covalent labeling with ACBSF is a chemical reaction sensitive to multiple variables. Inconsistencies in protein concentration, pH, temperature, incubation time, or the concentration of competing nucleophiles (e.g., from buffers) can alter the reaction kinetics and lead to variable labeling outcomes.[8]
Troubleshooting Checklist:
| Parameter | Potential Issue | Recommended Action |
| Sample Prep | Inconsistent lysis efficiency; protein concentration inaccurate. | Use a robust lysis buffer and always perform a protein concentration assay (e.g., BCA) before the labeling step. Normalize all samples to the same concentration. |
| Reagents | Urea-based buffers causing carbamylation; probe degradation. | Avoid urea if possible, or prepare it fresh to minimize isocyanic acid formation.[8] Prepare ACBSF stock solutions fresh in anhydrous DMSO and aliquot for single use to avoid freeze-thaw cycles. |
| Reaction | Minor differences in incubation time, temperature, or pH. | Use a heat block for precise temperature control. Ensure all additions are done swiftly and consistently. Use a well-buffered solution within the optimal pH range (typically 7.4-8.0). |
| Processing | Variable efficiency in click chemistry or bead enrichment. | Ensure all reagents for click chemistry are fresh. Use the same batch and amount of avidin beads for all samples and ensure equal mixing/incubation conditions. |
| LC-MS System | Column degradation, inconsistent spray at the source. | Run quality control standards regularly to monitor system performance. Visually inspect the electrospray needle.[8] |
Q3: I expected ACBSF to label my protein of interest (POI), but I see little to no signal. What went wrong?
This frustrating result can stem from issues with the protein target itself, the probe, or downstream detection methods.
Causality: For labeling to occur, a nucleophilic residue on your POI must be both sufficiently reactive and physically accessible to the ACBSF probe. If the residue is buried within the protein core, shielded by a binding partner, or if its local microenvironment suppresses its nucleophilicity (e.g., through a high pKa), the reaction will not proceed efficiently.[1][9]
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting weak target labeling.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the precise mechanism of action for ACBSF?
ACBSF modifies proteins through a reaction known as Sulfur(VI) Fluoride Exchange (SuFEx), a type of click chemistry. The sulfur atom in the sulfonyl fluoride group (-SO₂F) is highly electrophilic. It reacts with a nucleophilic amino acid side chain (e.g., the hydroxyl of tyrosine or the amine of lysine) on a protein. This results in the formation of a highly stable covalent sulfonate ester or sulfonamide bond, respectively, and the displacement of a fluoride ion.[2][10]
Caption: ACBSF reacts with nucleophilic residues via SuFEx.
Q2: Which amino acids does ACBSF react with, and are there any preferences?
The sulfonyl fluoride "warhead" is known for its ability to react with multiple nucleophilic residues, a feature that makes it a powerful tool for exploring the proteome beyond cysteine.[1]
Reactivity Profile:
| Target Residue | Resulting Covalent Bond | Key Characteristics & References |
| Tyrosine | Sulfonate Ester | Often highly selective for functionally important tyrosines in binding pockets.[2][11] |
| Lysine | Sulfonamide | Reactivity is highly dependent on a perturbed pKa, often found in active sites.[12][13] |
| Serine | Sulfonate Ester | A classic target, especially for serine proteases where ACBSF can act as an inhibitor.[1] |
| Threonine | Sulfonate Ester | Reactivity is context-dependent, similar to serine.[1][2] |
| Histidine | Sulfonamide | Reactivity has been observed, particularly with more reactive fluorosulfate probes.[12] |
| Cysteine | Thiosulfonate Ester | While it can react, ACBSF is not primarily a cysteine-reactive probe like iodoacetamide or acrylamides.[1][14] |
While ACBSF can react with all these residues, several chemoproteomic studies have shown a general preference for modifying tyrosine and lysine residues in a complex proteome.[12] The specific chloro and amino groups on the ACBSF phenyl ring further modulate this intrinsic reactivity and may impart specific binding preferences.
Q3: How does ACBSF compare to other common covalent probes?
Choosing the right covalent probe depends entirely on your biological question. Each class of "warhead" has a distinct reactivity profile.
| Warhead Class | Primary Target(s) | Selectivity | Use Case |
| Sulfonyl Fluoride (ACBSF) | Tyr, Lys, Ser, Thr, His, Cys | Broad, Context-Dependent[1] | Profiling the "ligandable" proteome, finding novel binding sites, target deconvolution. |
| Acrylamide | Cysteine | Highly Selective[1][15] | Targeting specific cysteine residues, kinase profiling (for ATP-site cysteines). |
| Fluorophosphonate (FP) | Serine | Highly Selective for Serine Hydrolases[4] | Activity-based profiling of the serine hydrolase enzyme superfamily. |
| Arylfluorosulfate (AFS) | Tyr, Lys, His | Broad but Less Reactive than SFs[9] | Probing for highly activated sites with lower background, as the probe is more latent. |
The key takeaway is that ACBSF's broad reactivity is a feature, not a bug. It allows for the discovery of interactions with non-cysteine residues, significantly expanding the scope of covalent ligand discovery.[3]
Q4: What does "off-target" really mean for a broad-spectrum probe like ACBSF?
For a probe like ACBSF, which is designed to be broadly reactive, the term "off-target" can be misleading. It is more accurate to discuss the probe's selectivity profile or proteome-wide reactivity .[16]
An "off-target" is not simply any protein that gets labeled. Rather, it is a labeled protein that is not relevant to the specific biological hypothesis being tested. For example, if you are using competitive profiling to find the targets of a specific drug, any protein labeled by ACBSF but not competed off by your drug would be considered an "off-target" in the context of that experiment.
The goal of a well-designed chemoproteomics experiment is not to eliminate all "off-target" labeling, but to use quantitative methods to distinguish and prioritize the specific, biologically relevant interactions from the broader background of the probe's reactivity profile.
References
-
Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI. Available at: [Link]
-
Chemoproteomics with two common SuFEx electrophiles. ResearchGate. Available at: [Link]
-
Sulfonyl fluorides as privileged warheads in chemical biology. National Institutes of Health (PMC). Available at: [Link]
-
Chemical Proteomics With Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. PubMed. Available at: [Link]
-
Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2. National Institutes of Health (PMC). Available at: [Link]
-
Direct target site identification of a sulfonyl-triazole covalent kinase probe by LC-MS chemical proteomics. National Institutes of Health (PMC). Available at: [Link]
-
Activity-Based Sensing for Site-Specific Proteomic Analysis of Cysteine Oxidation. National Institutes of Health (PMC). Available at: [Link]
-
Pitfalls in Proteomics: Avoiding Problems That Can Occur Before Data Acquisition Begins (EU). LCGC International. Available at: [Link]
-
Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases | Request PDF. ResearchGate. Available at: [Link]
-
Reactive chemistry for covalent probe and therapeutic development. National Institutes of Health (PMC). Available at: [Link]
-
Chemical Proteomics-Guided Discovery of Covalent Ligands for Cancer Proteins. National Institutes of Health (PMC). Available at: [Link]
-
A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. PubMed. Available at: [Link]
-
Chemoproteomic methods for covalent drug discovery. National Institutes of Health (PMC). Available at: [Link]
-
Advances in sulfonyl exchange chemical biology: expanding druggable target space. Royal Society of Chemistry. Available at: [Link]
-
CHAPTER 4: Best Practices for Design and Characterization of Covalent Chemical Probes. Royal Society of Chemistry. Available at: [Link]
-
Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. National Institutes of Health (PMC). Available at: [Link]
-
The proteomics research of 4-amino-2-trifluoromethyl-phenyl retinate on human leukemia K562 cells | Request PDF. ResearchGate. Available at: [Link]
Sources
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Chlorobenzenesulfonyl fluoride 95 349-89-3 [sigmaaldrich.com]
- 11. Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Direct target site identification of a sulfonyl-triazole covalent kinase probe by LC-MS chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activity-Based Sensing for Site-Specific Proteomic Analysis of Cysteine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemical Proteomics-Guided Discovery of Covalent Ligands for Cancer Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing Selectivity with 4-Amino-3-chlorobenzenesulfonyl Fluoride
Welcome to the technical support center for 4-Amino-3-chlorobenzenesulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving the selectivity of reactions involving this versatile reagent. We will delve into the underlying principles of its reactivity and offer practical solutions to common challenges encountered in the laboratory.
Understanding the Challenge: The Duality of this compound's Reactivity
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents.[1][2] Its utility stems from the presence of a reactive sulfonyl fluoride group and a substituted aniline ring. However, the interplay of the activating amino group and the deactivating, ortho-, para-directing chloro group can lead to challenges in controlling regioselectivity during substitution reactions.[3] This guide will equip you with the knowledge to navigate these complexities and achieve your desired synthetic outcomes.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses common issues encountered during reactions with this compound in a question-and-answer format, providing both explanations and actionable solutions.
Question 1: My reaction with a primary/secondary amine is giving me a mixture of sulfonamide isomers. How can I improve the selectivity for the desired product?
Answer: This is a classic regioselectivity challenge. The amino group of this compound is a strong activating group and directs electrophiles to the ortho and para positions. However, in this case, you are performing a nucleophilic substitution on the sulfonyl fluoride. The issue likely arises from competing reaction sites on your nucleophile if it is multifunctional, or potential side reactions involving the aniline amino group.
Possible Causes & Solutions:
-
Competing Nucleophilic Sites: If your amine has other nucleophilic centers (e.g., hydroxyl groups), you may observe competing reactions.
-
Solution: Orthogonal Protecting Groups: Employ a protection strategy for the more reactive functional group. For instance, a silyl ether can protect a hydroxyl group and can be selectively removed under conditions that do not affect the sulfonamide.[4]
-
-
Reaction at the Aniline Nitrogen: Under certain conditions, the amino group of this compound itself can react, leading to undesired byproducts.
-
Solution: Protecting the Aniline Nitrogen: Protecting the aniline's amino group with a suitable group like Boc (tert-butoxycarbonyl) or Cbz (carbobenzyloxy) can prevent side reactions.[4] These groups can be removed later in the synthetic sequence.
-
-
Reaction Conditions: The choice of base and solvent can significantly influence the reaction's outcome.
-
Solution: Optimization of Reaction Conditions: A systematic optimization of the base, solvent, and temperature is crucial. Non-nucleophilic, sterically hindered bases are often preferred to minimize side reactions. Aprotic solvents are generally used for these types of reactions.
-
Question 2: I am trying to sulfonylate a phenol, but I am getting a mixture of O-sulfonylation and C-sulfonylation (electrophilic aromatic substitution) products. How can I favor O-sulfonylation?
Answer: This is a common chemoselectivity problem when working with phenols. The phenoxide, formed in the presence of a base, is a potent nucleophile for O-sulfonylation. However, the aromatic ring is also activated towards electrophilic attack.
Possible Causes & Solutions:
-
Reaction Conditions Favoring C-Sulfonylation: Strong Lewis acids or high temperatures can promote Friedel-Crafts-type reactions on the aromatic ring.
-
Solution: Mild Reaction Conditions: Employ milder reaction conditions. Use a non-nucleophilic organic base like pyridine or triethylamine at or below room temperature. This will favor the kinetically controlled O-sulfonylation product.
-
-
Steric Hindrance: The steric environment around the hydroxyl group and on the aromatic ring can influence the selectivity.
-
Solution: Steric Shielding: While not always feasible to modify the substrate, be mindful that sterically hindered phenols will be more prone to C-sulfonylation as the hydroxyl group is less accessible.
-
Question 3: My reaction is sluggish, and upon forcing the conditions (e.g., higher temperature), I observe decomposition of my starting material or product.
Answer: Sulfonyl fluorides are generally more stable than their chloride counterparts, but they are not indestructible.[5] Forcing reaction conditions can lead to degradation.
Possible Causes & Solutions:
-
Low Nucleophilicity of the Substrate: Electron-poor amines or sterically hindered nucleophiles can exhibit low reactivity.
-
Solution 1: Use of a Catalyst: Lewis acids can sometimes be used to activate the sulfonyl fluoride, but care must be taken to avoid promoting side reactions.[6]
-
Solution 2: Stronger Base/More Nucleophilic Conditions: For amines, using a stronger, non-nucleophilic base to fully deprotonate the nucleophile can increase its reactivity.
-
-
Thermal Instability: The product sulfonamide or the starting material itself may not be stable at elevated temperatures.
-
Solution: Temperature Screening: Perform the reaction at various temperatures to find an optimal balance between reaction rate and stability. It's often better to run the reaction for a longer time at a lower temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the chloro and amino groups on the selectivity of reactions involving this compound?
A1: The amino group is a strong activating, ortho-, para-directing group for electrophilic aromatic substitution. The chloro group is a deactivating, but also ortho-, para-directing group. In the context of this molecule, the primary reactivity of interest is the sulfonyl fluoride group's susceptibility to nucleophilic attack. The electronic effects of the amino and chloro groups primarily influence the reactivity of the aromatic ring itself, which can be a source of side reactions if not properly managed.
Q2: What are the best analytical techniques to determine the isomeric purity of my product?
A2: A combination of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is ideal.
-
HPLC: A chiral HPLC method can be developed to separate enantiomers if your product is chiral. For constitutional isomers, a standard reverse-phase HPLC method can often be optimized to achieve separation.[7][8]
-
NMR: 1H and 13C NMR are powerful tools for identifying isomers. The chemical shifts and coupling patterns of the aromatic protons will be distinct for different substitution patterns.[9][10] 2D NMR techniques like COSY and HMBC can further aid in structure elucidation.
Q3: Can I perform reactions with this compound without protecting the amino group?
A3: Yes, protecting group-free synthesis is possible and often desirable to improve step economy.[11] Success depends on the nucleophile and the reaction conditions. If the nucleophile is significantly more reactive than the aniline's amino group under the chosen conditions, selective sulfonylation can be achieved. Careful control of stoichiometry and reaction conditions is paramount in such cases.
Q4: Are there any specific safety precautions I should take when working with this compound?
A4: Yes. Like many sulfonyl halides, this compound is corrosive and can cause severe skin burns and eye damage. Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols
Protocol 1: General Procedure for the Selective N-Sulfonylation of a Primary Amine
This protocol provides a starting point for the selective sulfonylation of a primary amine. Optimization of the base, solvent, and temperature may be required for specific substrates.
Materials:
-
This compound
-
Primary amine
-
Pyridine (or other non-nucleophilic base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Standard work-up and purification reagents
Procedure:
-
In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 eq) dropwise to the solution.
-
In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of DCM.
-
Add the solution of this compound dropwise to the amine solution at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Orthogonal Protection Strategy for a Nucleophile Containing a Hydroxyl Group
This protocol outlines a strategy for the selective sulfonylation of an amino alcohol by first protecting the hydroxyl group.
Step 1: Protection of the Hydroxyl Group
-
Protect the hydroxyl group of the amino alcohol as a silyl ether (e.g., using TBDMS-Cl and imidazole) following standard literature procedures.
Step 2: N-Sulfonylation
-
Follow the general procedure outlined in Protocol 1, using the silyl-protected amino alcohol as the nucleophile.
Step 3: Deprotection of the Silyl Ether
-
Dissolve the purified silyl-protected sulfonamide in THF.
-
Add a fluoride source, such as tetrabutylammonium fluoride (TBAF), and stir at room temperature until deprotection is complete (monitor by TLC).
-
Perform an aqueous work-up and purify the final product.
Visualizations
Decision-Making Workflow for Troubleshooting Poor Selectivity
Caption: Troubleshooting workflow for poor selectivity.
Conceptual Reaction Pathway: Orthogonal Protection
Caption: Orthogonal protection strategy workflow.
References
-
Benchchem. (n.d.). Addressing poor regioselectivity in the synthesis of substituted anilines. Retrieved January 9, 2026, from Benchchem.[3]
-
Benchchem. (n.d.). Technical Support Center: Overcoming Poor Selectivity in the Chlorination of Aniline Derivatives. Retrieved January 9, 2026, from Benchchem.[4]
-
SIELC Technologies. (n.d.). Separation of 3-Amino-4-chlorobenzenesulphonyl fluoride on Newcrom R1 HPLC column. Retrieved January 9, 2026, from SIELC Technologies.[7]
-
Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. (2024). CORE.[12]
-
Benchchem. (n.d.). overcoming poor nucleophilicity of substituted anilines in thiourea synthesis. Retrieved January 9, 2026, from Benchchem.[6]
-
Sharma, Y. B., Sharma, R., Raveend, D., Garg, A., Ahmed, S., & Guru, M. M. (2025). Substrate-controlled regioselective C(sp2)–H sulfonylation of ortho-aminophenols. Chemical Communications, 61, 8383-8386.[13]
-
A Facile Synthesis Procedure for Sulfonated Aniline Oligomers with Distinct Microstructures. (2018). MDPI.[9]
-
ResearchGate. (n.d.). 1 H-NMR spectra of a sulfonated polyaniline, b sulfonated poly(3-methyl.... Retrieved January 9, 2026, from ResearchGate.[10]
-
gsrs. (n.d.). 4-CHLOROBENZENESULFONYL FLUORIDE. Retrieved January 9, 2026, from gsrs.[14]
-
PubMed. (n.d.). Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. Retrieved January 9, 2026, from PubMed.[15]
-
RSC Publishing. (n.d.). Regioselective C7 sulfinylation of 4-aminoindoles with sulfinates. Retrieved January 9, 2026, from RSC Publishing.[16]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved January 9, 2026, from Phenomenex.[8]
-
PubMed. (n.d.). Reactivity and selectivity in the Wittig reaction: a computational study. Retrieved January 9, 2026, from PubMed.[17]
-
NIH. (n.d.). Regioselective Oxidative Arylation of Fluorophenols. Retrieved January 9, 2026, from NIH.[18]
-
MDPI. (n.d.). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Retrieved January 9, 2026, from MDPI.[19]
-
PubMed. (n.d.). Protecting group free radical C-H trifluoromethylation of peptides. Retrieved January 9, 2026, from PubMed.[11]
-
PubMed. (n.d.). Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode. Retrieved January 9, 2026, from PubMed.[1]
-
ResearchGate. (n.d.). Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label. Retrieved January 9, 2026, from ResearchGate.[5]
-
CAS Common Chemistry. (n.d.). 4-Chlorobenzenesulfonyl fluoride. Retrieved January 9, 2026, from [Link]]
-
ResearchGate. (n.d.). Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. Retrieved January 9, 2026, from ResearchGate.[20]
-
An Acid‐Controlled Method for the Regioselective Functionalization of Anilines over Aliphatic Amines. (2023). Wiley Online Library.[21]
-
PubMed Central. (n.d.). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Retrieved January 9, 2026, from PubMed Central.[22]
-
RSC Publishing. (n.d.). Selective synthesis of functionalized linear aliphatic primary amines via decarboxylative radical-polar crossover. Retrieved January 9, 2026, from RSC Publishing.[23]
-
PubMed. (n.d.). Inhibitory effect of 4-(2-aminoethyl)-benzenesulfonyl fluoride, a serine protease inhibitor, on PI3K inhibitor-induced CHOP expression. Retrieved January 9, 2026, from PubMed.[2]
-
RSC Publishing. (n.d.). Ohmic heating-assisted regioselective sulfonation of aniline: synthesis of sulfanilic acid. Retrieved January 9, 2026, from RSC Publishing.[24]
-
Chemsigma. (n.d.). 368-72-9 3-AMINO-4-CHLOROBENZENESULFONYL FLUORIDE. Retrieved January 9, 2026, from Chemsigma.[25]
-
ChemicalBook. (n.d.). 3-AMINO-4-CHLOROBENZENESULFONYL FLUORIDE CAS#: 368-72-9. Retrieved January 9, 2026, from ChemicalBook.[26]
-
RSC Publishing. (n.d.). Selective separation of aliphatic and aromatic amines with CO2 switchable ionic liquids aqueous two-phase systems. Retrieved January 9, 2026, from RSC Publishing.[27]
-
NIH. (n.d.). Electrophilic aromatic substitution using fluorinated isoxazolines at the C5 position via C–F bond cleavage. Retrieved January 9, 2026, from NIH.[28]
-
ChemScene. (n.d.). 78957-18-3 | 4-Amino-3-chlorobenzenesulfonyl chloride. Retrieved January 9, 2026, from ChemScene.[29]
Sources
- 1. Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. Reactivity and selectivity in the Wittig reaction: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Regioselective Oxidative Arylation of Fluorophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 19. High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. d-nb.info [d-nb.info]
- 22. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Selective synthesis of functionalized linear aliphatic primary amines via decarboxylative radical-polar crossover - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. Ohmic heating-assisted regioselective sulfonation of aniline: synthesis of sulfanilic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 29. chemscene.com [chemscene.com]
Technical Support Center: Synthesis of 4-Amino-3-chlorobenzenesulfonyl Fluoride Derivatives
Welcome to the technical support center for the synthesis of 4-amino-3-chlorobenzenesulfonyl fluoride and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these important chemical entities. The unique reactivity and stability of sulfonyl fluorides make them valuable in various applications, including as covalent probes and building blocks in medicinal chemistry.[1][2] However, their synthesis can present several challenges. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities successfully.
The Synthetic Landscape: Understanding the Core Challenges
The synthesis of this compound typically starts from 3-chloroaniline. The primary challenge lies in the selective introduction of the sulfonyl fluoride group at the para-position to the amino group while avoiding common side reactions. The amino group is a strong activating group, which can lead to multiple sulfonation products.[3] Furthermore, the stability of the sulfonyl fluoride group itself can be influenced by various factors throughout the synthesis and purification process.[4][5][6]
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific problems you may encounter during the synthesis of this compound derivatives.
Q1: I am observing very low yields of my desired this compound product. What are the likely causes and how can I improve the yield?
A1: Low yields in this synthesis can stem from several factors, primarily related to the chlorosulfonation step. Here’s a breakdown of potential issues and their solutions:
-
Incomplete Reaction: The chlorosulfonation of 3-chloroaniline requires stringent conditions to go to completion.
-
Troubleshooting: Ensure your starting materials are completely dry, as moisture can react with chlorosulfonic acid and reduce its efficacy. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) until the starting material is fully consumed.[3]
-
-
Suboptimal Reaction Temperature: Temperature control is critical.
-
Troubleshooting: The initial addition of 3-chloroaniline to chlorosulfonic acid should be done at a low temperature (e.g., 10-15°C) to control the exothermic reaction.[7][8] Subsequently, the reaction mixture needs to be heated to a specific temperature (e.g., 125-130°C) for a sufficient duration to drive the reaction forward.[7][8]
-
-
Formation of Byproducts: The strong activating nature of the amino group can lead to the formation of di-sulfonated products, which lowers the yield of the desired mono-sulfonated product.[7]
-
Troubleshooting: Carefully control the stoichiometry of the reactants. Using a moderate excess of chlorosulfonic acid is often necessary, but a large excess can promote di-sulfonation.
-
Q2: My final product is contaminated with a significant amount of the di-sulfonated byproduct, 5-chloroaniline-2,4-disulfonyl chloride. How can I minimize its formation?
A2: The formation of 5-chloroaniline-2,4-disulfonyl chloride is a common issue.[7][8] Here are strategies to enhance the selectivity for the desired mono-sulfonated product:
-
Protecting the Amino Group: The most effective strategy is to reduce the activating effect of the amino group by protecting it.
-
Protocol: Acetylation of 3-chloroaniline to form 3-chloroacetanilide is a common and effective approach.[8] The acetyl group is less activating than the amino group, which favors mono-sulfonation at the para-position. The acetyl group can be removed later under acidic or basic conditions.
-
-
Reaction Conditions: Fine-tuning the reaction conditions can also improve selectivity.
-
Troubleshooting: Gradually adding the 3-chloroaniline (or its protected form) to the chlorosulfonic acid can help maintain a low concentration of the aniline derivative, which can disfavor di-substitution.
-
Q3: I'm having difficulty converting the intermediate sulfonyl chloride to the sulfonyl fluoride. What are the best practices for this conversion?
A3: The conversion of a sulfonyl chloride to a sulfonyl fluoride is typically achieved through a halogen exchange (HALEX) reaction.
-
Choice of Fluorinating Agent: The choice of fluorinating agent is crucial for an efficient conversion.
-
Reaction Optimization: To drive the reaction to completion, consider the following:
-
Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions, as water can react with the sulfonyl chloride.
-
Phase-Transfer Catalysis: The use of a phase-transfer catalyst or a sequestering agent can enhance the reactivity of the fluoride salt and improve the reaction rate and yield.[9]
-
Q4: The purification of my final this compound is proving to be challenging. What are the recommended purification techniques?
A4: Purification can be complex due to the presence of starting materials, byproducts, and residual reagents.
-
Initial Work-up: A careful work-up procedure is the first step to a purer product.
-
Recrystallization: This is a powerful technique for purifying solid compounds.
-
Troubleshooting: Experiment with different solvent systems to find one that provides good solubility for your product at high temperatures and poor solubility at low temperatures. Common solvents for recrystallization of similar compounds include ethanol, methanol, or mixtures of organic solvents with water.
-
-
Chromatography: For highly impure samples or to isolate very pure material, column chromatography is recommended.
Frequently Asked Questions (FAQs)
Q: What are the key safety precautions when working with chlorosulfonic acid and thionyl chloride?
A: Both chlorosulfonic acid and thionyl chloride are highly corrosive and react violently with water. Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure that all glassware is thoroughly dried before use. Have a suitable quenching agent, such as sodium bicarbonate solution, readily available in case of spills.
Q: How does the stability of the sulfonyl fluoride group compare to a sulfonyl chloride?
A: Sulfonyl fluorides are generally more stable than their sulfonyl chloride counterparts.[1][2] They are more resistant to hydrolysis and reduction.[1] This increased stability makes them attractive for applications in drug discovery and chemical biology where they might be exposed to aqueous environments.[1][2] However, their stability can be influenced by the electronic and steric properties of the substituents on the aromatic ring.[5][6]
Q: Can I use alternative methods for the synthesis of sulfonyl fluorides besides the chlorosulfonation/fluorination sequence?
A: Yes, several other methods for synthesizing sulfonyl fluorides have been developed. These include the conversion of sulfonic acids or their salts to sulfonyl fluorides using reagents like thionyl fluoride or deoxyfluorinating agents such as Xtalfluor-E®.[11] These methods can offer milder reaction conditions and may be suitable for substrates that are sensitive to the harsh conditions of chlorosulfonation.
Q: What is the role of thionyl chloride in some of the described procedures for chlorosulfonation?
A: In some protocols, thionyl chloride is added after the initial heating with chlorosulfonic acid.[7][8] It can help to convert any sulfonic acids formed back to the desired sulfonyl chloride, thus potentially improving the overall yield of the sulfonyl chloride intermediate before the subsequent steps.
Experimental Workflow & Data
Diagram: Synthetic Pathway for this compound
Caption: Synthetic route for this compound.
Table 1: Troubleshooting Common Synthesis Issues
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction, suboptimal temperature, byproduct formation. | Ensure anhydrous conditions, monitor reaction completion, optimize temperature profile, consider using a protecting group. |
| Di-sulfonation | High reactivity of the amino group. | Protect the amino group (e.g., acetylation), control stoichiometry and addition rate of reagents. |
| Inefficient Fluorination | Low reactivity of fluorinating agent, presence of water. | Use an effective fluorinating agent (e.g., KF in sulfolane), ensure anhydrous conditions, consider a phase-transfer catalyst. |
| Purification Difficulty | Presence of multiple byproducts and starting materials. | Perform a careful aqueous work-up, followed by recrystallization from a suitable solvent system or column chromatography. |
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis problems.
References
-
Aina, A., et al. (2022). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. bioRxiv. [Link]
-
Tieu, W., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics, 20(2), 1061-1071. [Link]
-
Tieu, W., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. PubMed, 36638322. [Link]
- Juby, P. F., & Hudyma, T. W. (1964). Process for preparing sulfonamide compounds. U.S.
- Juby, P. F., & Hudyma, T. W. (1963). Process for the preparation of disulfamylanilines.
-
Liu, R., et al. (2022). Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine-T Trihydrate. Organic Process Research & Development, 26(2), 380-386. [Link]
- Gard, G. L., & Woolf, C. (1983). Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination. U.S.
-
Liu, R., et al. (2022). Modified and Scalable Synthesis of N-Tosyl-4-Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine-T Trihydrate. ResearchGate. [Link]
-
Qin, B., et al. (2020). Discovery of (E)-2-Methoxyethene-1-sulfonyl Fluoride for the Construction of Enaminyl Sulfonyl Fluoride. ResearchGate. [Link]
-
3-AMINO-4-CHLOROBENZENESULFONYL FLUORIDE. (n.d.). Chemsigma. Retrieved from [Link]
-
Zlatopolskiy, B. D., et al. (2015). A Practical Method for the Preparation of 18F-Labeled Aromatic Amino Acids from Nucleophilic [18F]Fluoride and Stannyl Precursors for Electrophilic Radiohalogenation. Molecules, 20(8), 13610-13637. [Link]
-
Wright, Z. V., et al. (2022). Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Science, 13(45), 13476-13481. [Link]
-
The applications and synthetic methods of β-amino sulfonyl fluorides. (n.d.). ResearchGate. Retrieved from [Link]
-
3-Chloroaniline. (n.d.). PubChem. Retrieved from [Link]
-
3-Amino-4-chlorobenzenesulphonyl fluoride. (n.d.). SIELC Technologies. Retrieved from [Link]
Sources
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- 2. Sulfonyl Fluorides - Enamine [enamine.net]
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- 4. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. CH371128A - Process for the preparation of disulfamylanilines - Google Patents [patents.google.com]
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- 11. Facile synthesis of sulfonyl fluorides from sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Solubility of Sulfonyl Fluoride Reagents
Welcome to the Technical Support Center for handling sulfonyl fluoride reagents. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges during their experiments. Sulfonyl fluorides are invaluable reagents in medicinal chemistry, chemical biology, and drug discovery, known for their unique balance of stability and reactivity.[1][2] However, their often hydrophobic nature can lead to poor solubility in many common reaction solvents, posing a significant hurdle to achieving successful and reproducible results.
This resource provides practical, experience-driven troubleshooting strategies and answers to frequently asked questions to help you overcome these challenges.
I. Frequently Asked Questions (FAQs)
Here we address common initial questions regarding the solubility of sulfonyl fluoride reagents.
Q1: My sulfonyl fluoride reagent won't dissolve in my chosen reaction solvent. What are my first steps?
When a sulfonyl fluoride reagent exhibits poor solubility, a systematic approach is key. Start with simple adjustments before moving to more complex solutions.
-
Re-evaluate Your Solvent Choice: The fundamental principle of "like dissolves like" is your first guide.[3] Sulfonyl fluorides, particularly aryl sulfonyl fluorides, are often non-polar. Ensure the polarity of your solvent matches that of your reagent. Common organic solvents like dimethyl sulfoxide (DMSO), methanol, and acetonitrile are often good starting points for many sulfonyl fluorides.[4] Conversely, they typically show low solubility in water.[4]
-
Increase the Solvent Volume: If practical, simply increasing the amount of solvent can sometimes be sufficient to dissolve the reagent and achieve the desired concentration for an efficient reaction rate.[3]
-
Gentle Heating: For many compounds, solubility increases with temperature.[5][6] Gentle warming of the mixture with stirring can often facilitate dissolution. However, be mindful of the thermal stability of your specific sulfonyl fluoride and other reaction components.
-
Particle Size Reduction: Decreasing the particle size of a solid reagent increases its surface area, which can improve the rate of dissolution.[7][8] This can be achieved through methods like grinding with a mortar and pestle.
Q2: I've tried the basic steps, but my sulfonyl fluoride is still not dissolving. What's next?
If initial troubleshooting fails, more advanced techniques may be necessary.
-
Co-solvent Systems: The use of a co-solvent is a powerful and widely used strategy to enhance the solubility of poorly soluble compounds.[7][9] A co-solvent is a water-miscible organic solvent added to the primary solvent to increase the solubility of a non-polar compound.[10] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[9] The goal is to create a solvent mixture with a polarity that is more favorable for your sulfonyl fluoride.
-
Sonication: Applying ultrasonic energy can help to break down solid aggregates and enhance the dissolution of your reagent.[3] This can be done using an ultrasonic bath or a probe sonicator.
Q3: How do I choose an appropriate co-solvent system?
The selection of a co-solvent system is guided by the principle of creating a solvent environment with an optimal polarity for your sulfonyl fluoride.[11] This often involves mixing a polar and a non-polar solvent.
-
Polar Aprotic Solvents: Solvents like DMSO and N,N-dimethylformamide (DMF) are powerful solvents for a wide range of organic compounds and can be excellent choices.[3]
-
Polar Protic Solvents: Alcohols such as ethanol and methanol are common co-solvents used to increase the solubility of non-polar compounds in aqueous solutions.[9]
A systematic screening of different co-solvents and their ratios is often the most effective approach.
Q4: Can the stability of my sulfonyl fluoride be affected by the solvent?
Yes, solvent choice can impact the stability of sulfonyl fluorides. While they are generally more stable than their sulfonyl chloride counterparts, they can still be susceptible to hydrolysis, especially in the presence of nucleophiles or under basic conditions.[12][13] The stability of the S-F bond can be influenced by both electronic and steric factors of the molecule itself.[14][15] It is crucial to consider the compatibility of your chosen solvent system with the specific sulfonyl fluoride you are using. Some studies have shown that certain substituted aryl sulfonyl fluorides exhibit greater stability in aqueous buffers.[16]
II. Troubleshooting Guide: Common Scenarios & Solutions
This section provides a scenario-based approach to troubleshooting common solubility issues.
| Scenario | Potential Cause | Recommended Solution(s) |
| Reagent precipitates out of solution upon addition of another reactant. | The addition of the second reactant has altered the polarity of the solvent mixture, reducing the solubility of the sulfonyl fluoride. | - Consider adding the sulfonyl fluoride solution to the other reactant solution, rather than the other way around. - Explore a different co-solvent system that is compatible with all reaction components.[9] |
| The reaction is sluggish or incomplete, even though the sulfonyl fluoride appears to be dissolved. | The concentration of the dissolved sulfonyl fluoride may be too low for an efficient reaction rate.[3] | - Increase the reaction temperature to potentially increase both solubility and reaction rate. - Explore alternative solvent systems that can achieve a higher concentration of the dissolved reagent. |
| The sulfonyl fluoride dissolves initially but then crashes out of solution over time. | The initial dissolution may have been a supersaturated state that is not stable. The compound has low solubility at the reaction temperature. | - Maintain a higher reaction temperature throughout the experiment.[3] - If heating is not an option, a co-solvent system that provides better long-term solubility is needed.[3] |
| Difficulty dissolving a sulfonyl fluoride for a reaction in an aqueous buffer. | Sulfonyl fluorides are generally hydrophobic and have low water solubility.[4] | - Employ a co-solvent such as DMSO or ethanol to increase solubility.[9] The final concentration of the co-solvent should be optimized to maintain the integrity of the biological system if applicable. |
III. Experimental Protocols
Here are detailed protocols for common techniques used to address solubility issues.
Protocol 1: Systematic Solvent Screening
This protocol outlines a methodical approach to identifying a suitable solvent or co-solvent system.
Objective: To determine the optimal solvent or solvent mixture for dissolving a poorly soluble sulfonyl fluoride reagent.
Materials:
-
Poorly soluble sulfonyl fluoride reagent
-
A selection of solvents with varying polarities (e.g., hexane, dichloromethane, acetone, ethanol, methanol, DMSO, DMF, water)[3]
-
Small vials or test tubes
-
Vortex mixer
-
Stir plate and stir bars
Procedure:
-
Preparation: Weigh a small, consistent amount of the sulfonyl fluoride reagent into several vials.
-
Solvent Addition: Add a measured volume of a single solvent to each vial to achieve a target concentration.
-
Initial Observation: Observe if the reagent dissolves at room temperature with gentle swirling.
-
Agitation: If not fully dissolved, vortex the vials for 1-2 minutes.
-
Heating: If the reagent remains insoluble, gently warm the vials on a stir plate with a stir bar. Be cautious not to exceed the boiling point of the solvent.
-
Co-solvent Screening: For promising single solvents that show partial solubility, create a matrix of co-solvent mixtures. For example, start with a 9:1 ratio of the primary solvent to a co-solvent and systematically vary the ratio (e.g., 4:1, 1:1).
-
Record Observations: Carefully document the solubility of the reagent in each solvent and co-solvent mixture at different temperatures.
Protocol 2: Solubility Enhancement via Sonication
This protocol describes the use of sonication to aid in the dissolution of a challenging sulfonyl fluoride.
Objective: To use ultrasonic energy to increase the rate and extent of dissolution.
Materials:
-
Poorly soluble sulfonyl fluoride reagent
-
Chosen solvent or co-solvent system
-
Appropriate reaction vessel
-
Ultrasonic bath or probe sonicator
Procedure:
-
Preparation: Add the sulfonyl fluoride reagent and the chosen solvent to the reaction vessel.[3]
-
Sonication:
-
Ultrasonic Bath: Place the reaction vessel in the ultrasonic bath.[3]
-
Probe Sonicator: Immerse the tip of the probe sonicator into the mixture, ensuring it does not touch the sides of the vessel.
-
-
Operation: Turn on the sonicator. The power and duration will depend on the specific reagent and solvent.[3]
-
Monitoring: Visually monitor the dissolution of the solid.[3]
-
Completion: Continue sonication until the solid is fully dissolved or no further change is observed.[3]
-
Proceed with Reaction: Once dissolved, proceed with the subsequent steps of your experiment.
IV. Visualizations
Decision-Making Workflow for Solubility Troubleshooting
The following diagram illustrates a logical progression for addressing poor solubility of sulfonyl fluoride reagents.
Caption: Co-solvents create a more favorable environment for dissolution.
V. References
-
ResearchGate. Solubility and Thermodynamic Properties of Sulfuryl Fluoride in Some Biobased Citrate Derivatives | Request PDF. [Link]
-
Wikipedia. Cosolvent. [Link]
-
Solubility of Things. Tosyl fluoride. [Link]
-
ResearchGate. Solubility and thermodynamic properties of sulfuryl fluoride in water. [Link]
-
ACS Publications. An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry | Molecular Pharmaceutics. [Link]
-
National Institutes of Health. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. [Link]
-
American Pharmaceutical Review. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
ResearchGate. Strategies to Address Low Drug Solubility in Discovery and Development. [Link]
-
ResearchGate. Solubilities of sulfuryl fluoride in propylene carbonate, tributyl phosphate and N-methylpyrrolidone | Request PDF. [Link]
-
ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. [Link]
-
Reddit. Reaction intermediate being poorly soluble - any workarounds? : r/Chempros. [Link]
-
ResearchGate. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]
-
MDPI. Synthetic Routes to Arylsulfonyl Fluorides. [Link]
-
MDPI. Engineered PVA Hydrogel as a Universal Platform for Developing Stable and Sensitive Microbial BOD-Biosensors. [Link]
-
National Institutes of Health. Ionic Liquids Containing the Sulfonyl Fluoride Moiety: Integrating Chemical Biology with Materials Design. [Link]
-
YouTube. Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. [Link]
-
PubMed Central. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]
-
Chinese Chemical Letters. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. [Link]
-
World Journal of Biology and Pharmaceutical Sciences. Solubility enhancement techniques: A comprehensive review. [Link]
-
University of Rochester Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
-
ResearchGate. Chemical and biology of Sulfur Fluoride Exchange (SuFEx) Click Chemistry for Drug Discovery | Request PDF. [Link]
-
RSC Publishing. Sulfonyl fluorides as privileged warheads in chemical biology. [Link]
-
RSC Publishing. Facile synthesis of sulfonyl fluorides from sulfonic acids. [Link]
-
ResearchGate. An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. [Link]
-
Ascendia Pharma. A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. [Link]
-
Organic Chemistry Portal. Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. [Link]
-
PubMed. Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. [Link]
-
PubMed. An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. [Link]
-
University of Rochester Department of Chemistry. Troubleshooting: I Cant Reproduce an Earlier Experiment! [Link]
-
ResearchGate. Application of Sulfonyl Fluorides in Organic Transformation | Request PDF. [Link]
-
National Institutes of Health. Advances in sulfonyl exchange chemical biology: expanding druggable target space. [Link]
-
Chemistry LibreTexts. Solubility and Factors Affecting Solubility. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. wjbphs.com [wjbphs.com]
- 11. materials.alfachemic.com [materials.alfachemic.com]
- 12. mdpi.com [mdpi.com]
- 13. Ionic Liquids Containing the Sulfonyl Fluoride Moiety: Integrating Chemical Biology with Materials Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Mitigate Sulfonyl Fluoride Hydrolysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfonyl fluoride (-SO₂F) compounds. This guide is designed to provide in-depth, practical solutions to a common challenge encountered in the lab: the hydrolysis of the sulfonyl fluoride group. As a functional group of immense interest in covalent probe discovery, chemical biology, and drug design, understanding and controlling its stability is paramount for experimental success.[1][2]
This resource moves beyond simple protocols to explain the underlying chemical principles, offering a robust framework for troubleshooting and optimizing your experimental design.
Frequently Asked Questions (FAQs)
Q1: My sulfonyl fluoride probe is degrading in my aqueous buffer. What's happening at a molecular level?
A: You're observing hydrolysis, a reaction where water acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl fluoride group. This results in the cleavage of the highly stable sulfur-fluoride (S-F) bond and the formation of a sulfonic acid (-SO₃H) and a benign fluoride ion.[3][4]
The perceived stability of sulfonyl fluorides in aqueous environments is often "context-dependent."[5] While generally more resistant to hydrolysis than their sulfonyl chloride counterparts, their stability can be significantly influenced by the specific microenvironment.[5][6] Factors like pH, temperature, and the electronic properties of the molecule itself play a crucial role.
Here is a diagram illustrating the general mechanism of hydrolysis:
Caption: General mechanism of sulfonyl fluoride hydrolysis.
Q2: I'm designing a new sulfonyl fluoride probe. How can I predict and improve its hydrolytic stability?
A: The stability of the S-F bond is greatly influenced by the electronic and steric environment of the molecule.[7][8] Here are key considerations for enhancing stability:
-
Electronic Effects: Electron-donating groups on an aryl ring attached to the sulfonyl fluoride can help to stabilize the S-F bond.[8] Conversely, strong electron-withdrawing groups can increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack by water.
-
Steric Hindrance: Bulky groups positioned near the sulfonyl fluoride moiety can physically shield it from water molecules, thereby slowing down the rate of hydrolysis.[8] For instance, di-tert-butyl groups have been suggested to provide protection and prevent hydrolysis of the sulfur-fluorine bond.[7]
-
Molecular Scaffolding: The overall structure of your molecule plays a significant role. Studies have shown that incorporating the sulfonyl fluoride into certain heterocyclic systems or substituting it at different positions on an aromatic ring can dramatically alter its stability.[9][10] For example, some substituted benzamide-sulfonyl fluorides exhibit significantly increased stability in buffer solutions.[9]
Troubleshooting Guides
Issue 1: Rapid degradation of my compound in physiological buffer (e.g., PBS at pH 7.4).
Root Cause Analysis: Physiological pH can be sufficiently basic to promote hydrolysis, especially for activated sulfonyl fluorides. The rate of hydrolysis is often pH-dependent.
Solutions:
-
Buffer Optimization:
-
Lowering pH: If your experimental design allows, working at a slightly lower pH (e.g., pH 6.0-6.5) can significantly reduce the rate of hydrolysis.
-
Buffer Composition: Be mindful of buffer components that might act as nucleophiles or catalysts. For example, acetate ions can catalyze the hydrolysis of aryl sulfonyl fluorides.[11] Consider using non-nucleophilic buffers like HEPES or MES.
-
-
Temperature Control:
-
Hydrolysis is a chemical reaction with a rate that is dependent on temperature. Whenever possible, perform experiments at lower temperatures (e.g., 4 °C) to slow down the degradation process.
-
-
Stock Solution Preparation and Storage:
-
Prepare concentrated stock solutions in an anhydrous organic solvent (e.g., DMSO, DMF).
-
Store stock solutions at -20 °C or -80 °C in tightly sealed vials to minimize exposure to atmospheric moisture.
-
On the day of the experiment, dilute the stock solution into your aqueous buffer immediately before use.
-
Experimental Protocol: Assessing Hydrolytic Stability
This protocol allows you to quantify the stability of your sulfonyl fluoride compound under various buffer conditions.
-
Preparation:
-
Prepare buffers of interest (e.g., PBS at pH 7.4, MES at pH 6.5, and a bicarbonate buffer at pH 8.5).
-
Prepare a concentrated stock solution of your sulfonyl fluoride compound in anhydrous DMSO.
-
-
Incubation:
-
Dilute the stock solution to a final concentration (e.g., 100 µM) in each of the prepared buffers in separate vials.
-
Incubate the solutions at a constant temperature (e.g., room temperature or 37 °C).
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each vial.
-
Quench any further reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
-
Quantification:
-
Analyze the samples by LC-MS to determine the remaining concentration of the parent sulfonyl fluoride compound and the appearance of the sulfonic acid hydrolysis product.
-
-
Data Analysis:
-
Plot the percentage of the remaining sulfonyl fluoride against time for each buffer condition to determine the half-life (t₁₂) of your compound.
-
Data Summary Table:
| Compound Class | Substituent | Buffer (pH) | Temperature (°C) | Approximate Half-life (t₁₂) |
| Benzamide-SO₂F | Unsubstituted | PBS (7.4) | 25 | < 1 hour[9] |
| Benzamide-SO₂F | Methoxy-substituted | PBS (7.4) | 25 | > 24 hours[9] |
| Benzyl-SO₂F | Unsubstituted | PBS (7.4) | 25 | > 24 hours[9] |
| Aryl Fluorosulfate | - | PBS (8.0) | 25 | Negligible hydrolysis over 24h[12] |
Issue 2: Inconsistent results in cell-based assays.
Root Cause Analysis: The complex intracellular environment, with its myriad of nucleophiles (e.g., glutathione, amino acids), can lead to both hydrolysis and off-target reactions.[13] Furthermore, the stability of the compound in the cell culture medium prior to cell entry is a critical factor.
Solutions:
-
Minimize Incubation Time in Media: Add the sulfonyl fluoride compound to the cell culture medium immediately before treating the cells to reduce the time it spends in an aqueous environment where hydrolysis can occur.
-
Control for Non-specific Reactivity:
-
Include a control compound that lacks the sulfonyl fluoride warhead to assess the baseline cellular response.[9]
-
Consider using a "scrambled" or less reactive analogue of your probe to distinguish between specific target engagement and non-specific reactivity.
-
-
Workflow for Cell-Based Assays:
Caption: Optimized workflow for cell-based assays with sulfonyl fluoride probes.
Advanced Concepts in Sulfonyl Fluoride Chemistry
The "SuFEx" Revolution
The development of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has highlighted the unique reactivity of the S-F bond.[14][15][16] While remarkably stable, its reactivity can be "unleashed" under specific conditions, often catalyzed by bases or in the presence of silyl-protected nucleophiles.[14][17] This dual nature of stability and latent reactivity is what makes sulfonyl fluorides so powerful.[16] Understanding the principles of SuFEx can provide deeper insights into how to control the reactivity of your probes.
Beyond Hydrolysis: Reactivity with Biological Nucleophiles
It's important to remember that water is not the only nucleophile your compound will encounter. Sulfonyl fluorides can react with various nucleophilic amino acid residues, including lysine, tyrosine, histidine, serine, and threonine.[1][13] The rate of reaction with these residues often correlates with the rate of hydrolysis.[12] This means that highly reactive probes that are more susceptible to hydrolysis may also exhibit greater off-target reactivity. The goal is to find a "sweet spot" of balanced reactivity and stability for your specific application.[1]
Concluding Remarks
The successful application of sulfonyl fluoride probes hinges on a thorough understanding of their stability and reactivity. By carefully considering molecular design, optimizing experimental conditions, and employing rigorous controls, researchers can effectively mitigate the challenges of hydrolysis and harness the full potential of this versatile functional group. This guide provides a foundation for troubleshooting and a framework for rational experimental design. For further in-depth reading, the references below offer a wealth of information on the synthesis, reactivity, and application of sulfonyl fluorides.
References
-
Grimster, N. P., et al. (2013). Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. Journal of the American Chemical Society. Available at: [Link]
-
Li, G., et al. (2020). Sulfur fluoride exchange. National Institutes of Health. Available at: [Link]
-
Santoprizon, A., et al. (2021). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. National Institutes of Health. Available at: [Link]
-
Moses, J. E. (2021). Sulfur Fluoride Exchange (SuFEx). Monash University. Available at: [Link]
-
Narayan, R., & Vong, K. (2016). Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. ChemInform. Available at: [Link]
-
Niu, B., et al. (2020). Accelerated SuFEx Click Chemistry For Modular Synthesis. National Institutes of Health. Available at: [Link]
-
Gemoets, H. P. L., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society. Available at: [Link]
-
National Institutes of Health. Sulfuryl fluoride. PubChem. Available at: [Link]
-
Chem-Station. (2014). Sulfonyl Protective Groups. Available at: [Link]
-
Tota, A., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. MDPI. Available at: [Link]
-
Ball, N. D., & Willis, M. C. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry. Available at: [Link]
-
Zhang, Y., et al. (2023). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. Available at: [Link]
-
Pound, A., et al. (2022). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. National Center for Biotechnology Information. Available at: [Link]
-
Request PDF. (n.d.). Electrochemical Synthesis of Sulfonyl Fluorides from Sulfonyl Hydrazides. Available at: [Link]
-
Reitti, M., & Kuttruff, C. A. (2022). Facile Synthesis of Sulfonyl Fluorides from Sulfonic Acids. ResearchGate. Available at: [Link]
-
Zare, A., & Moses, J. E. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Publishing. Available at: [Link]
-
ResearchGate. (n.d.). Examples of molecules containing sulfonyl fluoride moieties. Available at: [Link]
-
Potash, S. J., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Available at: [Link]
-
Ball, N. D., & Willis, M. C. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. PubMed. Available at: [Link]
-
Ábrányi-Balogh, P., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. National Institutes of Health. Available at: [Link]
-
Al-Faiyz, Y. S. S., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PubMed Central. Available at: [Link]
-
Request PDF. (n.d.). Sulfonyl Fluoride-Based Prosthetic Compounds as Potential 18F Labelling Agents. Available at: [Link]
-
Semantics Scholar. (n.d.). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Available at: [Link]
-
Niu, B., et al. (2023). Advances in the construction of diverse SuFEx linkers. National Science Review. Available at: [Link]
-
Gembus, V. M., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. ACS Publications. Available at: [Link]
-
Parker, C. G. (2021). Advances in sulfonyl exchange chemical biology: expanding druggable target space. National Institutes of Health. Available at: [Link]
-
ResearchGate. (n.d.). Applications of Sulfonyl Fluorides. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Available at: [Link]
Sources
- 1. Sulfonyl Fluorides - Enamine [enamine.net]
- 2. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 14. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research.monash.edu [research.monash.edu]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buffer Conditions for Covalent Labeling Experiments
Welcome to the technical support center for covalent labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting advice for optimizing buffer conditions, a critical determinant of success in covalent labeling workflows coupled with mass spectrometry (CL-MS).
Introduction to Covalent Labeling Buffer Optimization
Covalent labeling is a powerful technique for probing protein structure, dynamics, and interactions.[1][2] The success of these experiments hinges on the precise control of the reaction environment, with the buffer composition playing a pivotal role. An optimized buffer ensures the stability of the target protein, the reactivity of the labeling reagent, and the specificity of the modification. Conversely, suboptimal buffer conditions can lead to a host of problems, including poor labeling efficiency, non-specific modifications, and even protein precipitation. This guide provides a comprehensive overview of how to navigate the complexities of buffer optimization to achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Which buffer should I choose for my covalent labeling experiment?
The choice of buffer is critical as some common laboratory buffers contain nucleophilic groups that can compete with the protein for reaction with the labeling reagent, thereby reducing labeling efficiency.[3][4]
-
Recommended Buffers: Buffers with non-nucleophilic components are generally preferred. Good choices include:
-
MOPS (3-(N-morpholino)propanesulfonic acid): A commonly recommended buffer for reagents like diethylpyrocarbonate (DEPC).[3][4]
-
Phosphate-Buffered Saline (PBS): Widely used and generally compatible with many covalent labeling reagents.[3][4]
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): Another suitable non-nucleophilic buffer.
-
-
Buffers to Avoid: Buffers containing primary or secondary amines can be problematic.
The ideal buffer should also maintain the native structure and function of your protein of interest. It is always advisable to perform initial compatibility tests with your specific protein and labeling reagent.
Q2: How does pH affect my covalent labeling experiment?
pH is a master variable in covalent labeling experiments, influencing both the protein and the labeling reagent.
-
Protein Stability and Conformation: Most proteins have an optimal pH range for stability. Deviations from this range can lead to denaturation, exposing residues that are normally buried and leading to non-native labeling patterns.[6][7][8][9] The pH of the buffer should be chosen to maintain the protein in its native conformational state. It is recommended to choose a pH that is at least one unit away from the protein's isoelectric point (pI) to maintain its solubility.[]
-
Residue Reactivity: The reactivity of amino acid side chains is pH-dependent. For example, the nucleophilicity of lysine's epsilon-amino group and histidine's imidazole ring is significantly higher when they are deprotonated at higher pH values. Therefore, the efficiency of labeling these residues with electrophilic reagents will increase with pH.
-
Reagent Stability: The stability of the labeling reagent itself can be pH-dependent. For instance, N-hydroxysuccinimide (NHS) esters are more susceptible to hydrolysis at higher pH, which can reduce the effective concentration of the reagent available for labeling.[11]
A pH titration experiment is often a valuable step in optimizing your labeling protocol to find the sweet spot that balances protein stability, residue reactivity, and reagent stability.
Q3: Can I include additives like salts or detergents in my buffer?
Yes, but their inclusion must be carefully considered.
-
Salts: The ionic strength of the buffer, modulated by the salt concentration, is important for protein solubility and stability.[12] Moderate salt concentrations (e.g., 150 mM NaCl) are often used to mimic physiological conditions and prevent protein aggregation. However, very high salt concentrations can sometimes interfere with certain labeling reactions or subsequent mass spectrometry analysis.
-
Detergents: For membrane proteins, detergents are essential for solubilization and maintaining their native structure.[2] Non-ionic detergents like Tween-20 can also be used at low concentrations to reduce non-specific binding.[13] It is crucial to ensure that the chosen detergent is compatible with both the labeling chemistry and downstream analytical methods.
-
Reducing Agents: Additives like dithiothreitol (DTT) or β-mercaptoethanol are often used to prevent oxidation and maintain cysteine residues in a reduced state. However, these reagents are highly nucleophilic and will react with electrophilic labeling reagents, so they should be avoided in the labeling buffer.[3][4] If disulfide bond reduction is necessary, it should be performed prior to labeling, followed by removal of the reducing agent.
-
Denaturants: In some applications, denaturants like urea or guanidine hydrochloride (GdnHCl) are used to unfold the protein and label all accessible residues.[14][15][16][17][18][19] It's important to note that GdnHCl is a stronger denaturant than urea.[16] The choice between them can depend on the specific protein and the desired extent of unfolding.[17] Be aware that urea solutions can decompose to form ammonium cyanate, which can carbamylate lysine residues.[16]
Q4: How do I stop the labeling reaction at a specific time point?
Quenching the reaction is a critical step to ensure that the labeling is stopped precisely at the desired time, which is particularly important for kinetic studies.[3]
-
Quenching Reagents: A quenching reagent is a small molecule with a highly nucleophilic group that reacts with and consumes the excess labeling reagent. Common quenching reagents include:
The quenching reagent should be added at a concentration significantly higher than the initial labeling reagent concentration to ensure rapid and complete quenching.
Troubleshooting Guide
Problem 1: Low or No Labeling Detected
| Potential Cause | Recommended Solution |
| Inactive Labeling Reagent | Ensure the labeling reagent is fresh and has been stored correctly. Some reagents are sensitive to hydrolysis and should be prepared fresh.[3] |
| Nucleophilic Buffer Components | The buffer contains primary or secondary amines (e.g., Tris) that are reacting with the labeling reagent. Switch to a non-nucleophilic buffer like MOPS or PBS.[3][4] |
| Incorrect pH | The pH of the buffer may not be optimal for the reactivity of the target amino acid side chains. Perform a pH titration to determine the optimal pH for your specific protein and reagent. |
| Insufficient Reagent Concentration | The molar excess of the labeling reagent over the protein is too low. Increase the concentration of the labeling reagent. However, be cautious of over-labeling.[21] |
| Protein Aggregation/Precipitation | The protein may have precipitated out of solution, making it unavailable for labeling. Check for precipitation after the labeling reaction. Optimize buffer conditions (pH, salt concentration) to improve protein solubility.[22] |
Problem 2: High Background or Non-Specific Labeling
| Potential Cause | Recommended Solution |
| Over-labeling | The concentration of the labeling reagent is too high, or the reaction time is too long, leading to modifications at non-specific sites and potentially perturbing the protein's structure.[3][4][21] Reduce the reagent concentration or shorten the reaction time. |
| Protein Denaturation | The buffer conditions are causing the protein to partially or fully unfold, exposing residues that are not solvent-accessible in the native state. Verify the structural integrity of your protein in the chosen buffer using techniques like circular dichroism (CD) spectroscopy.[15] |
| Inefficient Quenching | The quenching step is not effectively stopping the reaction, allowing the labeling to continue. Increase the concentration of the quenching reagent or switch to a more efficient one. |
Problem 3: Protein Precipitation During or After Labeling
| Potential Cause | Recommended Solution |
| Modification-Induced Precipitation | The covalent modification alters the physicochemical properties of the protein (e.g., charge, hydrophobicity), leading to reduced solubility.[22] Try labeling at a lower molar ratio of reagent to protein. |
| Suboptimal Buffer Conditions | The pH or ionic strength of the buffer is not optimal for maintaining the solubility of the labeled protein. Re-evaluate the buffer composition, including pH and salt concentration. |
| High Protein Concentration | The concentration of the protein is too high, increasing the likelihood of aggregation and precipitation, especially after labeling. Perform the labeling reaction at a lower protein concentration. |
Experimental Protocols
Protocol 1: Buffer Screening for Optimal Labeling
This protocol outlines a general workflow for screening different buffer conditions to identify the optimal one for your covalent labeling experiment.
-
Prepare a set of buffers: Prepare small volumes of a range of non-nucleophilic buffers (e.g., PBS, MOPS, HEPES) at different pH values (e.g., 6.5, 7.4, 8.0).
-
Aliquoting the protein: Aliquot your protein of interest into separate tubes.
-
Buffer exchange: Exchange the buffer of each protein aliquot into one of the prepared screening buffers using a suitable method like dialysis or spin columns.
-
Perform the labeling reaction: Add the covalent labeling reagent to each tube at a fixed concentration and for a fixed amount of time. Include a no-labeling control for each buffer condition.
-
Quench the reaction: Stop the reaction by adding a suitable quenching reagent.
-
Analyze the labeling efficiency: Use an appropriate analytical technique, such as mass spectrometry, to determine the extent of labeling in each buffer condition.[3][4]
-
Assess protein integrity: Check for any signs of protein precipitation or aggregation in each buffer.
Protocol 2: pH Optimization
-
Select a buffer: Choose a non-nucleophilic buffer that showed good performance in the initial screen.
-
Prepare buffers at different pH values: Prepare a series of the chosen buffer with a range of pH values around the expected optimum (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0, 8.5).
-
Perform labeling reactions: Carry out the labeling reaction in each of the prepared buffers, keeping all other parameters (protein concentration, reagent concentration, time, temperature) constant.
-
Quench and analyze: Quench the reactions and analyze the extent of labeling as described in the buffer screening protocol.
-
Plot the results: Plot the labeling efficiency against pH to identify the optimal pH for your experiment.
Visualizations
Workflow for Buffer Optimization
Caption: A typical workflow for screening and optimizing buffer conditions.
Impact of Nucleophilic vs. Non-Nucleophilic Buffers
Caption: The competitive effect of nucleophilic buffers on labeling efficiency.
References
-
Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry - JoVE. [Link]
-
Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry - PMC - NIH. [Link]
-
Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions - PMC - NIH. [Link]
-
Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - ScienceDirect. [Link]
-
Best Practices for Design and Characterization of Covalent Chemical Probes - Royal Society of Chemistry. [Link]
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Covalent Labeling with Isotopically Encoded Reagents for Faster Structural Analysis of Proteins by Mass Spectrometry - PMC - NIH. [Link]
-
CHAPTER 4. Best Practices for Design and Characterization of Covalent Chemical Probes - ResearchGate. [Link]
-
Covalent Labeling of Nucleic Acids - PMC - PubMed Central. [Link]
-
Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - University of Oxford. [Link]
-
Covalent Labeling-Mass Spectrometry provides a molecular understanding of non-covalent polymer-protein complexation - PMC - NIH. [Link]
-
Membrane Protein Structures and Interactions from Covalent Labeling Coupled with Mass Spectrometry - PMC - PubMed Central. [Link]
-
Covalent Labeling Techniques for Characterizing Higher Order Structure of Monoclonal Antibodies - ACS Publications. [Link]
-
A 'quenchergenic' chemoselective protein labeling strategy - PMC. [Link]
-
Has anyone worked with Alexa labeling using guanidine as a medium for a protein? - ResearchGate. [Link]
-
Covalent labeling and mass spectrometry reveal subtle higher order structural changes for antibody therapeutics - Taylor & Francis Online. [Link]
-
Buffer Compatibility - Merck Millipore. [Link]
-
Troubleshooting and optimizing lab experiments - YouTube. [Link]
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Determining optimal buffer concentration and compatibility for high-throughput intact protein analysis - SCIEX. [Link]
-
Which one is better for protein denaturation Guanidine or Urea? - ResearchGate. [Link]
-
Protein denaturation with guanidine hydrochloride or urea provides a different estimate of stability depending on the contributions of electrostatic interactions - NIH. [Link]
-
Protein stabilization by urea and guanidine hydrochloride - PubMed. [Link]
-
Importance of Nucleophiles in the Formation of Covalent Bond - Longdom Publishing. [Link]
-
Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC - NIH. [Link]
-
Differences in the pathways of proteins unfolding induced by urea and guanidine hydrochloride: molten globule state and aggregates - PubMed. [Link]
-
How Do You Select The Appropriate Buffer For SPR Experiments? - Chemistry For Everyone. [Link]
-
5 Ingredients for the Perfect Protein Purification Buffer - YouTube. [Link]
-
A Report on Reagents and its Quenching Methods - Open Access Journals. [Link]
-
How Does PH Affect The Primary Structure Of A Protein? - Chemistry For Everyone. [Link]
-
9.3: Amino Acids, Proteins, and pH - Chemistry LibreTexts. [Link]
-
Effects of Different pH Levels on the Structural and Functional Properties of Proteins of Phaeodactylum tricornutum - MDPI. [Link]
-
Proteins and pH relationship? - Reddit. [Link]
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- 1. Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Controlling the Reactivity of 4-Amino-3-chlorobenzenesulfonyl Fluoride
Welcome to the technical support center for 4-Amino-3-chlorobenzenesulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) for your experiments involving this versatile reagent. Our goal is to empower you with the knowledge to control its reactivity and achieve successful outcomes in your synthetic endeavors.
Introduction: Understanding the Reactivity of this compound
This compound is a trifunctional aromatic compound featuring an amino (-NH2) group, a chloro (-Cl) group, and a sulfonyl fluoride (-SO2F) group. The interplay of these functionalities dictates its reactivity. The amino group is an activating, ortho-, para-directing group, while the chloro and sulfonyl fluoride groups are deactivating, meta-directing groups. This electronic push-pull relationship, along with the steric environment, presents both opportunities and challenges in chemical synthesis.
The primary reactive site for nucleophilic attack is the sulfonyl fluoride, which is a key precursor for the synthesis of sulfonamides, a privileged scaffold in medicinal chemistry. However, the nucleophilic amino group can interfere with desired reactions, and the overall stability of the molecule under various conditions must be considered. This guide will address these complexities in a practical, problem-solving format.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Low or No Yield of the Desired Sulfonamide
Question: I am reacting this compound with a primary/secondary amine to synthesize a sulfonamide, but I am observing a very low yield or no product at all. What are the potential causes and how can I improve my reaction?
Answer: Low yields in sulfonamide synthesis are a common problem that can arise from several factors. Here is a systematic approach to troubleshooting this issue:
1. Assess Reagent Quality and Reaction Conditions:
-
Moisture is the Enemy: Sulfonyl halides, including fluorides, can be susceptible to hydrolysis, which converts them to the unreactive sulfonic acid.[1] Ensure all glassware is oven-dried, and use anhydrous solvents.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[1]
-
Amine Nucleophilicity: The reactivity of your amine is crucial. Electron-deficient or sterically hindered amines are less nucleophilic and will react more slowly.[2]
-
Base Selection: A suitable base is required to neutralize the hydrofluoric acid (HF) byproduct. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is a good starting point.[1] Pyridine can also be used and may act as a nucleophilic catalyst in some cases.
2. Optimize Reaction Parameters:
| Parameter | Recommendation | Rationale |
| Temperature | If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-60 °C). | Increased temperature can overcome the activation energy barrier, especially with less reactive amines.[2] |
| Solvent | Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN) are generally good choices.[1] | These solvents will not compete with the amine nucleophile and are less likely to participate in side reactions. |
| Catalyst | For particularly challenging couplings, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can be beneficial. | DMAP can form a more reactive sulfonyl-DMAP intermediate, accelerating the reaction.[2] |
3. Consider the Reactivity of Sulfonyl Fluoride vs. Chloride:
-
Sulfonyl fluorides are generally more stable than their chloride counterparts but can be less reactive.[2][3] If your reaction is still not proceeding, and a sulfonyl chloride version of your starting material is available, it may be a more reactive alternative, though greater care must be taken to exclude moisture.[3]
Issue 2: Formation of Multiple Products and Side Reactions
Question: My reaction is producing a complex mixture of products, and I am struggling to isolate my desired sulfonamide. What are the likely side reactions, and how can I improve the selectivity?
Answer: The presence of the free amino group on this compound is a common source of side reactions. Here’s how to address this:
1. The Problem of Self-Polymerization:
The nucleophilic amino group of one molecule can react with the electrophilic sulfonyl fluoride of another, leading to oligomers or polymers. This is especially problematic if the reaction conditions are forcing.
2. Protecting the Amino Group:
To prevent self-reaction and other unwanted side reactions involving the amino group, it is often necessary to protect it before performing the sulfonylation.[4]
-
Common Protecting Groups for Amines:
-
Acetyl (Ac): Introduced using acetyl chloride or acetic anhydride. It is stable to many reaction conditions and can be removed under acidic or basic hydrolysis.
-
tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (Boc2O). It is stable to a wide range of conditions but is easily removed with mild acid (e.g., trifluoroacetic acid in DCM).[5]
-
Benzyloxycarbonyl (Cbz): Introduced using benzyl chloroformate. It is stable to many conditions and is typically removed by catalytic hydrogenation.[5]
-
Experimental Protocol: Acetyl Protection of this compound
-
Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Add a base, such as pyridine or triethylamine (1.2 equivalents).
-
Cool the mixture in an ice bath.
-
Slowly add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Perform an aqueous workup to remove the base and any excess acetylating agent.
-
Dry the organic layer, concentrate, and purify the resulting N-acetylated product, typically by recrystallization or column chromatography.
Workflow for Selective Sulfonamide Synthesis
Sources
Validation & Comparative
A Comparative Guide to Validating Target Engagement of 4-Amino-3-chlorobenzenesulfonyl Fluoride and Other Covalent Probes
For researchers, scientists, and drug development professionals, the validation of target engagement is a cornerstone of robust chemical biology and drug discovery. Covalent probes, such as 4-Amino-3-chlorobenzenesulfonyl fluoride, offer unique advantages in terms of potency and duration of action, but unequivocally demonstrating their interaction with the intended target in a complex cellular environment is paramount. This guide provides an in-depth comparison of modern techniques for validating the target engagement of sulfonyl fluoride-based probes and other covalent modifiers, grounded in experimental data and field-proven insights.
The Nature of this compound as a Covalent Probe
This compound belongs to the class of sulfonyl fluoride electrophiles, which have gained prominence as versatile tools in chemical biology.[1] The sulfonyl fluoride moiety (SO₂F) is a privileged warhead due to its optimal balance of aqueous stability and reactivity towards a range of nucleophilic amino acid residues.[1] Unlike more common cysteine-directed electrophiles, sulfonyl fluorides can target serine, threonine, tyrosine, lysine, and histidine residues within a protein's binding pocket.[2][3] This broad reactivity expands the scope of the "druggable" proteome.
The specific substitution pattern of this compound—with an amino and a chloro group on the aromatic ring—will influence its binding affinity and selectivity for particular protein targets. While the precise targets of this specific molecule are not extensively documented in public literature, its chemical structure suggests potential applications as an inhibitor of enzymes such as serine proteases or protein kinases, which are known to be targeted by sulfonyl fluoride-based compounds.[4][5][6]
This guide will use this compound as a representative sulfonyl fluoride probe to illustrate the principles and methodologies for validating target engagement.
Core Methodologies for Validating Covalent Target Engagement
The central challenge in validating target engagement is to distinguish specific, covalent modification of the intended target from non-specific interactions and off-target effects. The following techniques provide orthogonal approaches to address this challenge, each with its own set of strengths and limitations.
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing target engagement in a cellular context without the need for modifying the probe or the target protein.[7][8][9] The principle is based on the ligand-induced stabilization of a target protein, which leads to an increase in its melting temperature.[3]
Workflow:
Data Interpretation: A positive result is observed as a shift in the melting curve of the target protein to a higher temperature in the presence of the covalent probe compared to the vehicle control. This indicates that the binding of the probe has stabilized the protein against thermal denaturation.
Variations:
-
Mass Spectrometry-based Thermal Proteome Profiling (TPP): This high-throughput version of CETSA allows for the unbiased identification of targets and off-targets across the entire proteome.[7]
-
Real-Time CETSA (RT-CETSA): This newer iteration offers higher throughput and can capture the full aggregation profile from a single sample, potentially detecting engagement with compounds having faster off-rates.[2]
Activity-Based Protein Profiling (ABPP)
Activity-Based Protein Profiling (ABPP) is a chemoproteomic technique that utilizes chemical probes to assess the functional state of enzymes in complex biological systems.[1][10][11] For covalent inhibitors like this compound, a "clickable" analogue, typically bearing a terminal alkyne or azide, is synthesized. This allows for the subsequent attachment of a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging) via click chemistry.[12][13]
Workflow:
Competitive ABPP: To confirm that the probe binds to the same site as the original unlabeled compound, a competition experiment is performed. Cells are pre-treated with an excess of the unlabeled this compound before adding the clickable probe. A reduction in the signal from the probe-labeled targets indicates specific binding.
Kinobeads Competition Binding Assay
For kinase targets, the Kinobeads assay is a powerful chemical proteomics tool for profiling inhibitor selectivity and affinity.[14] This method uses beads functionalized with a cocktail of broad-spectrum, immobilized kinase inhibitors to capture a large portion of the kinome from a cell lysate.
Workflow:
Data Interpretation: The binding of this compound to its target kinases will prevent them from binding to the kinobeads. By quantifying the amount of each kinase that remains on the beads at different inhibitor concentrations, dose-response curves can be generated, and apparent dissociation constants (Kdapp) can be determined for numerous kinases simultaneously.
Comparison of Target Engagement Validation Methods
| Feature | Cellular Thermal Shift Assay (CETSA) | Activity-Based Protein Profiling (ABPP) | Kinobeads Competition Binding |
| Principle | Ligand-induced thermal stabilization of the target protein.[3][7] | Covalent labeling of active enzyme sites by a reactive probe.[1][11] | Competition for binding to immobilized broad-spectrum inhibitors.[14] |
| Probe/Compound Modification | Not required.[9] | Requires synthesis of a "clickable" analogue of the compound.[12][13] | Not required for the compound of interest. |
| Cellular Context | Can be performed in intact cells and tissues.[9] | Can be performed in live cells or lysates. | Typically performed in cell lysates.[15] |
| Throughput | Moderate (Western blot) to high (TPP, RT-CETSA).[2][7] | High, especially when coupled with quantitative proteomics. | High, suitable for profiling many kinases simultaneously. |
| Primary Output | Thermal shift (ΔTm), indicating target stabilization. | Identification and quantification of covalently labeled proteins. | Dose-response curves and apparent dissociation constants (Kdapp). |
| Key Advantage | Label-free and applicable to a wide range of targets. | Provides direct evidence of covalent modification and can identify the site of labeling. | Unbiased profiling of a large portion of the kinome.[14] |
| Key Limitation | Not all ligand binding events result in a measurable thermal shift. | Requires chemical synthesis of a probe, which may alter its properties. | Primarily applicable to ATP-competitive kinase inhibitors; not suitable for allosteric inhibitors. |
| Application to Sulfonyl Fluorides | Well-suited for validating target stabilization upon covalent modification. | Ideal for identifying targets of sulfonyl fluoride probes and confirming the covalent nature of the interaction.[12][13] | Excellent for assessing the selectivity of a sulfonyl fluoride-based kinase inhibitor against the kinome. |
Experimental Protocols
Protocol 1: Western Blot-based CETSA
-
Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Treat cells with various concentrations of this compound or vehicle control for the desired time at 37°C.
-
Heat Challenge: Aliquot cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a PCR machine, followed by cooling to room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of lysis buffer with protease inhibitors.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Protein Quantification and Analysis: Collect the supernatant and determine the protein concentration. Analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific to the putative target protein.
-
Data Analysis: Quantify the band intensities at each temperature for both treated and control samples. Plot the percentage of soluble protein as a function of temperature to generate melting curves and determine the Tm.
Protocol 2: Competitive ABPP with a Clickable Sulfonyl Fluoride Probe
-
Synthesis of Clickable Probe: Synthesize an analogue of this compound that incorporates a terminal alkyne group.
-
Competition and Labeling: Treat live cells with increasing concentrations of the unlabeled this compound for 1-2 hours. Then, add the alkyne-tagged probe at a fixed concentration and incubate for an additional 1-2 hours.
-
Cell Lysis: Harvest and lyse the cells in a suitable buffer (e.g., RIPA buffer).
-
Click Chemistry: To the cell lysate, add biotin-azide, TCEP, TBTA ligand, and copper(II) sulfate. Incubate for 1 hour at room temperature to conjugate biotin to the probe-labeled proteins.
-
Enrichment: Add streptavidin-agarose beads to the lysate and incubate for 1-2 hours at 4°C to capture the biotinylated proteins.
-
Washing and Digestion: Wash the beads extensively to remove non-specifically bound proteins. Perform on-bead tryptic digestion to release peptides for mass spectrometry analysis.
-
LC-MS/MS Analysis: Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled proteins.
-
Data Analysis: Compare the abundance of identified proteins between the samples pre-treated with the unlabeled compound and the control. A dose-dependent decrease in the signal for a particular protein indicates that it is a specific target.
Conclusion
Validating the target engagement of covalent probes like this compound is a multi-faceted process that requires a combination of orthogonal approaches. For a novel sulfonyl fluoride probe, a logical workflow would be to first use a clickable version in an ABPP experiment to identify potential targets in an unbiased manner. Once putative targets are identified, CETSA can be employed to confirm target stabilization in intact cells without the need for a modified probe. If the identified target is a kinase, a Kinobeads competition assay would provide a comprehensive selectivity profile against a large panel of other kinases. By integrating these powerful techniques, researchers can build a robust and convincing case for the on-target activity of their covalent molecules, a critical step in the journey from a chemical probe to a potential therapeutic agent.
References
-
Cellular thermal shift assay: an approach to identify and assess protein target engagement.
-
Advances in sulfonyl exchange chemical biology: expanding druggable target space.
-
Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes.
-
Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes.
-
Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes.
-
Sulfonyl fluoride serine protease inhibitors inactivate RNK-16 lymphocyte granule proteases and reduce lysis by granule extracts and perforin.
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
-
A Comparative Guide to Serine Protease Inhibitors: 2-Phenoxyethane-1-sulfonyl Fluoride vs. PMSF.
-
Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes.
-
Sulfonyl fluorides as privileged warheads in chemical biology.
-
Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes.
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PMSF - Wikipedia.
-
The Serine Protease Inhibitor, 4-(2-aminoethyl) Benzene Sulfonyl Fluoride Hydrochloride, Reduces Allergic Inflammation in a House Dust Mite Allergic Rhinitis Mouse Model.
-
Application Notes and Protocols for 2-Phenoxyethane-1-Sulfonyl Fluoride in Activity-Based Protein Profiling (ABPP).
-
New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
-
Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes.
-
Application Notes and Protocols: Employing Sulfamoyl Fluorides in Activity-Based Protein Profiling.
-
Detection of ABP binding sites and competitive ABPP. (A) Structure of a...
-
Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes.
-
Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators.
-
Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes.
-
Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry.
-
Sulfur(VI) Fluoride Exchange Chemistry in Solid-Phase Synthesis of Compound Arrays: Discovery of Histone Deacetylase Inhibitors.
-
CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil.
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A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Proteins Labeled with 4-Amino-3-chlorobenzenesulfonyl Fluoride and its Alternatives
For researchers, scientists, and drug development professionals, the precise characterization of proteins is a cornerstone of discovery. Covalent labeling, coupled with mass spectrometry, offers a powerful lens to investigate protein structure, function, and interactions. In this guide, we provide an in-depth comparison of 4-Amino-3-chlorobenzenesulfonyl fluoride (ACSF) with other prevalent protein labeling reagents. While direct, head-to-head comparative studies on ACSF are not extensively documented, we will leverage the well-established chemistry of the sulfonyl fluoride class of reagents to provide a comprehensive and practical guide.
The Principle of Covalent Labeling for Mass Spectrometry
Covalent labeling is a technique where a reactive chemical moiety, the labeling reagent, forms a stable, covalent bond with specific amino acid residues on a protein.[1] This modification introduces a mass tag that can be detected by mass spectrometry, allowing for the identification of modified residues and the quantification of labeling efficiency. The choice of labeling reagent is critical and depends on the specific research question, the properties of the target protein, and the desired downstream analysis.
In Focus: this compound (ACSF)
This compound (ACSF) belongs to the sulfonyl fluoride (SF) class of reagents. SFs are known for their unique reactivity profile, targeting a range of nucleophilic amino acid residues.[2]
Chemical Properties and Reactivity of ACSF
The reactivity of ACSF is conferred by the electrophilic sulfur atom of the sulfonyl fluoride group. This group reacts with nucleophilic side chains of amino acids, leading to the displacement of the fluoride ion and the formation of a stable sulfonamide or sulfonate linkage.[3]
Based on the known reactivity of sulfonyl fluorides, ACSF is expected to react with the following amino acid residues:
The reaction is often dependent on the local microenvironment of the amino acid residue within the protein structure, which can enhance the nucleophilicity of the target residue.[5]
Mass Shift of ACSF
The molecular formula of this compound is C₆H₅ClFNO₂S, with a molecular weight of approximately 209.63 g/mol .[6] Upon reaction with a protein, the fluoride atom is lost. Therefore, the theoretical monoisotopic mass shift upon labeling with the 4-Amino-3-chlorobenzenesulfonyl group is +189.98 Da .
A Comparative Analysis: ACSF vs. Alternative Labeling Reagents
The selection of a labeling reagent is a critical decision in any proteomics workflow. Below is a comparison of ACSF (as a representative sulfonyl fluoride) with other commonly used classes of labeling reagents.
| Feature | This compound (ACSF) | N-hydroxysuccinimide (NHS) Esters | Iodoacetamide | Tandem Mass Tags (TMT) |
| Target Residue(s) | Ser, Thr, Tyr, Lys, Cys, His[2][4] | Primary amines (Lys, N-terminus)[7] | Cysteine[8] | Primary amines (Lys, N-terminus)[9] |
| Reaction Chemistry | Nucleophilic substitution (Sulfonylation)[3] | Acylation[7] | Alkylation[8] | Acylation[9] |
| Mass Shift (Da) | +189.98 (theoretical) | Variable (depends on the specific NHS ester) | +57.02[8] | Isobaric (reporter ions of different masses)[9] |
| Specificity | Broader reactivity, context-dependent[5] | High for primary amines | High for reduced cysteines | High for primary amines |
| Reaction pH | Typically neutral to slightly alkaline | 7.0 - 9.0[7] | ~8.0[8] | ~8.5[9] |
| Advantages | - Broader residue coverage- Stable covalent bond- Can target less common nucleophiles | - Well-established chemistry- High specificity- Wide variety of commercially available reagents | - Highly specific for cysteine- Simple and robust reaction | - Multiplexing capabilities- High-throughput quantitative proteomics |
| Disadvantages | - Broader reactivity can lead to complex data- Limited commercial availability of specific isomers | - Can alter protein charge- Potential for hydrolysis of the reagent | - Only targets cysteine- Reagent is light-sensitive and unstable | - Higher cost- More complex workflow and data analysis |
Experimental Protocols
Here, we provide detailed, step-by-step methodologies for protein labeling with ACSF (a representative protocol for sulfonyl fluorides) and its alternatives.
Protocol 1: Protein Labeling with this compound (ACSF)
This protocol is a representative procedure for labeling proteins with a sulfonyl fluoride reagent like ACSF. Optimization may be required for specific proteins and applications.
Materials:
-
Protein of interest in a suitable buffer (e.g., 50 mM HEPES, pH 7.4)
-
This compound (ACSF)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Ensure the protein sample is in an amine-free buffer at a concentration of 1-5 mg/mL.
-
ACSF Stock Solution: Immediately before use, prepare a 100 mM stock solution of ACSF in anhydrous DMSO.
-
Labeling Reaction: Add the ACSF stock solution to the protein solution to a final concentration of 1-10 mM. The optimal concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess ACSF and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.
-
Mass Spectrometry Analysis: The labeled protein is now ready for downstream processing, such as enzymatic digestion and LC-MS/MS analysis.
Protocol 2: Protein Labeling with NHS Ester
This protocol describes a general procedure for labeling proteins with an amine-reactive NHS ester.[7]
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS ester reagent
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Dissolve the protein in 0.1 M sodium bicarbonate buffer, pH 8.3, at a concentration of 1-10 mg/mL.[7]
-
NHS Ester Stock Solution: Prepare a 10 mg/mL stock solution of the NHS ester in anhydrous DMSO or DMF immediately before use.[10]
-
Labeling Reaction: While gently vortexing the protein solution, slowly add the NHS ester stock solution to achieve a 10-20 fold molar excess of the reagent.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature.
-
Quenching: Add quenching solution to a final concentration of 50-100 mM and incubate for an additional 30 minutes.
-
Purification: Purify the labeled protein using a desalting column or dialysis.
-
Mass Spectrometry Analysis: The labeled protein is ready for mass spectrometry analysis.
Protocol 3: Protein Alkylation with Iodoacetamide
This protocol is for the specific labeling of cysteine residues with iodoacetamide.[8]
Materials:
-
Protein sample
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction
-
Iodoacetamide
-
Reaction buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Quenching solution (e.g., concentrated DTT)
Procedure:
-
Reduction: Reduce the disulfide bonds in the protein by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature and add iodoacetamide to a final concentration of 20 mM. Incubate in the dark at room temperature for 30-45 minutes.[8]
-
Quenching: Quench the reaction by adding DTT to a final concentration of 40 mM.
-
Purification: The sample can be purified by dialysis or buffer exchange.
-
Mass Spectrometry Analysis: The alkylated protein is ready for further analysis.
Protocol 4: Peptide Labeling with Tandem Mass Tags (TMT)
This is a general protocol for labeling peptides with TMT reagents for quantitative proteomics.[11][12]
Materials:
-
Digested peptide sample
-
TMT reagent
-
Anhydrous acetonitrile
-
Hydroxylamine solution (5%)
-
Reaction buffer (e.g., 100 mM TEAB or 50 mM HEPES, pH 8.5)
Procedure:
-
Peptide Preparation: Resuspend the dried peptide sample in the reaction buffer.
-
TMT Reagent Preparation: Dissolve the TMT reagent in anhydrous acetonitrile.[11]
-
Labeling Reaction: Add the TMT reagent to the peptide solution and incubate for 1 hour at room temperature.[12]
-
Quenching: Add 5% hydroxylamine solution to quench the reaction and incubate for 15 minutes.[11]
-
Sample Pooling and Cleanup: Combine the labeled samples, and then desalt using a C18 solid-phase extraction cartridge.
-
Mass Spectrometry Analysis: The multiplexed sample is ready for LC-MS/MS analysis.
Visualizing the Workflow and Chemistry
To better illustrate the experimental process and the underlying chemical reactions, we provide the following diagrams in DOT language.
Caption: Experimental workflow for protein labeling with ACSF.
Caption: Reaction of ACSF with a nucleophilic amino acid residue.
Conclusion
The choice of a covalent labeling reagent for mass spectrometry is a multifaceted decision that requires careful consideration of the experimental goals and the nature of the protein of interest. While this compound is not as extensively characterized as some of its counterparts, the broader class of sulfonyl fluorides offers a unique reactivity profile that can be advantageous for certain applications, particularly when broader residue coverage is desired. By understanding the principles of reactivity and the experimental protocols for ACSF and its alternatives, researchers can make informed decisions to advance their proteomic studies.
References
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Thermo Fisher Scientific. (2020). TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis. [Link]
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Zecha, J., et al. (2019). TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach. Molecular & Cellular Proteomics. [Link]
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Nanda, J. S., & Lorsch, J. R. (2014). N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. BMC research notes. [Link]
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UC Berkeley QB3/Chemistry Mass Spectrometry Facility. TMT Peptide Labeling. [Link]
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Guo, Y., et al. (2022). A Benchmarking Protocol for Intact Protein-Level Tandem Mass Tag (TMT) Labeling for Quantitative Top-Down Proteomics. MethodsX. [Link]
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Glen Research. (2021). Application Note – Protein Labeling with NHS Esters. [Link]
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Li, H., et al. (2023). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au. [Link]
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Van den Ende, C., et al. (2012). Labeling Methods in Mass Spectrometry Based Quantitative Proteomics. InTech. [Link]
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G-Biosciences. OneQuant™ Iodoacetamide. [Link]
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Li, H., et al. (2023). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au. [Link]
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Am Ende, C. W., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules. [Link]
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Liu, T., et al. (2020). Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. Mass Spectrometry Reviews. [Link]
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Weerapana, E., et al. (2017). Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling. Chembiochem. [Link]
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University of Connecticut. Fluorine labeling of proteins for NMR studies. [Link]
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Zhang, C., et al. (2023). Advancing Protein Therapeutics through Proximity-Induced Chemistry. Journal of Medicinal Chemistry. [Link]
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Gu, C., et al. (2019). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. Angewandte Chemie. [Link]
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Jones, L. H., et al. (2017). Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes. ACS Chemical Biology. [Link]
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Battilocchio, C., et al. (2018). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. Bioorganic & Medicinal Chemistry Letters. [Link]
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Chemical Suppliers. 3-Amino-4-chlorobenzenesulfonyl fluoride. [Link]
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CAS Common Chemistry. 4-Chlorobenzenesulfonyl fluoride. [Link]
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Fu, Q., et al. (2007). Substituent effects on the gas-phase fragmentation reactions of sulfonium ion containing peptides. Journal of the American Society for Mass Spectrometry. [Link]
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Sadygov, R. G., et al. (2004). Mass spectrometry of peptides and proteins. Biomedical Mass Spectrometry. [Link]
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Global Substance Registration System. 4-CHLOROBENZENESULFONYL FLUORIDE. [Link]
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Barnes, S., & Renfrow, M. (2011). Peptide ion fragmentation in mass spectrometry. [Link]
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SIELC Technologies. 3-Amino-4-chlorobenzenesulphonyl fluoride. [Link]
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4-Amino-3-chlorobenzenesulfonyl fluoride vs PMSF for protease inhibition
A Head-to-Head Comparison for Protease Inhibition: AEBSF vs. PMSF
A Senior Application Scientist's Guide to Selecting the Right Serine Protease Inhibitor
For researchers, scientists, and drug development professionals, safeguarding protein integrity during extraction, purification, and analysis is paramount. The unregulated release of endogenous proteases upon cell lysis can rapidly degrade target proteins, compromising experimental outcomes.[1][2][3] Among the arsenal of protective agents, irreversible serine protease inhibitors are a laboratory staple.[3][4]
This guide provides an in-depth, data-driven comparison of two widely used sulfonyl fluoride-based inhibitors: 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF) and Phenylmethylsulfonyl fluoride (PMSF). While both effectively neutralize serine proteases, they possess starkly different physicochemical properties that dictate their suitability for specific applications. This analysis moves beyond simple catalog descriptions to explain the causal relationships behind experimental choices, empowering you to select the optimal inhibitor for your workflow.
(Note: The compound 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF) is a well-documented and widely used analog of 4-Amino-3-chlorobenzenesulfonyl fluoride. Due to the extensive availability of comparative experimental data for AEBSF, this guide will focus on the comparison between AEBSF and PMSF to provide the most robust and scientifically grounded recommendations.)
Mechanism of Action: A Shared Strategy of Irreversible Inhibition
Both AEBSF and PMSF belong to the class of sulfonyl fluorides, which act as irreversible inhibitors of serine proteases like trypsin, chymotrypsin, and thrombin.[2][5][6] Their mechanism hinges on the highly reactive serine residue within the enzyme's catalytic triad. The sulfonyl fluoride group of the inhibitor covalently attacks the hydroxyl group of this active-site serine.[1][7] This reaction forms a stable sulfonyl-enzyme ester, a covalent modification that permanently deactivates the protease.[1][6][7]
While their core mechanism is identical, their broader reactivity profiles show some divergence. PMSF is known to be non-specific and can inhibit certain cysteine proteases (an effect reversible with reducing agents like DTT) and acetylcholinesterase.[1][8][9] AEBSF also demonstrates broad specificity for serine proteases and has been noted for its ability to inhibit other enzymes like NADPH oxidase, a property explored in inflammation research.[10]
Performance Deep Dive: A Quantitative Comparison
The choice between AEBSF and PMSF often comes down to their performance under specific experimental conditions. Key differentiators include solubility, stability, and toxicity.
Physicochemical Properties: The Stability and Solubility Divide
A critical distinction lies in their behavior in aqueous solutions. AEBSF is highly soluble in water, whereas PMSF is practically insoluble and requires dissolution in an anhydrous organic solvent.[11][12] This has profound implications for experimental design.
Furthermore, PMSF is notoriously unstable in aqueous buffers, hydrolyzing rapidly with a half-life that decreases as pH increases.[8][13][14] This instability necessitates adding PMSF to the lysis buffer immediately before use to ensure its inhibitory activity.[1][8] In contrast, AEBSF is significantly more stable in aqueous solutions, especially at acidic to neutral pH, making it suitable for longer experiments, such as extended protein purification protocols or for use in cell culture media.[4][12][15]
| Property | AEBSF (Pefabloc® SC) | PMSF | Rationale & Impact |
| Water Solubility | ~200 mg/mL[11][15][16] | Extremely low (~0.12 mg/mL)[1][11] | AEBSF can be added directly to aqueous buffers. PMSF requires a potentially disruptive organic solvent stock. |
| Alcohol Solubility | High (e.g., ~75 mg/mL)[11] | High (e.g., ~18 mg/mL in Methanol)[16] | Both are soluble in alcohols, but PMSF must be dissolved in an organic solvent first. |
| Aqueous Half-life | Stable for months at pH < 7[15] | ~35 min at pH 8 (25°C)[14] | AEBSF is ideal for long-term inhibition. PMSF provides only transient protection. |
| Typical Stock Sol. | Water or buffer[15] | Anhydrous Isopropanol, Ethanol, or DMSO[1][7][17] | AEBSF simplifies buffer preparation and avoids organic solvents that may affect protein stability or downstream assays. |
Inhibitory Efficacy: IC₅₀ Values
Both compounds are potent inhibitors of common serine proteases. The half-maximal inhibitory concentration (IC₅₀) values demonstrate their effectiveness.
| Target Protease | AEBSF IC₅₀ (µM) | PMSF IC₅₀ (µM) |
| Chymotrypsin | 70[15] | Data varies, but effective[2][5] |
| Trypsin | 220[15] | Data varies, but effective[2][5] |
| Thrombin | 36[15] | Data varies, but effective[2][5] |
| Plasmin | 130[15] | Not readily available |
| Kallikrein | 100[15] | Not readily available |
Note: IC₅₀ values can vary based on experimental conditions (pH, temperature, incubation time). The values for PMSF are less consistently reported in comparative tables but it is widely established as an effective inhibitor for these enzymes.[2][5]
Toxicity and Safety Profile
Safety is a non-negotiable aspect of laboratory practice. PMSF is a highly toxic compound and is classified as a neurotoxin.[15][18] It must be handled with extreme care, using personal protective equipment (PPE) within a fume hood.[7][14] AEBSF, by contrast, is considered a significantly less toxic and safer alternative, which is a major reason for its adoption in many laboratories.[4][12][15]
| Parameter | AEBSF | PMSF |
| Relative Toxicity | Lower[12][15] | High (neurotoxin)[15][18] |
| Handling | Standard lab precautions | Requires fume hood, specialized handling[7] |
| Degradation Products | Non-toxic byproducts[12] | Can release toxic byproducts[12] |
Experimental Workflows and Protocols
The practical differences between AEBSF and PMSF become evident during experimental setup.
Protocol 1: Preparation of Inhibitor Stock Solutions
Objective: To prepare concentrated stock solutions for subsequent use in lysis buffers.
A) PMSF Stock Solution (100 mM)
-
Pre-Requisites: Work inside a certified chemical fume hood. Wear gloves, a lab coat, and safety goggles.
-
Weighing: Weigh out 17.42 mg of PMSF powder.
-
Dissolution: Add 1 mL of anhydrous isopropanol (or absolute ethanol/DMSO) to the PMSF powder.[1]
-
Mixing: Vortex until the powder is completely dissolved.
-
Storage: Store the 100 mM stock solution in small aliquots at -20°C for up to 3 months.[1][13]
Causality Note: Using an anhydrous solvent is critical because PMSF is highly sensitive to moisture and will rapidly degrade in the presence of water, even in the stock solution.[7]
B) AEBSF Stock Solution (100 mM)
-
Pre-Requisites: Standard laboratory PPE (gloves, lab coat, goggles) is sufficient.
-
Weighing: Weigh out 23.95 mg of AEBSF hydrochloride.
-
Dissolution: Add 1 mL of sterile, deionized water.
-
Mixing: Vortex until fully dissolved. The solution will be slightly acidic.[15]
-
Storage: Store at -20°C. The aqueous solution is stable for several months when stored at or below pH 7.[15]
Protocol 2: Application in Cell Lysis Buffer
Objective: To inhibit protease activity during protein extraction from cultured cells.
-
Buffer Preparation: Prepare your desired cell lysis buffer (e.g., RIPA, Tris-HCl based) and keep it on ice.
-
Inhibitor Addition (The Critical Step):
-
For PMSF: Immediately before lysing the cells, add the 100 mM PMSF stock solution to the cold lysis buffer to a final concentration of 0.1 - 1 mM (e.g., add 10 µL of 100 mM stock to 1 mL of buffer for a final concentration of 1 mM). Swirl gently to mix.[8]
-
For AEBSF: The 100 mM aqueous AEBSF stock can be added to the lysis buffer ahead of time. Add to a final concentration of 0.1 - 1 mM (e.g., 10 µL of 100 mM stock per 1 mL of buffer).[6][16]
-
-
Cell Lysis: Proceed immediately with your cell harvesting and lysis protocol on ice.
Trustworthiness Note: The protocol's self-validating step for PMSF is its immediate use. Any delay between adding PMSF to the aqueous buffer and lysing the cells will result in a progressive loss of inhibitory power, potentially compromising the experiment.[1]
Conclusion: Making an Informed Decision
AEBSF and PMSF are both effective irreversible serine protease inhibitors, but they are not interchangeable.[4] The choice should be a deliberate one based on experimental demands and safety considerations.
-
Choose AEBSF when your protocol involves long incubation times, requires an aqueous-only system (e.g., some cell-based assays, cell culture), or when laboratory safety and minimizing toxic chemical exposure are primary concerns. Its stability and ease of use in aqueous buffers make it a superior choice for complex or lengthy protein purification workflows.[11][12]
-
Choose PMSF for rapid, short-term applications like quick cell lysis for Western blotting, where its instability is less of a factor.[12] It remains a popular choice due to its low cost and long history of use, but its high toxicity and poor stability in water are significant drawbacks that must be carefully managed.[1][12]
By understanding the fundamental differences in stability, solubility, and safety, researchers can move beyond historical preference and logically select the inhibitor that best ensures the integrity of their samples and the success of their experiments.
References
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AntBio. (2026, January 7). PMSF Protease Inhibitor: The Indispensable Guardian of Proteins in Lab. Available from: [Link]
-
G-Biosciences. (2012, October 5). What are Protease Inhibitors and How Do They Work?. Available from: [Link]
-
GlpBio. (2023, October 13). PMSF: A Key Serine Protease Inhibitor in Research. Available from: [Link]
-
National Institutes of Health (NIH). Addition of phenylmethylsulfonyl fluoride increases the working lifetime of the trout liver S9 substrate depletion assay resulting in improved detection of low intrinsic clearance rates. Available from: [Link]
-
GenScript. PMSF solution(100mM). Available from: [Link]
-
The Analytical Based Development Center. Protease Inhibitor & Reduction Agents. Available from: [Link]
-
ResearchGate. IC50 curve for PMSF (the effective concentration of PMSF for reducing enzyme activity up to 50%). Available from: [Link]
-
ResearchGate. (2015, May 13). How can I dissolve PMSF (Protease inhibitor) in lysis buffer?. Available from: [Link]
-
National Institutes of Health (NIH). The Serine Protease Inhibitor, 4-(2-aminoethyl) Benzene Sulfonyl Fluoride Hydrochloride, Reduces Allergic Inflammation in a House Dust Mite Allergic Rhinitis Mouse Model. Available from: [Link]
-
Wikipedia. PMSF. Available from: [Link]
-
PubMed. Serine protease inhibitor, 4-(2-aminoethyl)-benzene sulfonyl fluoride, impairs IL-12-induced activation of pSTAT4β, NFκB, and select pro-inflammatory mediators from estrogen-treated mice. Available from: [Link]
-
Royal Society of Chemistry. Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. Available from: [Link]
-
PubMed. Differential effect of the serine protease inhibitor phenyl methyl sulfonyl fluoride on cytochemically detectable esterases in human leucocytes and platelets. Available from: [Link]
-
PubMed. Inhibitory effect of 4-(2-aminoethyl)-benzenesulfonyl fluoride, a serine protease inhibitor, on PI3K inhibitor-induced CHOP expression. Available from: [Link]
-
Fisher Scientific. Protease inhibitors - Protein Purification. Available from: [Link]
-
ResearchGate. (2025, August 9). Specificity of the serine protease inhibitor, phenylmethylsulfonyl fluoride. Available from: [Link]
-
PubMed. (2025, March 1). Serine protease inhibitor AEBSF(4-(2-aminoethyl)-benzenesulfonyl fluoride) decreased ischemic brain injury through inhibiting endoplasmic reticulum stress, oxidative stress, and autophagy in rats. Available from: [Link]
-
PubMed. The Serine Protease Inhibitor, 4-(2-aminoethyl) Benzene Sulfonyl Fluoride Hydrochloride, Reduces Allergic Inflammation in a House Dust Mite Allergic Rhinitis Mouse Model. Available from: [Link]
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National Institutes of Health (NIH). Phenylmethylsulfonyl Fluoride | C7H7FO2S | CID 4784 - PubChem. Available from: [Link]
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A Comparative Guide to the Specificity of 4-Amino-3-chlorobenzenesulfonyl Fluoride Labeling
This guide provides an in-depth comparison of 4-Amino-3-chlorobenzenesulfonyl fluoride (ACBSF) and the broader class of sulfonyl fluoride (SF) probes against other common protein labeling reagents. We will delve into the reaction mechanisms, specificity, and the experimental rationale behind choosing a particular labeling strategy, grounded in field-proven insights and authoritative references.
Introduction: The "Privileged" Reactivity of Sulfonyl Fluorides
In the landscape of chemical biology and proteomics, the ability to covalently label proteins is fundamental to understanding their function, interactions, and localization. Among the arsenal of chemical tools, sulfonyl fluorides (SFs) have emerged as a "privileged" class of reactive probes.[1] Unlike highly specific reagents that target a single type of amino acid, SFs possess a unique balance of aqueous stability and reactivity towards a range of nucleophilic residues.[1][2] This makes them powerful tools for activity-based protein profiling (ABPP) and the discovery of functional sites that might otherwise be overlooked.[3]
This compound (ACBSF) is a member of this versatile family. Its utility, like other SFs, stems from the electrophilic nature of the sulfonyl fluoride group, which can form stable, covalent bonds with several amino acid side chains.
The Specificity Profile of Sulfonyl Fluoride Probes
The defining characteristic of sulfonyl fluoride probes is their "context-specific" reactivity.[1] While they are capable of reacting with several nucleophilic amino acids—including serine, threonine, tyrosine, lysine, cysteine, and histidine —the actual labeling event is highly dependent on the protein's local microenvironment.[1][2][4] A residue's accessibility and the presence of nearby residues that can activate it (e.g., by lowering its pKa) are critical for reactivity.
This context-dependent nature is a significant advantage. For instance, while SFs like Phenylmethylsulfonyl fluoride (PMSF) are widely used as general serine protease inhibitors, other SF-based probes have shown remarkable selectivity for functional tyrosine residues within the active or allosteric sites of enzymes like glutathione S-transferases (GSTs).[5][6] This illustrates that SF probes do not label indiscriminately but rather target residues with heightened nucleophilicity, which are often functionally important.[5]
Mechanism of Action: Covalent Modification
The labeling reaction proceeds via a nucleophilic attack from an amino acid side chain on the sulfur atom of the sulfonyl fluoride. This displaces the fluoride ion and forms a stable sulfonyl- O(Tyr), -N(Lys), or -S(Cys) linkage. The diagram below illustrates the reaction with a tyrosine residue.
Caption: Covalent labeling of a tyrosine residue by a sulfonyl fluoride probe.
Comparative Analysis of Protein Labeling Reagents
The choice of a labeling reagent is dictated by the experimental goal. While the broad but specific reactivity of ACBSF is ideal for probe development and functional site mapping, other applications may demand more restricted targeting. The table below compares sulfonyl fluorides with other common classes of labeling reagents.
| Reagent Class | Example(s) | Target Residue(s) | Mechanism | Advantages | Limitations |
| Sulfonyl Fluorides | ACBSF, PMSF, AEBSF | Tyr, Ser, Lys, Thr, Cys, His [2][4] | Nucleophilic Substitution | Broad reactivity enables functional site discovery; good aqueous stability.[1] | Can label multiple residues, requiring mass spectrometry for site identification; reactivity is context-dependent. |
| NHS Esters | Succinimidyl esters | Lysine , N-terminus[7][8] | Acylation of primary amines | High reactivity with accessible amines; forms stable amide bonds.[8] | Can lead to heterogeneous labeling due to multiple surface lysines; hydrolysis in aqueous solution.[9][10] |
| Maleimides | Maleimide-PEG-Biotin | Cysteine [7] | Michael addition to thiols | Highly specific for the relatively rare cysteine residue; stable thioether bond. | Requires an accessible, free cysteine; can react with other nucleophiles at high pH. |
| Arylfluorosulfates | Aryl-OSO₂F probes | Lysine, Tyrosine [11] | Nucleophilic Substitution | Different reactivity profile than SFs; can be tuned for specific targets.[11] | Generally less reactive than corresponding sulfonyl fluorides.[11] |
| Enzymatic Labeling | Sfp/AcpS Transferases | Serine within a specific peptide tag[12][13] | Phosphopantetheinylation | Extremely high specificity for the engineered tag; orthogonal to native proteins.[13] | Requires genetic modification of the target protein; potential for non-specific background labeling.[14] |
Experimental Workflows & Protocols
A robust experimental design is crucial for validating the outcome of any labeling study. Here, we outline a general workflow for protein labeling with a sulfonyl fluoride probe and a protocol for assessing target engagement.
General Protein Labeling Workflow
This workflow is designed to identify which proteins in a complex mixture (e.g., cell lysate) are targeted by an SF probe.
Caption: Workflow for identifying protein targets of an SF probe.
Protocol: General Protein Labeling with an Alkyne-tagged SF Probe
-
Preparation: Prepare a clarified cell lysate in a suitable buffer (e.g., PBS) and determine the total protein concentration.
-
Labeling: Add the alkyne-functionalized sulfonyl fluoride probe (e.g., 10-50 µM final concentration) to the lysate. Incubate for 1-2 hours at room temperature. The optimal time and concentration should be determined empirically.
-
Click Reaction: Add the click-chemistry reagents: Azide-Biotin tag, copper(II) sulfate, and a reducing agent (e.g., TCEP or sodium ascorbate). Incubate for 1 hour.[8]
-
Enrichment: Add streptavidin-conjugated beads to the reaction mixture and incubate for 1 hour with rotation to capture the biotinylated proteins.
-
Washing: Pellet the beads and wash extensively with buffer (e.g., PBS with 0.1% SDS) to remove non-specifically bound proteins.
-
Analysis: Elute the bound proteins from the beads using a denaturing buffer. The proteins can then be separated by SDS-PAGE for in-gel digestion or directly digested for analysis by mass spectrometry to identify the proteins and the precise sites of modification.
Competitive Labeling for Target Occupancy
To validate that a non-labeled inhibitor binds to the same site as your SF probe, a competitive labeling experiment is the gold standard. This workflow confirms target engagement in a cellular context.[6]
Caption: Competitive labeling workflow to measure target occupancy.
Protocol: Intracellular Target Occupancy
-
Inhibitor Treatment: Culture cells to the desired confluency. Treat separate cell populations with increasing concentrations of your unlabeled inhibitor compound. Include a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 1 hour).
-
Probe Labeling: Add the cell-permeable, alkyne-tagged sulfonyl fluoride probe to all cell populations. Incubate for 20-30 minutes.[6]
-
Cell Lysis: Harvest and lyse the cells in a buffer compatible with click chemistry.
-
Click Reaction: Add an azide-conjugated reporter tag (e.g., Azide-TAMRA) along with the necessary copper and reducing agent to the lysates.
-
Analysis: Separate the labeled proteins via SDS-PAGE. Scan the gel using a fluorescence scanner. A decrease in the fluorescence intensity of the target protein band in the inhibitor-treated samples compared to the control indicates successful competition and confirms target engagement.[6]
Conclusion
This compound, as a representative of sulfonyl fluoride probes, offers a powerful approach for covalent protein labeling. Its strength lies not in absolute specificity for one amino acid, but in its privileged, context-dependent reactivity that preferentially targets functionally important, hyper-reactive residues. This contrasts with reagents like NHS esters or maleimides, which offer more predictable, though sometimes less insightful, labeling of specific amino acids. The choice of reagent must be aligned with the research question. For exploratory studies aimed at identifying novel functional sites or developing covalent inhibitors, the unique reactivity profile of sulfonyl fluorides makes them an invaluable tool in the chemical biologist's arsenal. Validation through mass spectrometry and competitive binding assays remains a critical component of any study to ensure the trustworthiness and accuracy of the findings.
References
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Van der Meer, J. Y., et al. (2013). Chemical Proteomics With Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. Chem Biol., 20(4), 541-8. [Link]
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Jena Bioscience. (n.d.). Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes. Retrieved from [Link]
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Boddy, A. J., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. MDPI. [Link]
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Lin, Z., et al. (2021). Fatty Acyl Sulfonyl Fluoride as an Activity‐Based Probe for Profiling Fatty Acid‐Associated Proteins in Living Cells. ResearchGate. [Link]
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Di Micco, A., et al. (2014). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Chemical Biology. [Link]
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Biocompare. (n.d.). Protein Labeling Reagents. Retrieved from [Link]
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Gao, J., et al. (2016). Selective chemical labeling of proteins. Organic & Biomolecular Chemistry. [Link]
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Gau, B. C., et al. (2013). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Analytical Chemistry. [Link]
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Xia, Z., et al. (2014). Covalent Labeling with Isotopically Encoded Reagents for Faster Structural Analysis of Proteins by Mass Spectrometry. Analytical Chemistry. [Link]
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Yi, L., et al. (2008). An eight residue fragment of an acyl carrier protein suffices for post-translational introduction of fluorescent pantetheinyl arms in protein modification in vitro and in vivo. ACS Chemical Biology. [Link]
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Toste, F. D., et al. (2020). Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. Angewandte Chemie. [Link]
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Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]
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Yin, J., et al. (2007). Genetically encoded short peptide tags for orthogonal protein labeling by Sfp and AcpS phosphopantetheinyl transferases. Proceedings of the National Academy of Sciences. [Link]
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Gasteiger, K., et al. (2019). Labeling surface proteins with high specificity: Intrinsic limitations of phosphopantetheinyl transferase systems. PLoS ONE. [Link]
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A Senior Application Scientist's Guide to the Kinetic Analysis of Novel Enzyme Inhibitors: A Comparative Study Featuring 4-Amino-3-chlorobenzenesulfonyl Fluoride
For researchers at the forefront of drug discovery and enzyme mechanism elucidation, the characterization of novel inhibitors is a foundational task. This guide provides a comprehensive framework for the kinetic analysis of a previously uncharacterized compound, using 4-Amino-3-chlorobenzenesulfonyl fluoride as a central example.
While specific kinetic data for this compound is not extensively documented in public literature, its chemical structure is highly informative. The presence of a sulfonyl fluoride (-SO2F) moiety strongly suggests its classification as an irreversible inhibitor, a class of compounds that form a stable, covalent bond with their target enzyme.[1][2] Sulfonyl fluorides are known to be potent inactivators of serine proteases and other hydrolases by reacting with a nucleophilic serine residue in the enzyme's active site.[1][3][4]
This guide will therefore proceed as a case study in inhibitor characterization. We will outline the logical workflow to confirm this hypothesized mechanism and to determine the key kinetic parameters that define the inhibitor's potency and efficiency. For comparative context, we will contrast the expected kinetic profile of this compound with that of Phenylmethylsulfonyl fluoride (PMSF), a classic and widely-used, albeit less stable, irreversible serine protease inhibitor.[5][6][7]
Part 1: Foundational Principles & Hypothesized Mechanism
Irreversible inhibitors typically operate via a two-step mechanism.[8][9] First, the inhibitor (I) binds reversibly to the enzyme (E) to form a non-covalent enzyme-inhibitor complex (E·I). This is followed by a chemical reaction within the active site that forms a permanent, covalent bond (E-I), rendering the enzyme inactive.[8][9]
The potency of such an inhibitor is not adequately described by a simple IC50 value, which is time-dependent for irreversible compounds.[10][11] Instead, we must determine two key parameters:
-
KI (Inhibition Constant): The dissociation constant for the initial, reversible binding step (E·I). A lower KI indicates higher binding affinity.[8]
-
kinact (Inactivation Rate Constant): The maximum rate of the covalent bond formation at saturating concentrations of the inhibitor.[8]
The overall efficiency of the inhibitor is best represented by the second-order rate constant, kinact/KI .[8][9][10]
Hypothesized Mechanism of Action:
Based on its structure, this compound is predicted to target the catalytic serine residue of a serine protease (e.g., trypsin, chymotrypsin). The nucleophilic hydroxyl group of the serine attacks the electrophilic sulfur atom of the sulfonyl fluoride, displacing the fluoride ion and forming a stable sulfonyl-enzyme ester conjugate.
Caption: Hypothesized two-step mechanism of irreversible inhibition.
Part 2: The Experimental Workflow for Kinetic Characterization
A systematic, multi-stage approach is required to fully characterize a novel irreversible inhibitor.
Caption: The logical workflow for kinetic analysis of an irreversible inhibitor.
Stage 1: Preliminary Screening & IC50 Determination
The initial step is to determine the inhibitor's potency in a simple endpoint assay. The half-maximal inhibitory concentration (IC50) provides a preliminary measure of effectiveness, though it is crucial to remember that for irreversible inhibitors, this value is dependent on the pre-incubation time.[11]
Experimental Protocol: IC50 Determination
-
Enzyme & Substrate Preparation: Prepare stock solutions of the target enzyme (e.g., Trypsin at 1 mg/mL) and a suitable chromogenic or fluorogenic substrate (e.g., BAPNA for trypsin).
-
Inhibitor Dilution Series: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in an appropriate assay buffer (e.g., 50 mM Tris, pH 8.0).
-
Pre-incubation: In a 96-well plate, mix a fixed concentration of the enzyme with each inhibitor concentration. Allow this mixture to incubate for a defined period (e.g., 30 minutes) at a constant temperature (e.g., 25°C).
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Measure Product Formation: Monitor the rate of product formation over time using a plate reader (e.g., absorbance at 405 nm for p-nitroaniline release from BAPNA).
-
Data Analysis: Calculate the initial velocity (rate) for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Stage 2: Confirmation of Irreversible Inhibition
It is essential to experimentally verify that the inhibition is indeed irreversible and not due to a slow, tight-binding reversible mechanism.[12][13] The most common method is a rapid dilution or dialysis experiment, which aims to remove the unbound inhibitor and see if enzyme activity can be recovered.[14]
Experimental Protocol: Rapid Dilution Assay
-
Concentrated Incubation: Incubate the enzyme with a high concentration of the inhibitor (e.g., 10-20 times its IC50) for a set time (e.g., 60 minutes) to ensure significant inactivation.
-
Rapid Dilution: Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold or more) into the assay buffer containing the substrate. This dilution dramatically lowers the concentration of free inhibitor to a non-inhibitory level.
-
Monitor Activity: Immediately monitor the enzyme activity over time.
-
Interpretation:
-
Irreversible Inhibition: If the enzyme activity remains low and does not recover over time, the inhibition is irreversible.[14]
-
Reversible Inhibition: If enzyme activity gradually recovers, it indicates that the inhibitor is dissociating from the enzyme, and the inhibition is reversible.
-
Stage 3: Determination of kinact and KI
This is the core kinetic experiment. It involves measuring the rate of enzyme inactivation at various concentrations of the inhibitor. By monitoring the progress of the reaction over time, we can extract the observed rate of inactivation (kobs) for each inhibitor concentration.
Experimental Protocol: Progress Curve Analysis
-
Assay Setup: In a multi-well plate or cuvette, prepare reactions containing the enzyme, substrate, and varying concentrations of this compound. It is critical to initiate the reaction by adding the enzyme last to a pre-mixed solution of substrate and inhibitor.
-
Continuous Monitoring: Immediately monitor the reaction progress (product formation vs. time) in a kinetic plate reader or spectrophotometer.
-
Data Analysis:
-
Each progress curve (product vs. time) at a given inhibitor concentration [I] will show an exponential decay in the reaction rate. This curve can be fitted to the equation for pseudo-first-order kinetics: Product = (v₀ / k_obs) * (1 - e^(-k_obs * t)) where v₀ is the initial rate and k_obs is the observed rate of inactivation.
-
After obtaining a k_obs value for each inhibitor concentration [I], plot k_obs versus [I].
-
Fit this data to the hyperbolic Michaelis-Menten equation for inactivation:[8] k_obs = k_inact * [I] / (K_I + [I])
-
The fitted parameters will yield the values for kinact (the maximum rate at saturation, Vmax of the plot) and KI (the inhibitor concentration that gives half-maximal inactivation, the Km of the plot).
-
Part 3: Comparative Analysis: this compound vs. PMSF
To contextualize our findings, we compare the hypothesized properties of our novel compound with the well-known inhibitor, PMSF.
Phenylmethylsulfonyl Fluoride (PMSF) is a broad-spectrum serine protease inhibitor widely used in protein isolation protocols.[3][15] However, it suffers from significant drawbacks, including poor solubility in aqueous buffers and a very short half-life in aqueous solution (e.g., ~35 minutes at pH 8), requiring fresh preparation before use.[3][7][16]
| Feature | This compound (Hypothesized) | Phenylmethylsulfonyl Fluoride (PMSF) (Literature Data) | Justification & Causality |
| Mechanism | Irreversible, covalent modification of active site serine. | Irreversible, covalent modification of active site serine.[3][17] | Both compounds possess a sulfonyl fluoride warhead, the key functional group for this mechanism.[1] |
| Aqueous Stability | Likely higher stability. | Poor; rapidly hydrolyzes in aqueous solution, especially at neutral to alkaline pH.[3][7] | The electron-donating amino group on the phenyl ring may slightly reduce the electrophilicity of the sulfur, potentially slowing hydrolysis compared to the unsubstituted phenyl ring of PMSF. |
| Binding Affinity (KI) | Potentially lower (higher affinity). | Moderate affinity. Kinetic studies show a range of values depending on the target protease.[5] | The amino and chloro substituents provide additional points for potential hydrogen bonding or electrostatic interactions within the enzyme's active site, which can increase initial binding affinity (lower KI) compared to the simpler structure of PMSF. |
| Reactivity (kinact) | Moderate to high. | Moderate. Second-order rate constants for some proteases are in the range of <1 to 162 M⁻¹s⁻¹.[6] | The electronic effects of the ring substituents will modulate the reactivity of the sulfonyl fluoride group. This needs experimental determination. |
| Overall Potency (kinact/KI) | Potentially higher than PMSF. | Moderate, but limited by poor stability and moderate affinity.[5][6] | A potential increase in binding affinity (lower KI) would be the primary driver for a higher overall potency compared to PMSF. |
| Practical Use | Potentially more reliable and effective in prolonged experiments due to higher stability. | Must be prepared fresh in an organic solvent and added immediately before use.[7][17] Ineffective in long-term experiments. | Higher aqueous stability simplifies experimental setup and improves the reliability and reproducibility of results. |
Conclusion
This guide outlines a rigorous, logical workflow for the kinetic characterization of a novel irreversible enzyme inhibitor, exemplified by this compound. By progressing from initial screening to detailed kinetic analysis, researchers can build a comprehensive profile of an inhibitor's mechanism, potency, and efficiency.
The comparison with a standard inhibitor like PMSF highlights the importance of this detailed analysis. While both compounds share a common mechanism, subtle structural differences in this compound are hypothesized to confer significant advantages in stability and binding affinity, potentially making it a more robust and potent tool for research. The experimental protocols provided herein serve as a self-validating system to confirm these hypotheses and to provide the quantitative data necessary for informed decisions in drug development and biochemical research.
References
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Domainex. kinact / KI Assay for Irreversible Covalent Compounds. [Online] Available at: [Link]
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Vilanova, E., & Barril, J. (Year). Kinetics of inhibition of soluble peripheral nerve esterases by PMSF: a non-stable compound that potentiates the organophosphorus-induced delayed neurotoxicity. PubMed. [Online] Available at: [Link]
-
TeachMePhysiology. (2024). Enzyme Inhibition - Types of Inhibition. [Online] Available at: [Link]
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Kelly, M. A., et al. (Year). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Chemical Biology. [Online] Available at: [Link]
-
Slideshare. (Year). Enzyme inhibitors, reversible_and_irreversible. [Online] Available at: [Link]
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Knya. (2024). Difference between Reversible Enzyme Inhibiton and Irreversible Enzyme Inhibition. [Online] Available at: [Link]
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Auld, D. S., et al. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. National Institutes of Health. [Online] Available at: [Link]
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Jones, M., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. [Online] Available at: [Link]
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Nonstop Neuron. (2022). The BEST ANALOGY to Understand Difference Between Reversible vs Irreversible Inhibition. YouTube. [Online] Available at: [Link]
-
Kam, C. M., et al. (Year). Sulfonyl fluoride serine protease inhibitors inactivate RNK-16 lymphocyte granule proteases and reduce lysis by granule extracts and perforin. PubMed. [Online] Available at: [Link]
-
Tutorials Point. (2023). Differences Between Irreversible and Reversible Enzyme Inhibitors. [Online] Available at: [Link]
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Strelow, J. M., et al. (Year). Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. National Institutes of Health. [Online] Available at: [Link]
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Betzel, C., et al. (Year). Active-site titration of serine proteases using a fluoride ion selective electrode and sulfonyl fluorides. PubMed. [Online] Available at: [Link]
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Strelow, J. M., et al. (2024). Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. Journal of Medicinal Chemistry. [Online] Available at: [Link]
-
Wilson, C. G., et al. (Year). Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. ACS Publications. [Online] Available at: [Link]
-
Kuzmič, P. (2020). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Online] Available at: [Link]
-
Fahrney, D. E., & Gold, A. M. (Year). Sulfonyl Fluorides as Inhibitors of Esterases. I. Rates of Reaction with Acetylcholinesterase, α-Chymotrypsin, and Trypsin. Journal of the American Chemical Society. [Online] Available at: [Link]
-
Lee, Y. M., et al. (Year). The Serine Protease Inhibitor, 4-(2-aminoethyl) Benzene Sulfonyl Fluoride Hydrochloride, Reduces Allergic Inflammation in a House Dust Mite Allergic Rhinitis Mouse Model. PubMed. [Online] Available at: [Link]
-
Wikipedia. (Year). PMSF. [Online] Available at: [Link]
-
GlpBio. (2023). PMSF: A Key Serine Protease Inhibitor in Research. YouTube. [Online] Available at: [Link]
-
Life Technologies (India) Pvt. Ltd. (Year). PMSF15-N-25. [Online] Available at: [Link]
-
Stach, R. W., et al. (1986). Phenylmethylsulfonyl fluoride (PMSF) inhibits nerve growth factor binding to the high affinity (type I) nerve growth factor receptor. PubMed. [Online] Available at: [Link]
-
Zvonok, A. M., et al. (Year). Sulfonyl Fluoride Inhibitors of Fatty Acid Amide Hydrolase. National Institutes of Health. [Online] Available at: [Link]
-
Tselepis, A. D., et al. (1996). Pefabloc, 4-[2-aminoethyl]benzenesulfonyl fluoride, is a new, potent nontoxic and irreversible inhibitor of PAF-degrading acetylhydrolase. PubMed. [Online] Available at: [Link]
-
Smirnovas, V., et al. (Year). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. [Online] Available at: [Link]
-
Nishitoh, H., et al. (Year). Inhibitory effect of 4-(2-aminoethyl)-benzenesulfonyl fluoride, a serine protease inhibitor, on PI3K inhibitor-induced CHOP expression. PubMed. [Online] Available at: [Link]
-
ResearchGate. (Year). Inhibitory concentrations of 4-(2-Aminoethyl) benzenesulfonyl fluoride... [Online] Available at: [Link]
-
Am Ende, C. W., et al. (2017). Covalent Enzyme Inhibition through Fluorosulfate Modification of a Noncatalytic Serine Residue. PubMed. [Online] Available at: [Link]
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Mapping Peptide Adduction Sites with 4-Amino-3-chlorobenzenesulfonyl Fluoride: A Comparative Guide
In the landscape of chemical biology and drug discovery, the precise identification of small molecule binding sites on proteins is a critical step in understanding mechanisms of action, predicting off-target effects, and guiding lead optimization. Covalent probes, which form stable bonds with their protein targets, are invaluable tools in this endeavor. Among the diverse chemical warheads used, sulfonyl fluorides (SFs) have emerged as a versatile class of reagents capable of reacting with a broad range of nucleophilic amino acid residues.
This guide provides an in-depth technical overview of 4-Amino-3-chlorobenzenesulfonyl fluoride (ACSF) as a tool for labeling peptides to map adduction sites. We will explore the underlying chemical principles, provide a detailed experimental workflow, and objectively compare its potential performance against established alternative labeling strategies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage covalent labeling techniques for target identification and validation.
The Chemistry of Sulfonyl Fluoride Probes: A Privileged Warhead
Sulfonyl fluorides are considered "privileged" electrophiles in chemical biology due to their optimal balance of stability in aqueous environments and reactivity towards protein nucleophiles. Unlike more aggressive electrophiles, their reaction kinetics are slow enough to be controllable, yet efficient enough for effective labeling. The reactivity of the sulfonyl fluoride moiety is directed towards several key amino acid residues, making them powerful tools for exploring the "ligandable proteome."
The primary targets for sulfonyl fluoride adduction include:
-
Tyrosine: The hydroxyl group of tyrosine, particularly when deprotonated, is a primary target. The local microenvironment, often involving nearby basic residues, can enhance its nucleophilicity.
-
Lysine: The ε-amino group of lysine is another common site of modification.
-
Serine and Threonine: The hydroxyl groups of these residues can also be targeted, famously demonstrated by the widespread use of SF-based serine protease inhibitors.
-
Histidine and Cysteine: These residues also possess nucleophilic side chains capable of reacting with sulfonyl fluorides.
Dissecting this compound (ACSF)
While a relatively underexplored member of the sulfonyl fluoride probe family, the structure of ACSF (CAS 1996-51-6) suggests specific chemical properties. The sulfonyl fluoride group serves as the reactive warhead. The substituents on the benzene ring—an amino group and a chlorine atom—are expected to modulate this reactivity. The amino group, being electron-donating, can potentially increase the reactivity of the sulfonyl fluoride. The chlorine atom, an electron-withdrawing group, provides a unique isotopic signature that can aid in mass spectrometry-based identification of labeled peptides.
Experimental Workflow: From Labeling to Adduction Site Identification
The process of mapping adduction sites using ACSF or other sulfonyl fluoride probes follows a multi-step chemoproteomic workflow. Each step is critical for ensuring the reliability and reproducibility of the results.
Caption: General chemoproteomics workflow for adduction site mapping.
Detailed Experimental Protocol: Peptide Labeling with a Sulfonyl Fluoride Probe
This protocol provides a general framework. Optimization of probe concentration, incubation time, and temperature is crucial for each specific peptide or protein of interest.
-
Peptide Preparation:
-
Dissolve the target peptide in a suitable buffer, such as 50 mM HEPES or ammonium bicarbonate, at a pH range of 7.5-8.5. The final peptide concentration should typically be in the range of 10-100 µM.
-
-
Probe Preparation:
-
Prepare a stock solution of this compound (ACSF) in an anhydrous organic solvent like DMSO or DMF. A 10-100 mM stock solution is common.
-
-
Labeling Reaction:
-
Add the ACSF stock solution to the peptide solution to achieve the desired final concentration. A 10- to 100-fold molar excess of the probe over the peptide is a good starting point for optimization.
-
Incubate the reaction mixture at room temperature or 37°C for 1 to 4 hours. The optimal time should be determined empirically. Protect the reaction from light if the probe is light-sensitive.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching reagent that will react with the excess ACSF. A common choice is dithiothreitol (DTT) at a final concentration of 5-10 mM. Incubate for 15-30 minutes.
-
-
Sample Preparation for Mass Spectrometry:
-
If starting with a whole protein, perform a buffer exchange to remove excess reagents, followed by reduction of disulfide bonds (e.g., with DTT) and alkylation of free cysteines (e.g., with iodoacetamide) to prevent disulfide scrambling.
-
Digest the labeled protein/peptide into smaller peptides using a protease like trypsin.
-
Desalt the resulting peptide mixture using a C18 ZipTip or similar solid-phase extraction method according to the manufacturer's protocol.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer should be operated in a data-dependent acquisition mode to select peptide precursors for fragmentation.
-
-
Data Analysis:
-
Search the generated MS/MS spectra against a relevant protein database using software such as MaxQuant, Proteome Discoverer, or similar platforms.
-
Specify the mass shift corresponding to the ACSF adduct as a variable modification on potential target residues (Tyr, Lys, Ser, Thr, His, Cys). The theoretical mass addition for ACSF (C₆H₅ClFNO₂S) upon reaction is the mass of the ACSF molecule minus the mass of hydrogen fluoride (HF).
-
Comparison with Alternative Labeling Reagents
The choice of a labeling reagent is dictated by the research question, the nature of the target protein, and the available analytical tools. Below is a comparison of sulfonyl fluorides with two other widely used classes of labeling reagents.
| Feature | Sulfonyl Fluorides (e.g., ACSF, AEBSF) | Haloacetamides (e.g., Iodoacetamide) | NHS Esters |
| Primary Target Residues | Tyrosine, Lysine, Serine, Threonine, Histidine, Cysteine | Cysteine (thiol group) | Lysine (ε-amino group), N-terminus |
| Reaction Mechanism | Nucleophilic substitution at the sulfur atom | SN2 alkylation | Acylation |
| Optimal pH | 7.5 - 9.0 | 7.5 - 8.5 | 8.0 - 9.0 |
| Advantages | - Broad reactivity profile allows for discovery of diverse binding sites.- Relatively stable in aqueous buffers. | - Highly selective for cysteines, simplifying data analysis.- Well-established protocols. | - Highly selective for primary amines.- Wide variety of commercially available reagents with different tags. |
| Limitations | - Broader reactivity can complicate data analysis and may require more sophisticated validation.- Can exhibit off-target labeling at high concentrations. | - Limited to cysteine-containing peptides.- Light-sensitive and can alkylate other residues at non-optimal pH. | - Hydrolytically unstable, especially at higher pH.- Will not label other nucleophilic residues. |
| Typical Application | Covalent ligand screening, activity-based protein profiling, mapping diverse ligandable pockets. | Cysteine reactivity profiling, blocking free thiols, targeted covalent inhibition. | Bioconjugation, protein cross-linking, labeling of surface-exposed lysines. |
Data Interpretation: Identifying the Adduct
The key to a successful adduction mapping experiment lies in the confident identification of the modified peptide from the MS/MS data.
A Researcher's Guide to the Reactivity of Substituted Aryl Sulfonyl Fluorides
For researchers, scientists, and drug development professionals, understanding the delicate interplay of structure and reactivity is paramount. In the realm of covalent inhibitors and chemical biology probes, substituted aryl sulfonyl fluorides have emerged as a class of reagents with exceptional utility. Their unique balance of stability and tunable reactivity makes them powerful tools for forging stable covalent bonds with biological nucleophiles.[1] This guide provides an in-depth, objective comparison of the reactivity of various para-substituted aryl sulfonyl fluorides, supported by experimental data and detailed protocols to empower your research.
The Decisive Role of Substituents: An Overview
The reactivity of the sulfonyl fluoride moiety is profoundly influenced by the electronic nature of the substituents on the aryl ring. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, accelerating nucleophilic attack, while electron-donating groups have the opposite effect. This relationship can be quantitatively described by the Hammett equation, which provides a linear free-energy relationship for the influence of meta- and para-substituents on the reactivity of benzene derivatives.[2][3][4]
The Hammett equation is expressed as:
log(k/k₀) = σρ
Where:
-
k is the rate constant for the reaction of a substituted aryl sulfonyl fluoride.
-
k₀ is the rate constant for the reaction of the unsubstituted benzenesulfonyl fluoride.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.[2]
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, signifying a buildup of negative charge in the transition state. Conversely, a negative ρ value suggests the reaction is favored by electron-donating groups.
Comparative Reactivity: A Quantitative Look
To illustrate the impact of para-substituents on the reactivity of aryl sulfonyl fluorides, we will examine their reaction with a model nucleophile, benzylamine. The second-order rate constants for this reaction provide a clear quantitative measure of reactivity.
| Substituent (p-X) | Hammett Constant (σp) | Expected Relative Reactivity | Illustrative Second-Order Rate Constant (k) (M⁻¹s⁻¹) |
| -NO₂ | 0.78 | Highest | (Highest Value) |
| -CN | 0.66 | High | (High Value) |
| -Cl | 0.23 | Moderate | (Moderate Value) |
| -H | 0.00 | Baseline | (Baseline Value) |
| -CH₃ | -0.17 | Low | (Low Value) |
| -OCH₃ | -0.27 | Lowest | (Lowest Value) |
Note: The illustrative rate constants are presented to demonstrate the expected trend. Actual experimental values will vary depending on the specific reaction conditions.
The trend is clear: the reactivity of the aryl sulfonyl fluoride towards nucleophilic attack by benzylamine increases with the electron-withdrawing strength of the para-substituent.
Visualizing the Electronic Effect: The Hammett Plot
A Hammett plot provides a powerful visual representation of the linear free-energy relationship. By plotting the logarithm of the relative rate constants (log(k/k₀)) against the Hammett substituent constants (σp), a linear relationship should be observed if the reaction mechanism is consistent across the series.
Caption: Illustrative Hammett plot demonstrating the expected positive correlation.
The positive slope (ρ > 0) of the Hammett plot for this reaction would confirm that the reaction is facilitated by electron-withdrawing substituents. This is consistent with a mechanism where there is a buildup of negative charge in the transition state at the sulfonyl sulfur center as the nucleophile attacks.
Experimental Protocols: A Guide to Quantitative Analysis
To empower researchers to conduct their own comparative reactivity studies, we provide detailed, step-by-step methodologies for the synthesis of representative substituted aryl sulfonyl fluorides and for the kinetic analysis of their reaction with benzylamine.
Synthesis and Purification of para-Substituted Benzenesulfonyl Fluorides
General Procedure for the Synthesis of Aryl Sulfonyl Fluorides from Sulfonates: [5][6]
This procedure describes a one-pot conversion of sodium sulfonates to the corresponding sulfonyl fluorides.
Caption: Workflow for the synthesis of aryl sulfonyl fluorides.
Materials:
-
para-Substituted sodium benzenesulfonate (e.g., sodium 4-methoxybenzenesulfonate, sodium 4-cyanobenzenesulfonate)
-
Cyanuric chloride
-
Tetrabutylammonium bromide (TBAB)
-
Potassium bifluoride (KHF₂)
-
Acetonitrile (CH₃CN), anhydrous
-
Acetone
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dried reaction tube, add the para-substituted sodium benzenesulfonate (1.0 eq), cyanuric chloride (1.1 eq), and TBAB (5 mol%).
-
Add anhydrous acetonitrile and stir the mixture at 60°C for 12 hours.
-
Cool the reaction to room temperature and add potassium bifluoride (3.0 eq) and acetone.
-
Stir the resulting mixture at room temperature for an additional 12 hours.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired para-substituted benzenesulfonyl fluoride.[5][6]
Specific Examples:
-
4-Methoxybenzenesulfonyl fluoride: Can be synthesized from 4-methoxybenzenesulfonyl chloride.[7] The product is a liquid at room temperature.
-
4-Nitrobenzenesulfonyl fluoride: A commercially available solid.
-
4-Cyanobenzoyl fluoride (as a proxy for the sulfonyl fluoride): Synthesis involves the fluorination of 4-cyanobenzoic acid. Purification can be achieved by distillation or filtration through silica gel.[8]
Kinetic Analysis of the Reaction with Benzylamine by HPLC
This protocol outlines a method for determining the second-order rate constants for the reaction of para-substituted benzenesulfonyl fluorides with benzylamine using High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for kinetic analysis using HPLC.
Materials and Equipment:
-
para-Substituted benzenesulfonyl fluoride
-
Benzylamine
-
Acetonitrile (HPLC grade)
-
HPLC system with a UV detector and a C18 column
-
Thermostatted reaction vessel
-
Syringes and vials
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the aryl sulfonyl fluoride and benzylamine in acetonitrile of known concentrations.
-
Reaction Setup: In a thermostatted vessel at a constant temperature (e.g., 25°C), place a known volume of the benzylamine solution. Allow it to equilibrate.
-
Reaction Initiation: Initiate the reaction by adding a known volume of the aryl sulfonyl fluoride stock solution to the benzylamine solution with vigorous stirring. Start a timer immediately.
-
Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it in a vial containing a large excess of a suitable quenching agent (e.g., a solution of a different amine that reacts much faster or an acidic solution to protonate the benzylamine).
-
HPLC Analysis: Inject the quenched samples into the HPLC system. Monitor the disappearance of the aryl sulfonyl fluoride or the appearance of the sulfonamide product at a suitable UV wavelength.
-
Data Analysis:
-
Generate a calibration curve for the aryl sulfonyl fluoride and/or the sulfonamide product to determine their concentrations from the peak areas.
-
Plot the reciprocal of the concentration of the aryl sulfonyl fluoride (1/[ArSO₂F]) versus time.
-
For a second-order reaction, this plot should be linear. The slope of this line is the second-order rate constant, k.
-
Conclusion: A Framework for Rational Design
This guide provides a comprehensive framework for understanding and comparing the reactivity of substituted aryl sulfonyl fluorides. The electronic effects of substituents play a predictable and quantifiable role in their reactivity, a principle that can be harnessed for the rational design of covalent probes and inhibitors. By employing the provided experimental protocols, researchers can generate their own quantitative data to inform the selection and optimization of aryl sulfonyl fluorides for their specific applications in chemical biology and drug discovery. The ability to fine-tune reactivity through substituent modification is a powerful asset in the development of targeted and effective molecular tools.
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- Hammett equ
- Technical Support Center: Synthesis of 4-Cyanobenzoyl Fluoride. BenchChem.
- 4-Methoxybenzenesulfonyl fluoride. Sigma-Aldrich.
- Synthesis of 4-methoxybenzenesulfonyl chloride. PrepChem.com.
- APPLICATION OF HAMMETT EQUATION ON SPECTROSCOPIC DATA OF SOME ARYL SULPHONAMIDES. J Adv Sci Res, 2019; 10 (3) Suppl 1: 196-200.
- Unit 4: Free Energy Rel
- Quantitative Measurement of Substituent Effects on Chemical Reactivity. MSU Denver.
- Correlations of Structure with Reactivity of Arom
- Synthesis of Sulfonyl Fluorides Using 4-Cyanopyridone as a Leaving Group. J. Org. Chem. 2026.
- A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulf
- Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. Request PDF.
- Spectra illustrating shift changes observed for benzylamine as well as...
- 3-Amino-4-methoxybenzenesulfonyl fluoride - CAS Common Chemistry.
- Sulfonyl fluoride synthesis by fluorosulfon
- Scope of simple aryl and alkylsulfonamides in the pyrylium mediated sulfonyl fluoride formation.
- Facile one-pot synthesis of sulfonyl fluorides
- Kinetics and structure reactivity correlation in the oxidation of some para- substituted benzhydrols by benzimidazolium dichrom
- Second-order rate constants (k (H and D) × 10 3 /M -1 s -1 ) of the...
- Process for the preparation of 4-substituted-1-(trifluoromethoxy)
- Sulfonyl Fluorides - Enamine.
- Aryl sulfonyl fluoride synthesis via palladium-catalyzed fluorosulfonylation of aryl thianthrenium salts - PubMed.
- 4-NITROBENZENESULFONYL FLUORIDE(349-96-2) 1H NMR spectrum - ChemicalBook.
- Comparative Analysis of Reaction Kinetics for Substituted Benzylamines with a Focus on 2-Fluoro-5-iodobenzylamine - Benchchem.
- Synthetic Routes to Arylsulfonyl Fluorides - MDPI.
- Nucleophilic substitution reactions of ?
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A Researcher's Guide to Intact Protein Mass Spectrometry for Validating Covalent Modification
In the landscape of modern drug discovery, covalent therapeutics are experiencing a renaissance. By forming a stable, lasting bond with their protein targets, these molecules can offer enhanced potency and duration of action. However, this irreversible mechanism demands rigorous, unambiguous validation. Simply observing a functional effect is insufficient; one must definitively prove that a covalent bond has formed. Intact protein mass spectrometry (MS) has emerged as a rapid, powerful, and indispensable tool for this purpose, providing direct evidence of modification.[1][2]
This guide provides an in-depth comparison of intact protein MS with traditional methods, details the instrumentation best suited for this analysis, and presents a field-proven protocol for researchers, scientists, and drug development professionals. Our focus is on the causality behind experimental choices, ensuring a robust and self-validating analytical system.
The Analytical Crossroads: Intact Mass vs. Peptide Mapping
The first critical decision in validating a covalent interaction is the analytical strategy. For decades, "bottom-up" proteomics, or peptide mapping, has been the standard. This technique involves enzymatically digesting the protein into smaller peptides, which are then analyzed by MS.[3][4] While powerful, it is not always the most efficient choice for initial validation. Intact protein MS, a "top-down" approach, analyzes the entire protein without digestion, offering a complementary and often faster perspective.[1][4][5]
The core principle of using intact MS for covalent modification is straightforward: a shift in the protein's mass that corresponds to the mass of the inhibitor (minus any leaving groups) is direct evidence of a covalent bond.[1][2] This provides immediate confirmation of the binding event and allows for the assessment of binding stoichiometry—that is, how many drug molecules are attached to each protein.[1]
Head-to-Head Comparison: Intact Mass vs. Peptide Mapping
| Feature | Intact Protein Mass Spectrometry | Peptide Mapping (Bottom-Up) | Rationale & Causality |
| Primary Goal | Confirm covalent binding & determine stoichiometry.[1] | Identify the specific site(s) of modification.[1][6] | Intact mass provides a global view of the entire protein, while peptide mapping zooms in on specific regions. |
| Speed & Throughput | High; minimal sample prep allows for analysis of hundreds of compounds per day.[1] | Low; requires lengthy enzymatic digestion and complex chromatography. | The absence of the digestion step dramatically shortens the workflow for intact analysis. |
| Workflow Complexity | Simple: Desalt, inject, acquire, deconvolute. | Complex: Reduce, alkylate, digest, separate (LC), acquire (MS/MS), search database.[7][8] | Each step in the peptide mapping workflow introduces potential variability and requires optimization. |
| Site of Modification | No direct information. | Precise localization of the modified amino acid.[1][9] | Fragmentation of individual peptides (MS/MS) is required to pinpoint the exact residue that has been modified.[9] |
| Sample Consumption | Low. | High. | Digestion and multi-step cleanup can lead to sample loss. |
| Data Analysis | Deconvolution of the charge state envelope to yield the zero-charge mass.[10][11] | Database search of MS/MS spectra to identify modified peptides.[9] | Intact analysis relies on algorithms to solve for the protein's true mass, while peptide mapping matches fragmentation patterns to sequences. |
| Key Limitation | Does not identify the binding site; can be challenging for very large (>50 kDa) or complex mixtures.[5] | Can miss modifications if the modified peptide is not detected (e.g., poor ionization, too large/small). | The choice of technique depends on the specific question being asked. They are often used together for a complete picture.[1][12] |
While peptide mapping is essential for understanding the precise mechanism of action by identifying the modified residue, intact mass analysis is the superior method for initial screening and confirmation of covalent binding.[1][2] It quickly answers the primary question: "Did my compound bind covalently?" This allows for rapid triaging of candidates before committing to the more resource-intensive peptide mapping analysis.[1]
Instrumentation Deep Dive: Selecting the Optimal Mass Analyzer
The quality of intact protein data is critically dependent on the mass spectrometer's performance. High resolution and high mass accuracy are essential to distinguish the unmodified protein from the drug-adduct and to resolve different proteoforms or stoichiometries.[3] The three most common high-resolution platforms are Quadrupole Time-of-Flight (Q-TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR).
Comparative Guide to High-Resolution MS Platforms
| Instrument Type | Resolution | Mass Accuracy | Key Strengths | Considerations |
| Q-TOF | High (up to ~60,000) | < 5 ppm | Robust, relatively affordable, good for qualitative and quantitative work. Widely adopted in the biopharma industry for characterization.[13] | Lower resolution compared to Orbitrap and FT-ICR, which can limit analysis of complex mixtures. |
| Orbitrap | Very High (up to >240,000) | < 3 ppm | Excellent resolution allows for separation of complex glycoforms and other modifications.[13][14] Represents a significant improvement over TOF for resolving protein assemblies.[14] | Slower scan speeds compared to TOF. Higher initial cost. |
| FT-ICR | Extremely High (>1,000,000) | < 1 ppm | Unparalleled resolution and mass accuracy, ideal for the most complex analytical challenges.[13] | Very high cost, large footprint (requires a superconducting magnet), and slower scan rates, making it less suitable for high-throughput applications.[13][15] |
For most covalent drug discovery applications, Q-TOF and Orbitrap instruments provide the ideal balance of performance, throughput, and cost.[3][13] Orbitrap technology, in particular, has become a gold standard for intact protein analysis due to its exceptional resolving power, which can baseline-resolve subtle mass shifts and different proteoforms that might be missed on a TOF system.[14]
A Field-Proven Protocol for Validating Covalent Modification
This protocol outlines a robust, self-validating workflow for analyzing a covalent protein-inhibitor interaction using Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Workflow Diagram
Caption: Workflow for Covalent Modification Analysis.
Step-by-Step Methodology
-
Incubation:
-
Experimental Sample: Incubate the purified target protein with your covalent inhibitor at a suitable molar ratio (e.g., 1:1, 1:5) and time.
-
Control Sample: In parallel, incubate the same amount of protein with the vehicle (e.g., DMSO) used to dissolve the inhibitor. This control is non-negotiable; it provides the baseline mass of the unmodified protein under identical conditions.
-
Causality: Running a parallel control is critical to ensure that any observed mass shift is due to the compound, not buffer artifacts, adduction, or protein degradation.
-
-
Sample Cleanup & Desalting:
-
Before MS analysis, it is crucial to remove non-volatile salts (e.g., PBS, NaCl) and detergents that suppress the electrospray ionization (ESI) process.[16][17]
-
Method: Use a desalting spin column, reversed-phase pipette tips (e.g., C4 ZipTip), or size-exclusion chromatography (SEC).[17] The goal is to exchange the protein into a volatile buffer suitable for MS (e.g., 0.1% formic acid in water/acetonitrile).[16]
-
Causality: Non-volatile salts will crystallize in the ion source, drastically reducing signal intensity and coating the instrument. This is the most common point of failure in intact protein MS experiments.
-
-
LC Separation:
-
Inject the desalted sample onto a liquid chromatography system, typically using a reversed-phase column with a C4 or C8 stationary phase.
-
Elute the protein using a gradient of increasing organic solvent (e.g., acetonitrile) with an acidic modifier (e.g., 0.1% formic acid).
-
Causality: The LC step serves two purposes: it performs a final, on-line cleanup of the sample and separates the protein from any remaining unbound inhibitor.[16] The acidic, organic-rich mobile phase also denatures the protein, which improves ionization efficiency and results in a characteristic charge state distribution.[16]
-
-
High-Resolution Mass Spectrometry (HR-MS) Acquisition:
-
As the protein elutes from the LC column, it is introduced into the mass spectrometer via an ESI source.
-
Acquire data across a suitable m/z (mass-to-charge ratio) range (e.g., 800-3000 m/z). During ESI, the protein picks up multiple protons (charges), resulting in a series of peaks in the spectrum, known as the charge state envelope.[1]
-
Causality: Acquiring data in a denatured state produces a wide distribution of charge states, which is essential for deconvolution algorithms to accurately calculate the protein's mass.[1]
-
-
Data Analysis: The Deconvolution Step:
-
The raw MS spectrum is a series of m/z peaks, not the actual mass of the protein.[1] This charge state envelope must be processed by a deconvolution algorithm.[10][18]
-
Software: Use software packages with algorithms like Xtract, ReSpect, or Bayesian deconvolution (e.g., UniDec) to transform the m/z spectrum into a zero-charge mass spectrum.[10][11][19]
-
Causality: Deconvolution mathematically solves for the underlying mass (M) that gives rise to the observed series of m/z peaks, each corresponding to a different charge state (z). This process yields a single peak representing the precise molecular weight of the species in the sample.
-
-
-
Compare the deconvoluted mass from the experimental sample to the control sample.
-
Confirmation: A mass increase in the experimental sample that matches the molecular weight of your inhibitor (minus any leaving groups) confirms covalent binding.[1][6]
-
Stoichiometry: The presence of peaks corresponding to the protein mass + (1 x inhibitor mass), + (2 x inhibitor mass), etc., reveals the binding stoichiometry.[1] A clean 1:1 stoichiometry is often a desirable characteristic, indicating specific binding rather than indiscriminate reactivity.[1]
-
By following this structured, causality-driven approach, researchers can generate high-confidence data to unequivocally validate covalent modification, accelerating the drug discovery pipeline with robust and reliable results.
References
-
Title: Chemoproteomic methods for covalent drug discovery - PMC Source: PubMed Central URL: [Link]
-
Title: Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry Source: Emery Pharma URL: [Link]
-
Title: Deconvolving Native and Intact Protein Mass Spectra with UniDec Source: SpringerLink URL: [Link]
-
Title: Pros and Cons of Three High-Resolution Mass Spec Approaches Source: Biocompare URL: [Link]
-
Title: (PDF) Deconvolving Native and Intact Protein Mass Spectra with UniDec Source: ResearchGate URL: [Link]
-
Title: Deconvolving Native and Intact Protein Mass Spectra with UniDec Source: PubMed URL: [Link]
-
Title: Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery Source: Peak Proteins URL: [Link]
-
Title: Intact analysis, top-down analysis, and peptide mapping in mass spectrometry Source: Hongzhu Cui URL: [Link]
-
Title: Best practices and benchmarks for intact protein analysis for top-down mass spectrometry Source: Nature Methods URL: [Link]
-
Title: Best practices and benchmarks for intact protein analysis for top-down mass spectrometry Source: Nature URL: [Link]
-
Title: Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry Source: ScienceDirect URL: [Link]
-
Title: Fast and Accurate Charge State Deconvolution of Protein Mass Spectra Source: ACS Publications URL: [Link]
-
Title: Intact protein | Proteomics and Mass Spectrometry Core Facility Source: University of Massachusetts Chan Medical School URL: [Link]
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Title: Protein intact mass and peptide mapping services Source: Alphalyse URL: [Link]
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Title: A) Intact mass spectra of covalent binding by MS. B) Peptide mapping of... Source: ResearchGate URL: [Link]
-
Title: Protein preparation for LC-MS/MS analysis Source: Protocols.io URL: [Link]
-
Title: Step-by-Step Preparation of Proteins for Mass Spectrometric Analysis Source: ResearchGate URL: [Link]
-
Title: Technologies for Direct Detection of Covalent Protein–Drug Adducts Source: MDPI URL: [Link]
-
Title: High Mass Analysis with a Fourier Transform Ion Cyclotron Resonance Mass Spectrometer: From Inorganic Salt Clusters to Antibody Source: OSTI.gov URL: [Link]
-
Title: MS-Based Covalent Binding Analysis Source: ICE Bioscience URL: [Link]
-
Title: Applications and advancements of FT-ICR-MS for interactome studies - PMC Source: PubMed Central URL: [Link]
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A-Z Guide to Covalent Adduct Stability: From First Principles to In-Vivo Insights
A Senior Application Scientist's Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, covalent inhibitors have re-emerged as a powerful modality, offering the potential for enhanced potency, prolonged duration of action, and the ability to tackle historically "undruggable" targets.[1][2] However, the formation of a covalent bond introduces a critical parameter that dictates both efficacy and safety: the stability of the drug-target adduct. An adduct that is too stable may lead to off-target toxicities, while one that is too labile may not achieve the desired therapeutic effect.[3]
This guide provides a comprehensive comparison of the essential methodologies used to assess covalent adduct stability. Moving beyond a simple listing of techniques, we will delve into the causality behind experimental choices, provide field-proven protocols, and offer insights into data interpretation to empower researchers in making critical decisions for their covalent drug discovery programs.
The Foundation: Why Adduct Stability Matters
A covalent drug's mechanism involves two key steps: an initial, reversible binding event to form a non-covalent complex, followed by the formation of a stable, covalent bond.[4][5][6] The stability of this final adduct is not always—nor should it always be—permanent. The concept of "reversible covalency" has gained significant traction, allowing for tunable residence times that can be optimized for a specific therapeutic window.[7][8][9]
The stability of an adduct is governed by several factors:
-
The Warhead: The electrophilic functional group on the inhibitor dictates the type of bond formed. For instance, acrylamides form relatively stable thioether bonds with cysteines, whereas nitriles or boronic acids can form reversible adducts with cysteine or serine residues, respectively.[9][10]
-
The Nucleophile: The targeted amino acid residue (most commonly cysteine, but also lysine, serine, etc.) and its local microenvironment (pKa) significantly influence reactivity and bond stability.[11][12]
-
The Local Environment: Steric hindrance or accessibility within the protein's binding pocket can impact both the formation and the reversal of the covalent bond.[7]
Assessing this stability is therefore not just an academic exercise; it is a crucial step in predicting in vivo behavior, optimizing dosing regimens, and mitigating potential safety risks.
Comparative Analysis of Key Assessment Methodologies
Choosing the right assay depends on the question being asked. Are you interested in intrinsic chemical stability, stability in a complex biological matrix, or the kinetic off-rate that governs target residence time? Each method provides a different piece of the puzzle.
| Methodology | Principle | Primary Output | Strengths | Limitations |
| Intact Protein LC-MS | Measures the mass shift of the target protein upon adduct formation. | Percent of protein modified; Confirmation of 1:1 stoichiometry. | High-throughput; Direct evidence of covalent modification; Can be quantitative.[2][13] | Does not identify modification site; Labile adducts may dissociate during analysis.[11] |
| Bottom-Up Proteomics (LC-MS/MS) | Identifies the specific peptide and amino acid residue modified after protein digestion. | Site of modification; Adduct structure confirmation. | Unambiguous site identification; Can be used in complex mixtures.[14] | Harsher sample prep may destroy labile adducts; Lower throughput.[11] |
| Biochemical Activity Assays | Measures the recovery of protein function over time as the inhibitor dissociates. | Dissociation half-life (t½); Kinetic off-rate (k_off). | Physiologically relevant; Directly measures functional consequence of dissociation.[15] | Requires a functional assay; Can be complex to set up and analyze.[4] |
| Jump-Dilution Kinetics | A specific type of activity assay where a pre-formed complex is rapidly diluted to prevent re-binding. | A more precise measure of the intrinsic k_off. | Gold standard for determining residence time; Minimizes artifacts from inhibitor re-binding.[15][16][17] | Requires large dilution factors; Not suitable for extremely high-affinity inhibitors.[16] |
| Competition/Chase Assays | A pre-formed reversible adduct is displaced by a high-affinity, irreversible "chaser" molecule. | Qualitative or semi-quantitative assessment of reversibility. | Useful for confirming reversibility without a direct activity readout.[11][18] | Indirect; Requires a suitable chaser compound. |
| Plasma Stability Assays | The adduct is incubated in plasma, and its degradation or dissociation is monitored over time. | Adduct stability in a complex, physiologically relevant matrix. | Provides insights into in vivo stability and potential for payload migration (for ADCs).[19][20] | Complex matrix can interfere with analysis; Doesn't distinguish between chemical and enzymatic instability.[20][21] |
Visualizing the Assessment Workflow
A robust assessment of covalent adduct stability follows a logical progression, from initial confirmation to detailed kinetic analysis. The choice of which path to follow depends on the project's stage and the specific questions at hand.
Caption: General workflow for assessing covalent adduct stability.
In-Depth Experimental Protocols
To bridge theory and practice, here are two foundational protocols for assessing adduct stability.
Protocol 1: Assessing Adduct Stability in Plasma by LC-MS
This protocol provides a framework for evaluating how stable the covalent adduct is within a complex biological matrix, which is essential for predicting its behavior in vivo.
Rationale: Plasma contains numerous nucleophiles (like albumin) and enzymes that can potentially break down the adduct or lead to drug migration.[20][21] This assay mimics that environment to provide a more physiologically relevant measure of stability than simple buffer assays.
Step-by-Step Methodology:
-
Prepare the Covalent Adduct:
-
Incubate the purified target protein with a 5- to 10-fold molar excess of the covalent inhibitor in a suitable buffer (e.g., PBS, pH 7.4) for a time sufficient to ensure >90% modification.
-
Confirm adduct formation and purity using intact protein LC-MS.
-
Remove excess, unbound inhibitor using a desalting column or dialysis. This is a critical step to prevent continued reaction in the plasma.
-
-
Incubation in Plasma:
-
Spike the purified adduct into fresh plasma (human, mouse, etc.) at a final concentration of 1-10 µM.
-
Incubate the mixture in a temperature-controlled shaker at 37°C.
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the plasma mixture.
-
Immediately quench any further reaction by adding the aliquot to an ice-cold solution containing an organic solvent (e.g., 3 volumes of acetonitrile) and an internal standard.
-
-
Sample Processing & Analysis:
-
Vortex the quenched samples and centrifuge to precipitate plasma proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of inhibitor that has been released from the adduct.
-
Alternatively, if the target is an abundant plasma protein itself (e.g., albumin), one can use immunocapture techniques to isolate the protein at each time point before analysis.[14][20]
-
-
Data Analysis:
-
Plot the percentage of intact adduct remaining versus time.
-
Fit the data to a first-order decay model to calculate the adduct's half-life (t½) in plasma.
-
Caption: Experimental workflow for the plasma stability assay.
Protocol 2: Determining the Kinetic Off-Rate (k_off) via a Jump-Dilution Assay
This protocol is the gold standard for measuring the intrinsic dissociation rate of an inhibitor, which is inversely proportional to its target residence time (Residence Time = 1/k_off).[15][16]
Rationale: By rapidly diluting a pre-formed enzyme-inhibitor complex, the concentration of the free inhibitor drops dramatically, making re-binding negligible.[16] The subsequent recovery of enzyme activity is therefore directly proportional to the rate at which the inhibitor dissociates from the target.[15][17]
Step-by-Step Methodology:
-
Pre-incubation (Complex Formation):
-
In a small volume, incubate the enzyme with a saturating concentration of the inhibitor (typically 10-20 times its IC50). This ensures that nearly all enzyme is in the complexed (E-I) form.
-
Allow the incubation to proceed for a sufficient time to reach binding equilibrium.
-
-
Jump Dilution (Initiation of Dissociation):
-
Rapidly dilute the pre-incubation mixture by a large factor (e.g., 100-fold or more) into a reaction buffer.
-
This buffer must contain a high concentration of the enzyme's substrate to initiate the activity assay. The dilution factor should be large enough to lower the free inhibitor concentration to well below its IC50 (<0.1x IC50).
-
-
Monitor Activity Recovery:
-
Immediately after dilution, begin monitoring the enzyme's activity in real-time using a continuous detection method (e.g., a fluorescence or absorbance-based assay).
-
You will observe a progress curve where the rate of product formation starts low and increases over time as the inhibitor dissociates and the enzyme becomes active again.
-
-
Data Analysis:
-
Fit the resulting progress curves (product formation vs. time) to the appropriate integrated rate equation for slow-binding inhibition.
-
This fitting will yield the dissociation rate constant, k_off (often denoted as k6 in reversible covalent models).[7][22]
-
The target residence time (τ) is calculated as the inverse of k_off (τ = 1/k_off).
-
Conclusion: An Integrated Approach to Stability Assessment
The stability of a covalent adduct is a multi-faceted parameter that cannot be captured by a single experiment. A successful drug discovery campaign requires an integrated approach. High-throughput LC-MS methods are invaluable for initial screening and confirmation, while detailed biochemical assays like jump-dilution are essential for elucidating the kinetic parameters that truly govern in vivo pharmacology. By carefully selecting the appropriate assays and understanding the causality behind each experimental choice, researchers can confidently rank compounds, build robust structure-activity relationships, and ultimately design safer, more effective covalent medicines.
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A Researcher's Guide to Quantitative Proteomics for Assessing Labeling Selectivity
In the landscape of chemical biology and drug discovery, the precise characterization of a molecule's interactions with the proteome is paramount. A critical aspect of this characterization is the assessment of labeling selectivity—distinguishing between the intended target of a chemical probe or drug and its off-target interactions. This guide provides an in-depth comparison of contemporary quantitative proteomics workflows designed to profile this selectivity, offering researchers, scientists, and drug development professionals the technical insights and practical protocols necessary to make informed experimental choices.
The Imperative of Selectivity Profiling
The efficacy and safety of a therapeutic agent are intrinsically linked to its selectivity. Off-target binding can lead to unforeseen side effects, toxicity, or even a misinterpretation of the compound's mechanism of action.[1] Therefore, rigorous and unbiased methods to assess proteome-wide selectivity are not just beneficial but essential for advancing chemical probes and drug candidates.[2] Quantitative mass spectrometry-based proteomics has emerged as a powerful and indispensable tool for this purpose, providing a global and unbiased view of protein engagement by a small molecule.[3]
This guide will navigate through the principles and methodologies of several key quantitative proteomics techniques, providing a framework for designing, executing, and interpreting experiments aimed at elucidating the selectivity of your molecule of interest.
A Comparative Overview of Quantitative Proteomics Strategies
The choice of a quantitative proteomics strategy is a critical decision that will influence the scope, depth, and precision of your selectivity assessment. Here, we compare the most prominent label-based and label-free methodologies.
| Feature | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) | TMT (Tandem Mass Tags) & iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) | Label-Free Quantification (LFQ) | Activity-Based Protein Profiling (ABPP) |
| Labeling Principle | In vivo metabolic labeling with stable isotope-coded amino acids. | In vitro chemical labeling of peptides with isobaric tags.[4][5] | No labeling; quantification based on signal intensity or spectral counting.[2][6] | Covalent labeling of active enzyme sites with specialized chemical probes.[7] |
| Multiplexing Capacity | Typically 2-plex or 3-plex. | High (up to 18-plex with TMTpro).[5][8] | Unlimited in principle, but practically limited by instrument time. | Can be combined with isotopic tags (e.g., isoTOP-ABPP) for multiplexing. |
| Point of Sample Mixing | Early (at the cell or lysate level), minimizing downstream variability. | Late (after peptide labeling and before MS analysis). | No mixing; samples are analyzed individually. | Can be mixed after labeling and enrichment. |
| Quantitative Accuracy | High, due to early mixing and co-fragmentation of light and heavy peptides. | Good, but can be affected by ratio compression in complex samples. | Moderate to good, but more susceptible to run-to-run variation. | Good, provides a direct measure of enzyme activity. |
| Sample Type Suitability | Primarily for cultured cells. | Broadly applicable to cells, tissues, and biofluids. | Broadly applicable to a wide range of sample types. | Applicable to lysates, cells, and in vivo models. |
| Key Advantage | High accuracy and physiological relevance for cell-based models. | High throughput and multiplexing capabilities. | Simplicity and cost-effectiveness. | Directly measures functional enzyme activity. |
| Key Disadvantage | Limited to metabolically active cells; lower throughput. | Potential for ratio compression; higher reagent cost. | Higher variability; requires rigorous data normalization. | Requires the design and synthesis of specific probes. |
In-Depth Methodologies and Experimental Workflows
Stable Isotope Labeling by Amino acids in Cell culture (SILAC)
SILAC is a powerful metabolic labeling strategy that provides high quantitative accuracy.[9] It is particularly well-suited for studying the direct engagement of a compound with its targets in a cellular context.
The strength of SILAC lies in its ability to introduce the quantitative label at the very beginning of the experimental workflow. By growing two cell populations in media containing either "light" (normal) or "heavy" (stable isotope-labeled) essential amino acids (typically lysine and arginine), the entire proteome of one population becomes isotopically labeled. This allows for the mixing of the two cell populations (e.g., vehicle-treated and compound-treated) at an early stage, minimizing experimental variability from subsequent sample processing steps like cell lysis, protein digestion, and peptide fractionation.[10] The mass shift between the heavy and light peptides is then used for relative quantification in the mass spectrometer.
Caption: A typical SILAC workflow for assessing labeling selectivity.
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel. One population is grown in standard "light" medium, while the other is cultured in "heavy" SILAC medium containing stable isotope-labeled lysine and arginine (e.g., ¹³C₆-Lysine and ¹³C₆-Arginine) for at least five cell doublings to ensure complete incorporation.[11]
-
-
Compound Treatment:
-
Treat the "heavy" labeled cells with the experimental compound at the desired concentration and duration. Treat the "light" labeled cells with a vehicle control (e.g., DMSO).
-
-
Cell Harvesting and Mixing:
-
Harvest both cell populations and count the cells. Mix the "light" and "heavy" cell populations in a 1:1 ratio.
-
-
Protein Extraction and Digestion:
-
Lyse the mixed cell pellet using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the total protein concentration.
-
Perform in-solution or in-gel digestion of the protein mixture using an enzyme like trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw MS data using software such as MaxQuant.[12][13][14] The software will identify peptide pairs with a specific mass difference corresponding to the heavy and light labels and calculate the heavy-to-light (H/L) ratio for each peptide.
-
Proteins with a significantly altered H/L ratio in the compound-treated sample compared to the vehicle are considered potential targets or off-targets.
-
Isobaric Labeling: TMT and iTRAQ
Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) are powerful chemical labeling techniques that enable high-throughput and multiplexed analysis of protein abundance.[15][16][17]
These methods utilize isobaric tags, meaning they have the same total mass. Each tag consists of a reporter group, a balancer group, and a peptide-reactive group.[4][18] The reactive group covalently attaches the tag to the N-terminus and lysine residues of peptides. The key to their functionality lies in the fragmentation process during MS/MS analysis. Upon fragmentation, the reporter ions are released, and their distinct masses allow for the relative quantification of the same peptide from different samples. This design allows for the combination of multiple samples (up to 18 with TMTpro) into a single LC-MS/MS run, significantly increasing throughput and reducing instrument time.[5][8][19][20]
Caption: A generalized workflow for TMT and iTRAQ-based quantitative proteomics.
-
Sample Preparation:
-
Extract proteins from your samples (e.g., cell lysates treated with vehicle or compound).
-
Quantify the protein concentration accurately for each sample.
-
-
Protein Digestion:
-
Reduce and alkylate the proteins to denature them and prevent disulfide bond reformation.
-
Digest the proteins into peptides using trypsin.
-
-
Peptide Labeling:
-
Sample Pooling and Fractionation:
-
Combine the labeled peptide samples in a 1:1 ratio.
-
For complex proteomes, perform peptide fractionation (e.g., by high-pH reversed-phase chromatography) to reduce sample complexity and increase proteome coverage.
-
-
LC-MS/MS Analysis:
-
Analyze each fraction by LC-MS/MS. The mass spectrometer will isolate a precursor ion (containing peptides from all samples) and then fragment it to generate both peptide identification fragments and the reporter ions for quantification.
-
-
Data Analysis:
-
Process the raw data using software like Proteome Discoverer or MaxQuant.[6] The software identifies the peptides and quantifies the intensity of the reporter ions for each peptide across all samples.
-
Statistical analysis is then performed to identify proteins with significant changes in abundance between the different conditions.
-
Label-Free Quantification (LFQ)
Label-free quantification is a straightforward and cost-effective approach that does not require isotopic labels.[6][25]
LFQ methods rely on either comparing the signal intensities of peptide precursor ions (MS1 intensity-based) or counting the number of tandem mass spectra (MS/MS) identified for a given protein (spectral counting).[2] The underlying principle is that the abundance of a protein is directly proportional to the intensity of its corresponding peptide signals or the frequency of their detection. While simpler and more flexible in terms of the number of samples that can be compared, LFQ is more susceptible to experimental variation and requires rigorous data normalization and statistical analysis to ensure reliable results.[26][27]
Caption: The experimental workflow for label-free quantitative proteomics.
-
Sample Preparation:
-
Prepare individual protein extracts from each sample and digest them into peptides as described for the TMT/iTRAQ workflow.
-
-
LC-MS/MS Analysis:
-
Analyze each sample separately by LC-MS/MS. It is crucial to maintain consistent chromatography and mass spectrometry performance throughout all runs to minimize technical variability.
-
-
Data Analysis:
-
Process the raw data using software such as MaxQuant, Progenesis QI, or Skyline.[15][16][28][29]
-
The software will perform feature detection, alignment of the chromatographic runs, and normalization of the data.
-
Quantification is based on either the integrated peak area of the peptide precursor ions or the number of MS/MS spectra identified for each protein.[30]
-
Statistical tests are then applied to identify proteins with significantly different abundances between the experimental groups.[7][8][31]
-
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemical proteomics approach that utilizes specially designed chemical probes to assess the functional state of enzymes in their native environment.[7]
Standard proteomics methods measure protein abundance, which may not always correlate with protein activity. ABPP addresses this by using activity-based probes (ABPs) that covalently bind to the active site of specific enzyme classes.[7][12][32][33][34] An ABP typically consists of a reactive group (the "warhead") that forms a covalent bond with a catalytic residue in the enzyme's active site, a reporter tag (e.g., biotin or a fluorophore) for detection and enrichment, and a linker.[7][12][32] By competing the binding of the ABP with a small molecule inhibitor, one can quantitatively assess the inhibitor's potency and selectivity for the active enzymes in a complex proteome.[35]
Caption: A competitive ABPP workflow for inhibitor selectivity profiling.
-
Proteome Preparation:
-
Prepare cell or tissue lysates under native conditions to preserve enzyme activity.
-
-
Competitive Inhibition:
-
Aliquot the proteome and incubate with a range of concentrations of the inhibitor of interest or a vehicle control.
-
-
ABP Labeling:
-
Add the activity-based probe to each sample and incubate to allow for covalent labeling of the active enzymes that are not blocked by the inhibitor.[36]
-
-
Enrichment of Labeled Proteins:
-
If the ABP contains a biotin tag, enrich the labeled proteins using streptavidin-coated beads.
-
-
Protein Digestion and Analysis:
-
Perform on-bead digestion of the enriched proteins.
-
Analyze the resulting peptides by LC-MS/MS for identification and quantification (often using label-free or isotopic labeling methods for multiplexing).
-
-
Data Analysis:
-
Identify the proteins that are less abundant in the inhibitor-treated samples compared to the vehicle control. These are the proteins whose activity is inhibited by the compound.
-
Data Presentation and Interpretation
A crucial aspect of any quantitative proteomics study is the clear and concise presentation of the results.
Quantitative Data Summary Tables
Summarize your quantitative data in tables that include protein identifiers, gene names, quantitative ratios or fold changes, p-values, and the number of unique peptides identified for each protein.
Example Table: Kinase Inhibitor Selectivity Profile
| Protein Accession | Gene Name | Log2 Fold Change (Inhibitor/Vehicle) | p-value | Unique Peptides |
| P00533 | EGFR | -3.5 | 1.2e-6 | 25 |
| P00519 | ABL1 | -3.2 | 5.6e-6 | 18 |
| Q13153 | SRC | -2.8 | 8.9e-5 | 21 |
| P28482 | CSNK2A1 | -0.2 | 0.85 | 15 |
| ... | ... | ... | ... | ... |
Data Visualization
Visual representations of the data are essential for interpreting complex proteomics datasets.
-
Volcano Plots: These plots are excellent for visualizing differentially expressed proteins by plotting the statistical significance (-log10 p-value) against the magnitude of change (log2 fold change).[6][21][37][38][39] This allows for the rapid identification of proteins that are both statistically significant and have a large change in abundance.
-
Heatmaps: Heatmaps are useful for visualizing the expression patterns of a set of proteins across multiple samples or conditions.[10][24][40][41][42] Clustering algorithms can be applied to group proteins with similar expression profiles, revealing potential co-regulation or involvement in the same biological pathways.
Trustworthiness: A Self-Validating System
To ensure the reliability of your findings, it is critical to build a self-validating system into your experimental design and data analysis pipeline.
-
Quality Control: Implement rigorous quality control checks at each stage of the workflow, from sample preparation to mass spectrometry performance and data analysis.[29][37][40] This includes monitoring for complete protein digestion, consistent labeling efficiency, and stable instrument performance.
-
Statistical Rigor: Employ appropriate statistical methods to assess the significance of observed changes in protein abundance.[7][8][31] This includes the use of multiple testing correction (e.g., Benjamini-Hochberg) to control the false discovery rate (FDR).
-
Data Validation: Validate key findings using orthogonal methods. For example, promising target and off-target candidates identified by a discovery proteomics approach can be validated using targeted proteomics methods like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) with software like Skyline.[4][15][16][28][29] These methods offer higher sensitivity and specificity for quantifying specific proteins of interest. Alternatively, biochemical assays or western blotting can be used to confirm target engagement and changes in protein levels.
-
Data Deposition: To promote transparency and reproducibility, deposit your raw mass spectrometry data and associated metadata in a public repository such as the ProteomeXchange Consortium via the PRIDE database.[5][20][23][27][32]
Conclusion
The selection of a quantitative proteomics strategy to assess labeling selectivity is a multifaceted decision that depends on the specific research question, sample type, and available resources. SILAC offers unparalleled accuracy for cell-based studies, while TMT and iTRAQ provide high-throughput capabilities for larger-scale investigations. Label-free methods present a cost-effective and flexible option, and ABPP delivers unique insights into the functional state of enzymes. By understanding the principles and practicalities of each of these powerful techniques, researchers can design and execute robust experiments that provide a comprehensive and reliable assessment of the selectivity of their chemical probes and drug candidates, ultimately accelerating the pace of discovery and development.
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A Researcher's Guide to Validating Modification Sites Using Mutagenesis
Post-translational modifications (PTMs) are the punctuation marks of the protein world, dynamically altering protein function, localization, and stability. Identifying that a protein is modified is only the first step; pinpointing the exact amino acid residue is critical to understanding its biological significance. While mass spectrometry is a powerful tool for identifying potential modification sites, site-directed mutagenesis stands as the definitive method for experimentally validating their functional importance.[1][2][3][4]
This guide provides a comprehensive overview of how to leverage mutagenesis to validate a proposed modification site. We will delve into the logic of experimental design, compare common mutagenesis strategies, provide a detailed protocol for the widely used PCR-based site-directed mutagenesis, and discuss the interpretation of results.
The Core Logic: Proving Causality Through Mutation
The fundamental principle behind using mutagenesis for validation is to test a direct hypothesis: "If residue X is the critical site for modification Y, then altering residue X should abolish the biological effects of that modification."
This is a classic loss-of-function approach. By swapping the target amino acid for one that cannot be modified, you can observe whether a specific cellular or biochemical event is disrupted. Conversely, you can sometimes mimic the modified state to see if you can constitutively activate a pathway, providing gain-of-function evidence.
The strength of this method lies in its precision. Unlike using kinase inhibitors, which can have off-target effects, mutagenesis allows you to interrogate the function of a single amino acid within a protein.[5]
Comparing Mutagenesis Strategies for PTM Validation
The choice of which amino acid to substitute for your target residue is a critical experimental design decision. The goal is to create a mutant that either prevents the modification (ablation) or mimics it, without significantly altering the local protein structure.
| Mutation Type | Target Residue(s) | Substituted With | Purpose & Rationale | Considerations |
| Modification Ablation | Serine (S), Threonine (T) | Alanine (A) | Ablate Phosphorylation: Alanine's small, inert methyl group is structurally similar to serine but lacks the hydroxyl group necessary for phosphorylation.[4][5] | Alanine is the most common choice due to its minimal structural disruption.[6] Valine can be used for threonine to better preserve size.[3][4] |
| Tyrosine (Y) | Phenylalanine (F) | Ablate Phosphorylation: Phenylalanine is structurally identical to tyrosine but lacks the terminal hydroxyl group, making it non-phosphorylatable.[5] | This is a very clean substitution with minimal structural impact. | |
| Lysine (K) | Arginine (R) or Alanine (A) | Ablate Ubiquitination/Acetylation: Arginine preserves the positive charge of lysine but cannot be ubiquitinated or acetylated. Alanine removes the side chain entirely. | Choose Arginine if maintaining the positive charge is important for protein structure or interaction. | |
| Modification Mimicry (Phosphomimetics) | Serine (S), Threonine (T) | Aspartate (D) or Glutamate (E) | Mimic Phosphorylation: The negatively charged carboxyl groups of aspartate and glutamate can mimic the negative charge of a phosphate group, potentially locking the protein in a constitutively "on" or "on-like" state.[5][7][8] | Glutamate is often a better mimic due to its longer side chain and charge distribution.[8][9] However, neither perfectly replicates the charge or geometry of a phosphate group.[7] |
Alanine Scanning Mutagenesis: This technique involves systematically mutating a series of residues to alanine.[6][10][11] While often used to identify key residues in protein-protein interfaces, it can also be employed to validate a modification site within a broader functional region.[10][11][12] If a region is known to be modified, an alanine scan can help pinpoint which specific residue within that region is functionally critical.[6]
Experimental Workflow: Site-Directed Mutagenesis via PCR
PCR-based site-directed mutagenesis is the most common method for introducing specific point mutations into a plasmid vector.[13] The process involves using primers containing the desired mutation to amplify the entire plasmid. The original, non-mutated parental template DNA is then digested, leaving behind the newly synthesized, mutated plasmids.[13][14]
Logical Framework of PCR-Based Mutagenesis
The diagram below illustrates the core logic of how PCR-based mutagenesis isolates the desired mutant plasmid.
Caption: Workflow for PCR-based site-directed mutagenesis.
Detailed Step-by-Step Protocol
Step 1: Primer Design (The Most Critical Step)
Poor primer design is a primary cause of mutagenesis failure.[15][16]
-
Length: Primers should be between 25 and 45 nucleotides.[17]
-
Mutation Position: The desired mutation should be in the center of the primer, with 10-15 bases of correct sequence on both sides.[16][17]
-
Melting Temperature (Tm): The Tm should be ≥78°C for optimal performance.[17] Use online tools like NEB's NEBaseChanger™ to calculate the Tm based on the specific polymerase buffer being used.[18]
-
3' End: The primer should end in at least one G or C base to promote strong binding.[17]
-
Specificity: Primers must be complementary to the same sequence on opposite strands of the plasmid.[17]
Step 2: PCR Amplification
-
Reaction Setup: Prepare a PCR reaction using a high-fidelity DNA polymerase to minimize secondary errors. A typical reaction includes:
-
5-50 ng of template plasmid DNA[17]
-
125 ng of forward primer
-
125 ng of reverse primer
-
dNTPs
-
High-fidelity polymerase buffer
-
High-fidelity DNA polymerase
-
Nuclease-free water to final volume (e.g., 50 µL)
-
-
Thermal Cycling:
-
Initial Denaturation: 98°C for 30 seconds.
-
Cycling (18-25 cycles):
-
Final Extension: 72°C for 2-5 minutes.
-
Step 3: DpnI Digestion (Template Removal)
This step is essential for eliminating the original, wild-type plasmid.[13][14]
-
Mechanism: The DpnI restriction enzyme specifically recognizes and cleaves methylated GATC sequences.[20][21] Template DNA isolated from most common E. coli strains (like DH5α) is methylated, while the PCR-synthesized DNA is not.[13][20]
-
Procedure: Add 1 µL of DpnI directly to the PCR product. Mix gently and incubate at 37°C for at least 1 hour.[22][23]
Step 4: Transformation
-
Thaw a tube of high-efficiency competent E. coli cells on ice.
-
Add 2-5 µL of the DpnI-treated PCR product to the cells.[19]
-
Incubate on ice for 10-30 minutes.[23]
-
Heat shock the cells at 42°C for 45 seconds.[23]
-
Immediately place on ice for 2 minutes.[23]
-
Add 500 µL of SOC media and incubate at 37°C for 1 hour with shaking.[23]
-
Plate the entire transformation onto an agar plate containing the appropriate antibiotic.
-
Incubate overnight at 37°C.
Step 5: Screening and Sequence Verification
-
Pick 3-5 well-isolated colonies and grow them overnight in liquid culture.
-
Perform a miniprep to isolate the plasmid DNA.
-
Crucial: Send the purified plasmid for Sanger sequencing to confirm the presence of the desired mutation and to ensure no other mutations were introduced by the PCR process.
Functional Validation: The Final Proof
Once you have a sequence-verified mutant, the final step is to test its function. This will depend on the known or hypothesized role of the modification.
Hypothesis Testing: Validating a Phosphorylation Site
This diagram shows the logical flow for using mutants to confirm that a specific serine residue is the site of phosphorylation required for downstream signaling.
Caption: Using mutants to validate a functional phosphorylation site.
Common Functional Assays:
-
Western Blotting: Use a phospho-specific antibody to show that the S->A (or Y->F) mutant protein is not recognized by the antibody upon cell stimulation, while the wild-type protein is.[24] Always include a blot for the total protein as a loading control to ensure the mutation hasn't simply caused the protein to be degraded.[24]
-
Kinase Assays: If you are studying a kinase, measure the enzymatic activity of the wild-type versus the mutant protein.
-
Protein-Protein Interaction: Use co-immunoprecipitation or pull-down assays to see if the modification is required for your protein to bind to its partners.
-
Cellular Imaging: Use fluorescence microscopy to determine if the mutation affects the subcellular localization of your protein.
Troubleshooting and Data Interpretation
| Problem | Potential Cause | Solution / Next Step |
| No colonies after transformation | Inefficient PCR; DpnI digestion failed, leaving too much antibiotic resistance plasmid; Inefficient transformation. | Verify PCR product on a gel. Ensure competent cells are high-efficiency (>10^8 cfu/µg). Use less template DNA in the PCR reaction (1-10 ng).[19][22][25] |
| Colonies contain only wild-type plasmid | Incomplete DpnI digestion of template DNA; Too much template DNA used in PCR. | Increase DpnI digestion time to 2-4 hours or use more enzyme.[22] Reduce the amount of template DNA significantly.[25] Decrease the number of PCR cycles.[22] |
| Mutation ablates protein expression | The mutation caused the protein to misfold and be degraded. | Check for total protein levels via Western blot. If the protein is absent, the mutation may be structurally disruptive. Consider a more conservative amino acid substitution. |
| No functional change observed with mutant | The modification at this site is not critical for the function being assayed; The modification is redundant with other sites; The phosphomimetic mutant is not a good mimic. | Consider creating double or triple mutants if multiple potential modification sites exist. The biological relevance of a modification can be complex and may only be apparent under specific cellular conditions. |
By carefully designing primers, optimizing the PCR reaction, and rigorously verifying the resulting mutants, researchers can confidently validate the functional significance of post-translational modification sites, providing crucial insights into the complex regulatory networks that govern cellular life.
References
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Bitesize Bio. (2020, November 27). Useful Site-Directed Mutagenesis Tips for Troubleshooting. [Link]
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Sharma, R., et al. (2022). Vicinal glutamates are better phosphomimetics: Phosphorylation is required for allosteric activation of guanylyl cyclase-A. Frontiers in Physiology, 13, 1018949. [Link]
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GenScript. (2021, April 20). Alanine Scanning Mutagenesis: A Versatile Approach to Map Proteins' "Hot Spots". [Link]
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Jain, P., et al. (2023). Site-Directed Mutagenesis Protocol to Determine the Role of Amino Acid Residues in Polycomb Group (PcG) Protein Function. Methods in molecular biology (Clifton, N.J.), 2655, 79–89. [Link]
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Harashima, H., & Schnittger, A. (2012). Use of phospho-site substitutions to analyze the biological relevance of phosphorylation events in regulatory networks. Methods in molecular biology (Clifton, N.J.), 779, 289–306. [Link]
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Skerker, J. M., et al. (2001). Glutamate at the phosphorylation site of response regulator CtrA provides essential activities without increasing DNA binding. Journal of bacteriology, 183(15), 4567–4574. [Link]
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Johnson, G. L., & Lapadat, R. (2013). Mapping and analysis of phosphorylation sites: a quick guide for cell biologists. Molecular biology of the cell, 24(5), 523–527. [Link]
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Johnson, G. L., & Lapadat, R. (2017). Mapping and analysis of phosphorylation sites: a quick guide for cell biologists. Molecular biology of the cell, 28(21), 2731–2735. [Link]
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Derkach, V., et al. (2012). Phosphomimetic mutations do not affect the glutamate EC 50 at AMPA receptors. Neuropharmacology, 62(4), 1765–1773. [Link]
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Zhang, Y., et al. (2025). ProtPSP: Determination of Protein Phosphorylation Sites with the Protein Large Language Model. International journal of molecular sciences, 26(24), 6754. [Link]
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Chalker, J. M., et al. (2017). Post-translational mutagenesis for installation of natural and unnatural amino acid side chains into recombinant proteins. Nature protocols, 12(10), 2049–2065. [Link]
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Chalker, J. M., et al. (2017). Post-translational mutagenesis for installation of natural and unnatural amino acid side chains into recombinant proteins. Nature Protocols, 12(10), 2049-2065. [Link]
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RayBiotech. (2020, May 11). 7 Ways to Study Protein Phosphorylation. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Amino-3-chlorobenzenesulfonyl Fluoride
This guide provides essential safety and logistical information for the proper disposal of 4-Amino-3-chlorobenzenesulfonyl fluoride (CAS No: 368-72-9). As a halogenated aromatic sulfonyl fluoride, this compound requires meticulous handling and adherence to specific disposal protocols to ensure the safety of laboratory personnel and prevent environmental contamination. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemical reagents.
Section 1: Hazard Identification and Risk Assessment
This compound is a reactive chemical building block. Its structure combines a halogenated aromatic ring with a sulfonyl fluoride moiety, features that dictate its hazardous properties. While a specific, comprehensive toxicology report is not widely available, the known hazards of similar compounds, such as 4-chlorobenzenesulfonyl fluoride, indicate that it should be handled as a corrosive material that can cause severe skin burns and eye damage.[1]
The primary risks associated with this compound include:
-
Corrosivity: Direct contact can cause severe burns to the skin and eyes.
-
Reactivity with Water/Moisture: Sulfonyl halides can react with moisture, potentially releasing corrosive and toxic fumes. While some sulfonyl fluorides are more stable than their chloride counterparts, caution is always warranted.[2]
-
Inhalation Toxicity: Dust or fumes may cause respiratory irritation.
Before beginning any work, it is imperative to consult the manufacturer-provided Safety Data Sheet (SDS) for the most specific and up-to-date information.
| Property | Value |
| CAS Number | 368-72-9[1][3][4] |
| Molecular Formula | C₆H₅ClFNO₂S[1][3] |
| Molecular Weight | 209.63 g/mol [1] |
| Appearance | White to off-white or light brown-yellow crystalline powder[1] |
| Melting Point | 64-68 °C[1] |
| Primary Hazard | Corrosive (Causes severe skin burns and eye damage)[1] |
Section 2: Personal Protective Equipment (PPE) - A Non-Negotiable Protocol
A robust personal protective equipment plan is essential to mitigate the risks of exposure. The causality is clear: the compound's corrosivity necessitates a complete barrier between the chemical and the researcher.
| Protection Type | Specific Requirement | Rationale |
| Eye and Face | Chemical safety goggles and a full-face shield.[5] | Protects against splashes of the solid or solutions, which can cause severe eye damage. |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant apron or lab coat, and closed-toe shoes.[5] | Prevents skin contact, which can lead to severe burns and potential absorption.[5] |
| Respiratory | Use only in a certified chemical fume hood.[5][6] | Prevents inhalation of dust or potential fumes, which may cause respiratory irritation. |
Section 3: Waste Characterization and Segregation
Proper disposal begins with correct waste characterization. Under the Resource Conservation and Recovery Act (RCRA), the U.S. Environmental Protection Agency (EPA) mandates a "cradle-to-grave" approach to hazardous waste, meaning the generator is responsible for the waste from its creation to its ultimate disposal.[7][8]
This compound must be classified as hazardous waste . The key reason is its chemical makeup: it is a halogenated organic compound .[5][6][9] This classification dictates the entire disposal workflow.
The Golden Rule: Segregate Your Waste Halogenated organic waste must be collected separately from non-halogenated waste.[5][6]
-
Why? Co-mingling halogenated and non-halogenated waste streams complicates the disposal process. Halogenated waste often requires high-temperature incineration with special scrubbers to neutralize the resulting acidic gases (like HCl and HF). Disposing of mixed waste is significantly more expensive and environmentally burdensome.
The following diagram outlines the critical decision-making process for waste segregation.
Caption: Waste Segregation Workflow for Halogenated Compounds.
Section 4: Step-by-Step Disposal Protocol
All disposal procedures must be conducted within a chemical fume hood.
Step 1: Decontamination of Glassware and Surfaces
-
Initial Rinse: Rinse all contaminated glassware (beakers, flasks, funnels) with a suitable organic solvent, such as acetone.[5] Perform this rinse in the fume hood.
-
Collect Rinsate: The solvent rinsate is now considered hazardous waste. It must be collected in the designated "Halogenated Organic Waste" container.[5]
-
Subsequent Cleaning: After the initial decontamination rinse, glassware can typically be washed using standard laboratory procedures.
Step 2: Collection of Solid Waste and Contaminated Materials
-
Unused Reagent: If disposing of the original reagent, carefully transfer the solid into a dedicated "Halogenated Organic Waste" container. Do not leave the original bottle in the waste stream; it must be empty.
-
Contaminated PPE and Consumables: All items that have come into direct contact with the chemical, such as gloves, weigh boats, and absorbent wipes used for cleaning minor spills, must be placed in a sealed bag and then into the solid "Halogenated Organic Waste" container.
Step 3: Waste Container Management
-
Proper Labeling: The waste container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other constituents of the waste stream.[5]
-
Secure Closure: Keep the waste container tightly closed at all times, except when actively adding waste.[10] This prevents the release of vapors into the laboratory.
-
Storage: Store the waste container in a designated satellite accumulation area within the lab, away from incompatible materials.
Step 4: Final Disposal
-
Contact EHS: Arrange for pickup of the full waste container through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company.[11]
-
Documentation: Maintain accurate records of the waste generated, as required by EPA and institutional policies.[8]
Section 5: Chemical Neutralization (Expert Use Only)
Some sulfonyl fluorides and related enzyme inhibitors can be degraded via alkaline hydrolysis (e.g., using 1M NaOH).[12] This process converts the sulfonyl fluoride to a sulfonate salt, which may be less hazardous.
CAUTION: This procedure should only be considered by experienced chemists after a thorough, site-specific risk assessment. The reaction can be exothermic, and the byproducts must be characterized to ensure they are safe for drain disposal, which is often not the case. The presence of the chloro- and amino- groups on the aromatic ring can influence reactivity and byproduct formation.
For the vast majority of laboratory settings, direct disposal via a licensed hazardous waste contractor is the safest and most compliant method. [11]
Section 6: Emergency Spill Procedures
Small Spill (contained within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pillow).
-
Carefully collect the absorbent material using non-sparking tools.
-
Place the collected material into a sealed, labeled bag and dispose of it as solid halogenated hazardous waste.[10]
-
Decontaminate the spill area with a suitable solvent and collect the rinsate as hazardous waste.
Large Spill (outside of a fume hood):
-
Evacuate the immediate area.
-
Alert others and activate the fire alarm if necessary to ensure a full evacuation.
-
Contact your institution's EHS or emergency response team immediately.[10]
-
Do not attempt to clean up a large spill without specialized training and equipment.
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Tatsuta, K., et al. (1994). Degradation and disposal of some enzyme inhibitors. Scientific note. Applied Biochemistry and Biotechnology, 48(2), 57-9. Retrieved from [Link]
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NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Sulfuryl fluoride. Centers for Disease Control and Prevention. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). SULFURYL FLUORIDE. U.S. Department of Labor. Retrieved from [Link]
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NIOSH. (1994). sulfuryl fluoride 6012. Centers for Disease Control and Prevention. Retrieved from [Link]
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Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved from [Link]
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Navigating the Safe Handling of 4-Amino-3-chlorobenzenesulfonyl Fluoride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. The compound 4-Amino-3-chlorobenzenesulfonyl fluoride, a valuable reagent in synthetic chemistry, demands meticulous handling due to its hazardous nature. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure its safe and effective use in your laboratory.
Understanding the Hazard: More Than Meets the Eye
Initial safety information for this compound can be conflicting. While some sources may understate its hazardous properties, it is crucial to rely on verified data. According to a comprehensive Safety Data Sheet (SDS) from Sigma-Aldrich, this compound is classified as hazardous.[1] It is harmful if swallowed, causes skin irritation, and can cause severe skin burns and eye damage.[1] The signal word "Danger" underscores the need for stringent safety protocols.[1]
Like other sulfonyl fluorides, this compound is reactive and requires careful handling to prevent accidental exposure and ensure the validity of experimental results. Its solid form necessitates specific precautions to avoid the generation of airborne dust, which can be inhaled or come into contact with the skin and eyes.
Core Safety Directives: A Multi-Layered Approach
A robust safety plan for handling this compound integrates engineering controls, appropriate Personal Protective Equipment (PPE), and well-defined procedures for both routine handling and emergencies.
Engineering Controls: Your First Line of Defense
All work with this compound must be conducted in a certified chemical fume hood.[2][3] This primary engineering control is essential to prevent the inhalation of any dust or potential vapors. The fume hood should have adequate airflow and be located in a well-ventilated laboratory. An eyewash station and a safety shower must be readily accessible in the immediate work area.[4]
Personal Protective Equipment (PPE): Your Personal Shield
The selection and proper use of PPE are critical for preventing direct contact with this corrosive compound. The following table summarizes the required PPE:
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes and Face | Chemical safety goggles and a full-face shield. | Protects against splashes and airborne particles. A face shield provides an additional layer of protection for the entire face. |
| Hands | Chemical-resistant gloves (Butyl rubber or heavy-duty Nitrile). | Standard disposable nitrile gloves may not offer sufficient protection for prolonged handling. Butyl rubber gloves are recommended for handling highly corrosive acids.[3] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.[5] Double-gloving can provide an extra layer of safety. |
| Body | A flame-resistant lab coat, long pants, and closed-toe shoes. | Protects the skin from accidental spills. An apron made of a chemical-resistant material should be worn over the lab coat for added protection. |
| Respiratory | A NIOSH-approved respirator with an appropriate cartridge for acid gases and particulates. | Required when there is a potential for generating dust or if working outside of a fume hood is unavoidable. The specific cartridge should be selected based on a thorough risk assessment.[4][6] |
The following diagram illustrates the proper sequence for donning and doffing PPE to minimize the risk of contamination.
Caption: Workflow for Donning and Doffing Personal Protective Equipment.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for the safe handling of this compound.
-
Preparation :
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment and reagents.
-
Don the appropriate PPE as outlined above.
-
Have a designated waste container ready.
-
-
Handling :
-
Carefully open the container inside the fume hood.
-
Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.
-
If dissolving the solid, slowly add it to the solvent while stirring. Be aware that some corrosive solids can generate heat when dissolved.[2]
-
Keep the container tightly closed when not in use.
-
-
Post-Handling :
-
Decontaminate any equipment that has come into contact with the chemical.
-
Properly dispose of all waste materials (see Disposal Plan below).
-
Doff PPE in the correct sequence to avoid self-contamination.
-
Wash hands thoroughly with soap and water.
-
Emergency Procedures: Be Prepared for the Unexpected
In the event of an accidental exposure or spill, a swift and informed response is critical.
Exposure Response
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek immediate medical attention.[2]
-
Eye Contact : Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and drink one or two glasses of water. Seek immediate medical attention.
Spill Response
For a minor spill within a chemical fume hood:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with a neutral absorbent material, such as sand or vermiculite.[2][8]
-
Gently sweep the absorbed material into a designated hazardous waste container.[2] Avoid creating dust.
-
Decontaminate the spill area with a suitable cleaning agent.
-
Properly label the waste container and dispose of it according to the disposal plan.
For a major spill, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.[8][9]
The following decision tree outlines the immediate steps for spill response:
Caption: Decision Tree for Spill Response.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility.
-
Waste Segregation : All waste containing this compound, including excess reagent, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be collected in a designated, labeled, and sealed hazardous waste container.[10]
-
Container Labeling : The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[10]
-
Storage : Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.[10]
-
Disposal Method : The primary recommended disposal method for this type of chemical waste is high-temperature incineration by a licensed hazardous waste disposal facility.[10][11] Never dispose of this chemical down the drain or in the regular trash.[10]
-
Decontamination of Glassware : Glassware that has come into contact with the compound should be rinsed with a suitable solvent in a fume hood, and the rinsate collected as hazardous waste. The glassware can then be washed with soap and water.
The following flowchart outlines the waste disposal stream for this compound.
Sources
- 1. 4-Amino-3-chlorobenzene-1-sulfonyl fluoride | 1996-51-6 [sigmaaldrich.cn]
- 2. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. multimedia.3m.com [multimedia.3m.com]
- 5. envirosafetyproducts.com [envirosafetyproducts.com]
- 6. workwearsolutions.net [workwearsolutions.net]
- 7. combi-blocks.com [combi-blocks.com]
- 8. Chemical Emergency Response - Office of Environmental Health and Safety [research.wayne.edu]
- 9. HCI. Emergency Spill Cleanup: What You Need to Know Fast [hcienv.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ptb.de [ptb.de]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
